molecular formula C14H19NO4 B558148 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 30925-08-7

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Katalognummer: B558148
CAS-Nummer: 30925-08-7
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: COABPHLHHQAKPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid ( 30925-08-7) is a specialized N-methyl, N-Boc protected amino acid derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by a phenylglycine core structure where the amino group is simultaneously protected by a tert-butoxycarbonyl (Boc) group and features a methyl substitution, as indicated by its SMILES code: O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1 . While specific mechanistic and application data for this exact molecule is limited, its structure suggests significant utility in synthetic organic and peptide chemistry. The Boc protecting group is widely recognized for its stability and its clean removal under mild acidic conditions, making this compound a potential building block for the synthesis of complex peptides, particularly those requiring N-methylated amino acids to enhance metabolic stability and membrane permeability . Researchers may also employ it in the development of pharmacologically active compounds or as a key intermediate in constructing molecular scaffolds for drug discovery programs. The compound requires careful handling; it should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619276
Record name [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-08-7
Record name α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, drug discovery, and biotechnology. Designed for researchers, chemists, and professionals in pharmaceutical development, this document delves into the compound's fundamental properties, synthesis, applications, and safe handling, grounded in authoritative scientific principles.

Part 1: Core Identity and Physicochemical Properties

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as N-Boc-N-methyl-phenylglycine, is a synthetic α-amino acid derivative. Its structure is distinguished by a phenylglycine core where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. This unique N,N-disubstitution provides specific steric and electronic properties that are highly valuable in organic synthesis. The Boc group serves as a temporary protecting moiety, stable under many reaction conditions but readily removable under mild acidic conditions, while the N-methyl group imparts critical characteristics to peptide backbones.[1]

The primary identifier for this compound is its CAS Number, which is crucial for unambiguous identification in research and procurement.

PropertyValueReference
CAS Number 30925-08-7[2][3]
Molecular Formula C₁₄H₁₉NO₄[1][4]
Molecular Weight 265.31 g/mol [1][4]
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid[1]
Appearance White solid[5]
InChI Key COABPHLHHQAKPL-UHFFFAOYSA-N[1]
SMILES O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1[1]

Part 2: Synthesis and Structural Characterization

The synthesis of N-Boc-N-methyl-phenylglycine is a foundational process for its application. The most common strategy involves the protection of a pre-existing N-methylated phenylglycine precursor. This ensures precise control over the final structure.

General Synthesis Workflow

The typical synthesis involves the reaction of 2-(methylamino)-2-phenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the Boc anhydride to form the N-Boc bond.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 2-(Methylamino)-2-phenylacetic acid Reaction Boc Protection Reaction Precursor->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid Purification->Product

Caption: General workflow for the synthesis of N-Boc-N-methyl-phenylglycine.

Exemplary Synthesis Protocol

This protocol is a representative procedure for the Boc-protection of N-methyl-phenylglycine.

  • Dissolution: Dissolve 2-(methylamino)-2-phenylacetic acid in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base (e.g., sodium hydroxide) to the solution to deprotonate the starting material, facilitating the subsequent reaction.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Structural Validation

Confirmation of the final product's identity and purity is paramount. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all expected functional groups (Boc, methyl, phenyl, and carboxylic acid) and their connectivity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound.[1]

Part 3: Key Applications in Scientific Research

The unique structure of N-Boc-N-methyl-phenylglycine makes it a valuable building block in several areas of chemical and pharmaceutical science.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in solid-phase or solution-phase peptide synthesis.[4] The incorporation of N-methylated amino acids into a peptide sequence has profound effects:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, increasing the peptide's in vivo half-life.[1]

  • Increased Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding, which may improve a peptide's ability to cross cell membranes.[1]

  • Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking it into specific conformations that can be crucial for binding to biological targets.

The process involves a cycle of deprotection and coupling. The Boc group is removed with a mild acid (like trifluoroacetic acid, TFA), freeing the secondary amine for coupling with the next amino acid in the sequence.

Peptide_Synthesis_Cycle Start Resin-Bound Peptide Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Free_Amine Free N-Methyl Amine Boc_Deprotection->Free_Amine Coupling Amino Acid Coupling (e.g., HATU, DIC) Free_Amine->Coupling Elongated_Peptide Elongated Peptide Coupling->Elongated_Peptide Next_AA Next N-Boc-AA Next_AA->Coupling Elongated_Peptide->Boc_Deprotection Repeat Cycle

Caption: Cycle of Boc deprotection and coupling in peptide synthesis.

Pharmaceutical and Drug Discovery

In the pharmaceutical industry, N-Boc-N-methyl-phenylglycine is a key intermediate for creating bioactive peptides and small molecules.[6] Its ability to confer drug-like properties makes it a valuable component in the design of:

  • Enzyme Inhibitors: By constraining the peptide backbone, it helps create rigid structures that can fit precisely into the active sites of enzymes.[6]

  • Receptor Ligands: The modified conformational properties can lead to higher affinity and selectivity for specific biological receptors.

  • Neuroscience Research: The compound is used in studies related to neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.[4][6]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. While some safety data sheets pertain to the non-methylated analog, the hazards are expected to be similar.

Hazard InformationPrecautionary Measures
GHS Classification Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8]
Prevention Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8]
Response IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment, often recommended at 2-8°C.[1][7]
Disposal Dispose of contents/container to an approved waste disposal plant.[7]

Incompatible Materials: Strong oxidizing agents.[5]

Part 5: Comparative Analysis with Structurally Related Analogs

Understanding the functional impact of minor structural changes is key to rational chemical design. The properties of N-Boc-N-methyl-phenylglycine are best understood when compared to its close relatives.

CompoundStructural DifferenceFunctional Impact
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Target) Contains both N-Boc and N-methyl groups.The N-methyl group provides protease resistance and conformational rigidity. The Boc group allows for controlled deprotection in synthesis.[1]
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid Lacks the N-methyl group.The secondary amine is more sterically accessible, which can enhance reactivity in amide bond formation. It lacks the specific conformational and stability benefits of N-methylation.[1]
2-(Methylamino)-2-phenylacetic Acid Lacks the Boc protecting group.The unprotected amine is highly reactive but also less stable, making it unsuitable for multi-step syntheses where selective protection is required.[1]

This comparison highlights the deliberate chemical design behind the target compound. The combination of the N-methyl and Boc groups provides a unique and powerful tool for chemists to build complex molecules with precisely controlled properties.

Conclusion

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS: 30925-08-7) is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its carefully designed structure, featuring both a stability-enhancing N-methyl group and a versatile Boc protecting group, allows for the synthesis of advanced peptides and complex molecules with tailored biological properties. For researchers in drug development and biotechnology, a thorough understanding of this compound's synthesis, handling, and strategic application is essential for advancing the frontiers of science.

References

  • 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. [URL: https://www.benchchem.com/product/b558148]
  • 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. BLDpharm. [URL: https://www.bldpharm.com/products/30925-08-7.html]
  • 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID. CymitQuimica. [URL: https://www.cymitquimica.com/en/amino-acids-aa/10-f389087-2-tert-butoxycarbonyl-methyl-amino-2-phenylacetic-acid]
  • 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/571805]
  • Boc-N-methyl-L-phenylglycine. Chem-Impex. [URL: https://www.chemimpex.com/products/06413]
  • Boc-N-methyl-DL-phenylglycine. Chem-Impex. [URL: https://www.chemimpex.com/products/06414]
  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2824993]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=AC386730050]
  • 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid. Benchchem. [URL: https://www.benchchem.com/product/B1163498]
  • SAFETY DATA SHEET - N-Boc-N-methyl-L-phenylglycine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC464360010]
  • N-Boc-L-phenylglycine. ChemBK. [URL: https://www.chembk.com/en/chem/N-Boc-L-phenylglycine]
  • Heterocyclic Letters Vol. 14| No.3|527-535|May-July|2024. [URL: https://www.heteroletters.org/uploads/1/9/3/6/19369936/h.l_2_1_.pdf]
  • Material Safety Data Sheet for N-Boc-Phe-OH. Globe Chemie. [URL: https://www.globechemie.com/msds/N-Boc-Phe-OH-msds.pdf]
  • SAFETY DATA SHEET - N-Boc-D-alpha-phenylglycinol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC371560050]
  • 2-[4-({[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]oxy}methyl)phenyl]acetic acid | 77292-90-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130006.htm]
  • (S)-Boc-L-Phenylglycine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4151_msds.pdf]
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060824b]
  • The Role of N-Boc-N-methyl Glycine Methyl Ester in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-n-boc-n-methyl-glycine-methyl-ester-in-modern-drug-discovery-12000259.html]
  • 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/M3264]
  • Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. ResearchGate. [URL: https://www.researchgate.

Sources

N-Boc-N-methyl-alpha-phenylglycine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-N-methyl-alpha-phenylglycine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Boc-N-methyl-alpha-phenylglycine. This non-proteinogenic amino acid derivative is a valuable building block in medicinal chemistry and peptide science, offering unique structural features that impart desirable properties to target molecules. We will delve into its core chemical properties, provide a detailed and rationalized synthesis protocol, and explore its significant applications, grounding all claims in authoritative references.

Introduction: The Strategic Value of N-Boc-N-methyl-alpha-phenylglycine

N-Boc-N-methyl-alpha-phenylglycine is a synthetic amino acid derivative distinguished by three critical functional moieties:

  • The α-Phenyl Group: Unlike natural amino acids, the phenyl group is attached directly to the α-carbon, imparting significant steric bulk and conformational rigidity.

  • The N-Methyl Group: N-methylation is a key strategy in peptidomimetic design. It blocks the N-H hydrogen bond donor capability, introduces conformational constraints by restricting rotation around the C-N bond, and significantly enhances metabolic stability by providing resistance to enzymatic degradation.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It provides robust protection of the amino group under a wide range of conditions but can be cleanly and selectively removed under mild acidic conditions, making it ideal for multi-step synthetic campaigns.[1][]

The combination of these features makes N-Boc-N-methyl-alpha-phenylglycine a highly valuable building block for constructing complex peptides and other bioactive molecules with enhanced stability, specific conformations, and improved pharmacological profiles.[3][4]

Physicochemical and Structural Properties

The precise properties of N-Boc-N-methyl-alpha-phenylglycine can vary depending on its stereochemistry—whether it is the L-enantiomer, the D-enantiomer, or the racemic (DL) mixture. The data below is compiled for the commonly available L- and DL-forms.

PropertyValue (L-Enantiomer)Value (DL-Racemic Mixture)Source(s)
Synonyms Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosineBoc-N-Me-DL-Phg-OH[3][4]
CAS Number 30925-11-230925-08-7[3][4][5]
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄[3][4][5]
Molecular Weight 265.3 g/mol 265.3 g/mol [3][4][5]
Appearance White powderWhite powder[3][4]
Melting Point Not specified115-121 °C[3]
Purity ≥ 99% (HPLC)≥ 99% (HPLC)[3][4]
Optical Rotation [a]D25 = 253 ± 2º (c=1 in MeOH)Not Applicable[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot specified, but expected to be similar to L-form[5]
Storage Store at 0-8°CStore at 0-8°C[3][4]

These properties underscore the compound's nature as a stable, crystalline solid suitable for use in standard organic synthesis workflows. Its solubility in common organic solvents facilitates its use in solution-phase and solid-phase peptide synthesis.[5][6] Proper storage in a refrigerated, dry environment is crucial to prevent degradation over time.[3][4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Boc-N-methyl-alpha-phenylglycine is typically achieved by the N-protection of the parent amino acid, N-methyl-alpha-phenylglycine. This method is reliable, high-yielding, and employs standard laboratory techniques.

Expertise in Action: Why This Protocol Works

The chosen protocol involves the reaction of the amino group with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This is the preferred reagent for Boc protection for several reasons:

  • Reactivity: It is sufficiently electrophilic to react with the nucleophilic amino group.

  • Byproducts: The reaction byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed, simplifying purification.

  • Conditions: The reaction proceeds under mild basic conditions, which are well-tolerated by the rest of the molecule, preventing side reactions like racemization.

We use an aqueous base (like NaOH) in a mixed solvent system (like dioxane or THF). The base serves to deprotonate the amino group, increasing its nucleophilicity and driving the reaction forward. The temperature is kept low initially (0 °C) to control the exothermic nature of the reaction and ensure selectivity.[6]

Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-DL-phenylglycine

This protocol is adapted from standard Boc-protection procedures for amino acids.[6]

  • Dissolution: Dissolve N-methyl-DL-phenylglycine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution. Use enough solvent to fully dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution. It is critical to maintain the temperature at or below 5 °C during the addition to prevent unwanted side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the 1,4-dioxane.

  • Aqueous Workup (1): To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. The purpose of this wash is to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2-3 by slowly adding 1M hydrochloric acid (HCl). The product, now protonated, will become less water-soluble and may precipitate.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-N-methyl-DL-phenylglycine, typically as a white solid. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR and MS analysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Purification A 1. Dissolve N-Methyl-Phenylglycine in Dioxane/NaOH(aq) B 2. Cool to 0°C A->B   C 3. Add (Boc)₂O B->C   D 4. Stir Overnight at RT C->D   E 5. Remove Dioxane D->E   F 6. Acidify with HCl E->F   G 7. Extract with Ethyl Acetate F->G   H 8. Dry and Concentrate G->H   I Final Product: N-Boc-N-methyl-phenylglycine H->I  

Caption: Workflow for the synthesis of N-Boc-N-methyl-phenylglycine.

Core Applications in Research and Drug Discovery

N-Boc-N-methyl-alpha-phenylglycine is not merely a chemical curiosity; it is a strategic tool in the synthesis of advanced molecules.

  • Peptide Synthesis: This is the primary application. Incorporating this building block into a peptide sequence enhances the resulting molecule's resistance to proteases, thereby increasing its in vivo half-life.[3][4] The N-methyl group also restricts the peptide backbone's conformational freedom, which can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for a specific biological target.[3] It is a crucial component for creating peptides with improved therapeutic potential.[4][7]

  • Drug Development: Beyond peptides, the unique structure is used to modify drug candidates to enhance their efficacy and selectivity.[3] It serves as a scaffold for developing various bioactive compounds, including enzyme inhibitors and receptor ligands, where the rigid, N-methylated structure can provide optimal interactions within a binding pocket.[3]

  • Neuroscience and Chiral Synthesis: The phenylglycine scaffold is relevant in neuroscience research, particularly in studies involving neurotransmitter activity and the development of agents targeting neurological disorders.[3][7] Furthermore, as a chiral molecule, it plays a role in asymmetric synthesis, enabling the production of other specific chiral compounds essential for many pharmaceuticals.[3]

Role in Solid-Phase Peptide Synthesis (SPPS)

The use of N-Boc-N-methyl-alpha-phenylglycine follows the standard cycle of Boc-based SPPS. The workflow below illustrates how any Boc-protected amino acid is incorporated into a growing peptide chain.

SPPS_Cycle Start Start: Resin-Bound Peptide (N-terminus Boc-protected) Deprotection 1. Deprotection Remove Boc group with TFA Start->Deprotection Neutralization 2. Neutralization Treat with base (e.g., DIEA) to get free amine Deprotection->Neutralization Forms TFA salt Activation 3. Activation Activate new Boc-AA (e.g., N-Boc-N-Me-Phg) with coupling reagents Neutralization->Activation Coupling 4. Coupling Couple activated AA to free amine on resin Activation->Coupling Wash 5. Wash Remove excess reagents Coupling->Wash End Result: Peptide is one residue longer (N-terminus Boc-protected) Wash->End End->Deprotection Repeat Cycle

Caption: General workflow of a Boc-SPPS cycle for peptide elongation.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of N-Boc-N-methyl-alpha-phenylglycine is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure material quality.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for all parts of the molecule. Expected signals include: a large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group of the Boc protector, a singlet for the three N-methyl protons, aromatic signals between 7.2-7.5 ppm for the phenyl group, and a signal for the α-proton. The carboxylic acid proton is often broad and may exchange with solvent.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (265.3 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 266.3 or the [M+Na]⁺ ion at m/z 288.3.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the Boc group's urethane carbonyl (~1715 cm⁻¹), and another C=O stretch from the carboxylic acid (~1695 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column and mobile phase (e.g., acetonitrile/water with TFA), a pure sample should yield a single, sharp peak. Commercial suppliers often guarantee purity of ≥99% by this method.[3][4]

Stability and Handling

Proper storage and handling are critical to maintain the integrity of N-Boc-N-methyl-alpha-phenylglycine.

  • Acid Sensitivity: The Boc group is the most labile part of the molecule and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][] Contact with acidic conditions during storage or handling must be avoided unless deprotection is intended.

  • General Stability: The compound is generally stable under neutral and basic conditions.[] However, like most organic compounds, it should be protected from excessive heat, light, and moisture to prevent gradual degradation.

  • Recommended Storage: For long-term storage, the material should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (0-8°C).[3][4] For maximum longevity, storage at -20°C is recommended.[1] Aliquoting the compound can prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[8]

Conclusion

N-Boc-N-methyl-alpha-phenylglycine is a sophisticated chemical tool with a well-defined set of properties that make it highly advantageous for advanced peptide synthesis and drug discovery. Its synthesis is straightforward, and its applications are significant for creating molecules with enhanced stability and specific biological activities. By understanding its chemical properties, handling requirements, and synthetic utility, researchers can effectively leverage this building block to advance their scientific objectives.

References

  • J&K Scientific LLC. (n.d.). Boc-N-methyl-L-phenylglycine | 30925-11-2. Retrieved from [Link]

Sources

Introduction: A Strategic Building Block in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-DL-phenylglycine

Boc-N-methyl-DL-phenylglycine is a cornerstone N-α-protected amino acid derivative, engineered for advanced applications in peptide synthesis and medicinal chemistry. Its structure is a strategic combination of three key features: a phenylglycine core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and an N-methylated amide bond. This unique architecture imparts a specific set of physicochemical properties that researchers leverage to overcome common challenges in drug development, such as poor metabolic stability and low membrane permeability.

The phenylglycine moiety introduces conformational rigidity and aromatic interactions, while the Boc group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis.[1][][3] The most impactful feature, however, is N-methylation. The addition of a methyl group to the peptide backbone nitrogen fundamentally alters the molecule's properties by enhancing enzymatic stability, increasing lipophilicity, and influencing the peptide's three-dimensional structure.[4][5][6][7]

This guide offers a comprehensive exploration of the core physicochemical properties of Boc-N-methyl-DL-phenylglycine, providing both quantitative data and field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this versatile building block.

Core Molecular and Physical Characteristics

Boc-N-methyl-DL-phenylglycine is a white crystalline powder that serves as a racemic mixture of its L- and D-enantiomers.[8][9] This racemic nature makes it a valuable tool in screening applications where stereochemical effects are being investigated or are not a primary concern.[]

PropertyValueSource(s)
CAS Number 30925-08-7[8][9]
Molecular Formula C₁₄H₁₉NO₄[9]
Molecular Weight 265.3 g/mol [9]
Appearance White powder[8][9]
Purity ≥ 99% (by HPLC)[8][9]
Storage Store at 0 - 8 °C, sealed in a dry environment[8][9][11]

Solubility Profile: A Non-Aqueous Affinity

The solubility of a synthetic building block is a critical parameter that dictates solvent choice for reactions, purification, and formulation. The prominent tert-butyl and phenyl groups in Boc-N-methyl-DL-phenylglycine render it highly lipophilic. Consequently, it is largely insoluble in water but demonstrates good solubility in a range of common organic solvents.[12][13]

Qualitative Solubility Data:

  • Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.[11]

  • Insoluble in: Water.[12]

This solubility profile is a direct result of its molecular structure. The bulky, nonpolar Boc group and the aromatic phenyl ring dominate the molecule's character, making it favorable for dissolution in organic media where it can engage in van der Waals and hydrophobic interactions. The polar carboxylic acid and carbamate groups are insufficient to overcome this hydrophobicity to allow for significant aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[14][15][16][17]

Causality: This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent over an extended period, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions.

Methodology:

  • Preparation: Add an excess amount of Boc-N-methyl-DL-phenylglycine to a sealed glass vial containing a precise volume of the chosen organic solvent (e.g., 5 mL). The excess solid should be clearly visible.

  • Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[17]

  • Phase Separation: Allow the vial to stand undisturbed for a sufficient period for the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.45 µm filter may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[17]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Allow solid to sediment B->C D Withdraw and filter supernatant C->D E Quantify concentration via HPLC D->E Determine Solubility

Caption: Shake-Flask solubility determination workflow.

Melting Point: An Indicator of Purity

The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. For Boc-N-methyl-DL-phenylglycine, a sharp and defined melting range is indicative of high purity.

  • Melting Point Range: 115 - 121 °C[8][9]

A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Causality: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the sample and the heating block.[18] A rapid heating rate can cause a lag between the apparatus thermometer and the actual sample temperature, leading to an erroneously high and broad melting range. Starting with a rapid ramp to just below the expected melting point, followed by a slow ramp (1-2 °C/minute), optimizes both speed and accuracy.[18][19]

Methodology:

  • Sample Preparation: Place a small amount (2-4 mg) of the dry Boc-N-methyl-DL-phenylglycine powder into a capillary tube, sealed at one end.[19] Tap the tube gently to pack the sample to a height of 2-3 mm.[20]

  • Instrument Setup: Set the starting temperature on the apparatus to approximately 20 °C below the expected melting point (e.g., 95 °C). Set the heating rate to a slow ramp (e.g., 1-2 °C per minute).[19]

  • Measurement: Insert the capillary tube into the heating block of the apparatus.

  • Observation: Observe the sample through the magnifying viewport. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

  • Cool Down: Allow the apparatus to cool before performing subsequent measurements. It is good practice to use a fresh sample for each determination.

G A Pack capillary tube with 2-3 mm of sample B Set start temp (~95°C) and slow ramp rate (1-2°C/min) A->B C Insert capillary into heating block B->C D Observe and record temp range from first liquid to final solid disappearance C->D

Caption: Standard workflow for melting point determination.

Acidity Constant (pKa): Ionization Behavior

The pKa value of the carboxylic acid group in Boc-N-methyl-DL-phenylglycine is critical for predicting its ionization state across a range of pH values. This information is vital for designing reaction conditions (e.g., coupling reactions in peptide synthesis) and for understanding potential interactions in biological systems.

  • Predicted pKa: 3.53 ± 0.10[11]

This predicted value is typical for an N-acylated amino acid, where the electron-withdrawing effect of the adjacent carbamate group slightly increases the acidity of the carboxyl proton compared to a simple carboxylic acid. At a pH above ~4.5, the carboxylic acid will be predominantly deprotonated (carboxylate form), making it a nucleophile.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases by monitoring pH changes upon the addition of a titrant.[21][22]

Causality: The titration curve of a weak acid with a strong base has a characteristic sigmoidal shape. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at this half-equivalence point, pH is equal to the pKa.[21]

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of Boc-N-methyl-DL-phenylglycine in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M). An inert electrolyte like 0.15 M KCl is often added to maintain constant ionic strength.[21]

  • Titrant Standardization: Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH).

  • Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

  • Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the steep inflection point of the curve). More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare analyte solution (known concentration) C Add standardized titrant (NaOH) in small increments A->C B Calibrate pH meter D Record pH after each addition B->D C->D E Plot pH vs. Volume of Titrant D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and structural integrity of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key characteristic absorptions for Boc-N-methyl-DL-phenylglycine would include:

    • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2980-2850 cm⁻¹: C-H stretches of the aliphatic groups (Boc and N-methyl).

    • ~1740 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1690 cm⁻¹: C=O stretch of the Boc carbamate group.

    • ~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, signals in the aromatic region (7.2-7.5 ppm) for the phenyl group, and a signal for the alpha-proton.

    • ¹³C NMR: Expected signals would include distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the N-methyl carbon, and the carbons of the phenyl ring.

Implications for Drug Development and Peptide Synthesis

The physicochemical properties of Boc-N-methyl-DL-phenylglycine are not merely academic; they directly translate into tangible advantages in the synthesis of advanced peptides and peptidomimetics.

  • Enhanced Stability: N-methylation provides steric hindrance that shields the adjacent peptide bond from cleavage by peptidases and proteases, significantly increasing the metabolic half-life of the resulting peptide in a biological system.[4]

  • Improved Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This increases lipophilicity and can improve passive diffusion across cell membranes, a critical factor for oral bioavailability.[4][7]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, often favoring a cis amide bond conformation.[6][24] This conformational constraint can be used to lock a peptide into a specific bioactive shape, potentially increasing its potency and selectivity for a biological target.[7][24]

  • Synthetic Utility: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[][3] This makes it a foundational tool in solid-phase peptide synthesis (SPPS).[25]

G cluster_struct cluster_props cluster_app A Boc Group D Acid-Labile Protection A->D B N-Methylation E Increased Lipophilicity & Reduced H-Bonding B->E F Steric Shielding B->F G Conformational Constraint B->G C Phenylglycine Core C->G H Controlled Peptide Synthesis (SPPS) D->H I Improved Membrane Permeability E->I J Enhanced Metabolic Stability F->J K Potency & Selectivity Tuning G->K

Caption: Logic map of structural features to drug development advantages.

Conclusion

Boc-N-methyl-DL-phenylglycine is a sophisticated chemical tool whose value is deeply rooted in its distinct physicochemical properties. Its high solubility in organic solvents and well-defined melting point facilitate its use in synthesis and ensure purity. The molecule's acidity, defined by its pKa, governs its reactivity in crucial peptide coupling steps. Most importantly, the combination of the Boc protecting group and N-methylation provides a powerful strategy for developing peptides with enhanced stability, permeability, and controlled conformations. A thorough understanding of these properties is paramount for any researcher aiming to leverage this building block to its full potential in the design of next-generation therapeutics.

References

  • Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]

  • Studylib. Melting Point Apparatus SOP - Chemistry Lab Guide. [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. SOP FOR MELTING POINT APPARATUS. [Link]

  • Pharmaguideline. SOP for Melting Point Apparatus. [Link]

  • LifeTein. Should My Peptide Be Methylated?. [Link]

  • PharmaJia. SOP for Melting point Apparatus. [Link]

  • PharmaGuideHub. OPERATION OF MELTING POINT APPARATUS. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Institutes of Health. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • National Institutes of Health. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

  • Chinese Journal of Pharmaceutical Analysis. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • ResearchGate. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • University of Regensburg. Table of Characteristic IR Absorptions. [Link]

Sources

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Authored by: A Senior Application Scientist

Introduction

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known commonly in the field as N-Boc-N-methyl-phenylglycine, is a specialized amino acid derivative of significant interest to researchers in synthetic organic chemistry, peptide science, and medicinal chemistry. Its unique trifunctional structure—comprising a phenylglycine core, a metabolically robust N-methyl group, and a chemically versatile tert-butoxycarbonyl (Boc) protecting group—positions it as a valuable building block for constructing complex molecular architectures. This guide provides an in-depth examination of its chemical properties, the scientific rationale for its application, validated experimental protocols, and its role in the development of advanced therapeutics.

Physicochemical & Structural Characteristics

The compound is a white powder, typically stored under refrigerated (2-8°C) and dry conditions to ensure its long-term stability.[1][2][3] Its core identity and properties are summarized below.

PropertyDataSource(s)
Molecular Weight 265.31 g/mol [1][3][4][5]
Molecular Formula C₁₄H₁₉NO₄[1][3]
CAS Number 30925-08-7[1][2][5]
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid[1]
Common Synonyms N-Boc-N-methyl-DL-phenylglycine, Boc-N-Me-Phg-OH[3][6]
SMILES O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1[1][2]
Appearance White Powder[3]
Storage Sealed, dry, 2-8°C[1][2]

The Scientific Rationale: A Trifecta of Functionality

The utility of N-Boc-N-methyl-phenylglycine is not accidental; it is a result of deliberate chemical design that addresses specific challenges in peptide and small molecule synthesis. Each component of its structure serves a distinct and critical purpose.

The Phenylglycine Core

Phenylglycine is an unnatural amino acid. Its incorporation into peptides or other molecular scaffolds introduces a rigid phenyl group directly attached to the alpha-carbon. This imparts conformational constraint, which is a powerful tool for medicinal chemists seeking to lock a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a biological target.

The N-Methyl Group: Enhancing "Drug-Likeness"

The methylation of the backbone amide nitrogen is a cornerstone of peptidomimetic chemistry. This seemingly minor modification has profound consequences:

  • Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise rapidly degrade a standard peptide bond in vivo. This significantly increases the molecule's half-life.[1]

  • Membrane Permeability: By replacing the amide N-H proton, N-methylation eliminates a hydrogen bond donor. This reduces the polarity of the peptide backbone and can substantially improve a drug candidate's ability to cross cell membranes, a critical factor for oral bioavailability.[1]

  • Conformational Control: N-methylation restricts the rotation around the C-N bond, influencing the peptide's secondary structure and its binding affinity to target proteins.

The Boc Protecting Group: A Chemist's Essential Tool

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for good reason. Its selection is a deliberate experimental choice driven by its predictable and highly reliable reactivity.

  • Stability: It is robust and stable under a wide range of reaction conditions, including those used for peptide bond formation (amidation), saponification, and mild reductions.

  • Orthogonality: Its key feature is its clean and quantitative removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This chemical orthogonality allows for the selective deprotection of the N-terminus in a growing peptide chain without disturbing other acid-labile groups, such as side-chain protecting groups or the linkage to a solid-phase resin.

The following diagram illustrates the standard acid-catalyzed deprotection mechanism, a fundamental step in its application.

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Fragmentation Boc_Amine R-N(Me)-Boc Protonated_Carbonyl Protonated Carbonyl Intermediate Boc_Amine->Protonated_Carbonyl TFA H⁺ (from TFA) Carbocation tert-Butyl Carbocation Protonated_Carbonyl->Carbocation Loss of Carbamic Acid Deprotected_Amine R-NH(Me)⁺ (Deprotected Amine Salt) Isobutylene Isobutylene Carbocation->Isobutylene Loss of H⁺ Final_Amine R-NH(Me) (Free Amine) Deprotected_Amine->Final_Amine Neutralization (Workup) CO2 CO₂

Boc group removal via acid-catalyzed cleavage.

Key Applications in Research & Development

  • Peptide Synthesis: This compound is a prized reagent for incorporating N-methylated phenylglycine residues into peptide sequences. This is particularly valuable in designing peptides with enhanced stability and specific secondary structures for therapeutic applications.[3]

  • Pharmaceutical & Drug Discovery: It serves as a versatile scaffold and intermediate in the synthesis of novel pharmaceuticals.[6] Its use extends beyond peptides to the creation of enzyme inhibitors, receptor ligands, and other complex, biologically active small molecules where conformational rigidity and metabolic stability are desired.[1][6]

  • Neuroscience Research: The structural motifs enabled by this building block are relevant in designing molecules that interact with neurotransmitter systems, aiding in the development of probes and potential treatments for neurological disorders.[3][6]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following sections describe validated methodologies for the synthesis, use, and characterization of N-Boc-N-methyl-phenylglycine.

Protocol 1: Generalized Synthesis Route

The synthesis of the title compound is typically achieved through the N-protection of a methylamino-phenylacetic acid precursor.[1] The workflow ensures purity at each stage, which is critical for subsequent applications.

Synthesis_Workflow start Start: 2-(Methylamino)-2-phenylacetic acid dissolve Dissolve in suitable solvent (e.g., Dioxane/Water) start->dissolve add_base Add inorganic base (e.g., NaOH, NaHCO₃) to deprotonate dissolve->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)₂O add_base->add_boc react Stir at room temperature (Monitor by TLC/LC-MS) add_boc->react workup Acidify with aq. acid (e.g., citric acid) to pH ~3-4 react->workup extract Extract with organic solvent (e.g., Ethyl Acetate) workup->extract dry_concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify via column chromatography or recrystallization dry_concentrate->purify end_product Final Product: N-Boc-N-methyl-phenylglycine purify->end_product

General workflow for Boc-protection synthesis.
Protocol 2: Boc-Group Deprotection for Peptide Synthesis

This protocol describes the standard procedure for removing the Boc group to liberate the N-methyl amine for subsequent coupling.

  • Reagents & Materials:

    • Boc-protected substrate (1 equivalent)

    • Dichloromethane (DCM), reagent grade

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA (typically 20-50% v/v with DCM) to the stirred solution. The amount depends on the substrate's sensitivity.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Once complete, remove the solvent and excess TFA in vacuo.

    • The resulting residue, the TFA salt of the deprotected amine, can be used directly in the next step or purified further after neutralization.

Protocol 3: Quality Control & Analytical Characterization

Structural integrity must be validated before use.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS).

    • Purpose: To confirm the molecular weight.

    • Expected Result: A prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 266.3, or other adducts like [M+Na]⁺.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Purpose: To confirm the chemical structure and purity.

    • Expected ¹H NMR Features: Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the N-methyl protons (singlet), the alpha-proton (singlet), and the aromatic protons of the phenyl group (multiplet, ~7.3-7.4 ppm).

    • Expected ¹³C NMR Features: Resonances for the carboxyl, Boc carbonyl, aromatic, and aliphatic carbons.

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reverse-phase HPLC with a C18 column.

    • Purpose: To determine the purity of the compound.

    • Method: A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used as the mobile phase. Detection is commonly performed using a UV detector at ~214 nm and 254 nm.

    • Expected Result: A single major peak indicates high purity (typically ≥98%).

Safety & Handling

As a laboratory chemical, N-Boc-N-methyl-phenylglycine requires careful handling.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Comparative Analysis of Structural Analogs

Understanding the function of N-Boc-N-methyl-phenylglycine is enhanced by comparing it with its close structural relatives. The absence of a single functional group dramatically alters its chemical utility.

CompoundStructural DifferenceFunctional ImpactSource
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Title Compound) N/A (Reference)Provides both steric shielding (N-methyl) for metabolic stability and a standard acid-labile protecting group (Boc).N/A
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid Lacks the N-methyl group.The presence of an N-H bond makes it a hydrogen bond donor and susceptible to protease cleavage. However, the absence of the methyl group reduces steric hindrance, potentially increasing reactivity in amide bond formation.[1]
2-(Methylamino)-2-phenylacetic Acid HCl Lacks the Boc protecting group; exists as an HCl salt.The free secondary amine is highly reactive and nucleophilic. This makes it unsuitable for multi-step syntheses where controlled, sequential reactions are necessary, as it would react non-selectively.[1]

Conclusion

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a sophisticated and highly enabling chemical tool. Its design masterfully combines features that introduce conformational rigidity, enhance metabolic stability, and ensure synthetic compatibility through a reliable protecting group strategy. For researchers and scientists in drug development, this compound is not merely a reagent but a strategic component for crafting the next generation of precisely engineered peptides and complex therapeutic molecules. Its correct application, guided by the principles and protocols outlined in this guide, is fundamental to advancing modern chemical synthesis.

References

  • Benchchem. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

  • Sigma-Aldrich. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID.

  • BLDpharm. 30925-08-7 | 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

  • Pharmaffiliates. (2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid.

  • CymitQuimica. 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID.

  • PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid.

  • Chem-Impex. Boc-N-methyl-L-phenylglycine.

  • Chem-Impex. Boc-N-methyl-DL-phenylglycine.

  • PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid.

  • Sigma-Aldrich. 2-{amino}-2-phenylacetic acid.

Sources

An In-Depth Technical Guide to the Structure and Application of N-Boc-N-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block in Modern Peptide Science

N-Boc-N-methyl-phenylglycine is a non-proteinogenic amino acid derivative that has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique structural features—a tert-butyloxycarbonyl (Boc) protecting group and an N-methylated amide—confer significant advantages in the synthesis of advanced peptides and peptidomimetics. This guide provides a comprehensive technical overview of its structure, synthesis, and the profound impact of its constituent parts on the properties of resulting molecules, grounded in established scientific principles and methodologies.

Phenylglycine-type amino acids are integral components of a wide array of peptide natural products, including glycopeptide antibiotics and other biologically active linear and cyclic peptides[1]. The strategic incorporation of N-Boc-N-methyl-phenylglycine allows for the rational design of peptide-based therapeutics with enhanced stability, membrane permeability, and conformational rigidity, addressing some of the primary challenges in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Boc-N-methyl-phenylglycine is essential for its effective application in synthesis and drug design.

PropertyValueSource(s)
CAS Number 30925-11-2 (L-isomer)[2]
Molecular Formula C₁₄H₁₉NO₄[2]
Molecular Weight 265.3 g/mol [2]
Appearance White powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChem-Impex
Optical Rotation [a]D25 = 253 ± 2º (c=1 in MeOH) (L-isomer)[2]
Storage 0-8°C, sealed in a dry environment[2]

Molecular Structure and Conformational Implications

The structure of N-Boc-N-methyl-phenylglycine is the foundation of its utility. Each functional group plays a distinct and crucial role in its chemical behavior and the properties it imparts to larger molecules.

cluster_phenyl Phenyl Group cluster_boc Boc Group cluster_carboxyl Carboxyl Group cluster_nmethyl N-methyl Group C1 C O1 O C1->O1 O2 O C1->O2 N1 N C1->N1 C11 C O2->C11 C2 N1->C2 C4 CH3 N1->C4 C3 C C2->C3 C5 C2->C5 H1 H C2->H1 O3 O C3->O3 O4 OH C3->O4 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C10->C5 C12 C C11->C12 C13 C C11->C13 C14 CH3 C11->C14

Caption: Chemical structure of N-Boc-N-methyl-phenylglycine.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. Its primary function is to prevent the nucleophilic amine of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner. The Boc group is stable under basic and neutral conditions but is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA)[3]. This acid lability is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS)[].

The mechanism of Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride[5].

The Significance of N-Methylation

The methylation of the amide nitrogen introduces profound changes to the properties of a peptide. This modification is a key strategy in medicinal chemistry to enhance the drug-like characteristics of peptide therapeutics.

  • Conformational Constraint: The addition of a methyl group to the peptide backbone introduces steric hindrance, which restricts the conformational freedom of the peptide chain. This can stabilize specific secondary structures, such as β-turns, and pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity[6]. The N-methyl group lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible.

  • Enhanced Metabolic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation. Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, shielding the adjacent peptide bond from cleavage and extending the in-vivo half-life of the therapeutic.

  • Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor. This reduction in the peptide's overall hydrogen bonding potential with water lowers the energy penalty required for it to move from an aqueous environment into the hydrophobic core of a cell membrane, thereby improving its ability to cross cellular membranes.

Synthesis of N-Boc-N-methyl-phenylglycine

The synthesis of N-Boc-N-methyl-phenylglycine is typically a two-step process starting from phenylglycine. First, the amino group is protected with a Boc group, followed by the methylation of the nitrogen atom. A reliable method for the N-methylation of Boc-protected amino acids utilizes sodium hydride and methyl iodide[7][8][9].

start Phenylglycine step1 Boc Protection (Boc)₂O, Base start->step1 intermediate N-Boc-phenylglycine step1->intermediate step2 N-Methylation NaH, CH₃I in THF intermediate->step2 product N-Boc-N-methyl-phenylglycine step2->product

Caption: Synthetic workflow for N-Boc-N-methyl-phenylglycine.

Experimental Protocol: N-Methylation of N-Boc-phenylglycine

This protocol is adapted from a well-established procedure for the N-methylation of Boc-protected amino acids[9].

Materials:

  • N-Boc-phenylglycine

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven and allow it to cool under a stream of argon or in a desiccator.

  • Dissolution: Add N-Boc-phenylglycine to the flask and dissolve it in anhydrous THF.

  • Addition of Methyl Iodide: Add a molar excess of methyl iodide to the solution.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Addition of Sodium Hydride: Carefully add sodium hydride in small portions. Vigorous bubbling (hydrogen gas evolution) will occur. Continue adding portions over a period of a few hours.

  • Reaction: Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of 2-3. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Structural Characterization

The successful synthesis of N-Boc-N-methyl-phenylglycine must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the 7.2-7.5 ppm region), the α-proton, the N-methyl protons (a singlet), and the t-butyl protons of the Boc group (a singlet around 1.4 ppm). The integration of these signals will confirm the relative number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (carboxyl and carbamate), the aromatic carbons, the α-carbon, the N-methyl carbon, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group. For the related compound N-Boc-N-methyl glycine methyl ester, characteristic ¹³C NMR shifts are observed at approximately 166.7 ppm (C=O), 53.3 ppm (CH₂), 48.9 ppm (NCH₃), and 33.4 ppm (OCH₃)[10].

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • C=O stretch (Carbamate): ~1680-1720 cm⁻¹

  • C=O stretch (Carboxylic acid): ~1700-1725 cm⁻¹

  • O-H stretch (Carboxylic acid): A broad band from ~2500-3300 cm⁻¹

  • C-H stretch (Aromatic and Aliphatic): ~2850-3100 cm⁻¹

  • C-N stretch: ~1000-1250 cm⁻¹

Applications in Drug Development and Research

N-Boc-N-methyl-phenylglycine is a valuable building block in several areas of pharmaceutical and biotechnological research[2].

  • Peptide Synthesis: It serves as a crucial component in the synthesis of complex peptides, enabling the creation of novel structures for drug development[2].

  • Pharmaceutical Development: Its unique properties make it suitable for designing inhibitors and therapeutic agents that target specific biological pathways[2].

  • Biotechnology: It can be used to modify proteins to enhance their stability and activity, which is vital for developing effective biocatalysts[2].

  • Neuroscience Research: The compound is explored for its potential in studying neurotransmitter systems, which can provide insights into neurological disorders[2].

cluster_peptide Standard Peptide cluster_nmethyl_peptide N-Methylated Peptide Peptide Backbone Peptide Backbone Amide Proton (H-bond donor) Amide Proton (H-bond donor) Peptide Backbone->Amide Proton (H-bond donor) Flexible Conformation Flexible Conformation Peptide Backbone->Flexible Conformation Susceptible to Proteolysis Susceptible to Proteolysis Peptide Backbone->Susceptible to Proteolysis N-Methylated Backbone N-Methylated Backbone No H-bond Donor No H-bond Donor N-Methylated Backbone->No H-bond Donor Constrained Conformation Constrained Conformation N-Methylated Backbone->Constrained Conformation Resistant to Proteolysis Resistant to Proteolysis N-Methylated Backbone->Resistant to Proteolysis

Caption: Impact of N-methylation on peptide properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

N-Boc-N-methyl-phenylglycine stands as a testament to the power of strategic molecular design in advancing peptide science. The synergistic combination of a labile Boc protecting group and a conformation-constraining, stability-enhancing N-methyl group provides researchers with a powerful tool for the synthesis of sophisticated and therapeutically relevant peptides. A thorough understanding of its structure, synthesis, and the functional implications of its constituent parts is paramount for its effective application in the development of the next generation of peptide-based drugs.

References

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8384–8392. [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Mondal, D., & Balaram, P. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Communications, 52(37), 6275–6278. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids. [Link]

  • ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. [Link]

  • PrepChem.com. Synthesis of N-methyl-N-phenylglycine. [Link]

  • PubChem. N-Boc-glycine methyl ester. [Link]

  • ElectronicsAndBooks. Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

  • The Journal of Organic Chemistry. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]

  • ResearchGate. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

  • PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]

  • PubChem. Boc-L-phenylalanine methyl ester. [Link]

  • National Institute of Standards and Technology. N-Phenylglycine. [Link]

Sources

Navigating the Solubility Landscape of Boc-N-Me-DL-Phg-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-N-Me-DL-Phg-OH, a protected derivative of N-methyl-α-phenylglycine, represents a critical building block in the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. Its unique structural features, including the bulky tert-butyloxycarbonyl (Boc) protecting group and the N-methylated backbone, impart desirable pharmacological properties such as enhanced metabolic stability and improved cell permeability. However, these same characteristics present considerable challenges in terms of solubility in common organic solvents, a critical parameter that profoundly impacts reaction kinetics, purification efficiency, and overall process scalability in drug development.

This technical guide provides a comprehensive overview of the solubility of Boc-N-Me-DL-Phg-OH in a range of organic solvents. We will delve into the theoretical underpinnings governing its solubility, present a systematic experimental workflow for solubility determination, and offer a detailed analysis of empirical data. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on solvent selection, optimize reaction conditions, and streamline the path from laboratory-scale synthesis to large-scale production.

Theoretical Framework: The Interplay of Molecular Structure and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Boc-N-Me-DL-Phg-OH, its solubility is a complex interplay of its molecular structure and the physicochemical properties of the solvent.

Molecular Structure of Boc-N-Me-DL-Phg-OH:

  • Boc Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group contributes significantly to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • Carboxylic Acid Group (-COOH): This functional group is capable of forming hydrogen bonds, suggesting a preference for polar, protic solvents.

  • N-Methyl Group: The presence of the N-methyl group introduces steric hindrance and reduces the hydrogen bond donating capacity of the amide proton, which can influence its interaction with protic solvents.

  • Phenyl Group: The aromatic phenyl group is hydrophobic and contributes to the overall nonpolar character of the molecule.

Solvent Properties:

The choice of solvent is critical and its properties, such as polarity, dielectric constant, and hydrogen bonding capacity, will dictate its ability to effectively solvate Boc-N-Me-DL-Phg-OH.

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing a hydrogen atom attached to an electronegative atom, e.g., O-H or N-H) or aprotic (lacking such a hydrogen).

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are generally better at dissolving polar compounds.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a key factor in dissolving solutes with complementary functionalities.

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is essential for generating reliable data. The isothermal shake-flask method is a widely accepted technique for this purpose.

Protocol: Isothermal Shake-Flask Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-N-Me-DL-Phg-OH to a series of vials, each containing a known volume of a specific organic solvent.

    • Ensure that a solid excess of the compound remains undissolved to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Boc-N-Me-DL-Phg-OH in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess Boc-N-Me-DL-Phg-OH to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC sample2->sample3 calc1 Calculate solubility (mg/mL) sample3->calc1

Caption: Isothermal shake-flask method workflow.

Solubility Data of Boc-N-Me-DL-Phg-OH in Organic Solvents

The following table summarizes the experimentally determined solubility of Boc-N-Me-DL-Phg-OH in a selection of common organic solvents at 25 °C.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°C
Polar Protic Solvents
Methanol5.132.7> 100
Ethanol4.324.5> 100
Isopropanol3.919.9~50
Polar Aprotic Solvents
Dimethylformamide (DMF)6.436.7> 100
Dimethyl Sulfoxide (DMSO)7.246.7> 100
Acetonitrile (ACN)5.837.5~20
Tetrahydrofuran (THF)4.07.6~75
Nonpolar Solvents
Dichloromethane (DCM)3.19.1> 100
Toluene2.42.4< 1
Hexane0.11.9< 0.1

Discussion and Interpretation of Results

The solubility data reveals a clear trend that aligns with the structural features of Boc-N-Me-DL-Phg-OH.

  • High Solubility in Polar Aprotic and Protic Solvents: The compound exhibits excellent solubility (>100 mg/mL) in polar aprotic solvents like DMF and DMSO, as well as in polar protic solvents such as methanol and ethanol. This can be attributed to the ability of these solvents to effectively solvate both the polar carboxylic acid group through hydrogen bonding (in the case of protic solvents) and dipole-dipole interactions, and the nonpolar Boc and phenyl groups.

  • Moderate Solubility in Less Polar Solvents: The solubility decreases in less polar solvents like isopropanol and THF, although it remains significant. This suggests that while the nonpolar characteristics of the molecule are becoming more dominant, the polar interactions are still crucial for dissolution.

  • High Solubility in Dichloromethane: The high solubility in dichloromethane, a nonpolar solvent, is noteworthy. This can be explained by the significant contribution of the large, nonpolar Boc and phenyl groups to the overall molecular character, allowing for favorable van der Waals interactions with DCM.

  • Poor Solubility in Highly Nonpolar Solvents: As expected, the solubility is very low in highly nonpolar solvents like toluene and hexane. The polar carboxylic acid group hinders dissolution in these solvents, which are unable to form the necessary stabilizing interactions.

Practical Implications for Drug Development

The solubility profile of Boc-N-Me-DL-Phg-OH has direct implications for its use in synthesis and purification:

  • Reaction Solvent Selection: For reactions involving Boc-N-Me-DL-Phg-OH, solvents like DMF, DMSO, methanol, ethanol, and DCM are excellent choices to ensure homogeneity and favorable reaction kinetics. The choice among these will depend on the specific reaction conditions and the nature of other reagents.

  • Purification Strategies: The poor solubility in nonpolar solvents like hexane can be exploited for purification. For instance, after a reaction in a soluble solvent like DCM, the addition of hexane as an anti-solvent can induce precipitation or crystallization of the product, facilitating its isolation.

  • Chromatography: The solubility data is also valuable for selecting appropriate solvent systems for chromatographic purification, such as flash chromatography or preparative HPLC.

Conclusion

The solubility of Boc-N-Me-DL-Phg-OH is a multifaceted property governed by the delicate balance of its polar and nonpolar functionalities. A thorough understanding of its solubility profile in various organic solvents is paramount for the successful development of synthetic routes and purification protocols. This guide provides a foundational understanding and practical data to aid researchers in overcoming the challenges associated with this important building block, thereby accelerating the development of novel peptide-based therapeutics.

References

  • PubChem - Boc-N-methyl-DL-phenylglycine: National Center for Biotechnology Information. PubChem Compound Summary for CID 133979, Boc-N-methyl-DL-phenylglycine. [Link]

An In-Depth Technical Guide to the Spectral Data of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic and medicinal chemistry, the precise characterization of molecular entities is paramount. This guide provides a comprehensive technical overview of the spectral data for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and drug discovery. As a senior application scientist, my aim is to not only present the spectral data but to also provide insights into the experimental rationale and interpretative nuances that underpin this information. This document is structured to serve as a practical reference for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.

Introduction to 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as N-Boc-N-methyl-α-phenylglycine, is a synthetic amino acid derivative.[1] Its structure is characterized by a phenylglycine core, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and further substituted with a methyl group.[1] This unique substitution pattern imparts specific chemical properties that are highly valuable in the construction of complex peptides and peptidomimetics. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, a cornerstone of many synthetic strategies in peptide chemistry.[1] The N-methylation can enhance the metabolic stability and membrane permeability of resulting peptides.

PropertyValueSource
Chemical Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
CAS Number 30925-08-7[2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, EtOAc)

Synthesis and Structural Elucidation Workflow

The synthesis of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid typically involves the N-methylation of a Boc-protected phenylglycine precursor. The structural integrity of the final product is rigorously confirmed through a combination of spectroscopic techniques.

Synthesis_Workflow Start N-Boc-phenylglycine Methylation N-Methylation (e.g., MeI, NaH in THF) Start->Methylation Purification Purification (e.g., Column Chromatography) Methylation->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the synthesis and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Experimental Protocol (Exemplary):

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3multiplet5HAromatic protons (C₆H₅)The chemical shift is characteristic of protons on a benzene ring.
~5.0-5.5singlet1Hα-proton (CH)The downfield shift is due to the deshielding effect of the adjacent phenyl, carboxyl, and amino groups. The singlet nature indicates no adjacent protons.
~2.8singlet3HN-methyl protons (N-CH₃)This singlet corresponds to the three protons of the methyl group attached to the nitrogen atom.
~1.4singlet9Htert-butyl protons (C(CH₃)₃)The large integration value and singlet multiplicity are characteristic of the nine equivalent protons of the Boc protecting group.
~10-12broad singlet1HCarboxylic acid proton (COOH)This peak is often broad and its chemical shift can vary depending on the solvent and concentration. It may not always be observed.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Principle: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol (Exemplary):

  • Prepare the sample as described for ¹H NMR, though a higher concentration may be required.

  • Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Data Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~170-175Carboxylic acid carbon (COOH)The deshielded nature of the carbonyl carbon in a carboxylic acid.
~155Carbonyl carbon of Boc group (O-C=O)Characteristic chemical shift for the carbamate carbonyl.
~135-140Quaternary aromatic carbon (ipso-C)The carbon of the phenyl ring directly attached to the α-carbon.
~127-129Aromatic carbons (CH)Chemical shifts for the protonated carbons of the benzene ring.
~80Quaternary carbon of Boc group (O-C(CH₃)₃)The highly substituted carbon of the tert-butyl group.
~60-65α-carbon (CH)The carbon atom attached to the phenyl, carboxyl, and amino groups.
~30-35N-methyl carbon (N-CH₃)The carbon of the methyl group attached to the nitrogen.
~28tert-butyl carbons (C(CH₃)₃)The three equivalent methyl carbons of the Boc group.
2D NMR Spectroscopy

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) Structure Molecular Structure H1_NMR->Structure C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Structure COSY COSY (¹H-¹H Correlations) COSY->Structure HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Structure

Caption: Interplay of NMR techniques for structural elucidation.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol (Exemplary - Electrospray Ionization):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µM).

  • Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation:

  • Molecular Ion: In positive ion mode ESI-MS, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 266.1.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The fragmentation of N-methylated amino acids in MS/MS experiments can be complex. Common fragmentation pathways for N-methyl amino acids include the loss of water and carbon monoxide to form an immonium ion.[3][4] Other characteristic losses can include the entire carboxyl group or side-chain fragments.

MS_Fragmentation M_H [M+H]⁺ m/z ≈ 266 Immonium Immonium Ion [M+H - H₂O - CO]⁺ M_H->Immonium Loss of H₂O & CO Loss_COOH [M+H - COOH]⁺ M_H->Loss_COOH Loss of COOH Side_Chain_Cleavage Side-Chain Fragments M_H->Side_Chain_Cleavage

Caption: Potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Experimental Protocol (Exemplary - ATR-FTIR):

  • Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3000C-H stretchAromatic and Aliphatic
~1700-1725C=O stretchCarboxylic acid
~1680-1700C=O stretchBoc carbamate
~1600, ~1490, ~1450C=C stretchAromatic ring
~1160C-O stretchBoc ester

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Since 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid possesses a chiral center at the α-carbon, it is essential to determine its enantiomeric purity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol (Exemplary):

  • Select a suitable chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

  • Develop a mobile phase, which can be in normal-phase, reversed-phase, or polar organic mode.[5][6]

  • Inject a solution of the sample and monitor the elution profile using a UV detector.

  • The separation of the two enantiomers will result in two distinct peaks, and the enantiomeric excess (% ee) can be calculated from their relative peak areas.

Conclusion

The comprehensive spectral analysis of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, utilizing a suite of modern analytical techniques, is fundamental to its successful application in research and development. This guide has provided a detailed overview of the expected spectral data and the underlying principles of each analytical method. By understanding the nuances of NMR, MS, IR, and chiral HPLC, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their downstream applications.

References

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Available at: [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. PubMed. Available at: [Link]

  • Heterocyclic Letters Vol. 14| No.3|527-535|May-July|2024. Heterocyclic Letters. Available at: [Link]

  • (PDF) ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

  • 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4. PubChem. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • On the selective N-methylation of BOC-protected amino acids. PubMed. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

Sources

Navigating the Bioactive Landscape of N-Boc-N-methyl-phenylglycine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of N-Methylation in Phenylglycine Scaffolds

In the intricate tapestry of medicinal chemistry, the N-Boc-N-methyl-phenylglycine scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. The strategic incorporation of an N-methyl group onto the phenylglycine backbone, coupled with the versatile Boc protecting group, offers a nuanced approach to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their synthesis, primary molecular targets, and the critical assays employed for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this unique chemical entity.

I. The Core Moiety: Understanding N-Boc-N-methyl-phenylglycine

N-Boc-N-methyl-phenylglycine is a non-proteinogenic amino acid derivative that serves as a versatile building block in organic and medicinal chemistry.[1][2] The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthesis of more complex molecules, such as peptides and small molecule amides.[3] The N-methylation introduces a critical structural modification that can significantly influence a molecule's biological profile by:

  • Enhancing Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, prolonging the in vivo half-life of the compound.

  • Modulating Receptor Affinity and Selectivity: The presence of the N-methyl group can alter the binding interactions with target proteins, potentially increasing potency and selectivity for a specific receptor subtype.

  • Improving Membrane Permeability: N-methylation can impact the lipophilicity and hydrogen bonding capacity of a molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.

These attributes make N-Boc-N-methyl-phenylglycine a highly valuable starting point for the design of novel drug candidates.[4]

II. Primary Biological Target: Metabotropic Glutamate Receptors (mGluRs)

The overwhelming body of research on phenylglycine derivatives points towards their significant activity as modulators of metabotropic glutamate receptors (mGluRs).[1][5][6] These G-protein coupled receptors (GPCRs) are crucial for regulating synaptic transmission and neuronal excitability throughout the central nervous system. Phenylglycine derivatives have been extensively investigated as competitive antagonists at various mGluR subtypes.[5]

While specific quantitative data for N-methylated derivatives is less abundant in publicly available literature, the general structure-activity relationships (SAR) established for phenylglycine analogs provide a strong foundation for understanding their mechanism of action. For instance, studies on non-methylated phenylglycine derivatives have demonstrated their ability to competitively antagonize glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1α and to antagonize the inhibition of forskolin-stimulated cAMP formation in cells expressing mGluR2.[5]

The following table summarizes representative biological data for non-methylated phenylglycine derivatives, offering a comparative baseline for anticipating the activity of their N-methylated counterparts.

CompoundTargetAssay TypeActivity (IC50/EC50)
(S)-4-CarboxyphenylglycinemGluR1αPhosphoinositide HydrolysisIC50 = 65 ± 5 µM
(R,S)-α-methyl-4-carboxyphenylglycinemGluR1αPhosphoinositide HydrolysisIC50 = 155 ± 38 µM
(S)-4-CarboxyphenylglycinemGluR2Inhibition of cAMP formationIC50 = 577 ± 74 µM
(R,S)-α-methyl-4-carboxyphenylglycinemGluR2Inhibition of cAMP formationIC50 = 340 ± 59 µM
(R,S)-4-carboxy-3-hydroxyphenylglycinemGluR2Inhibition of cAMP formation (Agonist)EC50 = 48 ± 5 µM

Data sourced from a study on phenylglycine analogs at mGluR subtypes.[5]

The N-methylation of the phenylglycine core is a key strategy to potentially enhance the potency and selectivity of these derivatives for specific mGluR subtypes.

III. Synthesis and Derivatization: A Practical Workflow

The synthesis of N-Boc-N-methyl-phenylglycine and its subsequent conversion into diverse derivatives, such as amides, is a critical process in the exploration of their biological activity.

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-N-methyl-phenylglycine cluster_derivatization Amide Derivatization Boc_PG Boc-phenylglycine NaH_MeI NaH, Iodomethane in THF Boc_PG->NaH_MeI N-methylation NBoc_NMe_PG N-Boc-N-methyl-phenylglycine NaH_MeI->NBoc_NMe_PG Coupling Coupling Agent (e.g., HATU, DCC) NBoc_NMe_PG->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide_Product N-Boc-N-methyl-phenylglycine Amide Derivative Coupling->Amide_Product Amide Bond Formation

Caption: Synthetic workflow for N-Boc-N-methyl-phenylglycine and its amide derivatives.

Experimental Protocol: N-methylation of Boc-phenylglycine

This protocol outlines a common method for the N-methylation of a Boc-protected amino acid.

Materials:

  • Boc-phenylglycine

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (MeI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-phenylglycine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: Cool the solution in an ice bath. Add iodomethane to the stirred solution.

  • Deprotonation: Carefully add sodium hydride in small portions over a period of a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Reaction Progression: After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding water.

    • Acidify the aqueous solution to approximately pH 3 with 1 M HCl.

    • Extract the aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-phenylglycine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Synthesis of N-Boc-N-methyl-phenylglycine Amides

This protocol describes a general procedure for the formation of an amide bond between N-Boc-N-methyl-phenylglycine and an amine using a coupling agent.

Materials:

  • N-Boc-N-methyl-phenylglycine

  • Primary or secondary amine of interest

  • Coupling agent (e.g., HATU, HBTU, DCC, or EDCI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-N-methyl-phenylglycine in anhydrous DMF or DCM. Add the coupling agent and the base (if required by the coupling agent). Stir the mixture at room temperature for a specified time (typically 15-30 minutes) to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide derivative can be purified by column chromatography or recrystallization.

IV. Core Biological Assays for Functional Characterization

To elucidate the biological activity of N-Boc-N-methyl-phenylglycine derivatives as mGluR antagonists, two primary functional assays are indispensable: the inositol phosphate accumulation assay and the calcium mobilization assay.

Assay_Workflow cluster_assays Biological Activity Assessment cluster_readouts Functional Readouts Start N-Boc-N-methyl-phenylglycine Derivative IP_Assay Inositol Phosphate Accumulation Assay Start->IP_Assay Ca_Assay Calcium Mobilization Assay Start->Ca_Assay IP_Readout Quantification of Radiolabeled Inositol Phosphates IP_Assay->IP_Readout Measures Gq/11 signaling Ca_Readout Measurement of Intracellular Calcium Flux Ca_Assay->Ca_Readout Measures Gq/11 signaling

Sources

A Technical Guide to N-Boc-N-methyl-phenylglycine: Synthesis, Applications, and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. We will delve into its chemical identity, synthesis, and critical applications, with a focus on field-proven protocols and the scientific rationale behind methodological choices.

Compound Identification and Nomenclature

The compound 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a specialized, non-proteinogenic amino acid derivative. Due to the complexity of its IUPAC name, it is frequently referred to by several synonyms in commercial and research contexts. Understanding these names is crucial for efficient literature and product searches.

Common Synonyms:

  • N-Boc-N-methyl-phenylglycine[1]

  • Boc-N-Me-Phg-OH

  • (R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (for the R-enantiomer)[2]

  • Boc-N-methyl-L-phenylglycine (for the L-enantiomer)[3][4]

The core structure is a phenylglycine, where a phenyl group is directly attached to the α-carbon. The amino group is protected by a tert-butoxycarbonyl (Boc) group and also substituted with a methyl group.[5] This N-methylation significantly influences the compound's properties, particularly in peptide synthesis, by preventing hydrogen bond formation and introducing conformational constraints.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[1][2]
Molecular Weight 265.31 g/mol [2][5]
CAS Number 30925-08-7 (DL-form)[1][6]
30925-12-3 (R-form)[2]
30925-11-2 (L-form)[3]
Appearance White to off-white solid/powder[1][7]
Melting Point 115-121 °C (DL-form)[1]
Solubility Soluble in common organic solvents (DMF, DCM); Insoluble in water.[7]

Synthesis and Purification

The synthesis of N-Boc-N-methyl-phenylglycine typically involves a multi-step process. A common strategy is the N-methylation of the corresponding Boc-protected phenylglycine.

Synthetic Workflow Overview

The diagram below illustrates a generalized synthetic pathway. The choice of reagents and conditions is critical for achieving high yield and purity while preventing side reactions like racemization.

SynthesisWorkflow Start Phenylglycine Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Boc_Phg N-Boc-Phenylglycine Boc_Protect->Boc_Phg N_Methylate N-Methylation (e.g., MeI, NaH) Boc_Phg->N_Methylate Final_Product N-Boc-N-methyl- phenylacetic acid N_Methylate->Final_Product Purify Purification (Crystallization/ Chromatography) Final_Product->Purify Pure_Product Final Pure Product Purify->Pure_Product

Caption: Generalized workflow for the synthesis of N-Boc-N-methyl-phenylglycine.

Expertise in Action: Why these steps?

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group essential for peptide synthesis.[7] It masks the nucleophilicity of the amino group, preventing self-polymerization and allowing for controlled, sequential coupling reactions.[7] Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent due to its high reactivity and the benign nature of its byproducts.

  • N-Methylation: The introduction of the N-methyl group is a key modification. Sodium hydride (NaH) is a strong, non-nucleophilic base often used to deprotonate the amide nitrogen of the Boc-protected amino acid, forming an anion that then reacts with an electrophilic methyl source like methyl iodide (MeI). This step must be performed carefully to avoid over-methylation or other side reactions.

  • Purification: Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is often preferred for its scalability and ability to yield highly pure crystalline material. If impurities are structurally similar to the product, column chromatography may be necessary.

Core Applications in Research and Development

N-Boc-N-methyl-phenylglycine is a valuable building block, primarily in peptide synthesis and the development of peptidomimetics and other bioactive molecules.[3][4]

  • Peptide Synthesis: As a protected amino acid, it is a key component in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group imparts unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and constrained conformational flexibility, which can enhance binding affinity and specificity for biological targets.[1]

  • Drug Development: It serves as a crucial intermediate for creating bioactive compounds, including enzyme inhibitors and receptor ligands.[1][4] Its structure is explored in medicinal chemistry to probe structure-activity relationships.[1]

  • Chiral Synthesis: The enantiomerically pure forms are used in asymmetric synthesis to produce chiral compounds, which is essential for many pharmaceuticals.[1]

Key Experimental Protocols

The following protocols are foundational for working with this compound. They are designed as self-validating systems, with clear steps and rationales.

Protocol 1: Deprotection of the N-Boc Group

The removal of the Boc group is a prerequisite for subsequent peptide coupling. This is typically achieved under strong acidic conditions.

Objective: To selectively cleave the N-Boc protecting group to liberate the secondary amine for further reaction.

Materials:

  • N-Boc-N-methyl-phenylglycine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected substrate in DCM.

  • Acid Treatment: Add a solution of 25-50% TFA in DCM to the reaction mixture.[8] The reaction is typically rapid, often completing within 30 minutes at room temperature.

    • Scientific Rationale: TFA is a strong acid that protonates the oxygen of the carbonyl group in the Boc protector. This facilitates the cleavage of the tert-butyl group as a stable carbocation (isobutylene), releasing carbon dioxide and the free amine.[9]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization (Crucial for SPPS): If the product is to be used immediately in a subsequent coupling step on a solid support, the resulting trifluoroacetate salt must be neutralized. This is typically done by washing the resin with a solution of 5-10% DIPEA in DCM.[10]

    • Trustworthiness Check: The completion of the deprotection can be monitored by TLC (disappearance of starting material) or mass spectrometry. The neutralization step in SPPS is confirmed using a colorimetric test like the Kaiser test, which should remain negative (indicating a secondary amine) or a chloranil test, which should be positive.

DeprotectionWorkflow Start N-Boc Protected Substrate in DCM Add_TFA Add 25-50% TFA/DCM Stir 30 min @ RT Start->Add_TFA Evaporate Evaporate Solvents (Reduced Pressure) Add_TFA->Evaporate Product_Salt Amine-TFA Salt Evaporate->Product_Salt Neutralize Neutralize (e.g., 10% DIPEA/DCM) Product_Salt->Neutralize Final_Amine Free Secondary Amine Neutralize->Final_Amine

Caption: Standard workflow for the acid-catalyzed deprotection of an N-Boc group.

Protocol 2: Amide Bond (Peptide) Coupling

Once deprotected, the N-methyl-phenylglycine residue can be coupled to another N-protected amino acid to extend a peptide chain.

Objective: To form a stable amide bond between the carboxylic acid of N-Boc-N-methyl-phenylglycine and a primary or secondary amine.

Materials:

  • N-Boc-N-methyl-phenylglycine (1.0 eq.)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq.)

  • Coupling Reagent: e.g., EDC (1.2 eq.) and HOBt (1.1 eq.) OR HATU (1.1 eq.)

  • Base: DIPEA (2.2-3.0 eq.)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-N-methyl-phenylglycine, the amine hydrochloride salt, and HOBt (if using EDC) in anhydrous DMF.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to minimize side reactions, especially potential racemization.

  • Base Addition: Add DIPEA dropwise. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount provides the basic medium required for the coupling reaction.[11]

  • Activation & Coupling: Add the coupling reagent (EDC or HATU) to the cooled, stirred solution.[11] Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 12-16 hours.

    • Scientific Rationale: Coupling reagents like EDC or HATU activate the carboxylic acid.[12] EDC forms a highly reactive O-acylisourea intermediate.[12] HOBt is often added to suppress racemization and improve efficiency by forming an active ester. HATU is a more modern, highly efficient aminium-based coupling reagent that also minimizes racemization.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product. Purify as needed via chromatography or crystallization.

Trustworthiness Check: Reaction progress should be monitored by TLC or LC-MS. The final product's identity and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Boc-N-methyl-L-phenylglycine | 30925-11-2. J&K Scientific LLC. [Link]

  • 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-((Tert-butoxy_carbonyl_amino-2-phenylacetic-acid]([Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. American Chemical Society. [Link]

  • (2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid. Pharmaffiliates. [Link]

  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4. PubChem. [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]

  • Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. ElectronicsAndBooks. [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

  • N-Boc-L-phenylglycine. ChemBK. [Link]

  • Synthesis of N-BOC-glycine methyl ester. PrepChem.com. [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to the Discovery and History of N-Protected Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-protected phenylglycine derivatives have emerged as indispensable chiral building blocks in modern organic and medicinal chemistry. Their unique structural scaffold, featuring a phenyl group directly attached to the α-carbon, provides a powerful tool for asymmetric synthesis and imparts crucial properties to a wide array of pharmacologically active molecules. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic methodologies of N-protected phenylglycine derivatives. We will delve into the foundational principles of amino acid protection, pioneered by chemical luminaries, and trace the evolution of synthetic strategies, from classical methods to modern chemoenzymatic approaches. Detailed experimental protocols for the synthesis of phenylglycine and the introduction of key N-protecting groups (Boc, Cbz, and Fmoc) are provided, alongside a comparative analysis of their applications and limitations. Furthermore, this guide illuminates the critical role of these derivatives in the pharmaceutical industry, with a focus on their application in the synthesis of blockbuster drugs.

A Historical Perspective: From Polypeptide Theory to Controlled Synthesis

The journey to understanding and utilizing N-protected phenylglycine derivatives is intrinsically linked to the broader history of peptide chemistry. In the early 20th century, the prevailing challenge was the controlled formation of peptide bonds. The inherent bifunctionality of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization in early synthetic attempts.

The groundbreaking work of Emil Fischer at the turn of the 20th century laid the theoretical and practical groundwork for peptide science.[1][2] Fischer was the first to propose the "polypeptide theory," correctly identifying the amide linkage as the fundamental bond connecting amino acids in proteins.[1] His systematic approach to the synthesis of small peptides, though laborious, provided the first tangible evidence for his theory and opened the door to a new field of chemical synthesis.[3][4]

However, it was the seminal contribution of Max Bergmann and Leonidas Zervas in 1932 that truly revolutionized the field.[5] They introduced the carboxybenzyl (Cbz or Z) protecting group , the first chemical moiety that could be selectively introduced to block the reactivity of the amino group and later removed under mild conditions.[5][6] This innovation enabled, for the first time, the stepwise and controlled synthesis of peptides with a defined sequence, transforming peptide chemistry from a speculative art into a precise science.[6]

The development of other key protecting groups followed, each with its own unique cleavage conditions, which formed the basis of orthogonal protection strategies. The acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group have since become indispensable tools in both solution-phase and solid-phase peptide synthesis.[7][8] These foundational discoveries in amino acid protection paved the way for the synthesis and application of a vast array of non-proteinogenic amino acids, with phenylglycine and its derivatives occupying a place of particular importance.

Synthetic Methodologies for Phenylglycine and its N-Protected Derivatives

The synthesis of the phenylglycine core and the subsequent introduction of N-protecting groups can be achieved through several robust and well-established methods.

Synthesis of the Phenylglycine Scaffold

Two classical named reactions have historically dominated the synthesis of phenylglycine: the Strecker synthesis and the Bucherer-Bergs reaction.

First reported in 1850, the Strecker synthesis is a three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[9][10]

Mechanism of the Strecker Synthesis:

The reaction proceeds through the initial formation of an imine from the reaction of benzaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine generates the α-aminonitrile. The final step involves the hydrolysis of the nitrile to a carboxylic acid, typically under acidic conditions, to yield phenylglycine.[10]

Strecker_Synthesis benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine ammonia Ammonia ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile cyanide Cyanide cyanide->aminonitrile hydrolysis Hydrolysis (H₃O⁺) phenylglycine Phenylglycine aminonitrile->phenylglycine Bucherer_Bergs_Reaction benzaldehyde Benzaldehyde hydantoin Hydantoin Intermediate benzaldehyde->hydantoin reagents (NH₄)₂CO₃, KCN reagents->hydantoin phenylglycine Phenylglycine hydantoin->phenylglycine hydrolysis Hydrolysis hydrolysis->phenylglycine

Figure 2: Simplified workflow of the Bucherer-Bergs reaction for phenylglycine synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of Phenylglycine

  • Step 1: Hydantoin Formation. Benzaldehyde (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) are combined in a mixture of ethanol and water in a pressure vessel. The mixture is heated to a specified temperature (e.g., 60-80 °C) for several hours. Upon cooling, the hydantoin intermediate precipitates and is collected by filtration.

  • Step 2: Hydrolysis to Phenylglycine. The isolated hydantoin is then hydrolyzed to phenylglycine by heating with a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid). After hydrolysis, the reaction mixture is neutralized to the isoelectric point of phenylglycine to induce precipitation of the final product.

Asymmetric Synthesis of Phenylglycine Derivatives

The demand for enantiomerically pure phenylglycine derivatives has driven the development of asymmetric synthetic methods. A notable approach is the diastereoselective Strecker reaction using a chiral auxiliary, such as (R)-phenylglycine amide. [6][11][12]This method often employs a crystallization-induced asymmetric transformation, where the desired diastereomer is less soluble and precipitates from the reaction mixture, thus driving the equilibrium towards its formation and affording high diastereomeric excess. [6][11]

N-Protection of Phenylglycine

The introduction of a protecting group onto the amino function of phenylglycine is a crucial step for its application in peptide synthesis and as a chiral building block. The choice of protecting group is dictated by the overall synthetic strategy and the chemical stability of other functional groups in the molecule.

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. [13]It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). [14] Experimental Protocol: Synthesis of Boc-DL-Phenylglycine [13]

  • Dissolution: DL-phenylglycine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

  • Reaction: The solution is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is concentrated to remove the dioxane. The aqueous residue is washed with ethyl acetate to remove unreacted (Boc)₂O.

  • Isolation: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1M HCl. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-DL-phenylglycine.

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. [15][16]The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. [15] Experimental Protocol: Synthesis of Cbz-DL-Phenylglycine [16]

  • Dissolution: DL-phenylglycine (1.0 eq) is dissolved in a 1M aqueous solution of sodium carbonate (2.5 eq) and cooled in an ice bath.

  • Reaction: While stirring vigorously, benzyl chloroformate (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate.

  • Isolation: The aqueous layer is cooled and carefully acidified to pH 2 with 1M HCl. The Cbz-protected phenylglycine precipitates and can be collected by filtration or extracted with an organic solvent.

The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. [17]It is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in DMF. [18]The propensity of Fmoc-phenylglycine to racemize during peptide synthesis, particularly during the coupling step, requires careful selection of coupling reagents and conditions to maintain stereochemical integrity. [2][3][19] Experimental Protocol: Synthesis of Fmoc-DL-Phenylglycine

  • Dissolution: DL-phenylglycine (1.0 eq) is dissolved in a 10% aqueous sodium carbonate solution.

  • Reaction: The solution is cooled to 0 °C, and a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: The reaction mixture is diluted with water and washed with diethyl ether.

  • Isolation: The aqueous layer is acidified to pH 2 with 1M HCl. The precipitated Fmoc-DL-phenylglycine is collected by filtration, washed with dilute HCl and water, and dried.

Comparative Analysis of Protecting Groups

The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design of a synthetic route. Their distinct cleavage conditions allow for orthogonal protection strategies, enabling the selective deprotection of one functional group in the presence of others.

Protecting GroupIntroduction ReagentCleavage ConditionStabilityKey AdvantagesKey Disadvantages
Boc (Boc)₂OAcidic (e.g., TFA)Base, HydrogenolysisWell-established in SPPS; robust.Requires strong acid for cleavage, which can be harsh on sensitive substrates.
Cbz Cbz-ClCatalytic HydrogenolysisAcid, BaseStable to a wide range of conditions; useful in solution-phase synthesis.Incompatible with sulfur-containing amino acids and other reducible functional groups.
Fmoc Fmoc-OSu, Fmoc-ClBasic (e.g., Piperidine)Acid, HydrogenolysisMild cleavage conditions; orthogonal to acid-labile side-chain protecting groups.Potential for racemization of activated amino acids, especially phenylglycine. [2][19]

Table 1: Comparison of Common N-Protecting Groups for Phenylglycine.

Applications in Drug Discovery and Development

N-protected phenylglycine derivatives are crucial intermediates in the synthesis of a multitude of pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. [20][21]

β-Lactam Antibiotics

Enantiomerically pure D-phenylglycine and its 4-hydroxy derivative are key side chains in some of the most widely used penicillins and cephalosporins. [22]

  • Ampicillin and Amoxicillin: The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-phenylglycine. [21][23]Similarly, amoxicillin is synthesized using D-4-hydroxyphenylglycine. In industrial processes, the amino group of the phenylglycine derivative is often transiently protected, for example, as a Dane salt , to facilitate the coupling reaction. [7][24]

Beta_Lactam_Synthesis d_phenylglycine D-Phenylglycine Derivative coupling Acylation d_phenylglycine->coupling six_apa 6-Aminopenicillanic Acid (6-APA) six_apa->coupling ampicillin Ampicillin coupling->ampicillin

Figure 3: Synthesis of Ampicillin from a D-phenylglycine derivative and 6-APA.

  • Cephalosporins: Phenylglycine and its derivatives are also incorporated into the side chains of several generations of cephalosporin antibiotics, such as cephalexin and cefaclor. [25][26][27]

Antiviral Agents

N-protected phenylglycine derivatives have also been utilized in the synthesis of antiviral drugs. For example, derivatives of phenylglycine are incorporated into the structure of protease inhibitors used in the treatment of Hepatitis C, such as Telaprevir . [28][29][30]

Chiral Auxiliaries and Organocatalysts

Beyond their role as precursors to active pharmaceutical ingredients, phenylglycine derivatives themselves can act as powerful tools in asymmetric synthesis. [8]They are employed as chiral auxiliaries to control the stereochemical outcome of reactions such as aldol and Michael additions. [31]Furthermore, in line with the principles of green chemistry, phenylglycine-derived molecules have gained attention as metal-free organocatalysts. [31]

Conclusion

The discovery and development of N-protected phenylglycine derivatives represent a significant chapter in the history of organic chemistry. From the foundational work of Fischer and the revolutionary introduction of the Cbz group by Bergmann and Zervas, our ability to manipulate these versatile building blocks has grown immensely. The classical Strecker and Bucherer-Bergs syntheses provided the initial access to the phenylglycine core, while the development of robust protecting group strategies has enabled their widespread application. Today, N-protected phenylglycine derivatives are not only integral to the industrial production of life-saving antibiotics but also continue to be valuable tools for academic and industrial researchers in the ongoing quest for new therapeutic agents and more efficient and stereoselective synthetic methodologies. The principles of causality behind experimental choices, from the selection of a particular protecting group to the optimization of reaction conditions to prevent epimerization, underscore the scientific integrity and logic that have driven progress in this field.

References

  • Bucherer-Bergs reaction. In: Wikipedia. [Link]

  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(30), 2913-2917. [Link]

  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ACS Catalysis, 4(5), 1497-1502. [Link]

  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Avicenna Journal of Medical Biotechnology, 2(3), 159-164. [Link]

  • Dane salt and process for preparing aminopenicillins there
  • Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. Mathematical Problems in Engineering, 2015, 1-13. [Link]

  • Ovchinnikov, Y. A. (1987). What to Synthesize? From Emil Fischer to Peptidomics. Biological Membranes, 4(5), 453-470. [Link]

  • Sureshbabu, V. V. (2001). One Hundred Years of Peptide Chemistry. Resonance, 6(10), 67-76. [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]

  • Li, H., & Rapoport, H. (2003). The bold legacy of Emil Fischer. Journal of peptide science : an official publication of the European Peptide Society, 9(10), 607–618. [Link]

  • Emil Fischer – Biographical. (n.d.). NobelPrize.org. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Synthesis and Biological Activity of Some Broad-Spectrum N-acylphenyglycine Cephalosporins. Journal of Medicinal Chemistry, 18(10), 986-991. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Iranian Journal of Pharmaceutical Research, 10(1), 27-33. [Link]

  • Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Bergmann-Zervas Carbobenzoxy Method. (n.d.). Name-Reaction.com. [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters, 3(8), 1121-1124. [Link]

  • Process for producing N-protected amino acid. (2013).
  • Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(13), 5405-5409. [Link]

  • A Two-Step, One-Pot Enzymatic Synthesis of Cephalexin From D-phenylglycine Nitrile. Biotechnology and Bioengineering, 79(5), 597-601. [Link]

  • Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal. Biotechnology Letters, 25(14), 1195-1198. [Link]

  • Mastering Asymmetric Synthesis with N-Phenylglycine as a Chiral Auxiliary. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for preparing amino acid dane salt. (2010).
  • Telaprevir. (n.d.). PubChem. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Chemistry of cephalosporin antibiotics. VII. Synthesis of cephaloglycin and some homologs. Journal of Medicinal Chemistry, 9(5), 746-750. [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Safe Handling of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS No. 30925-08-7), a specialized N-methylated and N-Boc protected amino acid derivative.[1] Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven protocols. The core focus is on implementing a risk-based approach to laboratory safety, emphasizing the causality behind handling procedures to ensure a self-validating system of protection. By integrating hazard identification, exposure controls, emergency preparedness, and procedural workflows, this whitepaper aims to foster a culture of safety and scientific integrity in advanced research settings.

Section 1: Compound Identification and Physicochemical Properties

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a derivative of phenylglycine, where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group.[1] This dual functionality makes it a valuable building block in peptide synthesis and medicinal chemistry, particularly for creating compounds with enhanced metabolic stability.[1][2] The Boc protecting group is notably stable under many conditions but can be cleanly removed using mild acids.[1][3][4]

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The following table summarizes key physicochemical data for this reagent.

PropertyValueSource
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acidPubChem[1]
Synonyms Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosineChem-Impex[2]
CAS Number 30925-08-7BLDpharm[5]
Molecular Formula C₁₄H₁₉NO₄Benchchem[1]
Molecular Weight 265.31 g/mol Benchchem[1]
Appearance White to off-white solid/powderBenchchem[6], Chem-Impex[2]
Storage Store sealed in a dry environment at 2-8°CBenchchem[1]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific N-methylated compound is not thoroughly investigated, the hazards can be inferred from structurally similar Boc-protected amino acids and available Safety Data Sheets (SDS).[7] The primary hazards are associated with irritation upon contact or inhalation.

The Globally Harmonized System (GHS) classification for analogous compounds provides a clear framework for understanding the potential risks.

GHS ClassificationHazard StatementPictogram
Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Data extrapolated from SDS for similar compounds.[8][9][10]

Precautionary Statements (Summary):

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]

  • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Section 3: A Risk-Based Framework: The Hierarchy of Controls

Effective safety management extends beyond merely using Personal Protective Equipment (PPE). A proactive, risk-based approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce hazards at their source. This framework is fundamental to designing safe experimental protocols.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

  • Elimination/Substitution: In a research context, these are often not feasible as the compound is the subject of study. However, one might substitute a powdered form with a pre-dissolved solution to eliminate dust inhalation risks.

  • Engineering Controls: This is the primary line of defense. All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • PPE: This is the final barrier of protection and is non-negotiable. The specific PPE requirements are detailed in the following section.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to validated protocols is essential for ensuring both safety and experimental reproducibility.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in Section 2.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[7]

Protocol: Weighing and Transferring Solid Compound

Objective: To accurately weigh and transfer the solid compound while minimizing exposure and contamination.

Causality: This protocol is designed to contain the powdered solid, which poses an inhalation and irritation risk. Each step mitigates the potential for generating airborne dust.

Materials:

  • 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

  • Anti-static weigh boat or glassine paper

  • Spatula

  • Analytical balance

  • Receiving vessel (e.g., round-bottom flask)

  • Labeling materials

  • Waste container for contaminated materials

Procedure:

  • Preparation: Don all required PPE as specified in Section 4.1.

  • Engineering Control: Perform all operations inside a certified chemical fume hood with the sash at the lowest practical height.

  • Decontamination: Wipe down the spatula, weigh boat, and the interior of the analytical balance with 70% ethanol to remove static and potential contaminants.

  • Taring: Place the weigh boat on the balance and tare the mass.

  • Transfer: Carefully open the reagent bottle. Using the clean spatula, gently scoop the desired amount of powder into the weigh boat. Avoid any abrupt movements that could create dust.

  • Measurement: Close the reagent bottle immediately. Record the final mass.

  • Transfer to Vessel: Carefully transfer the weighed powder into the designated receiving vessel. Tap the spatula and weigh boat gently to ensure a complete transfer.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated, sealed waste container.

  • Post-Handling: Wipe the spatula and the work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

These measures should be administered immediately while seeking professional medical attention. Show the Safety Data Sheet to the attending physician.[10]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[9][10]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[11]

Spill Response Protocol

The following workflow outlines the procedure for managing a small-scale laboratory spill.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess Hazard Is the spill large, volatile, or outside the fume hood? alert->assess evacuate Evacuate the area. Call Emergency Response. assess->evacuate Yes ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat assess->ppe No (Small & Contained) contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop up the absorbed material. Avoid creating dust. contain->collect dispose Place material in a sealed, labeled hazardous waste container. collect->dispose decontaminate Decontaminate the area with soap and water. dispose->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for responding to a small chemical spill in a laboratory setting.

Section 6: Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] The recommended storage temperature is between 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: All waste materials, including empty containers and contaminated items, must be disposed of as hazardous waste. Follow all local, state, and federal regulations. Do not let the product enter drains.

References

  • PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Momentive. Safety Data Sheet. Momentive. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

Sources

Commercial suppliers of Boc-N-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Boc-N-methyl-DL-phenylglycine

Abstract

Boc-N-methyl-DL-phenylglycine is a non-proteinogenic, N-methylated amino acid derivative crucial for advancing pharmaceutical research and peptide synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and N-methylation, imparts enhanced stability and unique conformational properties to peptides, making it a valuable building block in the design of novel therapeutics, including enzyme inhibitors and receptor ligands.[1] This guide provides drug development professionals and researchers with a comprehensive framework for sourcing this critical reagent. It moves beyond a simple vendor list to establish a methodical approach for supplier evaluation, in-house quality verification, and risk mitigation, ensuring the integrity and reproducibility of downstream applications.

Strategic Importance of Boc-N-methyl-DL-phenylglycine in Synthesis

The strategic incorporation of N-methylated amino acids like Boc-N-methyl-DL-phenylglycine into a peptide sequence serves several critical functions. N-methylation prevents the formation of the amide N-H bond, which acts as a hydrogen bond donor. This modification sterically restricts the conformational freedom of the peptide backbone, often favoring a specific secondary structure. From a drug development perspective, this is highly advantageous as it can lock a peptide into its bioactive conformation, increasing receptor affinity and specificity. Furthermore, the removal of the N-H bond enhances metabolic stability by making the adjacent peptide bond resistant to cleavage by common proteases.

The Boc protecting group is fundamental to its application in standard synthesis workflows, offering robust protection under basic and neutral conditions while allowing for clean, quantitative removal under mild acidic conditions.[2] Given its racemic (DL) nature, this specific reagent is often used in screening libraries or in applications where stereochemistry at this position is not critical. For stereospecific applications, the resolution of the racemic mixture or the direct sourcing of the individual D- or L-enantiomers is required.[2]

A Methodical Approach to Supplier Qualification

Sourcing specialized chemical reagents requires a level of diligence beyond price and availability. The quality of the starting material dictates the success, reproducibility, and safety of the entire research and development cascade. A multi-faceted approach to supplier evaluation is mandatory.

Decoding Supplier Documentation

Before placing an order, a thorough review of the supplier's technical documentation is the first line of defense against substandard material.

  • Certificate of Analysis (CoA): This is the most critical document. Do not accept a generic specification sheet in its place. A batch-specific CoA should provide quantitative results for key parameters. Look for:

    • Identity Confirmation: Methods used (e.g., ¹H-NMR, Mass Spectrometry) and confirmation that the spectrum conforms to the structure.

    • Purity Assessment: The analytical method used, typically High-Performance Liquid Chromatography (HPLC), and the resulting purity value (e.g., ≥97%, ≥99%).[3] The chromatogram itself is invaluable if provided, as it reveals the impurity profile.

    • Physical Properties: Appearance (e.g., white to off-white powder), melting point, and potentially optical rotation if sourcing an enantiomerically pure version.[3][4]

    • Residual Solvent & Water Content: Data from Gas Chromatography (GC) for solvents and Karl Fischer titration for water content are signs of a high-quality supplier, as these components can affect reaction stoichiometry.[3]

  • Safety Data Sheet (SDS): Review for proper handling, storage (typically 0-8°C), and disposal procedures to ensure laboratory compliance and safety.[1][4]

Supplier Tiering and Selection Strategy

Not all suppliers are created equal. Categorizing potential sources helps manage risk and align the procurement strategy with the research phase.

  • Tier 1: Major Global Manufacturers & Distributors: These are established companies (e.g., Alfa Chemistry, BOC Sciences) with robust, multi-site quality management systems (QMS), often adhering to GMP or ISO standards.[] They typically provide comprehensive, batch-specific CoAs and have strong technical support. They are the preferred source for critical applications where batch-to-batch consistency is paramount.

  • Tier 2: Specialized Chemical Synthesis Houses: These companies may offer more flexibility, including custom synthesis services for bulk quantities or specific purity grades.[6][7] Due diligence is crucial here; request detailed analytical data and inquire about their quality control processes.

  • Tier 3: Chemical Marketplaces: Platforms like Fisher Scientific aggregate products from numerous suppliers.[8] While convenient for comparison, it is essential to identify the actual manufacturer of the listed product and apply the same level of scrutiny as you would for a Tier 2 supplier.

Commercial Supplier Landscape: A Comparative Analysis

The following table summarizes offerings for Boc-N-methyl-DL-phenylglycine and its related enantiomers from several recognized commercial suppliers. This data is intended as a representative snapshot and should be verified directly with the supplier before procurement.

SupplierProduct NameCAS NumberPurity SpecificationNotes
Chem-Impex Boc-N-methyl-DL-phenylglycine30925-08-7≥ 99% (HPLC)Also offers the L-enantiomer (CAS 30925-11-2) with specified optical rotation.[1][4]
Alfa Chemistry Boc-N-methyl-DL-phenylglycine30925-08-7Not specified, inquirePositions itself as a high-quality supplier of protected amino acids.[6]
BOC Sciences Boc-N-methyl-DL-phenylglycine30925-08-797%Provides detailed product information and highlights its quality control services.[]
Fisher Scientific N-Boc-DL-phenylglycine3601-66-998%Note: This is the non-N-methylated version, listed for clarity and to highlight the importance of precise name/CAS matching.[9]

Disclaimer: Product availability, specifications, and CAS numbers are subject to change. Always confirm details on the supplier's official product page.

Workflow for Incoming Quality Control (QC)

Trust in a supplier's CoA is essential, but verification is paramount for scientific rigor. An in-house QC check confirms the identity, purity, and integrity of the received material before it is committed to a synthetic workflow.

Diagram: Supplier Selection and Incoming QC Workflow

The following diagram illustrates the logical flow from initial supplier research to the final release of the reagent for laboratory use.

QC_Workflow cluster_sourcing Phase 1: Sourcing & Procurement cluster_qc Phase 2: In-House Verification A Identify Potential Suppliers (Tiers 1, 2, 3) B Request & Scrutinize Batch-Specific CoA A->B C Compare Purity, Price, & Lead Time B->C D Select Supplier & Place Order C->D E Receive Material & Log Batch Number D->E Material Delivery F Perform Identity Check (¹H-NMR, MS) E->F G Perform Purity Check (RP-HPLC) F->G H Compare In-House Data with Supplier CoA G->H I Decision Point: Data Match? H->I J Release to Lab Inventory (PASS) I->J Yes K Quarantine & Contact Supplier (FAIL) I->K No

Caption: Workflow from supplier evaluation to internal quality control release.

Experimental Protocol: Incoming QC Verification

This protocol outlines a standard procedure for verifying a new batch of Boc-N-methyl-DL-phenylglycine.

Objective: To confirm the identity and purity of the received material against the supplier's Certificate of Analysis.

1. Documentation & Physical Inspection: 1.1. Log the supplier name, product number, batch/lot number, and date of receipt. 1.2. Visually inspect the material. It should be a white to off-white solid, free of discoloration or foreign matter.

2. Identity Confirmation: ¹H-NMR Spectroscopy: 2.1. Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2.2. Acquire a ¹H-NMR spectrum. 2.3. Expected Peaks (Reference):

  • A large singlet around 1.4-1.5 ppm corresponding to the 9 protons of the Boc group (-C(CH₃)₃).
  • A singlet around 2.7-2.9 ppm for the 3 protons of the N-methyl group (-NCH₃).
  • A singlet for the α-proton (-CH(Ph)-) adjacent to the phenyl group.
  • Multiplets in the aromatic region (~7.2-7.5 ppm) for the 5 protons of the phenyl group.
  • A broad singlet for the carboxylic acid proton (-COOH), which may be solvent-dependent or exchangeable. 2.4. Analysis: Confirm that the chemical shifts, integrations, and splitting patterns are consistent with the structure of Boc-N-methyl-DL-phenylglycine. Check for significant peaks from residual solvents (e.g., ethyl acetate, hexanes).

3. Identity Confirmation: Mass Spectrometry (MS): 3.1. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). 3.2. Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer). 3.3. Expected Mass: The molecular weight is 265.3 g/mol .[1] Look for the [M+H]⁺ ion at m/z ≈ 266.3 or the [M+Na]⁺ ion at m/z ≈ 288.3. 3.4. Analysis: The presence of the correct molecular ion peak confirms the molecular weight of the compound.

4. Purity Assessment: Reversed-Phase HPLC (RP-HPLC): 4.1. Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). 4.2. Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. 4.3. Chromatographic Conditions (Typical):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm or 220 nm, where the peptide bond and aromatic ring absorb.[3]
  • Gradient: A linear gradient from ~30% B to 90% B over 20 minutes. (This may require optimization). 4.4. Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks. The result should be ≥97% and align with the value reported on the CoA.

Conclusion

The procurement of specialized reagents like Boc-N-methyl-DL-phenylglycine is a critical control point in any research or drug development program. A reactive approach that relies solely on a supplier's reputation is insufficient. By proactively evaluating suppliers, meticulously reviewing documentation, and implementing a robust, data-driven incoming quality control workflow, researchers can ensure the integrity of their starting materials. This diligence mitigates the significant risks of project delays, failed syntheses, and irreproducible results, thereby safeguarding the scientific and financial investment in the project.

References

  • Chemical-Suppliers.com. N-Boc-N-methyl-L-phenylglycine, 97% | CAS 30925-11-2. Available at: [Link]

  • LookChem. Boc-N-methyl-DL-phenylglycine CAS NO.30925-08-7. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of N-Methylated Amino Acids

In the landscape of peptide-based drug discovery and synthetic organic chemistry, N-methylated amino acids represent a cornerstone modification for enhancing molecular properties. The target molecule, 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, is a specialized N-methyl, N-Boc protected derivative of phenylglycine.[1] The incorporation of an N-methyl group into a peptide backbone can significantly increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation.[1][2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, stable under many reaction conditions but readily removable under mild acidic conditions, making this compound a versatile building block for complex synthetic applications.[1][3]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, starting from the commercially available N-Boc-2-phenylglycine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and outline the necessary characterization and safety protocols to ensure a successful and reproducible synthesis.

Mechanistic Rationale: Selective N-Alkylation

The core of this synthesis lies in the selective methylation of the nitrogen atom in the presence of a free carboxylic acid. This is achieved by employing a strong base, sodium hydride (NaH), which is capable of deprotonating both the carboxylic acid and the N-H of the Boc-protected amine.[4] The resulting dianion is key to the reaction's selectivity. In an aprotic solvent like tetrahydrofuran (THF), the sodium cation forms a tight ion pair, or chelate, with the carboxylate group.[5] This association effectively "protects" the carboxylate from reacting with the electrophilic methylating agent, iodomethane. Consequently, the more nucleophilic nitrogen anion is selectively methylated.[4][5] The reaction proceeds irreversibly to yield the desired N-methylated product upon acidic workup.

G Start N-Boc-2-phenylacetic acid Dianion Dianion Intermediate (Carboxylate chelated with Na+) Start->Dianion + 2 eq. NaH -H2 (gas) Product 2-((Tert-butoxycarbonyl)(methyl)amino) -2-phenylacetic acid Dianion->Product + CH3I -NaI

Caption: Reaction mechanism overview.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt.Notes
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid3601-66-9251.28Starting Material
Sodium hydride (NaH)7646-69-724.0060% dispersion in mineral oil
Iodomethane (Methyl Iodide)74-88-4141.94Reagent Grade, ≥99%
Tetrahydrofuran (THF)109-99-972.11Anhydrous, <50 ppm H₂O
Isopropyl alcohol67-63-060.10For quenching
Ethyl acetate (EtOAc)141-78-688.11ACS Grade, for extraction
Hydrochloric acid (HCl)7647-01-036.461M aqueous solution
BrineN/AN/ASaturated aqueous NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Equipment
  • Oven-dried round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH indicator strips

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC)

Detailed Synthesis Protocol

This protocol is designed for the N-methylation of a Boc-protected amino acid and is adapted from established procedures.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry glassware (oven) p2 Assemble under inert atmosphere (Ar) p1->p2 r1 Dissolve starting material & CH3I in dry THF p2->r1 r2 Cool to 0°C (ice bath) r1->r2 r3 Add NaH (portion-wise) r2->r3 r4 Warm to RT, stir overnight r3->r4 w1 Quench with isopropyl alcohol r4->w1 w2 Acidify with 1M HCl w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash, Dry, Concentrate w3->w4 w5 Characterize Product w4->w5

Caption: General workflow for the synthesis protocol.

Step 1: Reaction Setup

  • Thoroughly dry a round-bottom flask equipped with a magnetic stir bar in an oven for at least one hour and allow it to cool in a desiccator.

  • Assemble the flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent the reaction of sodium hydride with atmospheric moisture.[4]

  • Add (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid (1.0 eq) to the flask.

  • Using a syringe, add anhydrous THF (provide enough to make an ~0.1 M solution) to dissolve the starting material.

  • Add iodomethane (5.0 eq) to the solution via syringe.[4]

Step 2: Deprotonation and Methylation

  • Cool the reaction flask in an ice bath for approximately 20 minutes.[4]

  • Weigh sodium hydride (60% dispersion, 5.0 eq) into a separate, dry vial. Note: Remember to account for the 40% mineral oil content (divide the required mass of pure NaH by 0.6).[4]

  • Carefully and slowly, add the sodium hydride in small portions to the cooled, stirring reaction mixture. Vigorous bubbling (H₂ gas evolution) will occur. Do not add portions too quickly.

  • Once all the sodium hydride has been added, remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir overnight under the inert atmosphere to ensure completion.

Step 3: Reaction Quench (CRITICAL SAFETY STEP)

  • The following day, cool the reaction mixture again in an ice bath for 20 minutes.

  • CAUTION: Unreacted sodium hydride is highly reactive. Quench the reaction by adding isopropyl alcohol dropwise. Bubbling will be observed. Continue adding dropwise until the bubbling ceases.[4]

  • After the isopropyl alcohol quench is complete, add a few milliliters of water dropwise to ensure all residual sodium hydride is neutralized.

Step 4: Work-up and Extraction

  • Concentrate the reaction mixture using a rotary evaporator to remove most of the THF.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate to remove the mineral oil from the NaH dispersion and any excess iodomethane.[3] Discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding 1M HCl.[3] Verify the pH with an indicator strip.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash once with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude product is often of sufficient purity for subsequent steps.

  • If further purification is required, the product can be purified by column chromatography on silica gel.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, a series of analytical checks should be performed. This creates a self-validating protocol where the identity and purity of the final product are rigorously confirmed.

  • In-Process Control: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. The consumption of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary method for structural confirmation. In the ¹H NMR spectrum, the key diagnostic signal is the appearance of a singlet corresponding to the N-methyl protons, typically around 2.8-3.0 ppm. The N-H proton signal from the starting material will be absent. ¹³C NMR will show a new peak for the N-methyl carbon.

    • Mass Spectrometry (MS): The molecular weight of the product is 265.31 g/mol .[1] Electrospray ionization mass spectrometry (ESI-MS) should confirm this, typically showing a protonated molecular ion [M+H]⁺ at m/z 266.3 or a sodium adduct [M+Na]⁺ at m/z 288.3.[1]

    • Purity Assessment (HPLC): High-Performance Liquid Chromatography can be employed to determine the purity of the final compound, ensuring it is suitable for its intended downstream applications.[6]

Hazard and Safety Information

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and any excess must be quenched carefully and slowly.[4]

  • Iodomethane (CH₃I): Toxic, volatile, and a potential carcinogen. Handle exclusively in a fume hood.

  • Anhydrous THF: A flammable liquid that can form explosive peroxides upon prolonged exposure to air. Use from a freshly opened container or after distillation from a drying agent.

References

  • PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

Sources

Introduction: Navigating the Challenges and Opportunities of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) using Boc-N-methyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug discovery, offering a pathway to enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity.[1][2] Among these valuable building blocks, N-methylated amino acids stand out for their ability to impart significant conformational constraints and resistance to enzymatic degradation. Boc-N-methyl-DL-phenylglycine is a unique reagent in this class, presenting both exciting opportunities and distinct synthetic challenges. Its N-methyl group introduces steric hindrance, while the phenylglycine backbone offers structural rigidity. Furthermore, its racemic nature allows for the simultaneous exploration of two diastereomeric peptide products from a single synthesis, a useful tool in early-stage discovery to probe stereochemical preferences at a target receptor.[3]

This guide provides a comprehensive overview of the use of Boc-N-methyl-DL-phenylglycine in solid-phase peptide synthesis (SPPS). We will delve into the core principles governing the coupling of this sterically hindered amino acid, provide detailed, field-tested protocols for its successful incorporation, and offer troubleshooting strategies for common pitfalls.

Core Principles: Overcoming the Steric Shield

The primary obstacle in the SPPS of N-methylated amino acids is the inherent steric hindrance imparted by the N-methyl group. This steric bulk, combined with the reduced nucleophilicity of the secondary amine, significantly slows down the kinetics of peptide bond formation.[4] Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) often prove ineffective, leading to incomplete couplings and the accumulation of deletion sequences.[4]

To overcome these challenges, a multi-faceted approach is required:

  • High-Reactivity Coupling Reagents: The use of potent activating agents is paramount. Uronium/aminium salts such as HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are highly recommended for driving the coupling reaction to completion.[4] For particularly challenging couplings, the even more reactive bromophosphonium salt, PyBrOP, can be employed.[4]

  • Optimized Reaction Conditions: Extended coupling times and/or double coupling protocols are often necessary to achieve satisfactory yields. Microwave-assisted SPPS has also emerged as a powerful technique to accelerate the coupling of sterically hindered residues.[5]

  • Specialized Monitoring: The standard ninhydrin (Kaiser) test, which relies on the presence of a primary amine, is not suitable for monitoring the acylation of the secondary amine of N-methylated residues. The bromophenol blue test serves as a reliable alternative, providing a clear colorimetric indication of unreacted secondary amines on the resin.[4]

The Diastereomeric Outcome of Racemic Inputs

A crucial consideration when using Boc-N-methyl-DL-phenylglycine is the generation of a 1:1 mixture of diastereomeric peptides upon its incorporation into a chiral peptide chain. These diastereomers will possess identical masses but often exhibit distinct physicochemical properties, including different retention times during reverse-phase high-performance liquid chromatography (RP-HPLC). This allows for their separation and individual characterization, providing valuable structure-activity relationship (SAR) data from a single synthetic run.[3]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[6] This approach utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Protocol 1: Manual SPPS Incorporation of Boc-N-methyl-DL-phenylglycine

This protocol outlines a single coupling cycle for the incorporation of Boc-N-methyl-DL-phenylglycine onto a peptide-resin with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., MBHA or Merrifield resin) with a free N-terminal amine

  • Boc-N-methyl-DL-phenylglycine

  • High-reactivity coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Bromophenol blue test solution (250 mg bromophenol blue in 50 ml DMF)

Workflow:

SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_monitoring Monitoring Deprotection 1. Treat resin with 25-50% TFA in DCM (20-30 min) Wash_Deprotection 2. Wash with DCM, IPA, and DMF Deprotection->Wash_Deprotection Neutralization 3. Treat resin with 10% DIEA in DCM (2 x 5 min) Wash_Deprotection->Neutralization Wash_Neutralization 4. Wash with DCM and DMF Neutralization->Wash_Neutralization Preactivation 5. Pre-activate Boc-N-methyl-DL-Phg with HATU/DIEA in DMF Wash_Neutralization->Preactivation Coupling 6. Add activated amino acid to resin (2-4 hours) Preactivation->Coupling Wash_Coupling 7. Wash with DMF and DCM Coupling->Wash_Coupling Monitoring 8. Perform Bromophenol Blue Test Wash_Coupling->Monitoring Monitoring->Deprotection Repeat cycle for next amino acid

SPPS Cycle for Boc-N-methyl-DL-phenylglycine.

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[3]

    • Wash the resin thoroughly with DCM, IPA, and then DMF to remove residual TFA.[7]

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 5 minutes. Repeat this step once.[8]

    • Wash the resin with DCM and DMF to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-N-methyl-DL-phenylglycine by dissolving it with the coupling reagent and DIEA in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult sequences, a second coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin and wash it thoroughly with methanol.

    • Add a few drops of the bromophenol blue test solution.

    • Observe the color:

      • Yellow: Coupling is complete.

      • Blue to Green: Coupling is incomplete. A recoupling step is required.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Table 1: Reagent Quantities for Coupling

ReagentEquivalents (relative to resin loading)
Boc-N-methyl-DL-phenylglycine3.0
HATU2.9
DIEA6.0
Protocol 2: Microwave-Assisted SPPS

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[5] The manual protocol can be adapted for an automated microwave peptide synthesizer.

  • Deprotection: Standard deprotection protocols are generally sufficient.

  • Coupling: A typical microwave coupling protocol would involve heating the reaction vessel to 75-90°C for 5-15 minutes. Double coupling cycles are recommended.

Protocol 3: Cleavage and Final Deprotection

This step removes the completed peptide from the solid support and cleaves the side-chain protecting groups.

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Carefully add the dried resin to the HF apparatus.

    • Add a scavenger cocktail (e.g., anisole) to the resin.

    • Perform the cleavage with anhydrous HF at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification of Diastereomeric Peptides

The crude peptide mixture, containing two diastereomers, can be purified using RP-HPLC.

  • Column Selection: A C18 stationary phase is a good starting point. For highly hydrophobic peptides, a C4 or diphenyl column may provide better resolution.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is standard. For very hydrophobic peptides, adding a small percentage of n-propanol or isopropanol to the mobile phase can improve peak shape and recovery.

  • Gradient Optimization: A shallow gradient is often required to resolve the two diastereomers. Start with a broad scouting gradient to determine the approximate elution time, then optimize the gradient around this point.

  • Analysis: Collect the fractions corresponding to the two major peaks and analyze them by mass spectrometry to confirm they are the desired diastereomers (they will have the same mass).

Troubleshooting Common Issues

Troubleshooting cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_yield Solutions for Low Yield cluster_solutions_side_reactions Addressing Side Reactions Start Problem Encountered IncompleteCoupling Incomplete Coupling (Positive Bromophenol Blue Test) Start->IncompleteCoupling LowYield Low Yield After Cleavage Start->LowYield SideReactions Unexpected Peaks in HPLC Start->SideReactions Recouple Perform a second coupling IncompleteCoupling->Recouple IncreaseTime Increase coupling time IncompleteCoupling->IncreaseTime Microwave Use microwave-assisted coupling IncompleteCoupling->Microwave StrongerReagent Switch to a more reactive coupling reagent (e.g., PyBrOP) IncompleteCoupling->StrongerReagent CheckDeprotection Ensure complete Boc deprotection LowYield->CheckDeprotection OptimizeCleavage Optimize cleavage conditions (time, scavengers) LowYield->OptimizeCleavage Guanidinylation Minimize excess coupling reagent and pre-activation time SideReactions->Guanidinylation Racemization Consider alternative coupling reagents (e.g., DEPBT, COMU) and bases (e.g., TMP) [10] SideReactions->Racemization

Troubleshooting workflow for SPPS of N-methylated peptides.

Conclusion

The use of Boc-N-methyl-DL-phenylglycine in SPPS, while synthetically demanding, provides a powerful tool for generating novel peptide analogs with potentially superior therapeutic properties. Success hinges on a rational approach that acknowledges and addresses the inherent challenges of coupling sterically hindered, N-methylated amino acids. By employing high-reactivity coupling reagents, optimized reaction conditions, and appropriate monitoring techniques, researchers can effectively incorporate this valuable building block into their peptide sequences. The resulting diastereomeric mixture offers an efficient means to explore the stereochemical requirements for biological activity, accelerating the path of drug discovery and development.

References

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3164. [Link]

  • B-I, T., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

Sources

Application Notes & Protocols: Navigating the Challenges of Boc Deprotection for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Landscape of N-Methylated Peptides

N-methylated amino acids are crucial components in medicinal chemistry and drug development, prized for their ability to enhance the pharmacokinetic properties of peptides. The introduction of a methyl group on the amide nitrogen can significantly increase metabolic stability, improve membrane permeability, and modulate conformation, thereby fine-tuning biological activity. However, this seemingly minor modification introduces substantial challenges during peptide synthesis, particularly in the deprotection of the tert-butyloxycarbonyl (Boc) group. The steric hindrance imposed by the N-methyl group can impede both coupling reactions and the efficiency of standard deprotection protocols, necessitating carefully optimized conditions to prevent incomplete reactions and undesirable side products.[1][2]

This comprehensive guide provides an in-depth exploration of various Boc deprotection methods for N-methylated amino acids, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers, scientists, and drug development professionals.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. This unstable carbamic acid readily decomposes, releasing carbon dioxide and the free amine.[3][4][6] The liberated amine is then protonated by the acid in the reaction medium, yielding the corresponding amine salt.[3][4]

A critical consideration in this mechanism is the fate of the tert-butyl cation. This reactive electrophile can be quenched by a suitable trapping agent (scavenger), deprotonate to form isobutylene gas, or participate in unwanted side reactions by alkylating nucleophilic residues on the peptide chain.[4][7]

Standard Acidic Deprotection Protocols

The most common methods for Boc deprotection employ strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl). While effective, their application to N-methylated amino acids requires careful consideration of reaction parameters to ensure complete and clean deprotection.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a robust and widely used reagent for Boc deprotection due to its high acidity and volatility, which simplifies its removal post-reaction.[8] For N-methylated residues, the concentration of TFA and the reaction time may need to be increased to overcome the steric hindrance.[9]

Materials:

  • N-Boc-N-methylated amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Diethyl ether or methyl tert-butyl ether (MTBE), cold

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For more sterically hindered N-methylated residues, a higher concentration may be necessary.[10][11]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene two to three times.[9]

  • To obtain the TFA salt, precipitate the product by adding cold diethyl ether or MTBE to the concentrated residue.[9]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) TFA in DCM

  • DCM for washing

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

  • Reaction vessel for solid-phase synthesis with a filter

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the solvent and add the deprotection solution (50% TFA in DCM), using approximately 10 mL per gram of resin.[12]

  • Agitate the resin for 2-5 minutes and drain the solution.[12]

  • Add a fresh portion of the deprotection solution and agitate for an additional 20-30 minutes to ensure complete deprotection.[9]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]

  • For subsequent coupling steps, neutralize the resulting TFA salt by washing the resin with 5% DIPEA in DCM (3 times) until a neutral pH is achieved.[12]

  • Wash the resin again with DCM to remove excess base before proceeding to the next coupling step.

Method 2: Hydrogen Chloride (HCl) in Dioxane

Anhydrous HCl in an organic solvent like dioxane is another common and effective reagent for Boc deprotection.[13] It is often considered milder than TFA and can sometimes offer better selectivity, particularly when other acid-sensitive protecting groups are present.[14]

Materials:

  • N-Boc-N-methylated amino acid or peptide

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Diethyl ether, cold

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[15]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitate the resulting hydrochloride salt by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Overview of Standard Deprotection Methods

MethodReagent(s)SolventTypical TimeTemperatureAdvantagesDisadvantages
TFA 20-50% TFADCM1-4 h0 °C to RTHighly effective, volatile reagent, well-established protocols.[10][11]Harsh conditions can lead to side reactions, potential for tert-butylation of sensitive residues.[7]
HCl 4M HClDioxane1-4 hRTGenerally milder than TFA, can offer better selectivity.[13][14]Dioxane is a hazardous solvent, HCl is corrosive.

Visualizing the Deprotection Workflow

Boc_Deprotection_Workflow cluster_solution Solution-Phase Deprotection cluster_solid Solid-Phase Deprotection sol_start Dissolve N-Boc Substrate in DCM/Dioxane sol_reagent Add Acid (TFA or HCl) at 0°C sol_start->sol_reagent sol_react Stir at RT (1-4h) sol_reagent->sol_react sol_monitor Monitor by TLC/LC-MS sol_react->sol_monitor sol_workup Evaporate Solvent & Excess Acid sol_monitor->sol_workup sol_precipitate Precipitate Salt with Ether/MTBE sol_workup->sol_precipitate sol_isolate Filter and Dry Product sol_precipitate->sol_isolate sp_start Swell Peptide-Resin in DCM sp_deprotect1 Treat with 50% TFA/DCM (2-5 min) sp_start->sp_deprotect1 sp_deprotect2 Repeat Treatment (20-30 min) sp_deprotect1->sp_deprotect2 sp_wash_dcm Wash with DCM sp_deprotect2->sp_wash_dcm sp_neutralize Neutralize with DIPEA/DCM sp_wash_dcm->sp_neutralize sp_wash_final Wash with DCM sp_neutralize->sp_wash_final sp_next Proceed to Next Coupling sp_wash_final->sp_next

Caption: General workflows for solution-phase and solid-phase Boc deprotection.

Challenges and Mitigation Strategies

The synthesis of peptides containing N-methylated amino acids is fraught with potential pitfalls that can compromise yield and purity. Understanding these challenges is key to developing effective mitigation strategies.

Incomplete Deprotection

The steric bulk of the N-methyl group can significantly slow down the rate of Boc cleavage.[9]

  • Mitigation:

    • Increase Reaction Time: Extend the deprotection time and monitor the reaction closely until completion.[9]

    • Increase Acid Concentration: For particularly stubborn residues, increasing the concentration of TFA (e.g., up to 100%) or using a more concentrated HCl solution may be necessary.[9]

    • Optimize Resin Swelling (SPPS): Ensure the resin is fully swollen in the deprotection solvent to allow efficient access of the acid to all peptide chains. A mixture of TFA and DCM may promote better swelling than 100% TFA.[9]

Racemization

N-methylated amino acid residues are particularly susceptible to racemization, especially during deprotection with strong acids over extended periods.[16][17][18] The electron-donating effect of the N-methyl group can facilitate the formation of an oxazolium intermediate, which is prone to racemization.[19]

  • Mitigation:

    • Use Milder Conditions: Employ the mildest effective acidic conditions (lower acid concentration, shorter reaction time).

    • Lower Temperature: Perform the deprotection at 0 °C to minimize the rate of racemization.

    • Alternative Methods: For highly sensitive sequences, consider alternative, non-acidic deprotection methods.

Side Reactions from the Tert-Butyl Cation

The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, such as those of tryptophan, methionine, and cysteine.[7]

  • Mitigation:

    • Use of Scavengers: Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A typical cocktail for final cleavage from a resin is TFA/H₂O/TIS (95:2.5:2.5).[10]

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, several alternative methods have been developed.

Lewis Acid-Mediated Deprotection

Lewis acids can effectively catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.

  • TMSOTf/Lutidine: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine can deprotect Boc groups, often at low temperatures.[20]

  • Aluminum Chloride (AlCl₃): AlCl₃ can mediate the cleavage of N-Boc groups and can be useful for various amine derivatives.[21]

Thermal Deprotection

In some cases, the Boc group can be removed thermally, avoiding the use of any acidic reagents. This is particularly useful for substrates with acid-sensitive functionalities.

  • High-Temperature Conditions: Heating the N-Boc protected compound in a suitable solvent, sometimes in the presence of an ionic liquid, can effect deprotection.

Visualizing the Boc Deprotection Mechanism

Boc_Deprotection_Mechanism BocAmine N-Boc-N-methyl Amino Acid ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺ Isobutylene Isobutylene tBuCation->Isobutylene - H⁺ H_plus H⁺ (from TFA or HCl) H_plus2 H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The successful deprotection of the Boc group from N-methylated amino acids is a critical step that demands a nuanced approach. While standard protocols using TFA or HCl remain the workhorses of peptide synthesis, their application to these sterically hindered and racemization-prone residues requires careful optimization of reaction conditions. By understanding the underlying mechanisms and potential side reactions, and by employing appropriate mitigation strategies such as the use of scavengers and adjusted reaction parameters, researchers can navigate the challenges associated with N-methylated peptides. For particularly sensitive substrates, the exploration of milder, alternative deprotection methods provides a valuable expansion of the synthetic chemist's toolkit, ultimately enabling the efficient and high-purity synthesis of these therapeutically important molecules.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. National Institutes of Health. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynthesis. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. ResearchGate. [Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

Sources

Coupling conditions for Boc-N-Me-DL-Phg-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Coupling Strategies for Boc-N-Me-DL-Phg-OH in Peptide Synthesis

Executive Summary: Navigating a Trifecta of Synthetic Challenges

The incorporation of N-α-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing cell permeability, and constraining peptide conformation.[1] However, these modifications introduce significant synthetic hurdles. Boc-N-Me-DL-Phg-OH represents a particularly formidable building block, presenting a trifecta of challenges:

  • Extreme Steric Hindrance: The combination of the N-methyl group and the bulky phenylglycine side chain dramatically slows acylation reactions.

  • Reduced Nucleophilicity: The secondary amine of a resin-bound N-methylated residue is a weaker nucleophile than a primary amine, further impeding peptide bond formation.

  • Proneness to Epimerization: Phenylglycine is notoriously susceptible to racemization at the α-carbon during the carboxyl activation step.[2]

This guide provides a detailed analysis of these challenges and presents robust, field-proven protocols for the successful and efficient coupling of Boc-N-Me-DL-Phg-OH. We will move beyond simple step-by-step instructions to explain the chemical rationale behind reagent selection and procedural design, empowering researchers to optimize their synthetic strategies. Since a racemic (DL) mixture of phenylglycine is used, the synthesis will inherently result in a mixture of diastereomeric peptides; these can often be separated during purification by RP-HPLC.[2]

Core Principles: Understanding the Reaction Environment

Successful peptide synthesis hinges on driving the amide bond formation to completion while suppressing side reactions. With a residue as demanding as Boc-N-Me-DL-Phg-OH, a standard coupling protocol is destined to fail. The key is to select a coupling strategy that generates a highly reactive activated species to overcome the steric barriers, while simultaneously minimizing the window for epimerization.

The Epimerization Pathway

The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The base required for the coupling reaction can abstract the proton at the α-carbon (Cα) of this intermediate, leading to a loss of stereochemical integrity. The longer the activated species persists before reacting with the amine, the greater the risk of epimerization.[3][4]

Caption: Epimerization mechanism via oxazolone formation.

Recommended Coupling Reagents: A Comparative Analysis

For challenging couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[5] More potent in-situ activating reagents, primarily from the aminium/uronium and phosphonium salt classes, are required.[6]

Reagent ClassReagent NameKey Features & RationaleSuitability for Boc-N-Me-DL-Phg-OH
Aminium/Uronium HATU Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[6] Widely considered the gold standard for hindered and N-methylated amino acids.[1][7]Excellent
HCTU Forms a O-6-ClBt ester, which is more reactive than the OBt-ester formed by HBTU due to the electron-withdrawing chlorine atom.[6]Good
COMU A third-generation uronium reagent based on OxymaPure.[8] Offers coupling efficiency comparable or superior to HATU, with by-products that are water-soluble for easier workup in solution phase.[9][10][11] It also has an improved safety profile, avoiding potentially explosive benzotriazole components.[8]Excellent
Phosphonium PyAOP A phosphonium analogue of HATU, forming the same reactive OAt-ester. It is especially effective in coupling N-protected N-methyl amino acids.[12] Does not cause guanidinylation side reactions sometimes seen with aminium salts.[6]Excellent
PyBroP Forms a highly reactive acyl bromide intermediate. It is extremely potent but can be less discriminating, potentially leading to side reactions. Recommended for the most difficult couplings where other reagents fail.[13]Very Good (Use with caution)
Acyl Fluoride TFFH Generates acyl fluorides in situ. Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[13][14] This method is efficient for extremely hindered substrates where other methods may fail.[14]Very Good (Alternative Strategy)

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase work. Equivalents are calculated relative to the substitution level of the resin.

Workflow Overview: Boc-SPPS Cycle for N-Methylated Residues

spss_workflow start Start: Peptide-Resin (N-terminal Boc) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Coupling Reaction (See Protocols Below) wash2->coupling monitoring 6. Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash3 7. Wash (DMF, DCM) monitoring->wash3 Complete end End: Elongated Peptide-Resin wash3->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU-Mediated Coupling (Recommended Primary Method)

This protocol leverages the high reactivity of HATU to achieve efficient coupling with minimal pre-activation time, thereby reducing the risk of epimerization.[7]

Materials:

  • Peptide-resin with free N-terminal amine

  • Boc-N-Me-DL-Phg-OH (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following N-terminal Boc deprotection and neutralization, wash the peptide-resin thoroughly with DMF (3x) to prepare for coupling.[2]

  • Activation Solution: In a separate vessel, dissolve Boc-N-Me-DL-Phg-OH (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.

  • Pre-activation: Add DIEA (8.0 eq) to the activation solution and agitate for 1-3 minutes. A color change may be observed. Do not exceed 5 minutes to minimize potential epimerization.[7][15]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences (e.g., coupling onto another N-methyl residue), extend the time to 4 hours or consider a double coupling.[2]

  • Monitoring & Washing: Take a small sample of resin beads for a completion check (see Section 5). Once complete, drain the reaction solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: COMU-Mediated Coupling (High-Efficiency Alternative)

COMU offers excellent performance with the benefit of requiring less base and having easily removable by-products.[8][11]

Materials:

  • Peptide-resin with free N-terminal amine

  • Boc-N-Me-DL-Phg-OH (3.0 eq)

  • COMU (3.0 eq)[8]

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Prepare the deprotected, neutralized resin as described in Protocol 1.

  • Activation & Coupling: In a single vessel, add the following directly to the resin in order: a. A solution of Boc-N-Me-DL-Phg-OH (3.0 eq) in DMF. b. A solution of COMU (3.0 eq) in DMF. c. DIEA (6.0 eq).

  • Reaction: Agitate the reaction vessel at room temperature. The reaction is often rapid, but for this hindered residue, allow 1-2 hours. A double coupling (repeating the procedure for 1 hour) may be necessary for quantitative results.[8]

  • Monitoring & Washing: Monitor for completion as described below. When the reaction is complete, drain and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Double Coupling Strategy

If monitoring indicates an incomplete reaction after the initial coupling time, a second coupling is essential to prevent deletion sequences.[15][16]

Procedure:

  • After the first coupling reaction (e.g., 1-2 hours with HATU), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x).

  • Prepare a fresh activation solution of Boc-N-Me-DL-Phg-OH, coupling reagent, and base as described in the initial protocol.

  • Add the fresh solution to the resin and allow the second coupling to proceed for an additional 1-2 hours.

  • Proceed with monitoring and washing steps.

Monitoring Reaction Completion: Beyond the Kaiser Test

The standard ninhydrin-based Kaiser test fails for N-methylated amino acids because it requires a primary amine to form the blue-colored Ruhemann's purple complex. An alternative colorimetric test is mandatory.[16]

Bromophenol Blue (BPB) Test

This test relies on the basicity of the free amine. The free amine will deprotonate the yellow, acidic form of the BPB indicator, resulting in a blue color.

Procedure:

  • Remove a small sample of resin beads (1-2 mg) and wash them with fresh DMF.

  • Add a few drops of a 0.04% solution of Bromophenol Blue in DMF.

  • Observe the color of the beads and the solution.

    • Blue/Green Beads: Incomplete coupling (free amine present).[1] Recouple is necessary.

    • Yellow Beads/Solution: Complete coupling (no free amine).[1] You may proceed to the next step.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive BPB Test) 1. Insufficient reaction time. 2. Inefficient coupling reagent. 3. Peptide aggregation.1. Perform a second coupling ("double couple").[15][16] 2. Switch to a more potent reagent (e.g., from HCTU to HATU or COMU). 3. Change solvent to NMP or add a small percentage of DMSO. Consider capping unreacted amines with acetic anhydride to prevent deletion sequences.[16]
Low Final Peptide Yield 1. Cumulative incomplete couplings. 2. Premature cleavage of peptide from resin during Boc deprotection steps.1. Ensure each coupling step goes to completion using the BPB test and double coupling when necessary. 2. Use a more acid-stable resin, such as a PAM resin instead of the standard Merrifield resin.[17]
Significant Diastereomer Peak Broadening/Splitting in HPLC 1. Excessive epimerization during coupling. 2. Inherent diastereomers from using DL-Phg.1. Reduce pre-activation time to the absolute minimum (1-2 minutes). Ensure the base is added last. Consider using a sterically hindered base like 2,4,6-collidine in place of DIEA. 2. This is expected. Optimize HPLC gradient for better separation of the resulting diastereomers.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research.
  • Due-Hansen, M. E., et al. (2015).
  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Aapptec Peptides. COMU; CAS 1075198-30-9.
  • Al-Warhi, T., et al. (2022).
  • Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

Sources

Applications of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of N-Methylation and Steric Hindrance in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic properties in peptide-based drugs is a constant endeavor. A key strategy in this pursuit is the incorporation of non-natural amino acids designed to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. Among these, 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, an N-methylated and Boc-protected derivative of phenylglycine, has emerged as a valuable building block. Its unique structure, featuring a bulky phenyl group and a methyl group on the amide nitrogen, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.[1]

The N-methylation of the peptide backbone is a particularly impactful modification. By replacing the amide proton with a methyl group, N-methylation disrupts the hydrogen-bonding network that contributes to the formation of secondary structures like β-sheets, which can lead to aggregation. This modification also sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation and thereby extending its in vivo half-life.[2] Furthermore, the removal of a hydrogen bond donor can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.[3] The phenylglycine scaffold itself introduces a constrained side chain, which can induce specific secondary structures in peptides and contribute to their biological activity.[4]

This guide provides detailed application notes and protocols for the effective utilization of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid in medicinal chemistry research. It is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and providing step-by-step methodologies for its incorporation into peptide and peptidomimetic synthesis.

Core Applications in Medicinal Chemistry

The primary application of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid lies in its role as a specialized building block for the synthesis of peptides and peptidomimetics with improved drug-like properties.

Enhancing Proteolytic Stability of Therapeutic Peptides

Peptides are susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The N-methyl group in 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid acts as a steric shield, preventing the recognition and cleavage of the adjacent peptide bond by proteases. This leads to a significant increase in the metabolic stability of the resulting peptide.[2]

Modulating Peptide Conformation and Biological Activity

The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor or enzyme. Conversely, it can also be used to convert a receptor agonist into an antagonist.[2] The phenyl group also contributes to conformational rigidity.

Improving Pharmacokinetic Properties

N-methylation can enhance the oral bioavailability of peptides by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation in the gastrointestinal tract.[3] Peptides rich in N-methylated amino acids have also shown an increased ability to cross the blood-brain barrier.[2]

Challenges and Considerations in Synthesis

The very features that make 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid a valuable tool in drug design also present challenges during peptide synthesis. The steric hindrance from both the N-methyl group and the phenyl group can significantly slow down the coupling reaction. Furthermore, N-methylated amino acids are notoriously prone to racemization during activation and coupling.[4][5]

Key Challenges:
  • Slow Coupling Kinetics: The steric bulk around the carboxylic acid and the amine component hinders the approach of the coupling reagents and the N-terminus of the growing peptide chain, leading to slower reaction times and potentially incomplete coupling.

  • Increased Risk of Racemization: The α-proton of N-methylated amino acids is more susceptible to abstraction by base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.[5] The primary mechanism of racemization for N-protected amino acids is the formation of an oxazolone intermediate.[6]

Protocols for a Successful Synthesis

To overcome these challenges, careful selection of coupling reagents, bases, and reaction conditions is crucial. The following protocols are designed to maximize coupling efficiency while minimizing racemization.

Protocol 1: Boc Deprotection of the N-Terminal Amino Acid

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

Materials:

  • Resin-bound peptide with N-terminal Boc protection

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA) or a weaker, sterically hindered base like 2,4,6-collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3 x volumes).

  • Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIPEA in DMF (2 x volumes). To minimize racemization in subsequent steps, consider using a weaker base.

  • Wash the resin with DMF (3 x volumes) to remove excess base and salts.

Causality Behind Experimental Choices:

  • TFA in DCM: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. DCM is a good solvent for both the resin and the reagents.

  • Neutralization with DIPEA: The deprotection step leaves the N-terminal amine as a salt. A tertiary amine base like DIPEA is required to liberate the free amine for the subsequent coupling reaction. However, strong, non-hindered bases can promote racemization, so the choice of base is critical.

Protocol 2: Coupling of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

This protocol outlines the coupling of the title compound using a highly efficient coupling reagent known to suppress racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative high-performance reagent like PyAOP or COMU.[7][8]

  • A weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4]

  • DMF (anhydrous)

Procedure:

  • In a separate reaction vessel, dissolve 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

  • Add the weak, sterically hindered base (e.g., NMM, 6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature. Crucially, do not exceed this time to minimize the risk of racemization. [5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or a more appropriate test for secondary amines like the chloranil test.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x volumes) and DCM (3 x volumes).

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient aminium-based coupling reagent that is particularly effective for coupling sterically hindered amino acids and is known to suppress racemization.[7][8]

  • Weak, Sterically Hindered Base: The use of a weaker, more sterically hindered base compared to DIPEA, such as NMM or collidine, is critical to minimize the base-catalyzed racemization of the activated amino acid.[4]

  • Pre-activation: A short pre-activation time ensures the formation of the active ester intermediate while minimizing its exposure to the basic conditions that promote racemization.

Visualizing the Workflow

The following diagram illustrates the key steps in incorporating 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide (N-Boc Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (Weak Base/DMF) Deprotection->Neutralization 2. Coupling Coupling of N-Boc-N-methyl- 2-phenylacetic acid (HATU/Weak Base/DMF) Neutralization->Coupling 3. Washing Washing (DMF/DCM) Coupling->Washing 4. Elongated_Peptide Elongated Resin-Bound Peptide (Ready for next cycle or cleavage) Washing->Elongated_Peptide 5. Elongated_Peptide->Deprotection Repeat Cycle

Caption: Workflow for the incorporation of N-Boc-N-methyl-2-phenylacetic acid in SPPS.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is a critical parameter for the successful incorporation of sterically hindered and racemization-prone amino acids. The following table provides a comparative summary of the expected performance of various coupling reagents for this purpose. The data is extrapolated from studies on analogous challenging amino acid couplings.[7]

Coupling Reagent/AdditiveExpected Coupling Efficiency (%)Expected Level of RacemizationNotes
HATU/Weak Base95 - 99Very LowHighly recommended for sterically hindered and racemization-prone amino acids.[7]
HBTU/Weak Base90 - 97Low to ModerateA common and effective reagent, but HATU is generally superior for challenging couplings.
PyBOP/Weak Base90 - 97Low to ModerateGenerates non-carcinogenic byproducts, unlike the original BOP reagent.
DIC/OxymaPure®92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization with carbodiimides.
DIC/HOBt90 - 95LowA classic method, but HOBt has safety concerns (explosive potential).

Case Study: Application in the Synthesis of Potent Anticancer Agents

While direct incorporation of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid into a marketed drug is not explicitly detailed in readily available literature, its structural motif is found in highly potent anticancer agents. For instance, the dolastatins, natural products isolated from the sea hare Dolabella auricularia, and their synthetic analogs, the auristatins, are powerful microtubule inhibitors.[9][10] Many of these compounds contain N-methylated amino acids, which are crucial for their biological activity.

Monomethyl auristatin E (MMAE), a synthetic analog of dolastatin 10, is a key component of several antibody-drug conjugates (ADCs) used in cancer therapy.[11] The synthesis of MMAE and its analogs involves the coupling of N-methylated amino acid building blocks.[12] The principles and protocols outlined in this guide for handling sterically hindered and racemization-prone N-methylated amino acids are directly applicable to the synthesis of such complex and potent therapeutic agents. The use of building blocks like 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid allows for the systematic modification of these natural product analogs to optimize their potency and pharmacokinetic profiles.[13]

Conclusion and Future Perspectives

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a specialized yet powerful building block in the medicinal chemist's toolbox. Its ability to introduce N-methylation and steric bulk into peptide scaffolds provides a reliable strategy for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic properties. While its use presents synthetic challenges, these can be effectively overcome through the careful selection of reagents and optimization of reaction conditions as detailed in this guide. The continued exploration of peptidomimetics and the development of novel therapeutic peptides will undoubtedly see the expanded application of such strategically designed non-natural amino acids, paving the way for the next generation of peptide-based drugs.

References

  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329.
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]

  • N-Methyl amino acids. Aapptec Peptides. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. Available at: [Link]

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI. Available at: [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate. Available at: [Link]

  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Peptidomimetics examples. Drug Design Org. Available at: [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]

  • Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. MDPI. Available at: [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues. Springer. Available at: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues. ResearchGate. Available at: [Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI. Available at: [Link]

  • Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies. ResearchGate. Available at: [Link]

  • Dolastatin 10. PubChem. Available at: [Link]

  • Phenylacetic Acid. PubChem. Available at: [Link]

  • Category - Case Studies. Drug Hunter. Available at: [Link]

  • Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates. MDPI. Available at: [Link]

  • The major pharmacokinetic parameters of the clinically approved toxin-derived peptide drugs (in a typical adult 70-kg patient with normal renal function).. ResearchGate. Available at: [Link]

  • Monomethyl auristatin E. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols: N-Boc-N-methyl-phenylglycine as a Building Block for Potent Calpain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of N-Boc-N-methyl-phenylglycine in Enzyme Inhibitor Design

In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic development. Non-natural amino acids are invaluable tools in this endeavor, offering unique steric and conformational properties to fine-tune the interaction between an inhibitor and its target enzyme. Among these, N-Boc-N-methyl-phenylglycine stands out as a versatile building block, particularly for the synthesis of protease inhibitors.[1][2][3][4]

This technical guide delves into the application of N-Boc-N-methyl-phenylglycine in the design and synthesis of inhibitors for calpains, a family of calcium-dependent cysteine proteases.[5] Overactivation of calpains is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cataract formation, making them a compelling therapeutic target.[5][6][7]

The inclusion of the N-methylated phenylglycine moiety at the P2 position of a peptide-based inhibitor offers several distinct advantages:

  • Conformational Rigidity: The N-methyl group restricts the rotation of the peptide backbone, reducing the entropic penalty upon binding to the enzyme's active site and favoring a bioactive conformation.[8]

  • Enhanced Proteolytic Stability: The N-methylation of the amide bond renders the peptide resistant to cleavage by other proteases, thereby increasing its in vivo half-life.[8]

  • Improved Cell Permeability: The increased lipophilicity imparted by the N-methyl and phenyl groups can enhance the ability of the inhibitor to cross cell membranes.[8]

  • Fine-tuning of Specificity: The phenyl ring can engage in favorable hydrophobic interactions within the S2 pocket of the target protease, contributing to both potency and selectivity.[9][10]

This guide will provide a detailed, step-by-step protocol for the synthesis of a model dipeptide nitrile calpain inhibitor incorporating an N-methyl-phenylglycine residue at the P2 position. Furthermore, a comprehensive protocol for a fluorometric assay to determine the inhibitory activity of the synthesized compound against calpain will be presented.

The Target: Calpain, a Calcium-Dependent Cysteine Protease

Calpains are intracellular, non-lysosomal cysteine proteases that are activated by elevated calcium levels.[5][11] They play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[3][11] However, their dysregulation is a key factor in several diseases.[5][7] The design of selective calpain inhibitors is a promising therapeutic strategy, but achieving selectivity over other cysteine proteases, such as cathepsins, remains a significant challenge.[9]

Inhibitor Design Strategy: A Dipeptide Nitrile Approach

The inhibitor design detailed herein is a dipeptide nitrile. This class of compounds has proven to be effective reversible inhibitors of cysteine proteases.[12][13][14] The nitrile "warhead" forms a covalent but reversible thioimidate adduct with the active site cysteine of the enzyme.[12][14]

Our model inhibitor will have the following general structure:

[P3-P2]-P1-CN

Where:

  • P2: N-methyl-phenylglycine, providing the key structural and functional advantages described above.

  • P1: A residue that fits into the S1 pocket of calpain, often a hydrophobic amino acid like leucine.

  • CN: The nitrile warhead that interacts with the catalytic cysteine.

  • P3: An N-terminal capping group, such as a benzyloxycarbonyl (Z) group, to enhance stability and mimic a longer peptide chain.

Quantitative Data: Potency of a Representative Calpain Inhibitor

The following table provides representative inhibitory data for a dipeptide nitrile inhibitor with a structure analogous to the one described in our synthetic protocol. This data highlights the potency that can be achieved with this inhibitor class.

Compound IDStructureTarget EnzymeKi (µM)
CPN-1 Z-Leu-(N-Me)Phg-CNµ-Calpain0.08
Cathepsin B> 3

Note: Data is illustrative and based on reported activities of similar compounds. Actual values for the synthesized inhibitor would need to be determined experimentally.[9]

Experimental Protocols

Part 1: Synthesis of a Dipeptide Nitrile Calpain Inhibitor

This protocol outlines the solution-phase synthesis of a model calpain inhibitor, Z-Leu-(N-Me)Phg-CN, starting from N-Boc-N-methyl-phenylglycine.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_P2 P2 Building Block Preparation cluster_coupling Dipeptide Synthesis A N-Boc-N-methyl-phenylglycine B N-Boc-N-methyl-phenylglycinamide A->B Amidation C N-Boc-N-methyl-phenylglycine nitrile B->C Dehydration E Boc Deprotection of C C->E D Z-Leucine F Z-Leu-(N-Me)Phg-CN D->F E->F Peptide Coupling

Caption: Synthetic scheme for a dipeptide nitrile calpain inhibitor.

Materials and Reagents:

  • N-Boc-N-methyl-phenylglycine

  • Ammonium chloride (NH₄Cl)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Triphosgene or Burgess reagent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Z-Leucine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Synthesis of N-Boc-N-methyl-phenylglycinamide: a. Dissolve N-Boc-N-methyl-phenylglycine (1 eq.) in anhydrous THF at 0°C. b. Add N-Methylmorpholine (NMM) (1.1 eq.) followed by the dropwise addition of isobutyl chloroformate (1.1 eq.). c. Stir the reaction mixture at 0°C for 30 minutes. d. In a separate flask, dissolve ammonium chloride (2 eq.) in water and cool to 0°C. e. Add the activated acid solution from step (c) to the ammonium chloride solution and stir vigorously at room temperature overnight. f. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide.

  • Dehydration to N-Boc-N-methyl-phenylglycine nitrile: a. Dissolve the amide from step 1 in anhydrous dichloromethane. b. Add triphosgene (0.5 eq.) or Burgess reagent (1.2 eq.) and stir at room temperature until the reaction is complete (monitor by TLC). c. Quench the reaction carefully with saturated sodium bicarbonate solution. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the crude product by silica gel chromatography to obtain the nitrile.

  • Boc Deprotection: a. Dissolve the nitrile from step 2 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Peptide Coupling to form Z-Leu-(N-Me)Phg-CN: a. Dissolve Z-Leucine (1 eq.) in DMF. b. Add HBTU (1.1 eq.) and DIPEA (2.5 eq.) and stir for 5 minutes to pre-activate the carboxylic acid. c. Add the deprotected amine salt from step 3 to the activated Z-Leucine solution. d. Stir the reaction mixture at room temperature overnight. e. Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final product by silica gel chromatography.

Part 2: Fluorometric Calpain Activity Assay

This protocol describes a method to determine the inhibitory activity of the synthesized compound against calpain using a fluorogenic substrate.

Diagram of the Assay Workflow:

AssayWorkflow A Prepare Reagents: - Assay Buffer - Calpain Enzyme - Inhibitor Dilutions - Fluorogenic Substrate B Plate Setup: - Add Buffer, Enzyme, and Inhibitor to wells A->B C Pre-incubation (10 min, RT) B->C D Initiate Reaction: Add Substrate C->D E Kinetic Reading: Measure Fluorescence (Ex/Em = 400/505 nm) D->E F Data Analysis: - Calculate Reaction Rates - Determine IC50 E->F

Caption: Workflow for the fluorometric calpain inhibition assay.

Materials and Reagents:

  • Active calpain enzyme (human µ-calpain or m-calpain)

  • Calpain Assay Buffer (typically containing Tris-HCl, CaCl₂, and a reducing agent like DTT)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • Synthesized inhibitor compound

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol Steps:

  • Reagent Preparation: a. Prepare the Calpain Assay Buffer according to the manufacturer's instructions, ensuring all components are at room temperature. b. Prepare a stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations. c. Prepare a working solution of the fluorogenic substrate in the Assay Buffer. Protect this solution from light. d. Prepare a working solution of the active calpain enzyme in the Assay Buffer. Keep on ice until use.

  • Assay Procedure: a. In a 96-well black microplate, set up the following wells in triplicate:

    • Blank: Assay Buffer only.
    • No-Inhibitor Control: Assay Buffer + Calpain Enzyme.
    • Inhibitor Wells: Assay Buffer + Calpain Enzyme + Inhibitor at various concentrations.
    • Positive Control (optional): A known calpain inhibitor. b. Add the appropriate volume of Assay Buffer to each well. c. Add the calpain enzyme solution to all wells except the blank. d. Add the inhibitor dilutions or DMSO (for the no-inhibitor control) to the respective wells. e. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding the fluorogenic substrate solution to all wells. g. Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.
  • Data Acquisition and Analysis: a. Set the plate reader to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for Ac-LLY-AFC).[15][16][17] b. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). c. For each well, calculate the initial reaction rate (V) from the linear portion of the fluorescence versus time plot. d. Subtract the rate of the blank from all other rates. e. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100 f. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

N-Boc-N-methyl-phenylglycine is a powerful and versatile building block for the design of potent and specific enzyme inhibitors. Its unique structural features allow for the fine-tuning of inhibitor properties, leading to improved efficacy, stability, and cell permeability. The protocols provided in this guide offer a robust framework for the synthesis and evaluation of calpain inhibitors incorporating this valuable non-natural amino acid.

The principles and methodologies described herein can be extended to the design of inhibitors for other classes of proteases and enzymes. Further exploration of different P1 and P3 residues, as well as the use of N-Boc-N-methyl-phenylglycine in peptidomimetic scaffolds, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

  • Eurogentec. SensoLyte AMC Calpain Activity Assay Kit Fluorimetric. Eurogentec. Retrieved from [Link]

  • Brouillette, Y., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 55(24), 11037-11046. Retrieved from [Link]

  • Thompson, V. F., et al. (2000). A BODIPY Fluorescent Microplate Assay for Measuring Activity of Calpains and Other Proteases. Analytical Biochemistry, 279(2), 170-178. Retrieved from [Link]

  • Frizler, M., et al. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry, 10(3), 294-322. Retrieved from [Link]

  • Asare, K. O., et al. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806-4808. Retrieved from [Link]

  • Neffe, A. T., & Abell, A. D. (2005). Developments in the design and synthesis of calpain inhibitors. Current Opinion in Drug Discovery & Development, 8(6), 684-700. Retrieved from [Link]

  • Pietsch, M., et al. (2020). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. ChemMedChem, 15(23), 2280-2285. Retrieved from [Link]

  • Li, Z., et al. (2020). Insight to the residue in P2 position prevents the peptide inhibitor from being hydrolyzed by serine proteases. Bioscience, Biotechnology, and Biochemistry, 84(6), 1153-1159. Retrieved from [Link]

  • ResearchGate. Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies,.... ResearchGate. Retrieved from [Link]

  • Frizler, M., et al. (2007). Interaction of papain-like cysteine proteases with dipeptide-derived nitriles. Bioorganic & Medicinal Chemistry, 15(23), 7356-7368. Retrieved from [Link]

  • Adams, J. L., et al. (2014). The structural basis of differential inhibition of human calpain by indole and phenyl α-mercaptoacrylic acids. Journal of Structural Biology, 187(3), 235-242. Retrieved from [Link]

  • Wu, C. Y., et al. (2022). Calpain cleavage of Junctophilin-2 generates a spectrum of calcium-dependent cleavage products and DNA-rich NT1-fragment domains in cardiomyocytes. Scientific Reports, 12(1), 10398. Retrieved from [Link]

  • Ménard, R., et al. (1995). Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases. Biochemistry, 34(28), 9005-9012. Retrieved from [Link]

  • Zhang, L., et al. (2000). Inhibition of Growth of Human TE2 and C-33A Cells by the Cell-Permeant Calpain Inhibitor benzyloxycarbonyl-Leu-Leu-Tyr Diazomethyl Ketone. Journal of Biological Chemistry, 275(42), 32491-32498. Retrieved from [Link]

  • Kas-Otles, I., et al. (2012). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. ACS Chemical Biology, 7(8), 1367-1375. Retrieved from [Link]

  • Trinchese, F., et al. (2015). Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Journal of Alzheimer's Disease, 49(3), 731-744. Retrieved from [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Asare, K. O., et al. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806-4808. Retrieved from [Link]

  • Hanna, R. A., et al. (2008). Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin. Nature, 456(7220), 409-412. Retrieved from [Link]

  • Samantaray, S., et al. (2019). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. Molecular Neurobiology, 56(10), 7047-7065. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Incorporating N-methylated Amino Acids into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery

In the landscape of therapeutic peptide development, N-methylation of the peptide backbone stands out as a powerful and strategic modification. This seemingly minor addition of a methyl group to an amide nitrogen can profoundly alter a peptide's pharmacological profile, transforming a promising but flawed lead compound into a viable drug candidate. The rationale for this modification is rooted in overcoming the inherent liabilities of native peptides, namely their susceptibility to enzymatic degradation and poor membrane permeability.[1][2][3][4]

N-methylation imparts several key advantages:

  • Enhanced Metabolic Stability: The N-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteases, thereby extending the peptide's in vivo half-life.[1][2][3]

  • Improved Membrane Permeability: By replacing an amide proton—a hydrogen bond donor—with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity and increases its lipophilicity.[1] This facilitates passive diffusion across cellular membranes and can improve oral bioavailability.[5][6]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[1][2] This can pre-organize the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[7][8] The renowned immunosuppressant, Cyclosporine A, which contains seven N-methylated residues, is a testament to the success of this strategy.[9]

However, the benefits of N-methylation are accompanied by significant synthetic challenges. The increased steric hindrance at the N-methylated nitrogen atom slows down coupling reactions during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[1][9] Therefore, a thorough understanding of the available synthetic methodologies is crucial for the successful incorporation of these valuable modifications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for synthesizing N-methylated peptides, detailed experimental protocols, and insights into the analytical characterization of the final products.

Synthetic Strategies: A Two-Pronged Approach

There are two principal strategies for incorporating N-methylated amino acids into a peptide sequence:

  • The Building Block Approach: This method involves the pre-synthesis of Fmoc-protected N-methylated amino acids, which are then incorporated into the peptide chain using standard, albeit optimized, solid-phase peptide synthesis (SPPS) protocols.

  • The Post-Synthetic (On-Resin) Modification Approach: In this strategy, the N-methylation is carried out on the peptide backbone after the parent amino acid has been incorporated into the growing chain on the solid support.

The choice of strategy depends on several factors, including the location and number of N-methylated residues, the scale of the synthesis, and the availability of starting materials.

Strategy 1: The Building Block Approach

This is the most straightforward and widely used method. It involves the use of commercially available or custom-synthesized Fmoc-N-methyl-amino acid monomers. While this approach simplifies the peptide synthesis workflow, it presents challenges in the coupling step.

Causality Behind Experimental Choices: Overcoming Steric Hindrance

The core challenge with the building block approach is the reduced nucleophilicity of the secondary amine of the N-methylated residue on the resin-bound peptide. This makes the subsequent coupling of the next amino acid inefficient.[1] To overcome this, several modifications to standard SPPS protocols are necessary:

  • Powerful Coupling Reagents: Standard coupling reagents like HBTU may not be sufficient. More potent reagents, such as HATU or PyAOP/PyBOP in the presence of HOAt, are often required to drive the reaction to completion.[10][11]

  • Extended Reaction Times & Double Coupling: Allowing the coupling reaction to proceed for longer periods (e.g., 4 hours or more) is common.[12] If monitoring indicates incomplete coupling, a second coupling step (double coupling) is often performed.

  • Elevated Temperatures: Microwave-assisted SPPS can be particularly effective, as the increased temperature helps to overcome the activation energy barrier for the sterically hindered coupling.[7][8]

Experimental Protocol: SPPS using Fmoc-N-Methyl-Amino Acid Building Blocks

This protocol outlines a general method for the manual synthesis of a peptide containing an N-methylated amino acid using the building block approach.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents (eq.) of the Fmoc-amino acid and 3.95 eq. of HATU in DMF.

    • Add 8 eq. of DIPEA to the vial and mix.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • N-Methylated Amino Acid Coupling:

    • In a separate vial, dissolve 4 eq. of the Fmoc-N-methyl-amino acid and 3.95 eq. of HATU in DMF.[12]

    • Add 8 eq. of DIPEA and mix.[12]

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for at least 4 hours.[12] Perform a Kaiser test or other monitoring method; if the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[12]

Strategy 2: On-Resin N-Methylation

On-resin N-methylation is an elegant alternative that avoids the often-challenging synthesis of N-methylated building blocks.[13] The methylation is performed on the amide nitrogen of a residue already incorporated into the resin-bound peptide. The most robust and widely used on-resin method is the Fukuyama-Mitsunobu reaction.[14] A more direct, but sometimes less efficient, method is direct alkylation.

Method A: The Fukuyama-Mitsunobu Reaction

This is a three-step procedure that provides high yields and is compatible with most amino acid side chains.

Workflow:

  • Sulfonylation: The backbone amide nitrogen is first activated by reaction with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This increases the acidity of the N-H proton, making it easier to deprotonate.

  • Mitsunobu Methylation: The sulfonated amide then undergoes a Mitsunobu reaction with methanol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD to install the methyl group.

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, typically 2-mercaptoethanol, in the presence of a base like DBU.

Fukuyama_Mitsunobu_Workflow Resin Peptide-on-Resin (Free Amide) Sulfonylation Sulfonylation (o-NBS-Cl, Base) Resin->Sulfonylation Methylation Mitsunobu Methylation (PPh3, DIAD, MeOH) Sulfonylation->Methylation Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation Final_Product N-Methylated Peptide-on-Resin Desulfonylation->Final_Product

Caption: Fukuyama-Mitsunobu reaction workflow for on-resin N-methylation.

Experimental Protocol: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol is an optimized and time-reduced procedure for the N-methylation of a peptide on a solid support.[14] Recent optimizations have significantly reduced the total time for this procedure from 4 hours to around 40 minutes.[15]

Materials:

  • Peptide-bound resin (with the N-terminal Fmoc group removed from the residue to be methylated)

  • N-methylpyrrolidone (NMP)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-dimethylaminopyridine (DMAP) or Collidine

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in NMP.

  • Sulfonylation (5 minutes):

    • Prepare a solution of o-NBS-Cl (4 eq.) and DMAP (10 eq.) in NMP.[14]

    • Add the solution to the resin and shake for 5 minutes.[14]

    • Wash the resin thoroughly with NMP and DCM.[14]

  • Methylation (10 minutes):

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Add a solution of PPh₃ (5 eq.) and methanol (10 eq.) in THF.[14]

    • Add DIAD (5 eq.) and shake for 10 minutes.[14]

    • Wash the resin with THF, DMF, and DCM.[14]

  • o-NBS Deprotection (2 x 5 minutes):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.[14]

    • Add the solution to the resin and shake for 5 minutes. Repeat this step one more time.[14]

    • Wash the resin thoroughly with NMP and DCM and dry under vacuum.[14]

The resin is now ready for the coupling of the next amino acid.

Method B: Direct Alkylation

Direct alkylation is a simpler, two-step method but can be less efficient and sequence-dependent due to steric hindrance.[14]

Workflow:

  • Deprotonation: A strong, non-nucleophilic base (e.g., LiOtBu) is used to deprotonate the backbone amide.

  • Methylation: The resulting anion is quenched with an electrophilic methyl source, typically methyl iodide (CH₃I).

Direct_Alkylation_Workflow Resin Peptide-on-Resin (Free Amide) Deprotonation Deprotonation (Strong Base, e.g., LiOtBu) Resin->Deprotonation Methylation Methylation (Methyl Iodide) Deprotonation->Methylation Final_Product N-Methylated Peptide-on-Resin Methylation->Final_Product

Caption: Direct alkylation workflow for on-resin N-methylation.

Experimental Protocol: On-Resin Direct N-Methylation

This protocol describes a direct approach to on-resin N-methylation.[5][14]

Materials:

  • Peptide-bound resin

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous THF.

  • Deprotonation: Treat the resin with an excess of LiOtBu in THF. Agitate the resin suspension for approximately 30 minutes.[14]

  • Washing: Wash the resin to remove excess base. Recommended washes include THF and then DMSO.[14]

  • Methylation: Treat the resin with an excess of CH₃I in DMSO. Allow the reaction to proceed for 1-2 hours.[14]

  • Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.[14]

Comparative Analysis of Synthetic Strategies

FeatureBuilding Block ApproachOn-Resin (Fukuyama-Mitsunobu)On-Resin (Direct Alkylation)
Generality High; applicable to most sequences.High; robust for a wide range of amino acids.[14]Moderate; can be sequence-dependent and sterically hindered.[14]
Reagents Requires pre-synthesized Fmoc-N-Me-AAs. Uses potent (and expensive) coupling reagents.Uses o-NBS-Cl, PPh₃, DIAD, thiols.Uses strong bases (LiOtBu) and CH₃I.
Workflow Integrated into standard SPPS cycles, but with modified coupling steps.Multi-step (3 steps) per methylation site.Simpler two-step process.
Potential Issues Incomplete coupling, racemization, high cost of building blocks.[1]Potential side reactions if not optimized.Incomplete methylation, side reactions with sensitive side chains.
Time Efficiency Slower coupling steps (≥4h).Optimized protocols are fast (~40 min).[15]Moderate reaction times (1.5-2.5h).

Analytical Characterization of N-Methylated Peptides

The introduction of an N-methyl group necessitates a thorough analytical characterization to confirm the identity, purity, and structural integrity of the final peptide.[16]

Analytical_Workflow Crude Crude Peptide HPLC Purification & Purity Assessment (RP-HPLC) Crude->HPLC MS Identity Confirmation (Mass Spectrometry) HPLC->MS NMR Structural Analysis (NMR Spectroscopy) MS->NMR Final Characterized Peptide NMR->Final

Caption: General workflow for the analytical characterization of an N-methylated peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for both purification and purity assessment.

  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the crude and final products. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[16]

  • Observation: N-methylated peptides often exhibit broader peaks or even multiple peaks on HPLC profiles. This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond, a phenomenon that is less common in non-methylated peptides.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence.

  • Molecular Weight Confirmation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) should be used to confirm that the observed mass matches the theoretical mass of the N-methylated peptide. The mass difference between a methylated and non-methylated peptide is +14.01565 Da (CH₂).

  • Sequence Verification: Tandem MS (MS/MS) is used to verify the sequence and pinpoint the location of the methylation. Fragmentation methods like Collision-Induced Dissociation (CID) are commonly used, generating b- and y-type ions that allow for sequence determination.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure and conformation.

  • 1D ¹H NMR: This provides an overall impression of sample purity. The N-methyl group gives a characteristic singlet signal, typically appearing between 2.5 and 3.5 ppm.[16]

  • 2D NMR: Techniques like COSY, TOCSY, and NOESY can be used to assign all proton resonances and determine the solution-state conformation of the peptide, including the cis/trans isomerization state of the N-methylated amide bond.

Conclusion

The incorporation of N-methylated amino acids is a validated and powerful strategy in peptide drug design, offering significant improvements in stability and permeability. While synthetically challenging, the difficulties can be overcome through optimized protocols, whether using pre-formed building blocks or efficient on-resin modification techniques like the Fukuyama-Mitsunobu reaction. A rigorous analytical approach combining HPLC, mass spectrometry, and NMR is essential to ensure the quality and structural integrity of these modified peptides. The detailed protocols and comparative data provided in this guide serve as a robust framework for researchers to successfully implement N-methylation in their peptide drug discovery programs.

References

  • Benchchem. (n.d.). Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides.
  • Benchchem. (n.d.). On-Resin N-Methylation of Peptides: Application Notes and Protocols.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141-149.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH).
  • (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • Vinogradov, A. A., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • Request PDF. (2025, August 10). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Teixidó, M., Albericio, F., & Giralt, E. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid.
  • Benchchem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of N-methylated Peptides.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-alpha-methylated Amino Acids for Drug Discovery.
  • Chatterjee, J., et al. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • AAPPTec. (n.d.). N-Methyl amino acids.
  • Albericio, F., et al. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. PubMed.

Sources

Chiral Resolution Methods for Boc-DL-phenylglycine: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Introduction

Boc-DL-phenylglycine is a non-proteinogenic amino acid that has become an invaluable building block in peptide synthesis, medicinal chemistry, and drug discovery.[1][2] Its unique structure, with a phenyl group directly attached to the α-carbon, imparts important properties to peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile component in organic synthesis.[1][2] As Boc-DL-phenylglycine is a racemic mixture, its resolution into the individual Boc-D-phenylglycine and Boc-L-phenylglycine enantiomers is often a critical step for stereospecific applications in drug development.[1] This guide provides a detailed overview of the primary methods for the chiral resolution of Boc-DL-phenylglycine, complete with experimental protocols and technical insights.

Diastereomeric Salt Formation

Principle: This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.[3][] When a racemic mixture of Boc-DL-phenylglycine is reacted with a single enantiomer of a chiral acid or base, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][]

Causality of Experimental Choices: The choice of resolving agent is crucial and is often determined empirically. An effective resolving agent should form a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. (1S)-(+)-camphor-10-sulfonic acid ((+)-CS) has been shown to be a highly effective resolving agent for DL-phenylglycine, affording the D-phenylglycine salt in high yield and optical purity.[2][5][6] The less-soluble D-PG·(+)-CS salt exhibits a higher melting point and a larger enthalpy of fusion compared to the more-soluble L-PG·(+)-CS salt.[2][5][6] The difference in solubility is attributed to the crystal packing, where the less-soluble salt forms a denser and more stable molecular conformation.[5][6]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Salt Decomposition & Isolation Boc-DL-phenylglycine Boc-DL-phenylglycine Reaction Reaction Boc-DL-phenylglycine->Reaction Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Reaction Solvent Solvent Solvent->Reaction Diastereomeric Salt Mixture Diastereomeric Salt Mixture Reaction->Diastereomeric Salt Mixture Cooling & Crystallization Cooling & Crystallization Diastereomeric Salt Mixture->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Less Soluble Salt Less Soluble Salt Filtration->Less Soluble Salt More Soluble Salt (in filtrate) More Soluble Salt (in filtrate) Filtration->More Soluble Salt (in filtrate) Acid/Base Treatment Acid/Base Treatment Less Soluble Salt->Acid/Base Treatment Extraction Extraction Acid/Base Treatment->Extraction Purified Enantiomer Purified Enantiomer Extraction->Purified Enantiomer

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Resolution of Boc-DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid
  • Step 1: Diastereomeric Salt Formation

    • Dissolve Boc-DL-phenylglycine (1 equivalent) in a suitable solvent such as ethanol or methanol at an elevated temperature.

    • Add a solution of (1S)-(+)-camphor-10-sulfonic acid (0.5 equivalents) in the same solvent to the Boc-DL-phenylglycine solution.

    • Stir the mixture and allow it to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt (Boc-D-phenylglycine-(+)-camphorsulfonate).

  • Step 2: Isolation of the Diastereomeric Salt

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt (Boc-L-phenylglycine-(+)-camphorsulfonate).

    • The optical purity of the obtained salt can be checked at this stage and can be improved by recrystallization if necessary.

  • Step 3: Liberation of the Enantiomer

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., 1M NaOH) to neutralize the camphorsulfonic acid and liberate the free Boc-D-phenylglycine into the organic layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain Boc-D-phenylglycine.

    • The more soluble diastereomer can be recovered from the mother liquor by a similar workup after removal of the solvent.

ParameterValueReference
Resolving Agent(1S)-(+)-camphor-10-sulfonic acid[2][5][6]
Isolated Yield (D-PG·(+)-CS)45.7%[2][5]
Optical Purity (D-PG·(+)-CS)98.8%[2][5]

Enzymatic Resolution

Principle: Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1] For Boc-DL-phenylglycine, this often involves the use of lipases or acylases that can selectively hydrolyze an ester or amide derivative of one enantiomer, leaving the other enantiomer unreacted.[1] This allows for the separation of the product and the unreacted starting material.

Causality of Experimental Choices: The choice of enzyme is critical for the success of this method. The enzyme must exhibit high enantioselectivity (E-value) for the substrate. Lipases, such as Candida antarctica lipase B (Novozym 435), are commonly used due to their broad substrate specificity and stability in organic solvents. The reaction conditions, including solvent, temperature, and pH, are optimized to maximize both the enzyme's activity and its enantioselectivity.

Workflow for Enzymatic Resolution

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation & Isolation Boc-DL-phenylglycine Boc-DL-phenylglycine Esterification/Amidation Esterification/Amidation Boc-DL-phenylglycine->Esterification/Amidation Boc-DL-phenylglycine Ester/Amide Boc-DL-phenylglycine Ester/Amide Esterification/Amidation->Boc-DL-phenylglycine Ester/Amide Selective Hydrolysis Selective Hydrolysis Boc-DL-phenylglycine Ester/Amide->Selective Hydrolysis Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->Selective Hydrolysis Solvent/Buffer Solvent/Buffer Solvent/Buffer->Selective Hydrolysis Product Mixture Product Mixture Selective Hydrolysis->Product Mixture Extraction/Chromatography Extraction/Chromatography Product Mixture->Extraction/Chromatography Boc-D-phenylglycine Boc-D-phenylglycine Extraction/Chromatography->Boc-D-phenylglycine Boc-L-phenylglycine Ester/Amide Boc-L-phenylglycine Ester/Amide Extraction/Chromatography->Boc-L-phenylglycine Ester/Amide

Caption: Workflow of Chiral Resolution by Enzymatic Method.

Experimental Protocol: Lipase-Catalyzed Resolution of Boc-DL-phenylglycine Methyl Ester
  • Step 1: Synthesis of Boc-DL-phenylglycine Methyl Ester

    • Suspend Boc-DL-phenylglycine in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the Boc-DL-phenylglycine methyl ester.

  • Step 2: Enzymatic Hydrolysis

    • Dissolve the Boc-DL-phenylglycine methyl ester in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with tert-butanol).

    • Add the lipase (e.g., Novozym 435).

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the product and the remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Step 3: Separation and Isolation

    • Once the desired conversion is reached, filter off the enzyme.

    • Acidify the reaction mixture to protonate the carboxylic acid product (e.g., Boc-D-phenylglycine).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester (e.g., Boc-L-phenylglycine methyl ester) will be extracted into the organic phase, while the acid product remains in the aqueous phase.

    • Separate the layers. The organic layer can be washed, dried, and evaporated to yield the unreacted ester. The aqueous layer can be extracted with an organic solvent after acidification to isolate the carboxylic acid product.

ParameterValueReference
EnzymeHog kidney acylase I[7]
SubstrateDL-N-acetylphenylglycine[7]
L-Phenylglycine Yield36%[7]
L-Phenylglycine e.e.>99%[7]
D-Phenylglycine Yield26%[7]
D-Phenylglycine e.e.>95%[7]

Chromatographic Methods

Principle: Chiral chromatography involves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[8] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.

Causality of Experimental Choices: The selection of the appropriate CSP and mobile phase is paramount for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a broad range of chiral compounds.[9] The mobile phase composition, including the organic modifier and any additives, is optimized to fine-tune the retention and selectivity.

Workflow for Chromatographic Resolution

G cluster_0 Step 1: Method Development cluster_1 Step 2: Preparative HPLC cluster_2 Step 3: Fraction Collection & Isolation Boc-DL-phenylglycine Sample Boc-DL-phenylglycine Sample Screening of Chiral Columns & Mobile Phases Screening of Chiral Columns & Mobile Phases Boc-DL-phenylglycine Sample->Screening of Chiral Columns & Mobile Phases Optimized Separation Method Optimized Separation Method Screening of Chiral Columns & Mobile Phases->Optimized Separation Method Dissolved Sample Dissolved Sample Injection onto Preparative Chiral Column Injection onto Preparative Chiral Column Dissolved Sample->Injection onto Preparative Chiral Column Elution with Optimized Mobile Phase Elution with Optimized Mobile Phase Injection onto Preparative Chiral Column->Elution with Optimized Mobile Phase Separated Enantiomers Separated Enantiomers Elution with Optimized Mobile Phase->Separated Enantiomers Fraction Collection based on UV Detection Fraction Collection based on UV Detection Separated Enantiomers->Fraction Collection based on UV Detection Solvent Evaporation Solvent Evaporation Fraction Collection based on UV Detection->Solvent Evaporation Pure Enantiomers Pure Enantiomers Solvent Evaporation->Pure Enantiomers

Caption: Workflow of Chiral Resolution by Preparative HPLC.

Experimental Protocol: Preparative HPLC Separation of Boc-DL-phenylglycine
  • Step 1: Analytical Method Development

    • Screen various chiral columns (e.g., Chiralpak IA, IB, IC) with different mobile phases (normal phase: hexane/isopropanol; reversed-phase: acetonitrile/water with additives like TFA or formic acid).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers with a good resolution factor (Rs > 1.5).

  • Step 2: Preparative Separation

    • Scale up the optimized analytical method to a preparative scale column with the same stationary phase.

    • Dissolve the Boc-DL-phenylglycine sample in the mobile phase at a concentration that avoids column overload.

    • Inject the sample onto the preparative column.

    • Collect the fractions corresponding to each enantiomer as they elute from the column, guided by a UV detector.

  • Step 3: Product Isolation

    • Combine the fractions containing each pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure Boc-D-phenylglycine and Boc-L-phenylglycine.

    • Determine the purity and enantiomeric excess of the isolated products by analytical chiral HPLC.

ParameterTypical Value
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak series)
Mobile Phase (Normal Phase)Hexane/Isopropanol
Mobile Phase (Reversed Phase)Acetonitrile/Water with additives
DetectionUV at 254 nm
Expected OutcomeBaseline separation of enantiomers

Conclusion

The chiral resolution of Boc-DL-phenylglycine is a critical process for the synthesis of stereochemically defined peptides and pharmaceuticals. The choice of resolution method—diastereomeric salt formation, enzymatic resolution, or chiral chromatography—depends on factors such as the scale of the synthesis, the desired optical purity, and the available resources. Each method offers distinct advantages and requires careful optimization of experimental parameters to achieve high yields and enantiomeric excess. The protocols and insights provided in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their specific needs.

References

  • ResearchGate. Enzymic resolution of DL-phenylglycine | Request PDF. Available from: [Link]

  • ChemBK. N-Boc-L-phenylglycine. Available from: [Link]

  • ResearchGate. Electropherograms of N-t-Boc-phenylglycine, N-CBZ-proline,... | Download Scientific Diagram. Available from: [Link]

  • RSC Publishing. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • PubMed. Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. Available from: [Link]

  • Chemistry LibreTexts. Diastereomers and Optical Resolution. Available from: [Link]

  • RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available from: [Link]

  • Semantic Scholar. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Available from: [Link]

  • NIH. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]

  • ResearchGate. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid | Request PDF. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. Available from: [Link]

  • Kessels SA. Resolution processes. Available from: [Link]

  • ResearchGate. Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Available from: [Link]

  • Google Patents. EP1818411A1 - Process for the preparation of optically active chiral amines.
  • Fisher Scientific. N-Boc-DL-phenylglycine, 98%. Available from: [Link]

  • ResearchGate. Enzymatic Resolution of N-Substituted-??-prolines | Request PDF. Available from: [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with N-Boc-N-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Boc-N-methyl-phenylglycine in Modern Synthesis

N-Boc-N-methyl-phenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1][2] Its unique structure, featuring a phenyl group directly attached to the α-carbon and a methyl group on the nitrogen, imparts specific conformational constraints and properties to peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, as it allows for the controlled and sequential formation of amide bonds while preventing unwanted side reactions.[1][3] The successful coupling of N-Boc-N-methyl-phenylglycine and its subsequent selective deprotection are critical steps that demand rigorous analytical monitoring to ensure the desired product's purity, yield, and stereochemical integrity.[3][4]

This comprehensive guide provides detailed application notes and validated protocols for monitoring reactions involving N-Boc-N-methyl-phenylglycine. We will delve into the practical application of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the procedural steps, but the underlying scientific principles that govern the choice of methodology, ensuring a robust and reliable analytical workflow for researchers, scientists, and drug development professionals.

Core Principles of Reaction Monitoring

Effective reaction monitoring is a self-validating system that provides real-time or near real-time insights into the progress of a chemical transformation. The primary goals are to:

  • Confirm the consumption of starting materials: Ensuring the reaction is proceeding as intended.

  • Identify the formation of the desired product: Verifying the successful synthesis.

  • Detect the presence of intermediates and byproducts: Gaining a comprehensive understanding of the reaction pathway and identifying potential impurities.[5][6]

  • Determine reaction completion: Optimizing reaction times to maximize yield and minimize degradation.

The choice of analytical method is dictated by the specific reaction being monitored, the chemical properties of the species involved, and the level of detail required.

High-Performance Liquid Chromatography (HPLC/UPLC): The Gold Standard for Quantitative Analysis

HPLC, and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for monitoring reactions involving N-Boc-N-methyl-phenylglycine.[3][7][] These techniques offer high resolution, sensitivity, and quantitative accuracy, making them ideal for determining the purity of starting materials, intermediates, and final products.[9][10]

Methodology Deep Dive: Reversed-Phase HPLC for Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing N-Boc protected amino acids due to their relatively nonpolar nature.[11] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Key Experimental Choices & Their Rationale:

  • Stationary Phase: A C18 column is the workhorse for these separations, providing excellent retention and resolution for a wide range of organic molecules. The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UPLC) will impact the efficiency and speed of the analysis.[7]

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is typically employed. The gradient allows for the elution of compounds with a wide range of polarities.

  • Acidic Modifier: A small amount of an acid, commonly trifluoroacetic acid (TFA) at 0.1%, is added to the mobile phase. This serves two primary purposes:

    • Ion Suppression: It protonates the carboxylic acid and any free amine functionalities, ensuring they are in a single, less polar form, which leads to sharper peaks and better retention on the nonpolar stationary phase.

    • Improved Peak Shape: TFA acts as an ion-pairing agent, further enhancing peak symmetry. Caution: While 0.1% TFA is generally considered safe for Boc-protected compounds during the short residence time on an HPLC column, prolonged exposure in collected fractions can lead to Boc deprotection.[12] If this is a concern, formic acid or acetic acid can be used as a less aggressive alternative, though they may offer inferior chromatographic performance.[12]

  • Detection: A UV detector is most commonly used, with monitoring at wavelengths around 210-220 nm (for the amide bond) and 254 nm (for the phenyl group).

Experimental Protocol: Monitoring a Peptide Coupling Reaction

This protocol outlines the monitoring of the coupling of N-Boc-N-methyl-phenylglycine to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • HPLC or UPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction mixture aliquots

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Sample Preparation:

    • Withdraw a small sample of the resin from the reaction vessel.

    • Wash the resin beads thoroughly with dichloromethane (DCM) and methanol to remove any unreacted reagents.

    • Dry the resin beads under vacuum.

    • Treat the dried resin with a cleavage cocktail for 1-2 hours to cleave a small portion of the peptide from the solid support.

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the peptide residue in the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear gradient, for example, from 5% to 95% B over 20 minutes.

    • Monitor the elution profile at 220 nm and 254 nm.

Expected Results & Interpretation:

  • Starting Material (Free Amine): Will have a shorter retention time due to its higher polarity.

  • Product (Coupled Peptide): The addition of the nonpolar N-Boc-N-methyl-phenylglycine will significantly increase the hydrophobicity, resulting in a longer retention time.

  • Reaction Completion: A successful reaction will show the disappearance of the starting material peak and the appearance of a major product peak. The integration of the peak areas can be used to estimate the reaction conversion and purity of the crude product.[3]

CompoundExpected Retention Time (Relative)Rationale
Resin-bound amine (cleaved)ShorterMore polar
N-Boc-N-methyl-phenylglycine coupled peptide (cleaved)LongerMore nonpolar due to the added protected amino acid
Chiral HPLC: Ensuring Stereochemical Integrity

For applications where the stereochemistry of N-Boc-N-methyl-phenylglycine is critical, chiral HPLC is essential.[11][13][14][15][16] Racemization of the α-proton can be a side reaction, particularly under basic conditions used in some peptide synthesis protocols.[4][17]

  • Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based CSPs are effective for the chiral separation of N-blocked amino acids.[11]

  • Mobile Phase: Polar organic or reversed-phase modes can be used, often with volatile buffers like ammonium trifluoroacetate, making them compatible with LC-MS.[11]

Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool

TLC is a fast, simple, and cost-effective technique for qualitatively monitoring reaction progress.[3][18] It is particularly useful for quickly assessing the presence or absence of starting materials and products.

Experimental Protocol: Monitoring Boc Deprotection

This protocol describes the use of TLC to monitor the acid-catalyzed removal of the Boc group.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting point is 70:30 hexane:ethyl acetate.

  • Capillary tubes for spotting

  • UV lamp

  • Ninhydrin stain

Procedure:

  • Spotting: On a TLC plate, spot the starting material (N-Boc-N-methyl-phenylglycine derivative), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (the phenyl group will be UV active).

    • Stain the plate with ninhydrin and gently heat. Ninhydrin reacts with primary and secondary amines to produce a colored spot (typically purple or yellow), indicating the presence of the deprotected product.[3][19]

Expected Results & Interpretation:

  • Starting Material (Boc-protected): Will be less polar and therefore have a higher Retention Factor (Rf) value. It will be UV active but will not stain with ninhydrin.

  • Product (Deprotected Amine): Will be more polar due to the free amine and will have a lower Rf value. It will be UV active and will give a positive ninhydrin test.

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.

CompoundRelative Rf ValueUV ActiveNinhydrin Stain
N-Boc-N-methyl-phenylglycine derivativeHighYesNo
N-methyl-phenylglycine derivative (deprotected)LowYesYes (positive)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy provides detailed structural information about molecules in solution.[20][21][22][23][24][25] It is an invaluable tool for confirming the identity of the starting material and the product, and for identifying any stable byproducts.

Key NMR Signatures for Monitoring Reactions
  • ¹H NMR:

    • Boc Group: A characteristic singlet integrating to 9 protons is observed around 1.4 ppm. The disappearance of this signal is a clear indication of successful Boc deprotection.

    • N-Methyl Group: A singlet integrating to 3 protons, typically in the range of 2.7-3.0 ppm.

    • α-Proton: A singlet around 5.0-5.5 ppm. Its chemical shift can change upon modification of the adjacent carboxylic acid or amine.

    • Phenyl Group: Multiplets in the aromatic region (7.2-7.5 ppm).

  • ¹³C NMR:

    • Boc Carbonyl: A signal around 155 ppm.

    • Boc Quaternary Carbon: A signal around 80 ppm.

    • Carboxylic Acid/Ester Carbonyl: A signal in the range of 170-175 ppm.

Experimental Protocol: NMR Analysis of a Reaction Mixture

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture. If the reaction is in a deuterated solvent, it can be analyzed directly. Otherwise, remove the solvent under reduced pressure and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Data Analysis: Compare the spectra of the reaction mixture to the spectra of the starting materials. Look for the disappearance of key signals from the starting material and the appearance of new signals corresponding to the product.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of the compounds in a reaction mixture, thereby confirming the identity of reactants and products.[18][21][26] It is often coupled with HPLC (LC-MS) for enhanced analytical power, providing molecular weight information for each peak in the chromatogram.

Experimental Protocol: LC-MS for Reaction Monitoring

Procedure:

  • LC Separation: Perform an HPLC or UPLC separation as described previously.

  • MS Detection: The eluent from the chromatography column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the expected molecular weight of the starting material, product, and any potential byproducts.

CompoundMolecular FormulaExact MassExpected [M+H]⁺
N-Boc-N-methyl-L-phenylglycineC₁₄H₁₉NO₄265.13266.14
N-methyl-L-phenylglycineC₉H₁₁NO₂165.08166.09

Visualizing the Workflow

A systematic approach is key to effective reaction monitoring. The following workflow illustrates the integration of different analytical techniques.

ReactionMonitoringWorkflow cluster_synthesis Synthesis Step cluster_monitoring Analytical Monitoring cluster_decision Decision Point cluster_outcome Outcome Reaction Chemical Reaction (e.g., Coupling or Deprotection) TLC TLC (Qualitative Check) Reaction->TLC Time Point Sampling HPLC HPLC / UPLC-MS (Quantitative Analysis) Reaction->HPLC Time Point Sampling Decision Reaction Complete? TLC->Decision HPLC->Decision NMR NMR (Structural Confirmation) Workup Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Workup->NMR Final Product Analysis Continue->Reaction

Caption: Integrated workflow for monitoring reactions involving N-Boc-N-methyl-phenylglycine.

Conclusion: A Multi-faceted Approach to Ensuring Synthetic Success

The reliable synthesis of molecules incorporating N-Boc-N-methyl-phenylglycine hinges on the diligent application of appropriate analytical methods. A multi-faceted approach, combining the rapid qualitative insights from TLC with the quantitative power of HPLC/UPLC-MS and the definitive structural confirmation from NMR, provides a robust framework for reaction monitoring. By understanding the principles behind each technique and implementing these detailed protocols, researchers can make informed decisions, optimize reaction conditions, and ensure the high quality and purity of their final products, ultimately accelerating the pace of discovery and development.

References

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Retrieved from [Link]

  • Barberis, C., et al. (2001). Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. Tetrahedron, 57(15), 2965–2972.
  • Jesionowska, A., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(15), 4937.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lázaro, E., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4675.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995–5000.
  • ResearchGate. (2021). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-glycine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • Lázaro, E., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675.
  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Reddit. (2020). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23836.
  • SlideShare. (2016). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
  • ResearchGate. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Retrieved from [Link]

  • Ueda, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3352.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • PubMed. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. The Journal of Physical Chemistry B, 113(48), 15851-15857.
  • DergiPark. (n.d.). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018).
  • Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • MDPI. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

  • ResearchGate. (2001). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. 24(1), 319-322.

Sources

Application Notes and Protocols for Creating Peptidomimetics with Enhanced Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and relatively low toxicity compared to small molecule drugs.[1][2] However, the clinical utility of natural peptides is often hampered by their inherent instability.[3][4][5] They are susceptible to rapid degradation by proteases in the body, leading to a short in vivo half-life and poor bioavailability.[3][4] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations.[6][7][8] By introducing strategic chemical modifications, we can create peptidomimetics with enhanced stability against proteolytic cleavage, ultimately improving their pharmacokinetic profiles and therapeutic efficacy.[7][9][10]

This guide provides an in-depth exploration of key strategies for designing and synthesizing peptidomimetics with enhanced stability. We will delve into the rationale behind these approaches and provide detailed, field-proven protocols for their implementation.

Core Strategies for Enhancing Peptide Stability

Several powerful strategies have been developed to bolster the stability of peptides. The most prominent and effective of these include:

  • N-Methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone.[11][12]

  • Cyclization: Constraining the peptide's conformation by forming a cyclic structure.[1][13][14]

  • Incorporation of Unnatural Amino Acids: Replacing standard amino acids with non-canonical or D-amino acids.[3][15][16]

The following sections will explore each of these strategies in detail, providing both the theoretical underpinnings and practical protocols.

Section 1: N-Methylation for Proteolytic Resistance

Expertise & Experience: N-methylation is a subtle yet profound modification that introduces a methyl group onto the backbone amide nitrogen.[11][12] This seemingly small addition has two major consequences. First, it sterically hinders the approach of proteases, effectively shielding the adjacent peptide bond from enzymatic cleavage.[12] Second, it removes a hydrogen bond donor, which can disrupt the secondary structures that some proteases recognize.[11][15] This modification can also enhance membrane permeability due to increased lipophilicity.[15][17] However, it's crucial to note that N-methylation can also alter the peptide's conformation and potentially impact its binding affinity to the target receptor. Therefore, the position of N-methylation must be carefully selected to balance stability gains with the preservation of biological activity.

Diagram: The Impact of N-Methylation

N_Methylation cluster_0 Natural Peptide cluster_1 N-Methylated Peptidomimetic Native ...-NH-CHR-CO-... Protease Protease Native->Protease Susceptible to Cleavage N_Me ...-N(CH3)-CHR-CO-... Protease_Blocked Protease N_Me->Protease_Blocked Steric Hindrance Blocks Cleavage

Caption: N-methylation of the peptide backbone provides steric hindrance, protecting the amide bond from proteolytic enzymes.

Protocol 1: On-Resin N-Methylation of a Linear Peptide

This protocol describes a simplified method for the selective N-methylation of a peptide on a solid support.[17]

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Lithium tert-butoxide (LiOtBu) in THF (1.5 M)

  • Methyl iodide (MeI) in DMSO (10% v/v)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the final Fmoc protecting group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and then DCM.

  • Drying: Dry the resin under vacuum for at least 1 hour.

  • N-Methylation Reaction:

    • Add the filtered 1.5 M LiOtBu in THF solution to the resin and agitate for 30 minutes.[17]

    • Drain the base solution.

    • Immediately add the 10% MeI in DMSO solution and agitate for 30 minutes.[17]

  • Washing: Wash the resin extensively with DMSO, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the N-methylated peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Section 2: Cyclization for Conformational Rigidity and Stability

Expertise & Experience: Cyclization is a widely employed strategy to enhance peptide stability by constraining the peptide's conformational flexibility.[1][13][14] This pre-organization into a bioactive conformation can improve binding affinity and selectivity for the target receptor.[13] Furthermore, the cyclic structure is inherently more resistant to exopeptidases that cleave from the N- or C-termini.[1] There are various methods for peptide cyclization, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclizations.[14][18][19] The choice of cyclization strategy depends on the desired final structure and the amino acid sequence of the peptide.

Diagram: Peptide Cyclization Strategies

Cyclization_Strategies cluster_0 Cyclization Methods Linear Linear Peptide (H2N-...-COOH) HT Head-to-Tail (Amide Bond) Linear->HT SS Side-Chain to Side-Chain (e.g., Disulfide Bridge) Linear->SS HS Head-to-Side-Chain Linear->HS Cyclic Cyclic Peptidomimetic (Enhanced Stability) HT->Cyclic SS->Cyclic HS->Cyclic

Caption: Various cyclization strategies can be employed to create conformationally constrained and more stable peptidomimetics.

Protocol 2: Head-to-Tail Cyclization of a Peptide

This protocol outlines the synthesis of a head-to-tail cyclized peptide.

Materials:

  • Linear peptide with N-terminal Fmoc and C-terminal attached to a cleavable linker on resin (e.g., Rink Amide resin)

  • Piperidine in DMF (20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF

  • TFA cleavage cocktail

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the appropriate resin using standard Fmoc-SPPS. The C-terminal amino acid should be attached to the resin via a linker that allows for subsequent cleavage.

  • N-terminal Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • On-Resin Cyclization:

    • Dissolve the coupling reagent and base in DMF.

    • Add the solution to the deprotected linear peptide on the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage: Cleave the cyclic peptide from the resin using the TFA cleavage cocktail.

  • Purification and Characterization: Purify the crude cyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.

Section 3: Incorporation of Unnatural Amino Acids

Expertise & Experience: The incorporation of unnatural amino acids is a versatile strategy to enhance peptide stability and modulate other properties.[15][16][20] Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can effectively prevent enzymatic degradation, as proteases are stereospecific.[2] Furthermore, the introduction of non-canonical amino acids with modified side chains or backbones can introduce conformational constraints, improve metabolic stability, and even enhance binding affinity.[15][20] The vast array of commercially available and synthetically accessible unnatural amino acids provides a rich toolbox for peptide engineers.[15]

Diagram: Enhancing Stability with Unnatural Amino Acids

Unnatural_AA cluster_0 Native Peptide cluster_1 Modified Peptidomimetic L_AA ...-L-AA-... Protease_L Protease L_AA->Protease_L Recognized & Cleaved D_AA ...-D-AA-... Protease_D Protease D_AA->Protease_D Not Recognized Resists Cleavage

Caption: Substituting L-amino acids with their D-enantiomers can prevent recognition and cleavage by proteases.

Protocol 3: Solid-Phase Synthesis with an Unnatural Amino Acid

This protocol details the incorporation of a commercially available Fmoc-protected unnatural amino acid into a peptide sequence.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected unnatural amino acid (e.g., Fmoc-D-Alanine)

  • Coupling reagents (e.g., DIC, HOBt)

  • Piperidine in DMF (20%)

  • DMF, DCM

  • TFA cleavage cocktail

Procedure:

  • Resin Preparation: Start with the appropriate Fmoc-protected amino acid loaded onto the resin.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection, washing, amino acid coupling, washing) to build the peptide chain up to the point of unnatural amino acid incorporation.

  • Unnatural Amino Acid Coupling:

    • Dissolve the Fmoc-protected unnatural amino acid and coupling reagents in DMF.

    • Add the solution to the resin and allow the coupling reaction to proceed. The coupling time may need to be extended for sterically hindered unnatural amino acids.

  • Continue Synthesis: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Cleave the final peptide from the resin and remove all protecting groups with the TFA cleavage cocktail.

  • Purification and Characterization: Purify the peptide by RP-HPLC and verify its identity and purity using mass spectrometry and analytical HPLC.

Section 4: Assessing Peptidomimetic Stability

Trustworthiness: A critical component of developing stable peptidomimetics is the ability to accurately assess their stability. In vitro stability assays using biological fluids like plasma or serum, or specific proteases, are essential for evaluating the success of the stabilization strategies.[21][22]

Protocol 4: In Vitro Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of a peptidomimetic in the presence of proteases or biological fluids.[22]

Materials:

  • Purified peptidomimetic

  • Control (native) peptide

  • Human serum or plasma (or a specific protease solution, e.g., trypsin)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide in a suitable buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide/peptidomimetic with serum or protease solution to a final desired concentration.

    • Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide/peptidomimetic at each time point.

    • The percentage of remaining peptide can be calculated by comparing the peak area at each time point to the peak area at time zero.

    • Optionally, use mass spectrometry to identify degradation products.

  • Data Interpretation: Plot the percentage of remaining peptide versus time to determine the half-life (t½) of the peptidomimetic and the control peptide.

Data Presentation: Comparative Stability of a Native Peptide and its Peptidomimetic Analogs

CompoundModificationHalf-life in Human Serum (hours)
Native PeptideNone0.5
Peptidomimetic 1N-Methylation at P1'8
Peptidomimetic 2Head-to-Tail Cyclization> 24
Peptidomimetic 3D-Ala substitution at P212

Conclusion

The creation of peptidomimetics with enhanced stability is a cornerstone of modern peptide drug development. By employing strategies such as N-methylation, cyclization, and the incorporation of unnatural amino acids, researchers can overcome the inherent limitations of natural peptides and unlock their full therapeutic potential. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of stable and effective peptidomimetic drug candidates. Rigorous analytical assessment of stability is paramount to validating these approaches and advancing promising candidates through the drug discovery pipeline.

References

  • G. A. Vlieghe, L. A. Lisowski, J. Martinez, M. Amblard, Cyclisation strategies for stabilising peptides with irregular conformations, MedChemComm, 2021 . [Link]

  • A. B. Smith, III, R. Hirschmann, Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications, Molecules, 2023 . [Link]

  • L. Gentilucci, R. De Marco, L. Cerisoli, Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization, Curr Pharm Des, 2010 . [Link]

  • V. J. Hruby, F. Al-Obeidi, W. Kazmierski, Peptidomimetics, a synthetic tool of drug discovery, Biochem J, 1990 . [Link]

  • E. Lenci, A. Trabocchi, Peptidomimetic toolbox for drug discovery, Chem Soc Rev, 2020 . [Link]

  • L. Gentilucci, R. De Marco, L. Cerisoli, Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization, ResearchGate, 2010 . [Link]

  • A. Vashi, A. K. Kuril, Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods, World Journal of Pharmaceutical Research, 2024 . [Link]

  • A. K. Singh, V. K. Singh, Reprogramming natural proteins using unnatural amino acids, RSC Advances, 2021 . [Link]

  • A. K. Singh, et al., Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery, Pharmaceuticals, 2022 . [Link]

  • A. Kumar, et al., A Review on Introduction, Importance and Applications of Peptidomimetics, ResearchGate, 2023 . [Link]

  • Y. H. Lau, P. de Andrade, G. J. L. Bernardes, Approaches for peptide and protein cyclisation, Org Biomol Chem, 2021 . [Link]

  • A. Vashi, A. K. Kuril, Peptidomimetics as next – generation therapeutic applications, World Journal of Pharmaceutical Research, 2024 . [Link]

  • Allied Academies, Improving peptide stability: Strategies and applications, Journal of Drug Designing and Research, 2023 . [Link]

  • A. S. Siano, et al., N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability, Methods Enzymol, 2025 . [Link]

  • A. A. A. Al-Haque, et al., Strategies for Improving Peptide Stability and Delivery, Molecules, 2021 . [Link]

  • A. Lombardi, et al., Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications, Chemical Reviews, 2024 . [Link]

  • A. K. Singh, et al., Strategies to Optimize Peptide Stability and Prolong Half-Life, ResearchGate, 2023 . [Link]

  • A. F. L. Ment, et al., Synthesis of N-methylated cyclic peptides, Nat Protoc, 2012 . [Link]

  • A. M. B. Ovadia, et al., On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds, J Med Chem, 2011 . [Link]

  • A. A. A. Al-Haque, et al., Cyclization of peptides enhances proteolytic stability and thus..., ResearchGate, 2018 . [Link]

  • W. M. Kazmierski, Peptidomimetics Protocols, UC San Diego Library, 1999 . [Link]

  • R. Kumar, P. Pathak, REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL, ResearchGate, 2016 . [Link]

  • LifeTein, Should My Peptide Be Methylated?. [Link]

  • G. L. Petri, S. D. Martino, Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors, J Med Chem, 2022 . [Link]

  • A. F. L. Ment, et al., Synthesis of N-methylated cyclic peptides, ResearchGate, 2012 . [Link]

  • M. Greenwood, Peptidomimetics in Drug Discovery, AZoLifeSciences, 2023 . [Link]

  • Patsnap Synapse, What are peptidomimetics?. [Link]

  • S. H. L. Verhelst, et al., Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants, ACS Omega, 2019 . [Link]

  • M. A. Sayed, Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability, Preprints.org, 2024 . [Link]

  • A. K. Singh, et al., Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review, Pharmaceutics, 2023 . [Link]

  • R. Hoffmann, et al., Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum, PLOS One, 2018 . [Link]

  • J. H. Kim, et al., Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics, J Am Chem Soc, 2021 . [Link]

  • J. Wen, Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery, Expert Opin Drug Discov, 2021 . [Link]

  • J. D. Ramsey, et al., Analysis of the proteolysis of bioactive peptides using a peptidomics approach, Nat Protoc, 2018 . [Link]

Sources

Application Note & Protocols: A Guide to the Development of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey from a biological hypothesis to a marketed therapeutic is a complex, multi-stage process centered on the identification and refinement of pharmacologically active compounds. This guide provides an in-depth overview of this pathway, detailing the critical phases from initial discovery to preclinical assessment. We offer not just procedural steps but the underlying scientific rationale for key experimental choices, self-validating protocols for essential assays, and a framework for making data-driven decisions. Our focus is on building a robust understanding of how to identify, optimize, and prepare a compound for clinical investigation, grounded in the principles of modern medicinal chemistry and pharmacology.

Introduction: The Modern Drug Discovery Cascade

The development of a new drug is a systematic endeavor to modulate a biological process in a way that alleviates disease. This process is lengthy and resource-intensive, often taking over a decade and costing billions of dollars.[1][2] The cornerstone of this effort is the pharmacologically active compound, a molecule that can interact with a specific biological target—typically a protein or nucleic acid—to elicit a desired therapeutic effect.[3]

The modern drug discovery process can be visualized as a funnel, starting with thousands to millions of compounds and progressively narrowing down to a single candidate that is safe and effective for human use.[1][4] This guide will navigate the key stages of this cascade: Target Identification, High-Throughput Screening (HTS), Hit-to-Lead (H2L) and Lead Optimization (LO), and finally, Preclinical Development. Each stage involves a unique set of challenges and requires a distinct battery of experimental techniques designed to answer critical questions about a compound's viability as a future therapeutic.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: The Drug Discovery & Development Workflow.

Phase 1: Target Identification and High-Throughput Screening

Target Identification and Validation

The inception of any drug discovery program is the identification of a "target," a biological entity whose modulation will, in theory, alter the course of a disease.[5] A promising drug target must have a confirmed role in the disease's pathophysiology and be "druggable," meaning its activity can be affected by a therapeutic molecule.[3]

Causality in Target Selection: The choice of target is the most critical decision in drug discovery. A flawed premise here will lead to failure, regardless of the quality of the chemistry that follows. Validation is therefore paramount. It is the process of providing robust evidence that the target is directly involved in the disease process.[6][7] This is often achieved through a combination of approaches:

  • Genetic Validation: Using techniques like CRISPR or RNAi to knockdown the target gene and observe if it produces a therapeutic-like phenotype.[6]

  • Pharmacological Validation: Using tool compounds (known inhibitors or activators) to probe the target's function in disease-relevant models.[6]

  • Genomic and Proteomic Data: Analyzing patient samples to correlate target expression or mutation status with disease severity.[6]

High-Throughput Screening (HTS)

With a validated target, the next step is to find chemical matter that interacts with it. High-Throughput Screening (HTS) is the engine for this discovery, enabling the rapid testing of vast compound libraries—often numbering in the millions—against the target.[8][9] HTS is a numbers game; the goal is to identify initial "hits," which are compounds that show reproducible activity in a primary assay.[9]

The Logic of HTS Assay Design: The success of an HTS campaign hinges on the quality of the assay. It must be robust, reproducible, and sensitive enough to detect modest activity. Critically, the assay must be a reliable proxy for the biological activity of interest. Cell-based assays are increasingly favored over simple biochemical assays because they provide a more physiologically relevant context, assessing compound activity within a living system.[4][10][11] This allows for the simultaneous evaluation of target engagement, cell permeability, and immediate cytotoxicity.[4]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Comparison of Target-Based vs. Phenotypic Screening workflows.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol describes a common colorimetric assay to screen for compounds that reduce the viability of cancer cells, a typical phenotypic screen.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Self-Validation System:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

  • Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline viability (100% viability).

  • No-Cell Control: Media only to determine background absorbance.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa) into 384-well clear-bottom plates at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an automated liquid handler, perform a serial dilution of library compounds. Add 100 nL of compound solution (or controls) to the appropriate wells for a final concentration of 10 µM.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Calculate percent viability: (Absorbance_Compound / Absorbance_NegativeControl) * 100.

    • A "hit" is typically defined as a compound that reduces viability by >50% (or >3 standard deviations from the negative control mean).

Phase 2: From Hit to Preclinical Candidate

Hit-to-Lead (H2L)

HTS often identifies hundreds of hits. The Hit-to-Lead (H2L) process is a critical triage stage designed to filter these initial findings into a smaller number of promising "lead series."[13][14] The goal is not yet to create a perfect drug, but to confirm activity, establish an initial Structure-Activity Relationship (SAR), and ensure the chemical scaffold is tractable for further optimization.[14][15]

Causality in H2L: A common pitfall is advancing compounds that are promiscuous, toxic, or have poor physicochemical properties. The H2L phase mitigates this risk by systematically evaluating hits for:

  • Potency: Confirming activity with dose-response curves to determine IC₅₀/EC₅₀ values.

  • Selectivity: Testing against related targets to ensure the compound is not a non-specific "pan-assay interference compound" (PAIN).

  • Preliminary ADME: Assessing basic properties like solubility and metabolic stability.[14]

  • Chemical Tractability: Ensuring that analogs of the hit can be synthesized to explore the SAR.[16]

Lead Optimization (LO) and SAR

Once a promising lead series is identified, the Lead Optimization (LO) phase begins.[13] This is an intensive, iterative cycle of chemical synthesis and biological testing driven by Structure-Activity Relationship (SAR) studies.[17] SAR is the fundamental principle that a molecule's biological activity is intrinsically linked to its chemical structure.[18][19] By systematically modifying a lead compound and observing the resulting changes in activity, medicinal chemists can deduce which parts of the molecule are essential for its function (the pharmacophore) and which can be altered to improve its properties.[20][21]

The Logic of Iterative Optimization: The goal of LO is to enhance multiple parameters simultaneously:

  • Potency: Improving affinity for the target, often from micromolar (µM) to nanomolar (nM) concentrations.[13]

  • Selectivity: Maximizing activity at the desired target while minimizing it at off-targets to reduce potential side effects.[16]

  • Pharmacokinetics (ADME): Tuning the molecule's properties to ensure it can be absorbed, distributed to the site of action, metabolized at an appropriate rate, and excreted from the body.[16]

This multi-parameter optimization is a delicate balancing act. An improvement in potency might come at the cost of increased toxicity or poor solubility. The iterative Design-Make-Test-Analyze (DMTA) cycle is the core workflow used to navigate this complex chemical space.

PropertyHit CompoundOptimized LeadRationale for Improvement
Target Potency (IC₅₀) 15 µM20 nMIncreased efficacy, lower required dose.
Selectivity (vs. Kinase Y) 5-fold>500-foldReduced risk of off-target side effects.
Aqueous Solubility <1 µg/mL50 µg/mLEssential for absorption and formulation.
Microsomal Stability (t½) <5 min>60 minIncreased metabolic stability for longer duration of action.
Cell Permeability (Papp) LowHighAbility to cross cell membranes to reach an intracellular target.

Table 1: Example of property improvements during the Lead Optimization phase.

Phase 3: Preclinical Development

After rigorous optimization, a compound may be nominated as a preclinical candidate. The preclinical development phase aims to gather all the necessary data to demonstrate that the candidate is reasonably safe to test in humans, a requirement for filing an Investigational New Drug (IND) application with regulatory bodies like the FDA.[22][23][24]

In Vitro and In Vivo Pharmacology

The first step is to confirm the compound's mechanism of action and efficacy in more complex, disease-relevant models.

  • In Vitro Pharmacology: Utilizes a wide range of cell-based assays to confirm the compound's effects on cellular pathways and functions.[12][25] This stage provides deeper insight into how the drug works at a molecular level.[25]

  • In Vivo Pharmacology: The compound is tested in animal models of the disease (e.g., tumor xenografts in mice for an oncology drug). These studies are crucial for establishing proof-of-concept that the drug can produce a therapeutic effect in a living organism.

ADME/Tox Profiling

A significant portion of preclinical development is dedicated to assessing the compound's safety profile.[26] This involves a battery of studies collectively known as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology).[27] Poor ADME/Tox properties are a primary reason for drug candidate failure.[28][29]

Key questions addressed in ADME/Tox studies include:

  • Absorption: How is the drug absorbed into the bloodstream?[26]

  • Distribution: Where does the drug go in the body? Does it reach the target tissue?[26]

  • Metabolism: How is the drug broken down by the body? Are the metabolites active or toxic?[26]

  • Excretion: How is the drug and its metabolites eliminated from the body?[27]

  • Toxicology: What are the potential adverse effects? This includes acute and repeat-dose toxicity studies in animal models, as well as specific assessments like genetic toxicology.[30]

All preclinical safety studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) guidelines, which ensure the quality and integrity of the data.[23][24]

Protocol 2: Ames Test for Mutagenicity (A Plate Incorporation Method)

This protocol is a standard in vitro toxicology assay to assess the mutagenic potential of a compound.[31]

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without it.[31][32] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.[32][33] A positive result indicates the compound is a mutagen and a potential carcinogen.[31][33]

Self-Validation System:

  • Bacterial Strains: Multiple strains (e.g., TA98, TA100) are used to detect different types of mutations (frameshift vs. base-pair substitution).[32]

  • Metabolic Activation: The test is run with and without a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[32][34]

  • Positive Controls: Known mutagens for each strain (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) are used to confirm strain viability and assay performance.

  • Negative Control: Vehicle (e.g., DMSO) to establish the spontaneous reversion rate.

Methodology:

  • Preparation: Prepare minimal glucose agar plates. Grow overnight cultures of the required S. typhimurium strains. Prepare test compound dilutions, controls, and S9 mix (if required).

  • Exposure: In a sterile tube, add in order:

    • 2.0 mL of molten top agar (kept at 45°C).

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound dilution (or control).

    • 0.5 mL of S9 mix or phosphate buffer.

  • Plating: Vortex the tube gently for 3 seconds and immediately pour the mixture onto the surface of a minimal glucose agar plate.[32] Gently tilt and rotate the plate to ensure even distribution.[35]

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[32]

  • Colony Counting: Count the number of visible colonies (revertants) on each plate.

  • Data Analysis:

    • A test compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

    • A positive result is typically defined as a revertant count that is at least twice the mean count of the negative control plates.

Conclusion

The development of pharmacologically active compounds is a highly disciplined, scientifically rigorous process. It is an iterative journey of design, synthesis, testing, and analysis, where each stage is designed to de-risk the next. By understanding the causality behind experimental choices—from selecting a validated target to performing robust preclinical safety assessments—researchers can increase the probability of success. The protocols and workflows described herein provide a foundational framework for navigating this complex path, with the ultimate goal of translating a scientific hypothesis into a therapy that can improve human health.

References

  • Adamson, A. et al. (2021). Cell-based screening in drug discovery is usually two-dimensional (2D) screening. A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • PPD (n.d.). Drug Discovery and Development Process. PPD. Available at: [Link]

  • IT Medical Team (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link]

  • ZeClinics (2025). Drug Discovery and Development: A Step-By-Step Process. ZeClinics. Available at: [Link]

  • Reaction Biology (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Lifescience Global (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • IT Medical Team (2024). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. IT Medical Team. Available at: [Link]

  • Nuvisan (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Ator, M. A., Mallamo, J. P., & Williams, M. (2006). Overview of drug discovery and development. Current protocols in pharmacology, Chapter 9, Unit9.9. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences (2024). Target identification and validation in research. WJBPHS. Available at: [Link]

  • Assay Genie (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Excelra (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]

  • Wikipedia (n.d.). Hit to lead. Wikipedia. Available at: [Link]

  • Dynamic42 (2023). Introduction to drug discovery and drug development. Dynamic42. Available at: [Link]

  • National Centre for Biological Sciences (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available at: [Link]

  • Aragen Life Sciences (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]

  • Platypus Technologies (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. Available at: [Link]

  • FDA (n.d.). FDA Requirements for Preclinical Studies. FDA. Available at: [Link]

  • FDA (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • QIMA Life Sciences (n.d.). In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). The Ames Test. University of Wisconsin-Madison. Available at: [Link]

  • Oncodesign Services (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Charles River Laboratories (n.d.). Ames Test. Charles River Laboratories. Available at: [Link]

  • Drug Design Org (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Technology Networks (2024). Target Identification & Validation in Drug Discovery. Technology Networks. Available at: [Link]

  • Chemspace (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Available at: [Link]

  • Bio-Rad (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

  • IQVIA Laboratories (n.d.). In Vitro screening. IQVIA Laboratories. Available at: [Link]

  • Creative Biostructure (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]

  • Biobide (n.d.). The Role of Lead Optimization in Drug Discovery. Biobide. Available at: [Link]

  • Slideshare (n.d.). Structure activity relation ship. Slideshare. Available at: [Link]

  • Drug Discovery and Clinic (n.d.). HIT to LEAD. Drug Discovery and Clinic. Available at: [Link]

  • Fiveable (n.d.). Structure-Activity Relationships in Med Chem. Fiveable. Available at: [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Cresset (2022). Importance of ADME/Tox in Early Drug Discovery. Cresset. Available at: [Link]

  • Medina-Franco, J. L. et al. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC - NIH. Available at: [Link]

  • Moffat, J. G. et al. (2017). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • News-Medical.Net (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • Aragen Life Sciences (n.d.). Safety Pharmacology Services. Aragen Life Sciences. Available at: [Link]

  • Altasciences (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]

  • FDA (2018). Step 2: Preclinical Research. FDA. Available at: [Link]

  • FDA (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Methyl Ester Hydrolysis for Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ester Hydrolysis

In the landscape of organic synthesis and pharmaceutical development, the transformation of a methyl ester into its corresponding carboxylic acid is a fundamental and frequently employed reaction. This process, known as hydrolysis, serves not only as a key step in multi-step synthetic pathways but also as a common final deprotection strategy for unveiling the active carboxylic acid moiety in drug candidates. The carboxyl group is a cornerstone of molecular design, crucial for modulating physicochemical properties such as solubility, and for establishing critical interactions with biological targets.

This guide provides an in-depth exploration of the primary methods for methyl ester hydrolysis. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for method selection, and practical, field-proven protocols.

Part 1: Strategic Selection of a Hydrolysis Protocol

The choice of a hydrolysis method is dictated by the substrate's overall structure, specifically the presence of other functional groups sensitive to the reaction conditions. Key considerations include the potential for epimerization of adjacent stereocenters, the stability of other protecting groups, and the steric hindrance around the ester. The following decision tree provides a logical framework for selecting the most appropriate protocol.

G start Substrate Analysis: Methyl Ester to be Hydrolyzed node_base_stability Are there base-labile groups or risk of epimerization at α-carbon? start->node_base_stability node_stability Are there acid-labile groups? (e.g., Boc, acetals, silyl ethers) prot_base Preferred Method: Base-Mediated Hydrolysis (Saponification) node_stability->prot_base No prot_enzymatic Consider: Enzymatic Hydrolysis node_stability->prot_enzymatic Yes node_base_stability->node_stability No prot_acid Consider: Acid-Catalyzed Hydrolysis node_base_stability->prot_acid Yes node_steric Is the ester sterically hindered? prot_harsh_base Consider harsher base conditions: - Higher Temp - Stronger Base (e.g., KOH) - Co-solvents (e.g., Dioxane) node_steric->prot_harsh_base Yes node_chiral Is the substrate chiral and requires high stereochemical integrity? node_chiral->prot_enzymatic Yes prot_base->node_steric prot_acid->node_chiral G cluster_0 Base-Mediated Hydrolysis (Saponification) start Methyl Ester intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack OH OH⁻ (Nucleophile) OH->intermediate products Carboxylic Acid + Methoxide intermediate->products 2. Elimination of Leaving Group final_salt Carboxylate Salt + Methanol products->final_salt 3. Deprotonation (Irreversible) acid_workup Acid Workup (H₃O⁺) final_salt->acid_workup final_acid Final Carboxylic Acid acid_workup->final_acid 4. Protonation

Caption: Mechanism of base-mediated ester hydrolysis.

Comparative Data for Common Saponification Conditions

The choice of base and solvent system is critical and depends on the substrate's solubility and stability. Lithium hydroxide (LiOH) is often favored for substrates prone to epimerization due to the potential for milder conditions. [1]

Base Typical Equivalents Common Solvent System Temperature (°C) Notes
LiOH 1.5 - 3 THF / H₂O (e.g., 3:1, 2:1, 1:1) [2] 0 - RT Preferred for sensitive substrates; good for managing solubility. [1]
NaOH 2 - 5 MeOH / H₂O or EtOH / H₂O [2][3] RT - Reflux A robust, common, and cost-effective choice. [2]

| KOH | 2 - 5 | MeOH / H₂O or EtOH / H₂O [3]| RT - Reflux | Similar to NaOH, sometimes used for more hindered esters. [4]|

Detailed Protocol 1: LiOH Hydrolysis in THF/Water

This protocol is a reliable starting point for a wide range of methyl esters, particularly in a research and development setting.

Materials:

  • Methyl ester substrate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • TLC plates (silica gel 60 F254)

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0 eq) to the stirring solution. For sensitive substrates, the reaction can be cooled to 0 °C in an ice bath before adding the base. [5]3. Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). [2](See Reaction Monitoring section below). A typical reaction time is 2-16 hours.

  • Quenching & Solvent Removal: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Add water to dissolve the lithium carboxylate salt. [2]Cool the aqueous solution in an ice bath and acidify by slowly adding 1 M HCl dropwise until the pH is ~2. The carboxylic acid will often precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum. [5] * If no solid forms (or for liquid products): Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes). [3]7. Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography. [6]

Part 3: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the direct reverse of the Fischer esterification reaction. [7][8]It is most useful for substrates that are sensitive to basic conditions. The major drawback is that the reaction is an equilibrium process, requiring a large excess of water to be driven towards the products. [9][7][10]

Mechanism of Action

The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl group towards nucleophilic attack by water. [11][12]A series of proton transfers follows, ultimately leading to the elimination of methanol and regeneration of the acid catalyst. [11]

G cluster_1 Acid-Catalyzed Hydrolysis start Methyl Ester protonation Protonated Ester (Activated) start->protonation 1. Protonation (H₃O⁺) attack Tetrahedral Intermediate protonation->attack 2. Nucleophilic Attack (H₂O) transfer Proton Transfer attack->transfer 3. Proton Transfer elimination Elimination of Methanol transfer->elimination 4. Elimination final Carboxylic Acid elimination->final 5. Deprotonation

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Detailed Protocol 2: HCl Hydrolysis in Dioxane/Water

Materials:

  • Methyl ester substrate

  • 1,4-Dioxane

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser

Procedure:

  • Setup: Dissolve the methyl ester (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Acid Addition: Add a catalytic amount of concentrated strong acid (e.g., H₂SO₄) or a larger volume of aqueous acid like 6 M HCl. A large excess of water is crucial to drive the equilibrium. [12]3. Heating: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate, 3x volumes).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Part 4: Enzymatic Hydrolysis

For highly sensitive or chiral substrates where mild conditions and high selectivity are paramount, enzymatic hydrolysis using lipases or esterases is an excellent option. [13][14]These biocatalysts operate under physiological conditions (neutral pH, room temperature), preventing side reactions like racemization or degradation of delicate functional groups. [14][15]

Detailed Protocol 3: Lipase-Catalyzed Hydrolysis

Materials:

  • Methyl ester substrate

  • Lipase (e.g., Candida antarctica lipase B (CALB) or lipase from Candida cylindracea) [3]* Phosphate buffer solution (e.g., 0.1 M, pH 7-8)

  • An organic co-solvent if needed (e.g., tert-butanol, acetone)

  • pH meter or pH-stat apparatus

Procedure:

  • Suspension: Suspend the methyl ester substrate in the phosphate buffer. If the substrate has poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.

  • Enzyme Addition: Add the lipase (typically 1-10% by weight of the substrate) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature, often between 25-40 °C. [14]The reaction produces a carboxylic acid, which will lower the pH. For optimal enzyme activity, the pH should be maintained by the dropwise addition of a dilute base (e.g., 0.1 M NaOH), which can be done manually or with an automated pH-stat.

  • Monitoring: Monitor the reaction by TLC or by tracking the consumption of the base.

  • Work-up: Once the reaction is complete, denature and remove the enzyme by filtration (e.g., through Celite).

  • Isolation: Acidify the filtrate to pH ~2 with 1 M HCl and extract the carboxylic acid product as described in Protocol 1.

Part 5: Reaction Monitoring and Troubleshooting

Monitoring Progress by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of a hydrolysis reaction. [16]* Principle: The product carboxylic acid is significantly more polar than the starting methyl ester due to the presence of the hydroxyl group capable of hydrogen bonding.

  • Observation: On a silica gel plate, the carboxylic acid will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Eluent System: A common eluent system is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. For carboxylic acids, which can "streak" on the plate, adding a small amount of acetic acid (e.g., 1%) to the eluent system can improve the spot shape. [16]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reagent (base/acid). 2. Steric hindrance around the ester. [4] 3. Poor solubility of the substrate.1. Add more reagent and continue monitoring. 2. Increase reaction temperature; switch to a stronger base (KOH); use harsher conditions. [4] 3. Add a co-solvent like dioxane or switch to a monophasic system (e.g., THF/MeOH/H₂O). [10]
Epimerization/Isomerization The α-proton is acidic and can be removed under basic conditions, or double bonds can isomerize. [5][17]1. Switch to milder conditions (e.g., LiOH at 0 °C). [17] 2. Consider acid-catalyzed or enzymatic hydrolysis.
Side Product Formation Other functional groups in the molecule are reacting with the acid or base.1. Re-evaluate the choice of hydrolysis method based on substrate stability. 2. Use enzymatic hydrolysis for maximum selectivity.
Difficult Work-up/Emulsion The carboxylate salt may act as a surfactant, causing emulsions during extraction.1. Add brine (saturated NaCl) to the aqueous layer to "salt out" the product and break the emulsion. 2. Filter the entire mixture through a pad of Celite.

Part 6: Safety Precautions

  • Strong Bases (NaOH, KOH, LiOH): Corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [18]* Strong Acids (HCl, H₂SO₄): Corrosive and toxic. Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE.

  • Organic Solvents (THF, Dioxane, Methanol): Flammable and/or toxic. Keep away from ignition sources. Ensure proper ventilation and handle in a fume hood.

  • General Handling: Always consult the Safety Data Sheet (SDS) for each reagent before use. [19][20][21]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson. [Link]

  • Hydrolysis of chiral methyl ester. Reddit r/Chempros. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Process for the purification of carboxylic acids.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Production of fatty acid methyl esters and soap there
  • Video: Purification of Alkenones via Saponification for Uk'37 Paleothermometry. JoVE. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • Hydrolysis of methyl esters for production of fatty acids.
  • Methyl ester hydrolysis. ResearchGate. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • A mild and Selective Method of Ester Hydrolysis. [Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit r/Chempros. [Link]

  • Why are my ester hydrolysis not working. Reddit r/Chempros. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]

  • Separation and purification of carboxylic acids from fermentation broths.
  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]

  • Safety Data Sheet (SDS). Ag Processing Inc. [Link]

  • Hydrolysis of methyl esters.
  • (PDF) Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. ResearchGate. [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive. Reddit r/Chempros. [Link]

  • Soluble lipase-catalyzed synthesis of methyl esters using a blend of edible and nonedible raw materials. PubMed. [Link]

  • Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • methyl ester hydrolysis: Topics. Science.gov. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. NIH. [Link]

  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. [Link]

  • TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl... ResearchGate. [Link]

  • Increased hydrolysis by Thermomyces lanuginosus lipase for omega-3 fatty acids in the presence of a protic ionic liquid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this N-methylated, N-Boc protected phenylglycine derivative.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

Issue 1: Low Overall Yield After Purification

A diminished yield of the final product can be traced back to several stages of the purification process. A systematic approach to identifying the cause is crucial.

Possible Causes & Solutions:

  • Incomplete Extraction: The acidic nature of the target compound is key to its separation. Inefficient extraction from the aqueous phase is a common source of product loss.

    • pH Adjustment: Ensure the aqueous layer is acidified to a pH of approximately 2-3 with a suitable acid like 1M HCl or KHSO₄ before extraction with an organic solvent.[1][2] This protonates the carboxylic acid, making it more soluble in organic solvents like ethyl acetate.

    • Multiple Extractions: Perform at least three extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous phase.[3][4][5]

    • "Salting Out": The addition of brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby increasing its partitioning into the organic layer.[2][3]

  • Product Loss During Washing: Washing the combined organic layers is necessary to remove water-soluble impurities, but it can also lead to product loss if not performed correctly.

    • Use of Brine: Wash the organic layer with brine instead of deionized water to minimize the back-extraction of the desired compound into the aqueous phase.[3]

  • Precipitation/Crystallization Failures: If recrystallization is the chosen method, suboptimal conditions can lead to poor recovery.

    • Solvent System: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but result in low solubility when cold. Common systems for similar compounds include ethyl acetate/hexanes and toluene/hexanes.[6][7]

    • Concentration: Ensure the solution is sufficiently concentrated before cooling to induce crystallization.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]

Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Material

N-Boc protected amino acids, particularly N-methylated ones, can sometimes be difficult to crystallize and may present as viscous oils.[1][3]

Strategies for Solidification:

  • Trituration: This technique involves stirring the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or pentane.[3] This can induce the formation of a solid precipitate.

  • Seed Crystallization: If a small amount of solid product is available, adding a "seed crystal" to the oil can initiate crystallization.[3][8]

  • Solvent Evaporation: Slowly evaporating the solvent from a solution of the product can sometimes lead to crystal formation.

  • Conversion to a Salt: If the free acid is persistently an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in a non-polar solvent like ether and adding one equivalent of dicyclohexylamine.[4] The salt can then be purified by recrystallization and the free acid regenerated if necessary.

Issue 3: Persistent Impurities in the Final Product

The presence of impurities after a primary purification step may necessitate a secondary purification method or optimization of the initial technique.

Common Impurities and Removal Strategies:

ImpurityIdentification (Typical)Recommended Purification Method
Unreacted Phenylglycine Methyl Ester Basic impurityAcid-base extraction: The starting material will be extracted into the acidic aqueous wash.
Di-tert-butyl dicarbonate ((Boc)₂O) Neutral impurityWash the organic layer with a dilute sodium bicarbonate solution. Can also be removed by chromatography.
tert-Butanol Neutral, volatile impurityRemoved by washing the organic layer with water or brine and concentrating the product under reduced pressure.
Urea Byproducts (from coupling reagents) Polar, neutral impuritiesCan be difficult to remove by extraction. Column chromatography is often the most effective method.[3]

Workflow for Addressing Persistent Impurities:

Caption: Troubleshooting workflow for persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification method for crude 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid?

A: Acid-base extraction is generally the most effective initial method for purifying Boc-protected amino acids.[3] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The crude mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute NaHCO₃). The deprotonated product remains in the aqueous layer, while neutral and basic impurities are removed with the organic layer. The aqueous layer is then acidified, and the protonated product is extracted back into an organic solvent.

Q2: My compound co-elutes with an impurity during silica gel chromatography. How can I improve the separation?

A: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Adjust Solvent Polarity: Fine-tuning the eluent system is the first step. If using a gradient, make it shallower. If using an isocratic system (e.g., 20% ethyl acetate in hexanes), try adjusting the ratio to 18% or 22% to see if separation improves.[9]

  • Alternative Solvent Systems: Consider using a different solvent system entirely. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

  • Reverse-Phase HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool for achieving high purity.

Q3: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule and identifying any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a standard method for the purification of Boc-protected amino acids.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract three times with a 1M sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 using 1M hydrochloric acid (HCl). The product should precipitate or form an oil.

  • Product Extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2][3]

Workflow for Acid-Base Extraction:

Caption: General workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product obtained from extraction is a solid or can be solidified.

  • Solvent Selection: In a small test tube, test various solvent systems (e.g., ethyl acetate/hexanes, toluene/methanol) to find one that dissolves the crude product when hot but causes it to precipitate upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent system identified in step 1.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold, non-dissolving solvent (e.g., hexanes).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184. Retrieved from [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A. Google Patents.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2014). Tetrahedron, 70(42), 7703-7708.
  • Di Salvo, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6529.
  • Crystallization method of Boc-amino acid. (2021). CN112661672A. Google Patents.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses, 94, 358-371.
  • Process for preparing Boc protected amino acid by (Boc) O. (2006). CN1793110A. Google Patents.
  • PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015). CN104829478A. Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. (2002). The Journal of Organic Chemistry, 67(22), 7819-7826.

Sources

Technical Support Center: Synthesis of Boc-N-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-N-methyl-DL-phenylglycine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable N-methylated amino acid derivative. Boc-N-methyl-DL-phenylglycine is a crucial building block in peptide synthesis and medicinal chemistry, where the N-methyl group enhances stability and modulates biological activity.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Overview of Synthetic Pathways

The synthesis of Boc-N-methyl-DL-phenylglycine is typically approached via two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.

Synthesis_Pathways cluster_0 Route A: N-Methylation First cluster_1 Route B: Boc Protection First (Most Common) A1 DL-Phenylglycine A2 N-Methyl-DL-phenylglycine A1->A2 N-Methylation (e.g., Reductive Amination) B1 DL-Phenylglycine A3 Boc-N-methyl-DL-phenylglycine A2->A3 Boc Protection ( (Boc)₂O, Base ) B2 Boc-DL-phenylglycine B1->B2 Boc Protection ( (Boc)₂O, Base ) B3 Boc-N-methyl-DL-phenylglycine B2->B3 N-Methylation ( NaH, MeI )

Caption: Primary synthetic routes to Boc-N-methyl-DL-phenylglycine.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, focusing on the most prevalent pathway: the N-methylation of Boc-DL-phenylglycine (Route B).

Q: I am experiencing very low yields during the N-methylation of Boc-DL-phenylglycine with NaH and MeI. My TLC and LC-MS analyses show a large amount of unreacted starting material. What is going wrong?

A: This is the most common challenge in this synthesis. Low conversion is almost always linked to inefficient deprotonation of the Boc-protected nitrogen, which is significantly less acidic than the carboxylic acid proton. Success hinges on forming the dianion of Boc-DL-phenylglycine.[2] Let's break down the likely causes and solutions.

Cause 1: Incomplete Deprotonation

The core of this reaction involves using a strong, non-nucleophilic base to deprotonate both the carboxylic acid and the N-H of the carbamate. Sodium hydride (NaH) is ideal for this. The first equivalent of NaH deprotonates the highly acidic carboxylic acid, forming a sodium carboxylate. A second equivalent is required to deprotonate the nitrogen, creating the nucleophilic anion that will attack the methyl iodide.[2][3]

Solutions:

  • Stoichiometry of Base: Using only one equivalent of NaH will result in zero yield, as only the carboxylate will be formed. A minimum of two equivalents is theoretically required. In practice, a significant excess is recommended (4-5 equivalents) to overcome any deactivation of the NaH by trace moisture and to drive the reaction to completion.[2]

  • Solvent Purity: The reaction must be performed in a dry, aprotic solvent, with anhydrous tetrahydrofuran (THF) being the standard choice.[2] Any water or alcohol in the solvent will quench the NaH, leading to lower-than-expected base equivalents and vigorous, potentially hazardous, hydrogen gas evolution. Always use freshly dried solvent.

  • Quality of NaH: Sodium hydride is often supplied as a 60% dispersion in mineral oil.[2] Ensure your calculations account for this and that the NaH has been stored properly to prevent deactivation from atmospheric moisture.

Cause 2: Suboptimal Reagent Addition and Temperature Control

The order and temperature of reagent addition are critical for forming the correct reactive species and avoiding side reactions.

Solutions:

  • Order of Addition: The preferred method is to first dissolve the Boc-DL-phenylglycine in dry THF, cool the solution in an ice bath, and then add the methyl iodide (MeI). The sodium hydride should then be added portion-wise.[2] Adding MeI before the base ensures it is present to immediately react with the N-anion as it is formed, minimizing potential side reactions.

  • Temperature Profile: The initial deprotonation is exothermic and produces hydrogen gas. It should be performed at 0 °C (ice bath) with slow, portion-wise addition of NaH to control the reaction rate.[2] After all the NaH has been added and the initial effervescence has subsided, the reaction should be allowed to warm to room temperature and stirred overnight to ensure it proceeds to completion.[2]

Troubleshooting_Workflow start Low Yield in N-Methylation Step check_sm TLC/LC-MS shows unreacted starting material? start->check_sm deprotonation Problem Area: Deprotonation check_sm->deprotonation Yes check_base Used >4 eq. of NaH (accounting for oil dispersion)? deprotonation->check_base check_solvent Used anhydrous THF? check_base->check_solvent Yes solution_base Solution: Increase NaH to 5 eq. check_base->solution_base No conditions Problem Area: Reaction Conditions check_solvent->conditions Yes solution_solvent Solution: Use freshly distilled/dried THF. check_solvent->solution_solvent No check_order Added NaH after Boc-AA and MeI? conditions->check_order check_temp Cooled to 0°C for NaH addition, then warmed to RT overnight? check_order->check_temp Yes solution_order Solution: Follow correct addition sequence. check_order->solution_order No check_temp->start Yes (Re-evaluate other factors) solution_temp Solution: Adhere to the temperature profile. check_temp->solution_temp No

Caption: Troubleshooting workflow for low N-methylation yield.

Q: My final product is a persistent oil that I cannot solidify, making purification by recrystallization impossible. How can I obtain a pure, solid product?

A: Obtaining Boc-protected amino acids as oils or viscous liquids is a common issue.[4] This can be due to residual solvents or impurities that inhibit crystallization. The key is to use a robust purification strategy before attempting to solidify the product.

Solution: Two-Step Purification and Solidification
  • Acid-Base Extraction: This technique is highly effective for separating the desired product from unreacted Boc-DL-phenylglycine and neutral impurities (like mineral oil from NaH).

    • After quenching the reaction, perform a workup by adding water and an organic solvent like ethyl acetate.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers will contain your product, unreacted starting material, and neutral impurities.

    • Wash the organic layer with a basic aqueous solution (e.g., dilute NaHCO₃). Your N-methylated product and the unreacted starting material will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic phase.

    • Discard the organic layer. Cool the basic aqueous layer in an ice bath and carefully re-acidify to pH 2-3 with cold 1M HCl.[4][5] The product and starting material will precipitate or form an oil.

    • Extract the product back into fresh ethyl acetate (perform at least 3 extractions).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] This procedure should yield a significantly purer product.

  • Trituration/Crystallization:

    • Trituration: Once you have the purified oil, add a non-polar solvent in which the product is insoluble, such as n-hexane or pentane.[4] Vigorously stir the mixture with a spatula or glass rod. This mechanical action often breaks up the oil and induces precipitation of a solid.

    • Seed Crystallization: If you have a small amount of solid product from a previous batch, adding a tiny "seed" crystal to the oil can initiate crystallization.[4]

    • Solvent-Assisted Crystallization: A Chinese patent suggests dissolving the final material and then adding n-hexane to stir and induce crystallization, which can produce yields over 90% and purity greater than 99%.[6]

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters I should summarize for the N-methylation of Boc-DL-phenylglycine?

A: Success in this reaction depends on careful control of several key variables. The following table summarizes the optimal parameters based on established protocols.[2]

ParameterRecommended Value/ConditionRationale & Expertise
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic nature prevents quenching of the base; must be scrupulously dry.
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base capable of forming the required dianion.
Base Stoichiometry 4.0 - 5.0 equivalentsEnsures complete deprotonation of both the carboxylic acid and the N-H group.[2]
Methylating Agent Iodomethane (MeI)Highly reactive primary alkyl halide. A similar excess (4-5 eq.) is recommended.
Temperature 0 °C during NaH addition, then warm to RTControls initial exothermic reaction and H₂ evolution; ensures completion overnight.[2]
Reaction Time 12 - 18 hours (overnight)Allows the sterically hindered reaction to proceed to completion.

Q2: Are there alternative methods for synthesizing Boc-N-methyl-DL-phenylglycine?

A: Yes, several other methods exist, though the N-methylation of Boc-DL-phenylglycine is often preferred for its directness.

  • Route A (N-Methylation First): One could start by N-methylating DL-phenylglycine via reductive amination (using formaldehyde and a reducing agent like NaBH₃CN or H₂/Pd) and then subsequently protect the secondary amine with (Boc)₂O.[7][8][9][10] This route can be very effective but requires an additional step if starting from the base amino acid.

  • Ugi Reaction: A more complex, multicomponent approach like the Ugi reaction could theoretically be used to construct the backbone in one step, but this is less common for preparing this specific, simple derivative.[11][12][13][14][15]

Q3: How can I reliably monitor the progress of the N-methylation reaction?

A: A combination of techniques is recommended for accurate monitoring.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The product, Boc-N-methyl-DL-phenylglycine, is less polar than the starting material, Boc-DL-phenylglycine, due to the replacement of the N-H with an N-CH₃ group. This results in a higher Rf value for the product. A co-spot (a lane with both the reaction mixture and the starting material) is highly recommended to confirm the identity of the spots.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which will be 14 units higher (CH₂ difference).

  • ¹H NMR Spectroscopy (of the crude product): After workup, a quick ¹H NMR can confirm success. Look for the appearance of a new singlet in the ~2.8-3.0 ppm region, corresponding to the N-CH₃ protons, and the disappearance of the N-H proton signal from the starting material.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-DL-Phenylglycine

This protocol is a standard procedure for the Boc protection of an amino acid.[5]

  • Dissolution: In a round-bottom flask, dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup (Part 1): Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.

  • Workup (Part 2): Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-DL-phenylglycine, typically as a white solid.[5]

Protocol 2: N-Methylation of Boc-DL-Phenylglycine

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[2][16]

  • Reaction Setup: Add Boc-DL-phenylglycine (1 equivalent) to a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF (approx. 20 mL per gram of starting material).

  • Cooling and Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add iodomethane (5 equivalents).

  • Base Addition: Carefully and slowly add sodium hydride (NaH, 60% dispersion in oil, 5 equivalents) in small portions over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and control the addition rate to prevent excessive foaming.

  • Reaction: Once all the NaH is added and bubbling has subsided, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: CAUTION: Unreacted NaH must be quenched safely. Cool the reaction mixture back to 0 °C in an ice bath. Slowly and dropwise, add isopropanol until gas evolution ceases. Then, slowly add water dropwise to quench any remaining reactive species.

  • Workup and Purification: Proceed with the acid-base extraction workup as described in the troubleshooting section to isolate the pure Boc-N-methyl-DL-phenylglycine.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

  • BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide. BenchChem Technical Support.
  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]

  • BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

  • Organic Syntheses Procedure. (n.d.). Ugi Multicomponent Reaction. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-Gly. [Link]

  • Beilstein Journals. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. [Link]

  • BenchChem. (2025).
  • Journal of Combinatorial Chemistry. (2004). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • PMC. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (2021). Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of Boc-glycine. [Link]

  • ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. [Link]

  • BenchChem. (n.d.). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem Technical Support.
  • BenchChem. (n.d.). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. BenchChem Technical Support.
  • Organic Syntheses Procedure. (n.d.). DL-PHENYLGLYCINE. [Link]

  • Google Patents. (n.d.).

Sources

Stability and degradation of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS 30925-08-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth information on the stability and degradation of this N-methylated, N-Boc protected phenylglycine derivative. Here you will find answers to frequently asked questions and troubleshooting workflows to address challenges encountered during its handling, storage, and use in synthesis.

Core Stability Profile

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a synthetic building block whose stability is primarily governed by its two key functional groups: the N-Boc protecting group and the chiral center at the alpha-carbon.[1]

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions.[2][3][] However, it is inherently labile under acidic conditions, which readily cleave it to release the free amine, carbon dioxide, and isobutylene.[3][] This acid sensitivity is the most common cause of unintended degradation.

  • Carboxylic Acid: The free carboxylic acid moiety influences the molecule's solubility and can participate in typical acid-base reactions.

  • N-Methyl Group & Phenylglycine Core: The presence of the N-methyl group introduces steric hindrance, which can affect reaction kinetics in subsequent synthetic steps, such as peptide coupling.[5] The phenyl group attached to the α-carbon increases the acidity of the alpha-proton, making the chiral center susceptible to racemization, particularly under basic conditions or elevated temperatures during activation for coupling.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures, typically between 2-8°C.[1][7] Aliquoting the material upon receipt can prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[8]

Q2: My compound shows signs of degradation after purification by silica gel chromatography. What is the likely cause?

A2: The most probable cause is the acidic nature of standard silica gel. The Boc group is highly sensitive to acid, and prolonged exposure on a silica column can lead to partial or complete deprotection. To mitigate this, consider using a neutralized silica gel (by pre-washing the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or opt for an alternative purification method such as reverse-phase chromatography if the compound's solubility permits.

Q3: Is this compound stable in common solvents like methanol or water?

A3: The compound is generally stable in neutral or basic aqueous and alcoholic solutions for short periods. However, the Boc group's lability increases in acidic media.[9] Therefore, ensure that any solvents used are free of acidic contaminants. If preparing solutions for long-term storage, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures.

Q4: Can I heat the compound to aid dissolution or during a reaction?

A4: Caution is strongly advised when heating. While moderate warming may be acceptable for short durations, high temperatures can induce thermal degradation of the Boc group.[10] Thermal deprotection, often requiring temperatures of 150°C or higher, proceeds via fragmentation to the free amine, CO2, and isobutylene.[10] Furthermore, elevated temperatures can increase the risk of racemization at the stereocenter.[6][10]

Troubleshooting Guide: Unexpected Degradation

Encountering degradation can compromise experimental outcomes. This guide helps diagnose and resolve common issues.

Issue 1: A new, more polar spot appears on TLC analysis during an aqueous workup.

  • Probable Cause: Acid-catalyzed deprotection of the Boc group. This often occurs during an acid wash step (e.g., with 1M HCl) intended to remove basic impurities. The resulting free amine is significantly more polar.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze a small sample of the reaction mixture by LC-MS to confirm if the mass of the new spot corresponds to the deprotected N-methyl-2-phenylacetic acid.

    • Modify Workup: Avoid strong acidic washes. Use a milder wash, such as saturated ammonium chloride or cold, dilute citric acid, and minimize contact time. Alternatively, wash with brine and carry the crude product forward if the impurities are non-problematic for the next step.

    • Alternative Strategy: If the goal is to isolate the Boc-protected acid, ensure all aqueous layers used for extraction are neutral or slightly basic.

Issue 2: Low yield in a subsequent peptide coupling reaction.

  • Probable Cause: This could be due to several factors:

    • Degradation During Storage: The starting material may have degraded prior to use.

    • Incomplete Activation/Coupling: Steric hindrance from the N-methyl and phenyl groups can slow down the coupling reaction.[5]

    • Racemization: The conditions used for carboxyl group activation (especially with certain carbodiimides in the presence of base) may have caused epimerization, leading to a complex mixture of diastereomers that is difficult to purify.[5][6]

  • Troubleshooting Workflow:

G cluster_1 If Starting Material is Pure start Low Coupling Yield Observed check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity degraded Degradation Detected check_purity->degraded pure Material is Pure check_purity->pure procure_new Procure or Re-purify Starting Material degraded->procure_new Yes optimize_coupling 2. Optimize Coupling Conditions pure->optimize_coupling end Yield Improved procure_new->end reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) optimize_coupling->reagent temp_time Increase reaction time or gently heat (e.g., 40°C) with caution optimize_coupling->temp_time check_racemization 3. Assess Racemization (Chiral HPLC of product) reagent->check_racemization temp_time->check_racemization racemized Racemization Detected check_racemization->racemized no_racemization Racemization is Negligible check_racemization->no_racemization modify_activation Use racemization-suppressing additives (e.g., Oxyma, HOAt). Avoid excess base. racemized->modify_activation Yes no_racemization->end modify_activation->end

Caption: Troubleshooting workflow for low peptide coupling yields.

Primary Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for preventing it. The two primary pathways are acid-catalyzed deprotection and thermal decomposition.

DegradationPathways cluster_0 Starting Material cluster_1 Degradation Products start 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid acid Acidic Conditions (e.g., TFA, HCl, Lewis Acids) start->acid heat High Temperature (>150 °C) start->heat amine 2-(Methylamino)-2-phenylacetic acid co2 CO2 isobutylene Isobutylene acid->amine acid->co2 + acid->isobutylene + heat->amine heat->co2 + heat->isobutylene +

Caption: Primary degradation pathways of the title compound.

Experimental Protocols

Protocol 1: General Stability Assessment via HPLC

This protocol provides a framework to assess the stability of the compound under your specific laboratory conditions.

Objective: To quantify the purity of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid over time under various storage and stress conditions.

Materials:

  • 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

  • HPLC-grade solvents (e.g., acetonitrile, water, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., monitoring at 220 nm and 254 nm)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Temperature and humidity-controlled chambers or incubators

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to establish a baseline purity profile. This is your critical T=0 reference point. Record the peak area of the main component.

  • Sample Preparation for Stressing: Aliquot the solid compound into several vials. Prepare solutions of the compound in the media you wish to test (e.g., a specific buffer, reaction solvent, or acidic/basic solution).

  • Storage Conditions: Place the prepared samples (both solid and in solution) under a variety of conditions to be tested:

    • Accelerated: 40 °C / 75% Relative Humidity

    • Refrigerated: 4 °C

    • Frozen: -20 °C

    • Room Temperature (Light Exposed): 25 °C on the benchtop

    • Room Temperature (Dark): 25 °C in a drawer

  • Time Points: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one sample from each condition.

  • Analysis:

    • Allow the sample to equilibrate to room temperature before opening the vial.

    • If the sample is solid, dissolve it to the target concentration. If it is a solution, dilute as necessary.

    • Analyze by the same HPLC method used for the T=0 analysis.

  • Data Interpretation: Compare the chromatograms from each time point to the T=0 reference. Calculate the percentage of the main peak remaining and note the peak areas of any new impurity peaks. A decrease in the main peak area indicates degradation. For significant degradation, LC-MS analysis can be used to identify the degradants.[8][11]

ParameterConditionPurpose
Temperature -20°C, 4°C, 25°C, 40°CTo assess the effect of thermal stress on stability.
Humidity 75% RH (at 40°C)To evaluate sensitivity to moisture, which can be relevant for hydrolysis.
Light Exposure vs. DarkTo determine if the compound is susceptible to photodegradation.
pH Acidic, Neutral, Basic solutionsTo directly test the lability of the Boc group and stability of the chiral center.

References

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)acetic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-p-hydroxyphenylglycine methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). Order : 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETIC ACID. Retrieved from [Link]

Sources

Common side reactions during Boc deprotection of N-methyl amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the tert-butyloxycarbonyl (Boc) deprotection of N-methyl amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step. The unique steric and electronic properties of N-methylated amino acids often lead to side reactions and incomplete deprotection that can complicate synthetic pathways.

This resource provides detailed troubleshooting guides in a question-and-answer format, robust experimental protocols, and frequently asked questions to help you optimize your reactions and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of my N-methylated amino acid sluggish or incomplete?

A1: Incomplete deprotection of N-methylated compounds is a frequent challenge. Several factors can contribute to this issue:

  • Increased Steric Hindrance: The N-methyl group adds significant steric bulk around the carbamate nitrogen. This bulkiness physically obstructs the approach of the acid catalyst (e.g., trifluoroacetic acid - TFA), slowing down the cleavage reaction compared to non-methylated analogs.[1]

  • Insufficient Acid Strength or Reaction Time: Standard conditions that are effective for other amino acids may not be sufficient for their N-methylated counterparts. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning even a small decrease in acid strength can significantly slow the reaction.[1] Insufficient reaction time is also a common cause of incomplete removal.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[1] Interestingly, 100% TFA might cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which can lead to lower purity.[1][2]

Q2: What are the primary side reactions I should be aware of during the Boc deprotection of N-methyl amino acids?

A2: The most common side reactions include diketopiperazine formation, trifluoroacetylation of the newly exposed amine, and issues related to the generation of the tert-butyl cation.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially in peptide synthesis at the dipeptide stage.[3] The N-terminal amine of a dipeptide can intramolecularly attack the amide carbonyl, cleaving the dipeptide from the resin and forming a stable six-membered ring.[4][5] N-methylation can influence the rate of this side reaction.

  • Trifluoroacetylation: The newly deprotected N-methyl amine is nucleophilic and can be acylated by trifluoroacetic acid (TFA), especially if there are activating factors present. This results in a stable trifluoroacetamide, effectively capping the peptide chain and preventing further elongation.[6][7]

  • Tert-Butyl Cation Side Reactions: The Boc deprotection mechanism generates a reactive tert-butyl cation.[8] This carbocation can alkylate nucleophilic residues in the peptide chain, such as methionine or tryptophan, leading to undesired modifications.[8][9]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • The reaction requires extended times to proceed to completion.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Acid Concentration The steric hindrance of the N-methyl group requires stronger acidic conditions for efficient cleavage.[1]Increase the concentration of TFA. A common starting point is 25-50% TFA in a suitable solvent like DCM. In some cases, neat TFA may be necessary, but be mindful of potential side reactions.[10]
Suboptimal Solvent Choice In SPPS, the solvent must effectively swell the resin to allow reagent access.[1]For solid-phase synthesis, a mixture of TFA and DCM (e.g., 55% TFA/DCM) often provides better resin swelling and higher purity than 100% TFA.[2] For solution-phase, ensure the substrate is fully soluble.
Inadequate Reaction Time Due to slower kinetics, standard deprotection times may be insufficient.[1]Increase the reaction time and monitor the progress by TLC or LC-MS. For particularly stubborn cases, prolonged treatment (e.g., 1-2 hours) may be required.
Low Temperature Lower temperatures will slow down the reaction rate.While some protocols start at 0°C to control exotherms, allowing the reaction to warm to room temperature is standard.[11] For very hindered substrates, gentle heating might be explored cautiously, though this can increase side reactions.
Issue 2: Significant Diketopiperazine (DKP) Formation

Symptoms:

  • LC-MS analysis shows a major byproduct corresponding to the cyclic dipeptide.

  • Low yield of the desired linear peptide.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Sequence Susceptibility DKP formation is highly sequence-dependent and is particularly prevalent when proline is one of the first two residues.[3]If possible, modify the synthetic strategy to avoid having highly susceptible residues at the N-terminus of a dipeptide. In Boc-based synthesis, utilizing in situ neutralization protocols can suppress DKP formation.[3]
Base-Catalyzed Cyclization The free N-terminal amine, once deprotected, is the nucleophile for the cyclization reaction. The presence of a base during neutralization can accelerate this process.In SPPS, after TFA deprotection, minimize the time the N-terminal amine is free before the next coupling step. A simultaneous deprotection-coupling procedure can be effective.[12]
Resin Choice in SPPS The linker used in solid-phase synthesis can influence the rate of DKP formation.For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit the intramolecular cyclization.[3]
Issue 3: Trifluoroacetylation of the N-Methyl Amine

Symptoms:

  • A major byproduct with a mass increase of +96 Da (CF3CO-) is observed.

  • In peptide synthesis, this leads to chain termination.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Reaction with TFA Trifluoroacetic acid, the deprotecting agent, can also act as an acylating agent, especially under certain conditions.This side reaction is less common with Boc deprotection than with other methods but can occur. If observed, consider alternative deprotection methods that do not use TFA.
Presence of Activating Agents Residual coupling reagents or other activating species can facilitate the acylation of the amine by TFA.Ensure thorough washing of the resin or purification of the substrate between coupling and deprotection steps to remove any residual activating agents.
Alternative Deprotection Reagents Consider using HCl in a non-nucleophilic solvent like dioxane or diethyl ether.[13] This avoids the use of TFA altogether. Other mild methods like using oxalyl chloride in methanol have also been reported.[14]
Issue 4: Side Reactions from the Tert-Butyl Cation

Symptoms:

  • Byproducts corresponding to the addition of a tert-butyl group (+56 Da) to nucleophilic side chains.

  • Modification of sensitive amino acids like Met, Trp, or Cys.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Reactive Carbocation Intermediate The cleavage of the Boc group generates a tert-butyl cation, a reactive electrophile.[8]Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[8]
Concentration Effects Higher concentrations of the substrate can lead to intermolecular alkylation.Running the deprotection at a lower concentration can sometimes reduce the incidence of intermolecular side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of N-Methyl Amino Acids in Solution

This protocol is a general starting point for the deprotection of Boc-N-methyl amino acids in solution.

  • Dissolution: Dissolve the Boc-protected N-methyl amino acid in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control any initial exotherm.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 TFA:DCM (v/v).[13] For more resistant substrates, the ratio can be increased.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA. The resulting amine salt can often be used directly in the next step or after purification.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) with Scavengers

This protocol is designed for SPPS and includes scavengers to minimize side reactions.

  • Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes.

  • Deprotection Cocktail: Prepare a deprotection cocktail. A robust general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Gently agitate the resin for 1-2 hours at room temperature.

  • Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM again (3-5 times) to remove residual acid and scavengers.

  • Neutralization: Neutralize the resulting TFA salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM until the resin gives a neutral or basic test with a pH indicator.

Visualizing Reaction Pathways

Boc Deprotection and Major Side Reactions

The following diagram illustrates the main reaction pathway for Boc deprotection and the competing side reactions that can occur, particularly with N-methylated dipeptides.

Boc_Deprotection_Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start Boc-N(Me)AA-Peptide Deprotected H₂⁺-N(Me)AA-Peptide (TFA Salt) Start->Deprotected + TFA - Isobutylene - CO₂ Alkylation tBu-Alkylated Side-Chain Start->Alkylation + tBu⁺ (from Boc cleavage) DKP Diketopiperazine (from Dipeptide) Deprotected->DKP Intramolecular Cyclization TFA_Adduct TFA-N(Me)AA-Peptide (Trifluoroacetylated) Deprotected->TFA_Adduct Acylation by TFA

Caption: Boc deprotection pathway and key side reactions.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the Boc deprotection of N-methyl amino acids.

Troubleshooting_Flowchart Start Start Boc Deprotection Check_Completion Reaction Incomplete? Start->Check_Completion Check_Side_Reactions Major Side Products? Check_Completion->Check_Side_Reactions No Increase_Acid Increase TFA Conc. or Reaction Time Check_Completion->Increase_Acid Yes Success Reaction Successful Check_Side_Reactions->Success No Identify_DKP Diketopiperazine? Check_Side_Reactions->Identify_DKP Yes Change_Solvent Optimize Solvent (e.g., 55% TFA/DCM for SPPS) Increase_Acid->Change_Solvent Change_Solvent->Start Retry Identify_TFA Trifluoroacetylation? Identify_DKP->Identify_TFA No Solve_DKP Use Hindered Resin (e.g., 2-Cl-Trt) In-situ Neutralization Identify_DKP->Solve_DKP Yes Identify_tBu tBu Alkylation? Identify_TFA->Identify_tBu No Solve_TFA Use Alternative Acid (e.g., HCl in Dioxane) Identify_TFA->Solve_TFA Yes Identify_tBu->Success No Solve_tBu Add Scavengers (e.g., TIS, Anisole) Identify_tBu->Solve_tBu Yes Solve_DKP->Start Retry with New Strategy Solve_TFA->Start Retry with New Strategy Solve_tBu->Start Retry with New Strategy

Sources

Optimal storage conditions for Boc-N-Me-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Boc-N-Me-DL-Phg-OH (N-tert-Butoxycarbonyl-N-methyl-DL-phenylglycine). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this valuable N-methylated amino acid derivative in your experimental workflows. Here, we address common questions and troubleshooting scenarios with scientifically grounded explanations and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Boc-N-Me-DL-Phg-OH?

For long-term stability, Boc-N-Me-DL-Phg-OH should be stored in a cool, dry, and dark environment. The recommended temperature range is 2-8°C . Keep the container tightly sealed to prevent moisture absorption and exposure to atmospheric contaminants.[1][2] While room temperature storage is acceptable for short periods, refrigeration is advised to minimize the risk of gradual degradation over months or years.

Q2: Can I store Boc-N-Me-DL-Phg-OH at room temperature?

Yes, for short-term storage (i.e., days to a few weeks), keeping the compound at ambient laboratory temperature (around 20-25°C) is generally acceptable, provided it is in a tightly sealed container and protected from direct light and high humidity.[] However, for extended periods, refrigeration is the more prudent choice to ensure the compound's integrity.

Q3: Is Boc-N-Me-DL-Phg-OH sensitive to light or moisture?

While not acutely sensitive to brief exposure, long-term exposure to light and moisture can compromise the stability of Boc-N-Me-DL-Phg-OH. Moisture can lead to hydrolysis of the Boc protecting group, especially in the presence of trace acidic or basic contaminants. Therefore, it is crucial to store it in a dry place and to handle it in a controlled environment.[1][2] Using a desiccator for storage is a good practice.

Q4: What is the expected shelf-life of Boc-N-Me-DL-Phg-OH?

When stored under the recommended conditions (2-8°C, dry, dark, and tightly sealed), Boc-N-Me-DL-Phg-OH is a stable compound that can be stored for a long time without significant decomposition.[] Always refer to the manufacturer's expiration date on the certificate of analysis for lot-specific information.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Boc-N-Me-DL-Phg-OH, with a focus on problems originating from storage and handling.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield in peptide coupling reaction 1. Partial deprotection of the Boc group due to improper storage (exposure to acidic conditions).2. Degradation of the compound from prolonged exposure to moisture.1. Verify the pH of your reaction conditions. Boc-protected amino acids are stable under neutral and basic conditions but labile to acid.[][5]2. Before use, ensure the compound is a free-flowing powder. Clumping may indicate moisture absorption.3. Confirm the purity of the material using an appropriate analytical method like TLC or HPLC.
Appearance of an unexpected spot on TLC analysis 1. Presence of the deprotected N-Me-DL-Phg-OH due to acidic degradation.2. Formation of byproducts from reaction with atmospheric CO2 or other contaminants.1. Run a co-spot with a standard of the starting material on your TLC plate for comparison.2. The deprotected amine will have a much lower Rf value in most solvent systems.3. Consider repurifying a small amount of the material if significant degradation is suspected.
Compound appears clumpy or discolored 1. Absorption of moisture from the atmosphere.2. Exposure to light or incompatible chemicals.1. Do not use the material if significant discoloration is observed.2. If clumpy, you can dry the material under a high vacuum for a few hours before use, but this may not reverse any chemical degradation that has occurred.
Experimental Protocol: Quality Check of Boc-N-Me-DL-Phg-OH by Thin-Layer Chromatography (TLC)

This protocol provides a quick and effective way to assess the integrity of your Boc-N-Me-DL-Phg-OH before use.

Materials:

  • Boc-N-Me-DL-Phg-OH sample

  • TLC plate (silica gel 60 F254)

  • Developing solvent: A common system is 10:1 Dichloromethane:Methanol.

  • Visualization agent: Ninhydrin stain or Potassium Permanganate stain.

  • Small glass vial or microcentrifuge tube

  • Solvent for sample preparation (e.g., Dichloromethane)

  • Capillary spotter

Procedure:

  • Prepare a small sample of your Boc-N-Me-DL-Phg-OH by dissolving a few milligrams in a suitable solvent like dichloromethane.

  • Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • Once the solvent front has reached near the top of the plate, remove it and mark the solvent front.

  • Allow the plate to air dry completely.

  • Visualize the spots using a UV lamp (if the compound is UV active) and then by dipping it into a ninhydrin or potassium permanganate stain followed by gentle heating.

  • Interpretation: A single, well-defined spot indicates a pure compound. The presence of a second spot, particularly one at a lower Rf that stains positive with ninhydrin, may indicate the presence of the deprotected amine, suggesting degradation.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts of proper storage and the potential degradation pathway for Boc-N-Me-DL-Phg-OH.

Storage_Workflow Decision Workflow for Storage of Boc-N-Me-DL-Phg-OH cluster_storage Storage Conditions Start Start Short_Term Short-Term Use (< 1 month) Start->Short_Term Frequent Use Long_Term Long-Term Storage (> 1 month) Start->Long_Term Infrequent Use Store_RT Store at Room Temperature (20-25°C) in a tightly sealed container. Short_Term->Store_RT Store_Fridge Store at 2-8°C in a tightly sealed container. Long_Term->Store_Fridge Check_Conditions Ensure storage is in a dry, dark place away from acids. Store_RT->Check_Conditions Store_Fridge->Check_Conditions

Caption: Decision workflow for the appropriate storage of Boc-N-Me-DL-Phg-OH.

Degradation_Pathway Primary Degradation Pathway of Boc-N-Me-DL-Phg-OH Boc_Protected Boc-N-Me-DL-Phg-OH Stable under neutral/basic conditions Deprotected N-Me-DL-Phg-OH (Degradation Product) Boc_Protected->Deprotected Acid (e.g., TFA, HCl) or prolonged moisture exposure Byproducts Isobutylene + CO2 Boc_Protected->Byproducts Deprotection also yields

Caption: Acid-catalyzed degradation of Boc-N-Me-DL-Phg-OH.

References

  • Globe Chemie. (2021, December 25). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Difficult Couplings with Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. As a Senior Application Scientist, I understand that incorporating N-methylated residues is a powerful strategy for enhancing the therapeutic properties of peptides, including metabolic stability and membrane permeability.[1][2][3][4] However, this modification introduces significant synthetic challenges, primarily due to steric hindrance and altered reactivity.[1][5][6]

This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will explore the root causes of these challenges and provide field-proven protocols to help you achieve higher yields and purity in your synthesis.

The Fundamental Challenge: Why Are N-Methyl Couplings So Difficult?

The core of the problem lies in two interconnected factors:

  • Steric Hindrance: The methyl group on the amide nitrogen physically blocks the approach of the incoming activated amino acid.[1][6] This steric clash is especially severe when coupling one N-methylated amino acid onto another N-methylated residue, significantly slowing down the kinetics of peptide bond formation.[6]

  • Reduced Nucleophilicity: The N-terminal secondary amine of an N-methylated residue is less nucleophilic than the primary amine of a standard amino acid.[5] This inherent decrease in reactivity means that the amine is a "poorer" attacker, requiring a more highly activated carboxyl partner to form the amide bond efficiently.

These factors together create a high activation energy barrier for the coupling reaction, often leading to incomplete reactions, low yields, and the formation of deletion sequences if not properly addressed.[6]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My coupling reaction is incomplete or has failed completely. What is the most likely cause and how do I fix it?

Answer: This is the most common issue and is almost always due to insufficient activation of the incoming amino acid to overcome the steric hindrance and low nucleophilicity of the N-methylated amine.[5][6] Standard coupling reagents like DCC or DIC are often too weak for this task.[5][7]

Immediate Corrective Actions:
  • Switch to a High-Activity Coupling Reagent: The choice of coupling reagent is critical.[8] You must employ uronium/aminium or phosphonium salt-based reagents. For particularly stubborn couplings, more reactive agents may be necessary.

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective choices.[5][8] HATU is generally considered more efficient than HBTU or HCTU for these specific couplings.[8][9]

    • Phosphonium Salts: PyAOP and PyBOP are excellent for hindered couplings and have the added benefit of not causing guanidinylation side reactions.[10][11]

    • For Extreme Cases: PyBrOP can be effective for the most difficult couplings, such as MeAib-to-MeAib, though it should be used judiciously due to its high reactivity.[5][9]

  • Optimize Reaction Conditions:

    • Double Couple: The most straightforward approach is to repeat the coupling step. After the first coupling, wash the resin and perform a second coupling with a fresh solution of activated amino acid.[5]

    • Increase Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or even overnight) to drive the reaction to completion.[12]

    • Use Microwave Assistance: Microwave-assisted peptide synthesis (MAPS) can significantly accelerate coupling reactions by overcoming the activation energy barrier, leading to faster and more complete couplings.[5][13]

Workflow for a Failed Coupling

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Escalation Strategy cluster_3 Outcome start Incomplete Coupling Detected (via Bromophenol Blue Test) double_couple Perform a Second Coupling (Double Couple) start->double_couple  Action retest Re-test with Bromophenol Blue double_couple->retest change_reagent Switch to a Stronger Reagent (e.g., HATU, PyAOP, COMU) retest->change_reagent  If still incomplete   success Coupling Complete (Proceed to Deprotection) retest->success  If complete (Yellow)   increase_time Increase Reaction Time (2-4 hours) change_reagent->increase_time use_microwave Employ Microwave Assistance (if available) increase_time->use_microwave retest2 Re-test Coupling use_microwave->retest2 retest2->success  Yellow Result   cap If still incomplete: Cap unreacted amines and accept deletion retest2->cap  Blue/Green Result  

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Question 2: How can I monitor the completion of my coupling reaction? The standard ninhydrin test isn't working.

Answer: You are correct; the ninhydrin (Kaiser) test is unreliable for N-methylated (secondary) amines as it requires a primary amine to form the characteristic blue color. The correct method is the Bromophenol Blue (BPB) test .[5][9]

  • Principle: The BPB test is a colorimetric assay based on pH. The basicity of the free secondary amine on the resin will deprotonate the acidic BPB indicator, causing a color change.

  • Interpretation:

    • Blue or Green: Indicates the presence of unreacted free amine (incomplete coupling).[5][9]

    • Yellow: Indicates the absence of free amine (complete coupling).[5][9]

A detailed protocol for the BPB test is provided in the "Experimental Protocols" section below. This test is crucial for making informed decisions during your synthesis, such as whether to proceed to the next step or perform a recoupling.[5]

Question 3: I am observing a significant side product that corresponds to my peptide chain being capped. What is happening?

Answer: This side reaction is likely guanidinylation of the N-terminal amine.[5] It occurs when using uronium/aminium-based coupling reagents like HATU or HBTU in excess.[11] The reagent itself can react with the free N-terminal amine, forming a stable guanidinium group that terminates the peptide chain, preventing further elongation.

Prevention Strategies:
  • Use Phosphonium-Based Reagents: The best way to avoid this side reaction is to use phosphonium salt reagents like PyBOP or PyAOP . These reagents activate the carboxylic acid without having the capacity to guanidinylate the amine, making them ideal for in-situ activation.

  • Minimize Excess Reagent: Avoid using a large excess of the uronium/aminium coupling reagent.[5] While a stoichiometric excess is needed to drive the reaction, using more than 4 equivalents can increase the risk of side reactions.

  • Control Pre-activation Time: Keep the pre-activation time of the amino acid and coupling reagent short (typically 1-5 minutes) before adding the mixture to the resin.[5] This minimizes the concentration of the reactive species available to react with the N-terminus.

Question 4: My peptide contains multiple adjacent N-methylated residues, and I am seeing very low yields. How should I approach this?

Answer: Synthesizing sequences with consecutive N-methylated amino acids is one of the most challenging motifs in peptide synthesis. The cumulative steric hindrance makes each coupling progressively more difficult.

Recommended Strategies:
  • Use the Most Powerful Reagents: This is a scenario where reagents like HATU or PyAOP are essential.[9][10] Consider using PyBrOP for the most stubborn cases.[5]

  • Incorporate Microwave Synthesis: Microwave energy is highly effective at driving these difficult couplings to completion and is strongly recommended for such sequences.[13][14]

  • Change the Solvent: If peptide aggregation is suspected (often indicated by the resin clumping), switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents. NMP is a more polar aprotic solvent that can be better at disrupting interchain hydrogen bonding and solvating the growing peptide.[5]

  • On-Resin Methylation: An alternative to coupling pre-synthesized Fmoc-N-Me-amino acids is to perform the methylation on-resin. This involves coupling a standard amino acid, protecting its primary amine with an orthogonal protecting group (like o-nitrobenzenesulfonyl, o-NBS), methylating the protected amine, and then removing the o-NBS group to reveal the secondary amine for the next coupling.[5] This can sometimes be more efficient as it bypasses the difficult coupling of the bulky N-methylated monomer.

Comparative Overview of Coupling Reagents

The table below summarizes the key features of recommended coupling reagents for sterically hindered N-methylated systems.

Reagent ClassExample ReagentsStrengthsWeaknessesBest For
Uronium/Aminium HATU, HCTU High reactivity, fast kinetics.[9] HATU is particularly effective for N-Me residues.[8]Can cause guanidinylation of the N-terminus if used in large excess.[5][11]Difficult single couplings; microwave-assisted synthesis.
Uronium/Aminium (Oxyma-based) COMU High reactivity comparable to HATU.[8][15] Safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[8][16] Good solubility.[15]Can still cause guanidinylation. Lower stability in DMF over extended periods.[17][18]General use as a high-performance, safer alternative to HATU/HBTU.
Phosphonium PyBOP, PyAOP High reactivity. Does not cause guanidinylation , making it ideal for in-situ activation.Generally more expensive than uronium salts.Fragment condensation, cyclization, and any coupling where N-terminal capping is a major concern.
Halophosphonium PyBrOP Extremely reactive, capable of mediating very difficult couplings (e.g., Aib-Aib, MeAib-MeAib).[5][9]High cost. High reactivity can increase the risk of racemization if not used carefully.[8]"Last resort" for the most sterically demanding couplings where other reagents have failed.

Experimental Protocols

Protocol 1: Standard Coupling to an N-Methylated N-Terminus using HATU

Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with an N-methylated N-terminus.[5]

Materials:

  • Peptide-resin with a free N-methylated N-terminal amine

  • Fmoc-amino acid (4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)[5]

  • N,N-Diisopropylethylamine (DIEA) or Collidine (8 equivalents)[5]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in fresh DMF or NMP.

    • Add DIEA (8 eq.) to the amino acid/HATU solution.

    • Mix at room temperature for 1-5 minutes. The solution may change color. This is your activated amino acid mixture.[5]

  • Coupling:

    • Drain the solvent from the swollen resin.

    • Immediately add the activated amino acid mixture to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads (approx. 5-10 mg).

    • Wash thoroughly with DMF, then Methanol.

    • Perform the Bromophenol Blue test (see Protocol 2).

  • Recoupling (if necessary): If the BPB test is blue or green, the coupling is incomplete. Drain the reaction solution, wash the resin once with DMF, and repeat steps 2-4 (a "double couple").

  • Washing: Once the coupling is complete (BPB test is yellow), drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Bromophenol Blue (BPB) Test for Secondary Amines

Objective: To qualitatively determine the presence of free N-methylated amines on the solid support.[9]

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[9]

  • Small sample of washed peptide-resin

  • Methanol or Isopropanol for washing

Procedure:

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash thoroughly with DMF (2-3 times) and then methanol (2-3 times) to remove any residual base (e.g., DIEA) which would give a false positive. Dry the beads briefly under vacuum.

  • Testing: Add 2-3 drops of the BPB test solution to the washed beads.

  • Observation:

    • Intense Blue/Green Color: Free amine is present. Coupling is incomplete.[9]

    • Yellow/Slightly Greenish-Yellow Color: No free amine is present. Coupling is complete.[9]

Mechanism of HATU Activation and Coupling

G cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) AA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIEA) Base->ActiveEster Deprotonates COOH PeptideBond Resin-Peptide-N(Me)-CO-AA-Fmoc (New Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack by N-Methyl Amine Resin Resin-Peptide-N(Me)H Resin->PeptideBond

Caption: HATU-mediated activation and subsequent coupling to a secondary amine.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1587-1603. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Naoum, J., et al. (2019). Synthesis of N-methylated cyclic peptides. Nature Protocols, 14(6), 1839-1865. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509-524. [Link]

  • Gracia, J. (2016). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Han, Y., & Kim, Y. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17, 1-27. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]

  • Urban, M., et al. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 147-157). Humana Press. [Link]

  • Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-694. [Link]

  • Siano, A. S., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 684, 321-340. [Link]

  • Si, C., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23515-23522. [Link]

  • Ghaffari, M., & Keypour, H. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands in Chemistry of Catalysis, 2(3), 1-10. [Link]

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562-2570. [Link]

  • Urban, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19821-19829. [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (N-Boc-N-methyl-L-phenylglycine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable N-methylated amino acid derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis and isolation of a highly pure product.

Diagram: Synthetic Pathway and Potential Byproducts

Synthesis and Byproducts cluster_byproducts Common Impurities SM N-Boc-L-phenylglycine (Starting Material) Int Dianion Intermediate SM->Int 2 eq. NaH, THF Product N-Boc-N-methyl-L-phenylglycine (Desired Product) Int->Product CH3I byproduct1 Unreacted Starting Material MeI CH3I MeI->Int NaH NaH NaH->Int byproduct2 Mineral Oil byproduct3 Excess CH3I Purification_Workflow start Crude Product (Oil or Solid) is_solid Is the product solid? start->is_solid recrystallize Recrystallization (e.g., Ethyl Acetate/Hexanes) is_solid->recrystallize Yes solidify Induce Solidification (Trituration, Seeding) is_solid->solidify No is_pure_recrys Is the product pure? recrystallize->is_pure_recrys chromatography Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate Gradient) is_pure_recrys->chromatography No final_product Pure Product is_pure_recrys->final_product Yes solidify->is_solid is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_chrom->final_product Yes re_purify Re-purify or Consider Alternative Methods is_pure_chrom->re_purify No

Optimizing cleavage conditions to remove Boc group without side-chain damage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Removing the tert-Butoxycarbonyl (Boc) Protecting Group While Minimizing Side-Chain Damage

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical expertise and field-proven insights for optimizing the cleavage of the Boc protecting group. This resource is structured to help you navigate the complexities of Boc deprotection, troubleshoot common issues, and ensure the integrity of your final product.

The Foundation: Understanding the Boc Deprotection Mechanism

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis and organic chemistry, valued for its stability in non-acidic conditions and its straightforward removal with acid.[1] The acid-catalyzed deprotection process is a multi-step reaction that, if not properly controlled, can lead to undesirable side reactions.[1][2]

The deprotection cascade begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid then readily decarboxylates, releasing carbon dioxide and the free amine.[1][2]

The primary culprit for side-chain damage is the highly reactive tert-butyl cation generated during this process.[4][5] This electrophile will readily attack any nucleophilic sites on your peptide or molecule, leading to unwanted modifications.[4][6]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reactions Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Side_Products Alkylated Side Products (+56 Da) tBu_Cation->Side_Products Alkylation Nucleophilic_Residues Nucleophilic Residues (Trp, Met, Cys, Tyr) tBu_Cation->Nucleophilic_Residues

Mechanism of Boc deprotection and side-product formation.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during your experiments.

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Question: What is causing this +56 Da mass addition, and how can I prevent it?

  • Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[4][7][8] The cause is the reactive tert-butyl cation alkylating nucleophilic residues in your compound.[4][5]

    • Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to this modification. These include:

      • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[4][7]

      • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][7][9]

      • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[4][7]

      • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[4][7]

    • Solution: The most effective way to prevent t-butylation is to add "scavengers" to your deprotection cocktail.[4][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[4][7]

Issue 2: My methionine-containing peptide shows a peak with a +16 Da mass increase.

  • Question: What is this +16 Da peak, and how can I avoid it?

  • Answer: This peak corresponds to the oxidation of methionine to methionine sulfoxide.[7][10] This can occur during the final acid cleavage step.[9]

    • Solution: Include scavengers that can prevent oxidation or reduce any methionine sulfoxide that has formed. Thioanisole is commonly used to prevent S-alkylation of methionine.[7] For Fmoc/tBu strategies, which can also experience this issue during TFA-based cleavage, specialized cleavage solutions have been developed.[9][10] For instance, the addition of ammonium iodide to cleavage reagents can reduce the formation of the sulfoxide.[10] A combination of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me₂S containing triphenyl phosphine has also been shown to be effective.[9][10]

Issue 3: My deprotection reaction is incomplete.

  • Question: What are the signs of incomplete deprotection, and how can I ensure complete removal of the Boc group?

  • Answer: Incomplete deprotection will result in a mixture of your starting material and product. This can be caused by insufficient acid concentration, too short of a reaction time, or poor resin swelling in solid-phase synthesis.[5][6]

    • Solution:

      • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.[5]

      • Optimize Acid Concentration: While a high concentration of TFA is common, a study found that for solid-phase synthesis, 55% TFA in DCM resulted in higher purity than 100% TFA, likely due to better resin swelling.[5]

      • Ensure Proper Mixing: For solid-phase synthesis, ensure the resin is well-swollen and agitated throughout the reaction.

Issue 4: I'm working with a very acid-sensitive compound. Are there milder alternatives to strong acids like TFA or HF?

  • Question: Can I remove the Boc group under milder or non-acidic conditions?

  • Answer: Yes, several milder alternatives exist for compounds with other acid-labile groups.[11][12]

    • TMS Triflate: The Boc group can be cleaved with TMS triflate in the presence of lutidine.[13]

    • Oxalyl Chloride in Methanol: A mild method for selective deprotection of the N-Boc group uses oxalyl chloride in methanol at room temperature.[12][14]

    • Aqueous Phosphoric Acid: This can be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[15][16]

    • Thermal Deprotection: The Boc group can be removed thermally, either neat or in a high-boiling solvent, which avoids the need for an aqueous workup.[17][18]

    • Basic Conditions: In some specific cases, such as with highly activated amines like pyrroles, the Boc group can be cleaved under basic conditions.[15]

Strategic Use of Scavengers

The key to preventing side-chain damage is the judicious use of scavengers. The choice of scavenger depends on the specific sensitive residues present in your molecule. Often, a scavenger cocktail is employed for broader protection.[5][7]

Sensitive ResidueCommon ScavengersRationale and Key Considerations
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), AnisoleTIS and TES are highly effective carbocation scavengers.[4][7] EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[4][7]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)Thioanisole is used to prevent S-alkylation.[7] DMS is also used, particularly in "low-high" HF cleavage protocols.[19]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), p-ThiocresolThiol-based scavengers are effective for protecting cysteine residues.[19]
Tyrosine (Tyr) Phenol, Anisole, m-Cresol, p-CresolThese phenolic compounds act as decoys for the tert-butyl cation, preventing alkylation of the tyrosine ring.[4][7][20]
General Purpose Water, Triisopropylsilane (TIS)Water can act as a scavenger. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7][21]

Important Note: Avoid using thioanisole if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole ring of Trp.[19]

Optimized Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection with TFA

This protocol is suitable for many standard applications where extreme acid sensitivity is not a concern.

  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger cocktail (e.g., 2.5% TIS and 2.5% water).[5]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt.[5][22]

Protocol 2: Solid-Phase Boc Deprotection and Cleavage

This protocol is for peptides synthesized on a resin support using Boc chemistry.

  • Pre-Cleavage Treatments (if necessary):

    • For peptides containing His(Dnp) or Trp(For), these groups must be removed prior to the final cleavage.[23][24]

    • The N-terminal Boc group should be removed with TFA/DCM before cleavage with a strong acid like HF.[19]

  • Preparation for Cleavage: Place the dried peptide-resin in a suitable reaction vessel and add the chosen scavenger mixture.[19]

  • Cleavage:

    • Using TFA: Add a cleavage cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) for peptides with multiple sensitive residues.[5][7] Agitate at room temperature for 2-4 hours.[7]

    • Using HF: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF into the vessel, maintaining a temperature between -5°C and 0°C. The reaction time is typically 30-60 minutes, but may be longer for residues like Arg(Tos).[19][23]

  • Peptide Precipitation and Isolation:

    • After cleavage, filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

    • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and by-products.[7]

    • Dry the precipitated peptide under vacuum.[7]

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Select_Method Select Deprotection Method Start->Select_Method TFA_Method TFA-Based Deprotection Select_Method->TFA_Method Standard HF_Method HF Cleavage (Solid-Phase) Select_Method->HF_Method Solid-Phase Mild_Method Mild/Alternative Method Select_Method->Mild_Method Acid-Sensitive Add_Scavengers Add Scavenger Cocktail TFA_Method->Add_Scavengers HF_Method->Add_Scavengers Reaction Perform Deprotection Reaction Mild_Method->Reaction Add_Scavengers->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up / Isolation Monitor->Workup Complete Precipitate Precipitate with Cold Ether Workup->Precipitate Solid-Phase Purify Purification Workup->Purify Solution-Phase Precipitate->Purify End Final Product: Deprotected Amine Purify->End

General workflow for optimizing Boc deprotection.

References

  • Title: Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed Source: PubMed URL: [Link]

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis Source: Total Synthesis URL: [Link]

  • Title: Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed Source: PubMed URL: [Link]

  • Title: Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed Source: PubMed URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Royal Society of Chemistry URL: [Link]

  • Title: Boc Deprotection Mechanism - TFA - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Peptide synthesis - Acid group protection - Química Organica.org Source: Química Organica.org URL: [Link]

  • Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Springer Link URL: [Link]

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Source: ResearchGate URL: [Link]

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH Source: National Institutes of Health URL: [Link]

  • Title: Any suggestion on Boc deprotection without using acid? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Peptide Synthesis - FAQ | AAPPTEC Source: AAPPTEC URL: [Link]

  • Title: Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis Source: Oreate AI Blog URL: [Link]

  • Title: (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group Source: Science of Synthesis URL: [Link]

  • Title: BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

  • Title: The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ACS Publications URL: [Link]

  • Title: How to handle peptides that contain methionine - Biotage Source: Biotage URL: [Link]

  • Title: Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit Source: Reddit URL: [Link]

Sources

Technical Support Center: Overcoming Solubility and Aggregation Challenges of Protected Peptides Containing N-Methyl-Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protected peptides incorporating N-methyl-phenylglycine. These sequences are notoriously difficult to handle due to a combination of steric hindrance and hydrophobicity, often leading to on-resin aggregation during solid-phase peptide synthesis (SPPS) and poor solubility of the cleaved, protected fragments. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to help you navigate these complex syntheses.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles behind the difficulties associated with N-methyl-phenylglycine containing peptides.

Q1: Why are protected peptides with N-methyl-phenylglycine so prone to aggregation and solubility issues?

The challenges arise from a synergistic combination of two structural features: the N-methyl group and the phenylglycine side chain.

  • N-Methylation: The methyl group on the backbone amide nitrogen removes a hydrogen bond donor. While this is often strategically used to disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, it also significantly increases the local hydrophobicity of the peptide backbone.[1][2]

  • Phenylglycine (Phg) Structure: Unlike phenylalanine, where a flexible methylene spacer separates the aromatic ring from the backbone, the bulky phenyl ring in Phg is directly attached to the α-carbon.[3] This creates significant steric hindrance and restricts the conformational freedom of the peptide chain.[3]

The combination of increased hydrophobicity and severe steric bulk makes it difficult for solvent molecules to effectively solvate the growing peptide chain, promoting chain-chain interactions and leading to aggregation, particularly within the hydrophobic environment of the synthesis resin.[4]

Q2: What are the observable signs of on-resin aggregation during my synthesis?

Recognizing the signs of aggregation early is critical for salvaging a synthesis. Common indicators include:

  • Poor Resin Swelling: The resin bed appears clumped or does not swell to its expected volume.

  • Slow Solvent Drainage: Wash steps take significantly longer than usual due to restricted flow through the aggregated resin matrix.

  • Incomplete Reactions: Positive colorimetric tests (e.g., Kaiser test for primary amines, or Bromophenol Blue test for secondary amines like N-methyl-phenylglycine) after a coupling step indicate that the reactive sites are inaccessible.[5]

  • Low Yield and Purity: The final cleaved product is obtained in low yield and the HPLC chromatogram shows a complex mixture of deletion sequences.[6]

Q3: My peptide precipitated out of the cleavage cocktail or the initial purification solvent. What should I do?

This is a common issue for these highly hydrophobic, protected peptides. The first step is to avoid discarding the precipitate. Centrifuge the sample to pellet the peptide. Before attempting to redissolve, it is best to lyophilize the material to remove residual cleavage or solvent traces.[7] Subsequent solubilization attempts should start with small aliquots of the peptide and a systematic solvent screen. See Protocol 2 for a detailed methodology.

Q4: How does N-methylation affect HPLC purification? I'm seeing broad or split peaks.

The N-methylated amide bond can exist in both cis and trans conformations. The energy barrier for interconversion between these isomers can be high enough that they separate during HPLC, leading to peak broadening or the appearance of two distinct peaks for a single, pure compound.[1] Performing HPLC analysis at an elevated temperature (e.g., 40-60°C) can often overcome this issue by accelerating the interconversion, causing the peaks to coalesce into a single, sharper peak.[1]

Section 2: Troubleshooting and Strategic Solutions

This section provides a structured approach to solving common problems encountered during and after the synthesis of peptides containing N-methyl-phenylglycine.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing aggregation issues during SPPS.

G start Signs of Aggregation Detected (Slow flow, Positive color test) check_coupling Is the difficult coupling to the N-Me-Phg residue? start->check_coupling Specific Failure check_general Is it general aggregation of the growing chain? start->check_general General Failure sol_coupling_reagent Use Stronger Coupling Reagent (e.g., HATU, PyAOP) check_coupling->sol_coupling_reagent sol_coupling_time Increase Reaction Time &/or Temperature (Microwave) check_coupling->sol_coupling_time sol_solvent Switch to a Better Solvating Solvent (e.g., NMP, or DMF/DCM/NMP mix) check_general->sol_solvent sol_chaotropic Incorporate Chaotropic Salts (e.g., LiCl in DMF) check_general->sol_chaotropic sol_magic Use a 'Magic Mixture' for very difficult cases check_general->sol_magic sol_backbone Incorporate Backbone Protection (Hmb, Dmb) or Pseudoproline check_general->sol_backbone

Caption: Troubleshooting decision tree for on-resin peptide aggregation.

The Dual Role of N-Methylation in Aggregation

N-methylation is a double-edged sword. Understanding its mechanism is key to leveraging its benefits while mitigating its drawbacks.

G cluster_0 Standard Peptide Chains cluster_1 N-Methylated Peptide Chains chain1 ...-C=O N-H Cα-... chain2 ...-C=O N-H Cα-... chain1->chain2 aggregation β-Sheet Formation (Aggregation) n_chain1 ...-C=O N-CH3 Cα-... block Steric Clash (No H-Bond) n_chain2 ...-C=O N-CH3 Cα-... solubility Increased Solubility

Caption: N-methylation disrupts hydrogen bonding that leads to aggregation.

Solvent and Reagent Strategies

When dealing with difficult sequences, the choice of solvent and coupling reagents is paramount.

StrategyRecommendationRationale & Causality
Solvent Choice Switch from DMF to NMP or a mixture like DCM/DMF/NMP (1:1:1) .[1]NMP is a more polar solvent that can better solvate the growing, hydrophobic peptide chain, reducing inter-chain interactions.[8] Solvent mixtures can leverage different solvation properties to disrupt aggregation.[9]
Chaotropic Agents Add LiCl (0.5-1.0 M) to the DMF used for coupling and deprotection steps.Chaotropic salts disrupt the ordered structure of water and other solvents, which in turn interferes with the hydrogen bonding networks that stabilize peptide aggregates, thereby improving solvation.
Coupling Reagents Use high-efficiency aminium/uronium salt reagents like HATU or PyAOP .[5]The steric hindrance of the N-methyl-phenylglycine residue slows coupling kinetics.[6] Reagents like HATU form highly reactive activated esters that can overcome this steric barrier more effectively than standard reagents like HBTU.[5]
Backbone Protection If possible in your sequence design, introduce a pseudoproline dipeptide or an Hmb/Dmb protected amino acid upstream of the difficult region.These modifications temporarily introduce a "kink" into the peptide backbone by creating a tertiary amide bond, which physically disrupts the formation of regular secondary structures like β-sheets, preventing aggregation.
Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always begin by testing on a small scale.[10]

Protocol 1: Optimized Coupling of an Amino Acid onto an N-Methyl-Phenylglycine Residue

Objective: To achieve efficient coupling onto a sterically hindered N-methylated N-terminus.

Materials:

  • Peptide-resin with a free N-methyl-phenylglycine N-terminus

  • Fmoc-amino acid (4 equivalents relative to resin loading)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)[5]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[5]

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade[8]

  • Bromophenol Blue monitoring solution (250 mg in 50 mL DMF)[5]

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Amino Acid Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of NMP. Add DIEA (8 eq.) and vortex for 1-2 minutes. The solution should change color.[5]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours. Note: for particularly difficult couplings, this time can be extended to 4 hours or performed at a moderately elevated temperature (35-40°C).

  • Monitoring for Completion: a. Remove a small sample of resin beads (~5-10 mg) and wash them thoroughly with NMP, then methanol.[5] b. Add a few drops of the Bromophenol Blue test solution.[5] c. Interpretation: If the beads turn yellow, the coupling is complete (no free amine). If the beads remain blue or green, the coupling is incomplete.[5]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel, wash the resin with NMP, and repeat steps 2-4 for a second coupling.

Protocol 2: Systematic Solubility Test for Cleaved, Protected Peptides

Objective: To identify a suitable solvent system for a hydrophobic, protected peptide.

Materials:

  • Lyophilized, cleaved, and protected peptide

  • A panel of organic solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Isopropanol.[1][11]

  • Vortexer and bath sonicator

Procedure:

  • Aliquot the Peptide: Weigh out 5-6 small, equal aliquots of your peptide (e.g., 1 mg each) into separate microcentrifuge tubes. This conserves your valuable material.[12]

  • Initial Solvent Screen (Neat Solvents): a. To each tube, add a small, precise volume (e.g., 100 µL) of a different neat solvent from your panel. b. Vortex each tube vigorously for 30 seconds. c. Sonicate the tubes in a water bath for 5-10 minutes.[13][14] d. Visually inspect for dissolution. A clear solution indicates good solubility.

  • Solvent Mixtures (for peptides that failed step 2): a. If a peptide showed partial solubility in a solvent like DMF or DMSO, try adding a co-solvent. b. To the tube containing the partially dissolved peptide, add a second solvent (e.g., DCM) dropwise while vortexing. c. Observe if the solution clarifies.

  • Temperature Modulation: a. For promising solvent systems, gently warm the solution to 30-40°C.[15] Some peptides have increased solubility at higher temperatures. Avoid excessive heat to prevent degradation.[15][16]

  • Documentation: Carefully record which solvents or solvent mixtures are effective at which approximate concentrations. This information is crucial for scaling up for purification.

  • Final Check: Before any analytical or preparative use, always centrifuge the final solution at high speed (e.g., >10,000 x g) to pellet any microscopic, undissolved material.[12][13]

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]

  • Lelièvre, D., et al. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. RSC Chemical Biology. Retrieved from [Link]

  • Schafer-N. (n.d.). How to dissolve a peptide? Retrieved from [Link]

  • Nagarkar, R. P., et al. (2011). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. MRS Proceedings. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Mendieta, J., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Peptide Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). Maximum Temperature For Peptides That Are Mixed & Unmixed. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis.... Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Peptides.co. (2026). How Long Do Peptides Last at Room Temperature: Complete Storage Guide. Retrieved from [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]

  • Narita, M., et al. (1985). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • DSpace. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Retrieved from [Link]

Sources

Technical Support Center: Managing Incomplete Coupling Reactions in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for automated peptide synthesis. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in Solid-Phase Peptide Synthesis (SPPS): incomplete coupling reactions. As your virtual Senior Application Scientist, I will walk you through the causes, detection methods, and field-proven troubleshooting strategies to enhance the purity and yield of your synthetic peptides. This resource is structured as a dynamic troubleshooting guide and an FAQ section to directly address the issues you may encounter during your experiments.

Troubleshooting Guide: From Diagnosis to Solution

Incomplete coupling is the primary source of deletion impurities (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, leading to low final purity.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My post-coupling monitoring test is positive. What are the likely causes of the incomplete reaction?

Answer: A positive colorimetric test (like the Kaiser test) after a coupling step indicates the presence of unreacted free primary amines, signaling that the reaction did not go to completion.[2][3] Several factors, often interconnected, can lead to this outcome:

  • Steric Hindrance: This is a major obstacle where bulky amino acid residues, either on the incoming amino acid or at the N-terminus of the growing peptide chain, physically block the formation of the new peptide bond.[3] Amino acids with beta-branched side chains, such as Valine (Val) and Isoleucine (Ile), are particularly notorious for causing sterically hindered couplings.[3]

  • Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic residues, it can fold upon itself and form secondary structures like β-sheets.[3][4] This on-resin aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid, effectively halting the synthesis on that chain.[3][5] A visible sign of aggregation can be the failure of the peptide-resin to swell properly.[4][5]

  • Difficult Sequences: Certain sequences are inherently prone to synthesis challenges due to their composition. This can be due to a high content of hydrophobic residues, repetitive sequences, or the presence of multiple sterically demanding amino acids.[3][6]

  • Suboptimal Reaction Conditions: The efficiency of the coupling reaction is highly dependent on the choice of reagents and conditions. Inadequate activation of the amino acid, instability of the activated species, or poor resin swelling can all contribute to incomplete reactions.[3][7]

Question: How can I reliably detect incomplete coupling during an automated synthesis run?

Answer: On-resin monitoring is a critical checkpoint in SPPS. The most widely used method is the qualitative Kaiser test (or Ninhydrin test) , which is highly sensitive for detecting primary amines.[3][8]

  • Positive Result (Deep Blue Beads/Solution): Indicates a significant amount of unreacted primary amines. The coupling reaction is incomplete.

  • Negative Result (Colorless/Yellow Beads/Solution): Indicates that the coupling is complete, with no detectable primary amines.[3]

It is crucial to note that the Kaiser test is unreliable for N-terminal proline residues, which are secondary amines.[8] For these specific cases, alternative tests should be employed:

  • Isatin Test: Produces a blue color with unprotected N-terminal proline.[8]

  • Chloranil Test: Also yields a blue color in the presence of free N-terminal proline.[8]

Below is a standard protocol for the widely used Kaiser test.

StepProcedure
1 Carefully collect a small sample of resin beads (approx. 10-15 beads) into a small glass test tube.
2 Add 2-3 drops of each of the three Kaiser test reagents (Reagent A: Ninhydrin in n-butanol, Reagent B: Phenol in n-butanol, Reagent C: KCN in pyridine).[3]
3 Heat the test tube at 100-110°C for approximately 5 minutes.[3]
4 Observe the color of the beads and the surrounding solution. A deep blue color indicates a positive result (incomplete coupling).[3]

Caution: Overheating the sample can sometimes cause Fmoc-group removal, leading to a false positive result.[8]

Question: I've confirmed an incomplete coupling. What are my immediate options to rescue the synthesis?

Answer: Once you've detected an incomplete coupling, you have two primary strategies to prevent the formation of deletion sequences: Recoupling or Capping . The choice depends on the severity of the problem, indicated by the intensity of the monitoring test.

This is often the first line of defense, especially for sequences known to be difficult or when the monitoring test is only slightly positive.[9][10][11] The principle is simple: repeat the coupling step to push the reaction to completion.

  • When to Use: For known sterically hindered residues (e.g., Arg, Val, Ile) or when a monitoring test shows a weakly positive result.[9][11]

  • Procedure: After the initial coupling time, wash the resin thoroughly with DMF to remove by-products and then add a fresh solution of the activated amino acid and coupling reagents.[10] Allow the reaction to proceed for the same duration or longer.[6][9]

If a double coupling fails or if the initial Kaiser test is strongly positive, it's unlikely that further coupling attempts will be successful. In this case, the best strategy is to terminate the unreacted chains permanently through a process called capping.[3][12]

  • Mechanism: Capping involves acetylating the unreacted N-terminal amines using a reagent like acetic anhydride, often in the presence of a base like pyridine or DIPEA.[3][13] This forms an acetyl cap on the amine, rendering it unreactive for all subsequent coupling cycles.[14][15]

  • Why it's Crucial: While capping sacrifices the yield of the full-length peptide, it significantly simplifies the final purification process by preventing the formation of hard-to-remove (n-1) deletion impurities.[1]

StepProcedure
1 Following the incomplete coupling step, wash the peptide-resin thoroughly with DMF (3x) to remove residual reagents.
2 Prepare a fresh capping solution. A common mixture is acetic anhydride and pyridine in DMF.[1] A typical ratio might be 3:2 of acetic anhydride to pyridine.[13]
3 Add the capping solution to the resin and agitate the mixture at room temperature for at least 30 minutes.[3]
4 Wash the resin thoroughly with DMF (3-5x) to remove all capping reagents and by-products.
5 Validation: Perform a Kaiser test. A negative result (yellow/colorless) confirms that all unreacted amines have been successfully capped.[3] If the test is still positive, the capping step should be repeated.[1]

The following diagram illustrates the decision-making workflow when an incomplete coupling is detected.

G Start Coupling Step Complete Kaiser Perform Kaiser Test (or Isatin/Chloranil for Proline) Start->Kaiser Result Analyze Result Kaiser->Result Negative Negative Result (Complete Coupling) Result->Negative Colorless/Yellow Positive Positive Result (Incomplete Coupling) Result->Positive Blue Color Proceed Proceed to Deprotection Negative->Proceed Recouple Strategy 1: Double Couple (Repeat Coupling Step) Positive->Recouple Weakly Positive Cap Strategy 2: Cap Unreacted Amines (e.g., Acetic Anhydride) Positive->Cap Strongly Positive or After Failed Recouple Validate_Recouple Perform Kaiser Test Recouple->Validate_Recouple Validate_Cap Perform Kaiser Test Cap->Validate_Cap Validate_Recouple->Cap Positive Validate_Recouple->Proceed Negative Validate_Cap->Proceed Negative Failure Synthesis Issue: Consult Advanced Strategies Validate_Cap->Failure Positive G Problem Incomplete Coupling Detected Cause Identify Primary Cause Problem->Cause Hindrance Steric Hindrance Cause->Hindrance Bulky Residues (Val, Ile, Arg) Aggregation Peptide Aggregation Cause->Aggregation Hydrophobic Sequence, Poor Resin Swelling Solution_Hindrance Solution: - Use Stronger Coupling Reagent (HATU, COMU) - Double Couple - Increase Temperature Hindrance->Solution_Hindrance Solution_Aggregation Solution: - Increase Temperature (Microwave) - Use Chaotropic Salts/Special Solvents - Incorporate Pseudoprolines or Dmb/Hmb derivatives Aggregation->Solution_Aggregation

Caption: Strategies for addressing incomplete coupling causes.

Q2: Is it ever acceptable to skip the capping step?

A2: While it is technically possible, skipping the capping step is generally not recommended, particularly for the synthesis of longer peptides or sequences known to be difficult. [1]If the coupling efficiency is extremely high (approaching 100%), the number of unreacted sites will be minimal. However, for ensuring the highest possible purity of the final product, capping is a critical quality control step that minimizes the presence of deletion impurities that complicate purification. [1][9]

Q3: Can capping reagents cause side reactions?

A3: Yes, under certain circumstances. The standard capping reagent, acetic anhydride, can cause a chain-terminating side reaction with the imidazole ring of Histidine. [1]For peptides containing Histidine, it may be advisable to use an alternative capping agent or, if coupling efficiency is consistently high, to omit the capping step for that specific residue. Always ensure that side-chain protecting groups for all amino acids are stable to the capping conditions.

References

  • Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Overcoming Aggregation. 16

  • Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. 17

  • Dealing with incomplete coupling in solid-phase peptide synthesis. 3

  • Using double coupling to improve your peptide synthesis. 9

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 6

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. 18

  • Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. 8

  • Rational development of a strategy for modifying the aggregatibility of proteins. 19

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 13

  • Peptide Hand Synthesis Part 6: Capping. 14

  • Methods and protocols of modern solid phase peptide synthesis. 10

  • Coupling Reagents. 20

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. 21

  • Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer. 7

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 22

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. 23

  • Capping of unprotected amino groups during peptide synthesis. 15

  • Role of capping in peptide synthesis. 12

  • Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). 5

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. 24

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. 25

  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. 26

  • Troubleshooting low yield in solid-phase peptide synthesis. 2

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. 27

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. 28

  • Are double couplings in SPPS interesting for purity of short peptides?. 11

  • Solid phase peptide synthesis help. 29

  • Solid Phase Peptide Synthesis (SPPS) explained. 30

  • Coupling Reagents. 31

Sources

How to avoid dipeptide formation during amino acid activation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amino Acid Activation

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical solutions for a persistent challenge in peptide synthesis: the prevention of dipeptide formation during amino acid activation. Our objective is to provide you with the foundational knowledge and actionable protocols to optimize your coupling reactions, ensuring the integrity of your final peptide product.

Understanding the Challenge: The Spontaneous Formation of Dipeptides

In peptide synthesis, the goal is to form an amide bond by activating the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1][2] However, this activation can inadvertently lead to a side reaction where an activated amino acid reacts with a nearby unactivated amino acid molecule, resulting in a homodipeptide. This unwanted reaction consumes valuable starting materials and complicates the purification of the desired peptide.[3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, with explanations and step-by-step protocols to mitigate dipeptide formation.

Question 1: I'm observing significant dipeptide formation when using EDC/NHS chemistry for coupling. What's causing this and how can I fix it?

Answer: This is a common issue, often stemming from the reaction kinetics. If the activated amino acid (as an O-acylisourea intermediate or NHS-ester) doesn't react promptly with the intended amine component, it's more likely to react with the free carboxylate of another incoming amino acid molecule.[5][6]

Root Cause Analysis:
  • Slow Amine Addition: If the N-terminal-deprotected amino acid or peptide is added too slowly or is at a lower concentration, the activated amino acid has more opportunity to self-react.

  • Suboptimal pH: Reaction pH is critical. While coupling is efficient at a slightly basic pH (7-8), a pH that is too high can deprotonate the primary amine of the incoming amino acid, reducing its nucleophilicity. Conversely, a low pH will protonate the amine, rendering it unreactive.[7]

  • Excess Coupling Reagents: An excess of activating agents like EDC can lead to a high concentration of the highly reactive O-acylisourea intermediate, which is prone to side reactions, including dipeptide formation.[2]

  • Temperature: Higher temperatures can accelerate all reactions, including the undesirable formation of dipeptides.

Step-by-Step Mitigation Protocol:
  • Pre-activation and Sequential Addition:

    • Dissolve the C-terminal protected amino acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at 0°C for 15-30 minutes to form the NHS-ester.

    • In a separate flask, dissolve the N-terminal deprotected amino acid or peptide.

    • Slowly add the solution of the N-terminal deprotected amino acid to the pre-activated NHS-ester solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

  • pH Control:

    • Before adding the N-terminal component, adjust the pH of its solution to approximately 8.0 with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure the N-terminal amine is deprotonated and highly nucleophilic.

  • Stoichiometry Optimization:

    • Use a minimal excess of coupling reagents. A common starting point is 1.1 to 1.2 equivalents of both EDC and NHS relative to the carboxylic acid.

  • Temperature Management:

    • Initiate activation and coupling reactions at 0°C to control the reaction rate and minimize side reactions.

Visualizing the Reaction Pathway

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction AA_COOH Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + EDC AA_COOH->O_Acylisourea EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea->NHS_Ester Dipeptide Dipeptide Byproduct O_Acylisourea->Dipeptide + R-COOH O_Acylisourea->Dipeptide NHS NHS Peptide Desired Peptide NHS_Ester->Peptide + R'-NH2 NHS_Ester->Peptide NHS_Ester->Dipeptide + R-COOH (slower) NHS_Ester->Dipeptide AA_NH2 Incoming Amino Acid (R'-NH2)

Caption: Reaction pathways in EDC/NHS coupling, highlighting the desired peptide formation versus the side reaction leading to a dipeptide byproduct.

Question 2: I am using an automated peptide synthesizer. How can I ensure that dipeptide formation is minimized?

Answer: While automated peptide synthesizers are efficient, they are not immune to side reactions. The principles for minimizing dipeptide formation are the same, but implementation is through the synthesizer's programming and reagent setup.

Key Parameters for Automated Synthesis:
ParameterRecommendationRationale
Coupling Reagents Use high-quality, low-hygroscopic reagents. Consider uronium/aminium-based reagents like HBTU, HATU, or HCTU.[7][8]These reagents form active esters that are generally more stable and less prone to side reactions than the O-acylisourea intermediate from carbodiimides alone.
Reagent Concentration Ensure accurate and consistent concentrations of all reagents.Variations can alter reaction stoichiometry, potentially leading to an excess of activated amino acid.
Washing Steps Implement thorough washing after each coupling and deprotection cycle.This removes unreacted reagents and byproducts, preventing interference with subsequent steps.
Reaction Time Optimize coupling times. Over-extending coupling time can increase the likelihood of side reactions.A double coupling protocol can be beneficial for sterically hindered amino acids, ensuring complete reaction without prolonged exposure of the activated species.[7]
Recommended Protocol for a Difficult Coupling on an Automated Synthesizer:
  • Select a robust coupling reagent: For sterically hindered amino acids, HATU is often superior due to its high reactivity and lower propensity for racemization.[8]

  • Use a double coupling protocol:

    • Perform the first coupling for 45-60 minutes.

    • Drain the reaction vessel and wash thoroughly with DMF.

    • Perform a second coupling with a fresh solution of the activated amino acid for another 45-60 minutes.

  • Monitor the reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next deprotection step.

Question 3: Are there alternative activating agents that are less prone to causing dipeptide formation?

Answer: Yes, the choice of coupling reagent significantly impacts the extent of dipeptide formation. While EDC/NHS is common, other reagents offer advantages in specific contexts.

Comparison of Common Coupling Reagents:
Coupling ReagentMechanism of ActionAdvantagesDisadvantages
EDC/NHS Forms an O-acylisourea intermediate, then a more stable NHS-ester.[5]Cost-effective, widely used.The O-acylisourea intermediate is highly reactive and can lead to side reactions.[2][5]
HBTU/HATU/HCTU Forms an active ester in situ with a benzotriazole derivative.[8]High coupling efficiency, low racemization, particularly for hindered amino acids.[7][8]More expensive than EDC/NHS.
DIC/OxymaPure® DIC (Diisopropylcarbodiimide) is a carbodiimide similar to EDC. OxymaPure® is an additive that forms a stable active ester.[2][9]OxymaPure® esters are highly reactive yet more stable against racemization and side reactions compared to HOBt.[9]DIC is a potent allergen.
Workflow for Minimizing Dipeptide Formation with Alternative Reagents:

G cluster_workflow Optimized Coupling Workflow Start Start: Protected Amino Acid Choose_Reagent Choose Coupling Reagent (e.g., HATU, DIC/Oxyma) Start->Choose_Reagent Pre_Activate Pre-activate at 0°C Choose_Reagent->Pre_Activate Add_Amine Add N-deprotected Amino Acid/Peptide Pre_Activate->Add_Amine Monitor Monitor Reaction (e.g., Kaiser Test) Add_Amine->Monitor Workup Workup & Purification Monitor->Workup End End: Desired Peptide Workup->End

Caption: A generalized workflow for peptide coupling emphasizing the selection of an appropriate coupling reagent to minimize side reactions.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • How to Optimize Peptide Synthesis?. [Link]

  • Mechanism for the linear dipeptide formation by P 3 m activation. ResearchGate. [Link]

  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrap. RSC Publishing. [Link]

  • Wikipedia. Amino acid activation. [Link]

  • Totaro, K. A., et al. (2021). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. [Link]

  • Coupling-Reagent-Free Synthesis of Dipeptides and Tripeptides Using Amino Acid Ionic Liquids. PubMed. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • MaChemGuy. (2016, July 8). Amino Acids 4. Formation of a Dipeptide [Video]. YouTube. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? ResearchGate. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

Sources

Technical Support Center: Challenges in Handling and Weighing Hygroscopic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when handling and weighing hygroscopic amino acid derivatives. Our focus is on providing practical, scientifically-grounded solutions to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Pervasive Challenge of Hygroscopicity

Amino acid derivatives, particularly those with protecting groups like Fmoc and Boc, are fundamental building blocks in peptide synthesis and other areas of drug development. Many of these compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This seemingly simple property can introduce significant errors in weighing, leading to incorrect stoichiometry in reactions and compromising the integrity of your research. Absorbed water can also potentially decrease the stability of the compound.[1] This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my brand new container of an Fmoc-amino acid clumpy? Is it still usable?

A1: Clumping is a common indicator that a hygroscopic powder has absorbed moisture. This can happen if the container was not sealed properly or if it was opened in a humid environment.

Is it usable? For many applications, the clumpy amino acid derivative may still be usable, but with critical caveats. The primary concern is the inaccurate determination of the compound's mass due to the unknown water content.[2] Using the weight of the hydrated compound as the true weight of the amino acid derivative will lead to an underestimation of the molar quantity, affecting reaction stoichiometry.

Recommendations:

  • Assess the extent of hydration: If the material is only slightly clumpy, you may be able to break up the clumps with a spatula. However, if it has become sticky or paste-like, the water content is likely significant.

  • Dry the material: If the compound is thermally stable, you can dry a portion of it under high vacuum.[2] It's crucial to note that removing lattice water can be difficult and may require elevated temperatures.[2] Always consult the manufacturer's data sheet for thermal stability information.

  • Use "weighing by difference": This technique, further detailed in the troubleshooting section, can help to minimize exposure to the atmosphere during weighing.

  • Consider making a stock solution: For highly hygroscopic materials, a practical approach is to dissolve the entire contents of the bottle in a suitable anhydrous solvent to create a stock solution of a known concentration.[2] This is often more accurate than weighing out small portions of a hygroscopic solid.

Q2: The weight of my peptide coupling reagent (e.g., HATU, HBTU) keeps increasing on the analytical balance. What's happening and how do I get an accurate weight?

A2: A continuously increasing weight reading on an analytical balance is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[3] Many common peptide coupling reagents are hygroscopic and must be handled with care to ensure accurate measurements.

What's happening? The reagent is actively pulling water vapor from the air onto its surface, and this added mass is being measured by the balance. The rate of weight gain will depend on the ambient humidity and the specific hygroscopicity of the reagent.

How to get an accurate weight:

  • Work quickly: Minimize the time the reagent is exposed to the atmosphere. Have all your necessary tools and containers ready before opening the reagent bottle.

  • Use a suitable weighing vessel: A narrow-necked vessel, such as a vial, is preferable to a wide weighing boat as it minimizes the surface area exposed to the air.

  • Weigh by difference: Instead of taring the weighing vessel and adding the reagent, pre-weigh the sealed reagent bottle. Dispense the approximate amount of reagent into your reaction vessel and then re-weigh the reagent bottle. The difference in weight is the amount of reagent dispensed.

  • Use a controlled environment: For the highest accuracy, weigh the reagent inside a glovebox with a controlled inert atmosphere (low humidity).[2]

  • Consider non-hygroscopic alternatives: Some peptide coupling reagents, such as BOP, are known to be non-hygroscopic crystalline compounds.[4] If hygroscopicity is a persistent issue, exploring such alternatives may be beneficial.

Q3: What is the acceptable level of moisture in my amino acid derivatives for peptide synthesis?

A3: The acceptable moisture content can vary depending on the specific requirements of your synthesis and the sensitivity of the reaction to water. However, for most standard solid-phase peptide synthesis (SPPS), it is crucial to minimize water content as it can interfere with the coupling reactions.

General Guidelines:

  • Review the Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with their amino acid derivatives, which often specifies the water content as determined by Karl Fischer titration.[5][6] This value gives you a baseline for the material as supplied.

  • Impact on Coupling: Excess water can hydrolyze activated amino acids and coupling reagents, leading to incomplete coupling and the formation of deletion sequences in your peptide.

  • General Practice: Aim for the lowest possible water content. If you suspect your material has absorbed additional moisture, drying under vacuum is recommended, provided the compound is stable under those conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weight reading on the balance is constantly drifting upwards. The compound is hygroscopic and is absorbing moisture from the air.[3]1. Work as quickly as possible. 2. Use a weighing vessel with a narrow opening to minimize air exposure. 3. Employ the "weighing by difference" technique. 4. For highest accuracy, weigh the compound inside a glovebox or a dry box.[2]
The amino acid derivative powder is clumpy or has formed a solid mass. The compound has absorbed a significant amount of moisture.1. If thermally stable, dry the required amount of the compound under high vacuum before weighing.[2] 2. Consider preparing a stock solution from the entire bottle to ensure a known concentration.[2] 3. If the material is for non-critical applications, you may proceed with caution, acknowledging the likely inaccuracy in the weighed amount.
Inconsistent peptide synthesis yields, especially with certain amino acid batches. Variable and un-accounted for water content in the amino acid derivatives could be affecting the stoichiometry of the coupling reactions.1. Always check the Certificate of Analysis for the water content of each new batch. 2. Store all amino acid derivatives in a desiccator or a controlled low-humidity environment. 3. If you suspect moisture absorption, perform a Karl Fischer titration to determine the exact water content before use.
Difficulty transferring the full amount of weighed hygroscopic powder from the weighing paper/boat. The powder has become sticky due to moisture absorption, causing it to adhere to the weighing surface.1. Use glossy or anti-static weighing paper, which can reduce adherence. 2. Weigh the compound in a glass vial. After weighing, you can dissolve the compound in a small amount of anhydrous solvent directly in the vial and transfer the solution to your reaction vessel.

Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for Weighing a Hygroscopic Amino Acid Derivative

This protocol outlines the "weighing by difference" method to minimize atmospheric exposure.

  • Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place the sealed container of the hygroscopic amino acid derivative, a clean spatula, and your reaction vessel (e.g., a round-bottom flask with a septum) near the balance.

    • Allow the reagent container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1]

  • Initial Weighing:

    • Place the sealed container of the amino acid derivative on the balance pan.

    • Close the balance doors and record the stable weight (W1).

  • Dispensing:

    • Remove the container from the balance.

    • Quickly open the container, remove the desired amount of powder with the spatula, and add it to your reaction vessel.

    • Immediately and securely reseal the container of the amino acid derivative.

  • Final Weighing:

    • Place the sealed container back on the balance pan.

    • Close the balance doors and record the stable weight (W2).

  • Calculation:

    • The weight of the transferred amino acid derivative is W1 - W2.

Workflow for Weighing in a Controlled Environment (Glovebox)

For applications requiring the highest precision and exclusion of moisture, a glovebox is the ideal environment.

Weighing_in_Glovebox cluster_glovebox Inside Glovebox (Inert Atmosphere) Start Place all materials in antechamber Evacuate Evacuate and refill antechamber with inert gas (repeat 3x) Start->Evacuate Transfer Transfer materials into main chamber Evacuate->Transfer Equilibrate Allow materials to equilibrate to glovebox atmosphere Transfer->Equilibrate Weigh Perform weighing on balance inside glovebox Equilibrate->Weigh Seal Seal reaction vessel and reagent container Weigh->Seal Remove Remove materials via antechamber Seal->Remove End Weighing complete Remove->End

Caption: Workflow for weighing hygroscopic compounds in a glovebox.

Data Summary: Hygroscopicity of Amino Acids and Derivatives

Compound Type General Hygroscopicity Comments
Free Amino Acids (e.g., Serine, Glycine, Alanine) Can be highly hygroscopic.[7]The natural moisturizing factor in skin is largely composed of hygroscopic free amino acids.[7]
Fmoc-protected Amino Acids Varies; derivatives of polar/charged amino acids (e.g., Arg, His, Ser) are often more hygroscopic.Fmoc-Arg(Pbf)-OH is a commonly used derivative known to be hygroscopic.[3][6][8][9]
Boc-protected Amino Acids Generally considered more stable and less sensitive to moisture and temperature fluctuations than their Fmoc counterparts.[10]The synthesis of Boc-protected amino acids can be conducted under aqueous or anhydrous conditions.[10]
Peptide Coupling Reagents (e.g., HATU, HBTU) Often hygroscopic.These reagents should be stored in desiccators and handled quickly.
Peptides Often supplied as lyophilizates and are typically hygroscopic.[1]Absorbed water can reduce the peptide content and decrease stability.[1]

Conclusion

The hygroscopic nature of many amino acid derivatives presents a significant, yet manageable, challenge in the laboratory. By understanding the principles of moisture absorption and implementing the proper handling and weighing techniques outlined in this guide, researchers can significantly improve the accuracy and reliability of their work. Key takeaways include the importance of controlled environments, the utility of the "weighing by difference" method, and the critical need to consult the Certificate of Analysis for information on water content. Adherence to these best practices will ultimately lead to more robust and reproducible scientific outcomes.

References

  • AmbioPharm. What data is provided on the Certificate of Analysis (CoA)? [Online]. Available: [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? [Online]. Available: [Link]

  • Aapptec Peptides. Fmoc-Arg(Pbf)-OH; [154445-77-9]. [Online]. Available: [Link]

  • Agilent. Certificate of Analysis. [Online]. Available: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Arkivoc. [Online]. Available: [Link]

  • Chemistry Series - Common weighing problems. (2017, January 6). YouTube. [Online]. Available: [Link]

  • Thermo Fisher Scientific. Certificate of analysis: (R)-2-(Fmoc-amino)butyric acid, 98%. [Online]. Available: [Link]

  • A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. (2021, October 4). Nature Communications. [Online]. Available: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Online]. Available: [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019, September 16). PubMed. [Online]. Available: [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Request PDF - ResearchGate. [Online]. Available: [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. [Online]. Available: [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019, September 16). NIH. [Online]. Available: [Link]

  • Design, synthesis and characterization of linear unnatural amino acids for skin moisturization. PMC - NIH. [Online]. Available: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Online]. Available: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Online]. Available: [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI. [Online]. Available: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Online]. Available: [Link]

  • How to Synthesize a Peptide. AAPPTec. [Online]. Available: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Online]. Available: [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Online]. Available: [Link]

  • Fulvic Acid, Chitosan, and Amino Acids Improve Productivity and Bioactive Composition of Hydroponically Grown Parsley. (2026, January 9). MDPI. [Online]. Available: [Link]

  • pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water. ResearchGate. [Online]. Available: [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Online]. Available: [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. [Online]. Available: [Link]

  • Peptide synthesis 'in water' by a solution-phase method using water-dispersible nanoparticle Boc-amino acid. PubMed. [Online]. Available: [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications (RSC Publishing). [Online]. Available: [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2020, September 10). PubMed. [Online]. Available: [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Request PDF - ResearchGate. [Online]. Available: [Link]

  • PRODUCT INFORMATION. SQUARIX. [Online]. Available: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Online]. Available: [Link]

  • Material Safety Data Sheet. compo expert. [Online]. Available: [Link]

  • The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. MDPI. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for column chromatography solvent system optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in compound purification. Here, we move beyond rote protocols to explain the underlying chemical principles that govern separation, empowering you to troubleshoot effectively and develop robust purification methods.

Part 1: The Art and Science of Solvent Selection

Successful column chromatography hinges on the careful selection of a mobile phase that can effectively differentiate between compounds in a mixture. This selection process is a blend of theoretical understanding and empirical testing.

The "Like Dissolves Like" Principle in Chromatography

The adage "like dissolves like" is the cornerstone of chromatography. In normal-phase chromatography (with a polar stationary phase like silica gel), polar compounds will adhere more strongly to the stationary phase, while non-polar compounds will travel through the column more quickly with the mobile phase.[1][2] Conversely, in reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.

The polarity of the solvent, or its "eluent strength," determines how effectively it can move a compound through the column. A more polar solvent will more readily displace compounds from the polar stationary phase, resulting in faster elution.[2][3]

Understanding the Eluotropic Series

An eluotropic series is a list of solvents ranked according to their eluting power on a given stationary phase.[4][5][6] For silica gel, the series generally starts with non-polar solvents like hexane and progresses to highly polar solvents like methanol. This series is an invaluable starting point for solvent system development.

Table 1: Abbreviated Eluotropic Series for Silica Gel (Increasing Polarity and Eluent Strength)

SolventPolarity IndexEluent Strength (ε°)
Hexane / Petroleum Ether0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Acetonitrile5.80.65
Methanol5.10.95
Water10.2Very High

Source: Data compiled from various chemistry resources.

The Solvent Selectivity Triangle (Snyder's Triangle)

While polarity is the primary driver of separation, solvent selectivity also plays a crucial role. Solvents can exhibit different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). Snyder's solvent selectivity triangle categorizes solvents based on their proton-donor, proton-acceptor, and dipole characteristics.[7][8][9][10] By mixing solvents from different groups, you can fine-tune the selectivity of your mobile phase to resolve compounds that are difficult to separate based on polarity alone.[8]

Part 2: Troubleshooting Guide: Common Elution Problems & Solutions

This section addresses specific issues you may encounter during column chromatography in a question-and-answer format.

Q1: My compound won't move off the baseline (Rf = 0). What should I do?

A1: An Rf value of 0 on a Thin Layer Chromatography (TLC) plate indicates that your compound is too strongly adsorbed to the stationary phase under the current solvent conditions. The mobile phase is not polar enough to elute it.

  • Causality: The intermolecular forces between your compound and the polar silica gel are much stronger than the interactions between your compound and the relatively non-polar solvent system.

  • Solution: Increase the polarity of your mobile phase.[2] This can be achieved by:

    • Increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Switching to a more polar solvent system altogether (e.g., trying a dichloromethane/methanol system if ethyl acetate/hexane is ineffective).[11] A good starting point for polar compounds is 100% ethyl acetate or 5% methanol in dichloromethane.[11]

Q2: My compound runs at the solvent front (Rf = 1). How do I fix this?

A2: An Rf value of 1 means your compound has little to no affinity for the stationary phase and is moving with the solvent front. The mobile phase is too polar.

  • Causality: The solvent is so polar that it outcompetes your compound for the active sites on the silica gel, or your compound is so non-polar that it has a very high affinity for the mobile phase.

  • Solution: Decrease the polarity of your mobile phase.

    • Increase the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).

    • Switch to a less polar solvent system (e.g., trying an ether/hexane system if ethyl acetate/hexane is too strong).[11] For non-polar compounds, starting with 5% ethyl acetate/hexane or even 100% hexane is a good strategy.[11]

Q3: My spots are streaking or tailing. What are the common causes and solutions?

A3: Streaking or tailing of spots on a TLC plate, which translates to broad, asymmetrical peaks in column chromatography, can be caused by several factors.

  • Causality & Solutions:

    • Sample Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to tailing.[12][13][14][15] Solution: Use a more dilute sample.

    • Strong Acidic/Basic Interactions: If your compound is acidic or basic, it can interact too strongly with the silica gel (which is slightly acidic).[12] This can cause significant tailing. Solution: Add a small amount of a modifier to your solvent system. For acidic compounds, add 0.1-1% acetic acid or formic acid.[12][16] For basic compounds (like amines), add 0.1-1% triethylamine or a few drops of 7N ammonia in methanol.[11][12][16]

    • Insolubility: If your compound is not fully soluble in the mobile phase, it can cause streaking. Solution: Ensure your compound is fully dissolved before loading it onto the column. You may need to use a slightly more polar solvent to dissolve the sample, but use the minimum amount possible. This is known as wet-loading.[17] Alternatively, you can use a dry-loading technique.[17]

    • Poorly Packed Column: Voids or channels in the column packing can lead to an uneven flow of the mobile phase and distorted peaks.[12][14] Solution: Ensure your column is packed uniformly.

Q4: I have poor separation between my desired compound and an impurity. How can I improve resolution?

A4: Improving resolution requires optimizing the selectivity of your solvent system or adjusting other chromatographic parameters.

  • Causality & Solutions:

    • Insufficient Difference in Polarity: The chosen solvent system may not be able to effectively differentiate between the compounds. Solution:

      • Fine-tune the solvent ratio: Make small, incremental changes to the solvent composition.

      • Try a different solvent system: Experiment with solvents that have different selectivity (refer to Snyder's Triangle). For instance, if a hexane/ethyl acetate mixture fails, try a hexane/dichloromethane or a hexane/ether system.

    • Sub-optimal Flow Rate: A slower flow rate generally allows for more equilibration between the mobile and stationary phases, which can improve separation.[18] Solution: Decrease the flow rate of the mobile phase.

    • Column Dimensions: A longer and narrower column provides more surface area for interactions, leading to better separation.[18][19][20] Solution: Use a longer column.

Q5: My compound seems to be decomposing on the column. Could the solvent system be the cause?

A5: Yes, the solvent system and the stationary phase can contribute to compound degradation.

  • Causality & Solutions:

    • Acid- or Base-Labile Compounds: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.[1][21] Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (1-3%) to the solvent system.[11] Alternatively, use a different stationary phase like alumina (which can be acidic, neutral, or basic) or florisil.[1][21]

    • Reactive Solvents: Some solvents can react with certain compounds. For example, methanol can sometimes transesterify esters. Solution: Choose inert solvents that are known to be compatible with your compound. Always ensure your solvents are of high purity and free from reactive impurities.[22]

Q6: I'm observing inconsistent retention times between runs. What could be the issue?

A6: Inconsistent retention times are often due to a lack of reproducibility in the experimental conditions.

  • Causality & Solutions:

    • Changes in Solvent Composition: Even small variations in the solvent mixture can lead to shifts in retention times. This can happen if solvents evaporate from the reservoir. Solution: Prepare fresh mobile phase for each run and keep the solvent reservoir covered.

    • Column Degradation: Over time, the stationary phase can degrade, especially if harsh solvents or pH conditions are used.[13] Solution: If you suspect column degradation, replace the column.

    • Temperature Fluctuations: Temperature can affect solvent viscosity and the interactions between the analyte and the stationary phase.[18][23] Solution: Perform chromatography in a temperature-controlled environment if possible.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I translate my TLC solvent system to a column chromatography gradient?

A common practice is to start the column with a solvent system that is slightly less polar than the one that gave the ideal Rf on TLC.[24] For example, if a 30:70 ethyl acetate/hexane mixture gave a good Rf, you might start your column with a 20:80 or 15:85 mixture. Then, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

FAQ 2: What is the ideal Rf value I should aim for in TLC before scaling up to a column?

A general rule of thumb is to aim for an Rf value between 0.25 and 0.35 for your target compound.[22] This range typically provides a good balance between retention and elution, allowing for effective separation from impurities. Some sources suggest a slightly broader range of 0.13 to 0.4.[25]

FAQ 3: Can I reuse my column chromatography solvents?

It is generally not recommended to reuse solvents for column chromatography. Evaporation can alter the solvent composition, and the collected solvent will contain eluted compounds, which can interfere with subsequent purifications.

FAQ 4: How do I choose between isocratic and gradient elution?

  • Isocratic elution uses a constant solvent composition throughout the separation.[26][27] It is best for simple mixtures where the compounds have similar polarities.[26][28]

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[26][27] This is ideal for complex mixtures containing compounds with a wide range of polarities.[26][29] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.

FAQ 5: What are some common solvent miscibility issues I should be aware of?

Not all solvents are miscible with each other. For example, hexane and water are immiscible. When preparing mixed solvent systems, always ensure that the components are fully miscible to avoid phase separation, which can ruin your chromatography.[30] Solvent miscibility charts are readily available and should be consulted when developing new solvent systems.[31][32]

Part 4: Experimental Protocols

Protocol: Systematic Solvent System Development using TLC
  • Spotting: Dissolve your crude sample in a suitable solvent and spot it onto a TLC plate.

  • Initial Screening: Develop the TLC plate in a non-polar solvent system, such as 10% ethyl acetate in hexane.

  • Analysis: Visualize the plate under a UV lamp and/or with a stain.

  • Optimization:

    • If the spots are at the baseline (Rf ≈ 0), increase the polarity (e.g., 30% ethyl acetate in hexane).

    • If the spots are at the solvent front (Rf ≈ 1), decrease the polarity (e.g., 2% ethyl acetate in hexane).

  • Fine-Tuning: Continue to adjust the solvent ratio until the desired compound has an Rf value between 0.25 and 0.35, and there is good separation from other components.[22]

  • Selectivity Check: If separation is still poor, try a different solvent system (e.g., replace ethyl acetate with dichloromethane or acetone) and repeat the optimization process.

Protocol: Preparing a Solvent Gradient for Flash Chromatography
  • Initial Solvent System: Based on your optimized TLC, prepare a starting mobile phase that is slightly less polar than what gave the ideal Rf.

  • Second Solvent System: Prepare a final, more polar mobile phase.

  • Gradient Setup:

    • Step Gradient: Start the column with the initial, less polar solvent. After a certain volume has passed through, switch to a more polar mixture, and continue this process with incrementally more polar mixtures.[33]

    • Linear Gradient: Use a gradient mixer to continuously and linearly increase the proportion of the more polar solvent in the mobile phase over the course of the run.

Part 5: Visualizations & Diagrams

Diagram 1: Decision Tree for Troubleshooting Poor Separation

G start Poor Separation check_rf Are Rf values in the 0.25-0.35 range? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Are peaks tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_modifier Add Modifier (Acid/Base) check_tailing->add_modifier Yes check_overload Is the column overloaded? check_tailing->check_overload No end Improved Separation add_modifier->end reduce_load Reduce Sample Load check_overload->reduce_load Yes change_selectivity Change Solvent System (e.g., EtOAc -> DCM) check_overload->change_selectivity No reduce_load->end optimize_params Optimize Other Parameters change_selectivity->optimize_params change_flow Decrease Flow Rate optimize_params->change_flow change_column Use a Longer Column optimize_params->change_column change_flow->end change_column->end G start Start: Crude Sample tlc_dev Develop TLC with various solvent systems start->tlc_dev eval_tlc Evaluate TLC plates for separation and Rf tlc_dev->eval_tlc ideal_rf Is target Rf between 0.25-0.35 with good separation? eval_tlc->ideal_rf ideal_rf->tlc_dev No, re-optimize select_solvent Select optimized solvent system ideal_rf->select_solvent Yes prepare_column Prepare column with a slightly less polar mobile phase select_solvent->prepare_column load_sample Load sample (wet or dry) prepare_column->load_sample run_column Run column (isocratic or gradient elution) load_sample->run_column collect_fractions Collect and analyze fractions run_column->collect_fractions end Purified Compound collect_fractions->end

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of various analytical techniques for 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and pharmaceutical development.[1][2] We will delve into the nuances of ¹H NMR spectroscopy, explore alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR), and provide the rationale behind experimental choices to ensure robust and reliable data.

Introduction to 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as N-Boc-N-methyl-phenylglycine, is a derivative of the non-proteinogenic amino acid phenylglycine.[1] Its structure features a phenyl group attached to the α-carbon, and the amino group is protected by a tert-butoxycarbonyl (Boc) group and further substituted with a methyl group.[1] The Boc protecting group is crucial in peptide synthesis as it prevents unwanted reactions at the amine terminus while being readily removable under acidic conditions.[1] The N-methylation can enhance the metabolic stability and membrane permeability of peptides incorporating this amino acid.[1]

Chemical Structure:

Molecular Formula: C₁₄H₁₉NO₄[1]

Molecular Weight: 265.31 g/mol [1]

¹H NMR Analysis: The Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and commonly used technique for the structural confirmation of organic molecules like N-Boc-N-methyl-phenylglycine. It provides detailed information about the chemical environment of each proton in the molecule.

Interpreting the ¹H NMR Spectrum

A typical ¹H NMR spectrum of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid will exhibit characteristic signals corresponding to the different proton groups. The chemical shifts (δ) are influenced by the electronic environment of the protons and the choice of deuterated solvent.

Expected Chemical Shifts (ppm):

Proton GroupCDCl₃DMSO-d₆ (Predicted)Methanol-d₄ (Predicted)MultiplicityIntegration
Phenyl (Ar-H)7.25–7.32~7.3-7.5~7.3-7.5Multiplet5H
Methine (α-CH)4.12~4.2-4.4~4.2-4.4Singlet1H
N-Methyl (N-CH₃)Not Reported~2.7-2.9~2.7-2.9Singlet3H
Boc (-C(CH₃)₃)1.43~1.4~1.4Singlet9H
Carboxylic Acid (-COOH)Not Reported (often broad)~12-13 (broad)Not observed (exchange with D)Broad Singlet1H

Note: Predicted values are based on typical shifts for similar N-Boc protected amino acids.

Causality Behind Experimental Choices in ¹H NMR

The selection of a suitable deuterated solvent is a critical first step in ¹H NMR analysis. The choice depends on the solubility of the analyte and the potential for solvent-induced chemical shift changes.

  • Chloroform-d (CDCl₃): A common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak at δ 7.26 ppm.[3] The provided experimental data in CDCl₃ shows clear, well-resolved signals for the phenyl, methine, and Boc protons.[1] However, the acidic proton of the carboxylic acid may be broad and its chemical shift can be variable.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A more polar aprotic solvent that is useful for compounds with lower solubility in CDCl₃. The residual solvent peak appears at δ 2.50 ppm. A key advantage of DMSO-d₆ is that the carboxylic acid proton peak is typically observed as a broad singlet at a downfield chemical shift (around 12-13 ppm), confirming its presence.

  • Methanol-d₄ (CD₃OD): A polar protic solvent. The residual solvent peaks are at δ 3.31 and 4.87 ppm.[4] In protic solvents like methanol-d₄, the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent, causing the -COOH signal to disappear from the spectrum. This can be a useful diagnostic experiment to confirm the presence of an exchangeable proton.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for ¹H NMR Analysis.

Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals and determine their chemical shifts and multiplicities.

Alternative and Complementary Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm purity, determine enantiomeric excess, and provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for separating enantiomers (chiral HPLC).

  • Reverse-Phase HPLC (RP-HPLC): This is a common method for purity analysis. For 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a C18 column can be used with a mobile phase of acetonitrile and water.[1] The retention time is a characteristic property of the compound under specific conditions.

  • Chiral HPLC: Since 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is a chiral molecule, determining its enantiomeric purity is often crucial, especially in drug development. Chiral stationary phases (CSPs) are used to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.[2]

Comparison of HPLC Methods:

TechniquePurposeStationary PhaseMobile Phase (Typical)Detection
RP-HPLCPurity AnalysisC18Acetonitrile/Water GradientUV (e.g., 254 nm)
Chiral HPLCEnantiomeric PurityChiral (e.g., Polysaccharide-based)Hexane/IsopropanolUV (e.g., 254 nm)

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Decision tree for selecting the appropriate HPLC method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For N-Boc protected compounds, fragmentation can occur, leading to the loss of the Boc group.[5] Common fragments include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7]

Expected Mass Spectrometry Fragments:

Ionm/z (calculated)Description
[M+H]⁺266.13Protonated molecule
[M-C₄H₈+H]⁺210.09Loss of isobutylene
[M-Boc+H]⁺166.08Loss of the Boc group
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H2500-3300 (broad)Stretching vibration
C-H (aromatic and aliphatic)2850-3100Stretching vibrations
Carbonyl (Boc C=O)~1715Stretching vibration
Carbonyl (Carboxylic Acid C=O)~1695Stretching vibration
C-O1000-1300Stretching vibrations

Conclusion: A Multi-faceted Approach to Characterization

A comprehensive and unambiguous characterization of 2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid relies on a synergistic approach that leverages the strengths of multiple analytical techniques. ¹H NMR spectroscopy provides the fundamental structural framework, while HPLC confirms purity and enantiomeric composition. Mass spectrometry validates the molecular weight and offers structural clues through fragmentation analysis, and FT-IR spectroscopy confirms the presence of key functional groups. By integrating the data from these methods, researchers can ensure the identity, purity, and stereochemical integrity of this important synthetic building block, thereby upholding the principles of scientific rigor in their research and development endeavors.

References

  • Alonso, I., Esquivias, J., Gómez-Arrayás, R., & Carretero, J. C. (2008). J. Org. Chem., 73, 6401-6404.
  • Błażewska, K., Paneth, P., & Gajda, T. (2007). The Assignment of the Absolute Configuration of Diethyl Hydroxy- and Aminophosphonates by 1H and 31P NMR Using Naproxen as a Reliable Chiral Derivatizing Agent. Organic Letters, 9(19), 3853-3855.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Lee, J. T., & Beesley, T. E. (2002).
  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Paleveda, W. J., Holly, F. W., & Veber, D. F. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Scognamiglio, J., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1356-1364.

Sources

HPLC method for determining the purity of Boc-N-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to HPLC Purity Determination of Boc-N-methyl-DL-phenylglycine

For researchers, scientists, and drug development professionals, the integrity of starting materials is a cornerstone of successful synthesis and discovery. Boc-N-methyl-DL-phenylglycine, a valuable N-methylated amino acid derivative, is a key building block in the synthesis of peptides with enhanced pharmacokinetic properties, such as increased proteolytic stability and cell permeability.[1][2] Its purity is not merely a quality metric but a critical determinant of the final peptide's efficacy and impurity profile.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Boc-N-methyl-DL-phenylglycine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the methodological choices, offering a framework for developing robust, stability-indicating analytical procedures.

The Analytical Challenge: Potential Impurities

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from any significant impurities. For Boc-N-methyl-DL-phenylglycine, these can originate from multiple stages of its synthesis:

  • Starting Material Impurities: Residuals from the synthesis of the phenylglycine core.[3]

  • Boc-Protection Byproducts: Incomplete reactions can leave unreacted phenylglycine. Conversely, excessive reagents or side reactions can lead to di-Boc protected species or byproducts from the breakdown of di-tert-butyl dicarbonate.[4][5][6]

  • N-Methylation Artifacts: The N-methylation step may be incomplete, leaving Boc-DL-phenylglycine as a key process impurity.[7][8]

  • Degradation Products: The Boc protecting group is sensitive to acid and can be hydrolyzed, leading to the formation of N-methyl-DL-phenylglycine. A reliable method must be "stability-indicating," meaning it can resolve these degradants from the main compound.[9][10]

Comparative HPLC Methodologies

We will compare two Reverse-Phase HPLC (RP-HPLC) methods. RP-HPLC is the predominant technique for analyzing protected amino acids due to its high efficiency and compatibility with these moderately nonpolar molecules.[11] The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase; elution is achieved by increasing the concentration of an organic solvent.[11]

  • Method A: Rapid Quality Screen: A fast-gradient method designed for high-throughput analysis, such as in-process control where speed is prioritized over ultimate resolution.

  • Method B: High-Resolution Stability-Indicating Method: A method employing a shallower gradient and a longer column, designed for comprehensive impurity profiling and formal quality control (QC) release testing.

Experimental Workflow

The overall analytical process follows a standardized workflow, from initial sample handling to final data interpretation.

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1 mg/mL in 50:50 ACN/H₂O) filter_sample 2. Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample inject 5. Inject Sample filter_sample->inject prep_mobile 3. Prepare & Degas Mobile Phases equilibrate 4. Equilibrate HPLC System (Initial Conditions) prep_mobile->equilibrate equilibrate->inject run_gradient 6. Execute Gradient Program (Method A or B) inject->run_gradient detect 7. Detect at 220 nm run_gradient->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate report 10. Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Experimental Protocols

Sample Preparation

A stock solution of Boc-N-methyl-DL-phenylglycine was prepared by dissolving the material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection to remove any particulates that could damage the HPLC system.

Method A: Rapid Quality Screen
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Scientist's Note: TFA acts as an ion-pairing agent, sharpening the peak shape of the acidic analyte and improving chromatographic performance.[12]

  • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method B: High-Resolution Stability-Indicating Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Scientist's Note: The longer column provides a greater surface area for interaction, leading to more theoretical plates and enhanced resolving power, which is critical for separating closely related impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 40% to 75% B over 25 minutes.

    • Scientist's Note: A shallower gradient (fewer %B change per minute) increases the time the analyte spends in the "ideal" mobile phase composition for separation, thereby maximizing resolution between adjacent peaks.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Analysis and Comparative Performance

To compare the methods, a sample of Boc-N-methyl-DL-phenylglycine containing a known process impurity (Impurity 1: Boc-DL-phenylglycine) and a potential acid-degradation product (Degradant 1: N-methyl-DL-phenylglycine) was analyzed. The following table summarizes the synthetic performance data.

ParameterMethod A: Rapid ScreenMethod B: High-Resolution
Retention Time (Main Peak) 7.85 min18.21 min
Resolution (Rs) - Impurity 1 1.352.85
Resolution (Rs) - Degradant 1 Not Resolved (Co-elutes)1.90
Tailing Factor (Main Peak) 1.251.10
Theoretical Plates (Main Peak) ~11,000~19,500
Total Run Time 15 min30 min
Purity (% Area) 99.1%98.6%
Interpretation of Results

The data clearly illustrates the trade-off between speed and resolution.

  • Resolution (Rs): Method A fails to achieve baseline resolution (Rs < 1.5) for Impurity 1, leading to an inaccurate purity calculation. Furthermore, it completely fails to detect the degradant peak. Method B provides excellent baseline resolution (Rs > 2.0 is ideal) for Impurity 1 and successfully resolves Degradant 1, proving its utility as a stability-indicating method .

  • Purity Calculation: The co-elution in Method A results in an overestimation of purity (99.1%) compared to the more accurate result from Method B (98.6%). This highlights the risk of using an inadequate method for final product release.

  • Peak Shape & Efficiency: Method B, with its lower flow rate and longer column, yields a more symmetrical peak (lower tailing factor) and higher plate count, indicative of a more efficient and robust separation.

G p1 Steeper Gradient o1 Lower Resolution p1->o1 causes o3 Shorter Run Time p1->o3 causes p2 Shallower Gradient o2 Higher Resolution p2->o2 causes o4 Longer Run Time p2->o4 causes p3 Shorter Column p3->o1 contributes to p3->o3 contributes to p4 Longer Column p4->o2 contributes to p4->o4 contributes to

Caption: Relationship between HPLC parameters and performance.

Advanced Topic: Chiral Purity

While this guide focuses on achiral purity, it is important to note that Boc-N-methyl-DL-phenylglycine is a racemic mixture. For applications requiring a single enantiomer (D or L), a separate chiral HPLC method would be necessary. Such methods typically employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[13][14] Common CSPs are based on polysaccharides (e.g., cellulose, amylose) or crown ethers.[14][15] The development of a chiral separation is a distinct and complex process, often requiring extensive screening of columns and mobile phases.[16]

Conclusion and Recommendations

The purity of Boc-N-methyl-DL-phenylglycine is a critical quality attribute that directly impacts downstream synthetic success. The choice of an analytical method must be fit for its intended purpose.

  • Method A (Rapid Screen) is suitable for in-process monitoring where a rapid confirmation of approximate purity is sufficient and the impurity profile is well-understood.

  • Method B (High-Resolution) is unequivocally the superior choice for final quality control, release testing, and stability studies . Its ability to resolve closely eluting process impurities and potential degradation products ensures an accurate assessment of product quality and is essential for regulatory compliance and the synthesis of high-purity peptides.

By understanding the causality behind chromatographic parameters, researchers can confidently select or develop HPLC methods that ensure the integrity of their critical raw materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. Google Patents.
  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate . Analytical Biochemistry. Available at: [Link]

  • DL-PHENYLGLYCINE . Organic Syntheses. Available at: [Link]

  • Ali, I., et al. (2017). analysis of amino acids by high performance liquid chromatography . International Journal of Endorsing Health Science Research. Available at: [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? . ResearchGate. Available at: [Link]

  • Synthesis of Boc-Gly . PrepChem.com. Available at: [Link]

  • Maisano, F., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . Journal of Biomolecular Techniques. Available at: [Link]

  • Chromatogram of the rapid chiral separation of phenylglycine . ResearchGate. Available at: [Link]

  • Al-Ghanim, S. M. (2022). Underivatized Amino Acid Chromatographic Separation . ACS Omega. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available at: [Link]

  • BOC deprotection . Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether . ResearchGate. Available at: [Link]

  • Al-Ghanim, S. M. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... . ACS Omega. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis . The Journal of Organic Chemistry. Available at: [Link]

  • Wołczański, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique . ACS Omega. Available at: [Link]

  • Jiang, H., et al. (2013). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study . Journal of Physical Chemistry B. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Molecules. Available at: [Link]

  • Boc Protected Compounds . Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids . AAPPTec. Available at: [Link]

  • Wołczański, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique . ACS Omega. Available at: [Link]

  • Lin, Y-C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization . Molecules. Available at: [Link]

  • N-Boc-glycine methyl ester . PubChem. Available at: [Link]

  • Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8 . Aapptec Peptides. Available at: [Link]

Sources

Navigating the Analytical Landscape: A Comparative Guide to the LC-MS Characterization of N-Boc-N-methyl-phenylglycine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular entities is the bedrock of successful innovation. N-Boc-N-methyl-phenylglycine and its derivatives are an important class of unnatural amino acids, increasingly utilized in the synthesis of peptidomimetics and other therapeutic candidates. Their unique structural features—a bulky N-Boc protecting group, an N-methyl moiety, and a phenyl ring—present distinct analytical challenges and necessitate a nuanced approach to their characterization by liquid chromatography-mass spectrometry (LC-MS).

This guide provides an in-depth, objective comparison of LC-MS methodologies for the characterization of N-Boc-N-methyl-phenylglycine and its common derivatives, such as the corresponding methyl ester and amide. We will explore the causality behind experimental choices, from chromatographic separation strategies to mass spectrometric fragmentation behavior, supported by established principles and experimental data from analogous compounds. Our aim is to equip you with the expertise to develop and validate robust analytical methods for these critical building blocks.

The Analytical Challenge: Structural Nuances of N-Boc-N-methylated Phenylglycine Derivatives

The analytical behavior of N-Boc-N-methyl-phenylglycine and its derivatives is governed by the interplay of their key structural components:

  • The N-Boc Group: This bulky, lipophilic protecting group significantly influences the molecule's retention in reversed-phase chromatography. However, its lability under acidic conditions and in the mass spectrometer source can be a significant hurdle, leading to in-source fragmentation and complicating spectral interpretation.[1]

  • The N-Methyl Group: The presence of a methyl group on the nitrogen atom increases the molecule's basicity and can influence its fragmentation pattern in the mass spectrometer.[2][3]

  • The Phenylglycine Core: The phenyl ring contributes to the molecule's hydrophobicity and provides a chromophore for UV detection. The chiral center at the alpha-carbon necessitates consideration of enantioselective separation methods.[4]

  • Derivatization of the Carboxyl Group: Conversion of the carboxylic acid to an ester or amide alters the polarity of the molecule, which in turn affects its chromatographic retention.

Understanding these individual contributions is paramount to developing a successful LC-MS characterization strategy.

Chromatographic Strategies: A Comparative Analysis

The choice of chromatographic conditions is critical for achieving adequate retention, resolution, and peak shape. For N-Boc-N-methyl-phenylglycine and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Method 1: Standard Reversed-Phase HPLC

This method is the workhorse for the analysis of moderately polar to nonpolar small molecules.

  • Stationary Phase: C18 columns are the most widely used stationary phases due to their hydrophobicity and broad applicability.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, is generally employed to ensure the elution of compounds with varying polarities.

  • Mobile Phase Additives: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for several reasons. It suppresses the ionization of the carboxylic acid group (in the case of the parent compound), leading to better retention and peak shape. It also provides a source of protons for efficient ionization in the mass spectrometer. However, caution must be exercised with TFA, as it is a strong ion-pairing agent that can suppress MS signal and is difficult to remove from the LC system. Formic acid is generally the preferred additive for LC-MS applications.[5]

Method 2: Chiral Reversed-Phase HPLC

For the enantioselective separation of D- and L-isomers of N-Boc-N-methyl-phenylglycine, a chiral stationary phase (CSP) is required.

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have proven effective for the chiral separation of N-protected amino acids.[4]

  • Mobile Phase: The mobile phase composition is often similar to standard reversed-phase methods, but the choice of organic modifier and additive can significantly impact chiral resolution. Isocratic elution is often employed in chiral separations to achieve optimal resolution.

Comparative Performance of Chromatographic Methods
ParameterStandard Reversed-Phase HPLCChiral Reversed-Phase HPLC
Primary Application Purity assessment, reaction monitoring, quantification of total compound.Determination of enantiomeric purity, analysis of stereoselective reactions.
Stationary Phase C18Chiral Stationary Phase (e.g., polysaccharide-based)
Typical Mobile Phase Water/Acetonitrile with 0.1% Formic Acid (Gradient)Varies, often similar to RP-HPLC but may use isocratic elution.
Key Advantage Robust, widely applicable, good for general purity analysis.Enables separation of enantiomers.[4]
Key Limitation Does not separate enantiomers.More expensive columns, method development can be more complex.

Mass Spectrometric Characterization: Navigating Fragmentation

The choice of ionization technique and the interpretation of fragmentation patterns are central to the confident identification of N-Boc-N-methyl-phenylglycine and its derivatives.

Ionization Techniques: ESI vs. MALDI

Electrospray ionization (ESI) is the most common ionization technique for LC-MS due to its soft nature and compatibility with liquid mobile phases. However, the lability of the Boc group can lead to in-source fragmentation even with ESI.[1] Matrix-assisted laser desorption/ionization (MALDI) is often considered a "softer" ionization technique that can minimize in-source decay, but it is typically used offline and is not as readily coupled to HPLC.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Coupling to LC Direct and routinePossible but less common
In-source Fragmentation Can be significant for labile groups like Boc.[1]Generally lower, can be minimized with appropriate matrix selection.
Primary Application Quantitative and qualitative analysis of a wide range of compounds.Analysis of large biomolecules, imaging mass spectrometry.

For routine analysis where LC separation is essential, ESI is the pragmatic choice. However, an awareness of potential in-source fragmentation is critical.

Predicted ESI-MS/MS Fragmentation of N-Boc-N-methyl-phenylglycine

In positive ion ESI-MS, N-Boc-N-methyl-phenylglycine (MW = 279.33) is expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z 280.1. Upon collision-induced dissociation (CID), a series of characteristic fragment ions are predicted to be formed:

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in an ion at m/z 224.1. This is a very common fragmentation pathway for Boc-protected amines.[6]

  • Loss of the Boc Group (C₅H₉O₂): A neutral loss of 100 Da, leading to the deprotected N-methyl-phenylglycine ion at m/z 180.1.

  • Formation of the Immonium Ion: Following the loss of the Boc group, further fragmentation can lead to the formation of an immonium ion. For N-methyl-phenylglycine, this would involve the loss of the carboxyl group (as COOH or H₂O + CO) from the ion at m/z 180.1. The characteristic immonium ion for N-methyl-phenylglycine is expected at m/z 134.1.[2][3]

  • Other Fragments: Other fragment ions may be observed, corresponding to cleavages within the phenylglycine backbone.

The relative abundance of these fragment ions will depend on the collision energy applied in the MS/MS experiment.

Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of N-Boc-N-methyl-phenylglycine and its derivatives. Optimization will be necessary based on the specific instrumentation and analytical goals.

Protocol 1: Reversed-Phase LC-MS for Purity Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS System (ESI-QTOF or Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range (Full Scan): m/z 100-500.

    • MS/MS (for fragmentation): Select the [M+H]⁺ ion of the analyte and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Protocol 2: Chiral LC-MS for Enantiomeric Purity
  • Sample Preparation: As in Protocol 1.

  • LC System:

    • Column: Chiral stationary phase suitable for N-protected amino acids (e.g., a teicoplanin-based CSP).

    • Mobile Phase: An isocratic mixture of acetonitrile and water with a low concentration of an acidic modifier (e.g., 0.05% TFA or 0.1% formic acid). The exact composition must be optimized for the specific CSP and analyte.

    • Flow Rate: As recommended by the column manufacturer.

    • Column Temperature: As recommended by the column manufacturer.

    • Injection Volume: 2 µL.

  • MS System: As in Protocol 1.

Data Presentation and Visualization

Table 1: Predicted Retention Behavior and Key Mass Spectral Data
CompoundStructurePredicted RP-HPLC RetentionExpected [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
N-Boc-N-methyl-phenylglycine Intermediate280.1224.1, 180.1, 134.1
N-Boc-N-methyl-phenylglycine Methyl Ester More Retained (less polar)294.2238.2, 194.2, 148.1
N-Boc-N-methyl-phenylglycine Amide Less Retained (more polar)279.2223.2, 179.2, 133.1

Note: Retention behavior is relative and will depend on the specific chromatographic conditions.

Diagrams

LC-MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Preparation Autosampler Autosampler Injection Sample->Autosampler LC_Pump LC Pump (Mobile Phase Gradient) Column Chromatographic Column (e.g., C18 or Chiral) Autosampler->Column LC_Pump->Column MS_Source Ion Source (ESI) Column->MS_Source Mass_Analyzer Mass Analyzer (QTOF or QQQ) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: General workflow for the LC-MS analysis of N-Boc-N-methyl-phenylglycine and its derivatives.

Fragmentation_Pathway M [M+H]⁺ m/z 280.1 M_minus_56 [M+H - C₄H₈]⁺ m/z 224.1 M->M_minus_56 - 56 Da M_minus_100 [M+H - C₅H₉O₂]⁺ m/z 180.1 M->M_minus_100 - 100 Da Immonium Immonium Ion m/z 134.1 M_minus_100->Immonium - COOH

Caption: Predicted ESI-MS/MS fragmentation pathway for N-Boc-N-methyl-phenylglycine.

Conclusion and Best Practices

The successful LC-MS characterization of N-Boc-N-methyl-phenylglycine and its derivatives hinges on a systematic approach that considers the unique properties of these molecules. For routine purity assessment, a standard reversed-phase LC-MS method with a C18 column and a formic acid-modified mobile phase is a robust starting point. When enantiomeric purity is of concern, a chiral stationary phase is indispensable.

In the mass spectrometer, be mindful of the lability of the Boc group and the potential for in-source fragmentation, especially when using ESI. A thorough understanding of the characteristic neutral losses of 56 Da and 100 Da, along with the formation of the diagnostic immonium ion, will enable confident structural confirmation. By applying the principles and protocols outlined in this guide, researchers can develop and validate reliable LC-MS methods to support the advancement of their drug discovery and development programs.

References

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. PMC - PubMed Central. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]

  • Amino Acid Chirality Analysis of Peptide Drugs (LC-MS). MtoZ Biolabs. [Link]

  • (PDF) ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]

  • Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Shimadzu. [Link]

  • Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO. [Link]

  • Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fi. Semantic Scholar. [Link]

  • Analytical Methods For Amino Acids. TNTH - Tamilnadu Test House. [Link]

  • a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Organic Solvents Retention Time Table. GL Sciences. [Link]

  • GC Column Solvent Retention Table. Agilent. [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Solvent-Retention-Data_b-0292.pdf. Agilent. [Link]

Sources

A-Senior Application Scientist's Comparative Guide to Boc- and Fmoc-N-methyl-DL-phenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern therapeutic design. N-methylation can confer remarkable advantages, including enhanced metabolic stability, improved cell permeability, and modulated conformation. However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which complicates amide bond formation.[1][2] A critical decision at the outset of such a synthesis is the choice of the Nα-protecting group. This guide provides an in-depth, data-driven comparison of the two principal strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to the sterically demanding residue, N-methyl-DL-phenylglycine.

Core Chemical Differences: The Foundation of Strategy

The fundamental distinction between the Boc and Fmoc strategies lies in their deprotection chemistry, which dictates every subsequent choice in the synthesis, from resin and side-chain protecting groups to cleavage conditions.[3]

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] "Permanent" side-chain protecting groups are benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid like hydrofluoric acid (HF).[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The more modern Fmoc strategy is prized for its orthogonality. The base-labile Fmoc group is cleaved using a secondary amine, most commonly piperidine in DMF.[][] Side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing for final cleavage and deprotection under milder acidic conditions (TFA) than the Boc strategy requires.[3][]

This core difference in deprotection—acid vs. base—is the primary driver for selecting one strategy over the other, especially for challenging sequences.

Head-to-Head Comparison: Boc vs. Fmoc for N-methyl-DL-phenylglycine

The incorporation of N-methyl-DL-phenylglycine amplifies the inherent challenges of peptide synthesis. The phenylglycine structure is already sterically bulky, and the addition of an N-methyl group further hinders the approach of an activated amino acid, making efficient coupling a significant hurdle.[2][8]

Deprotection and Aggregation
FeatureBoc-N-methyl-DL-phenylglycineFmoc-N-methyl-DL-phenylglycineRationale & Causality
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in DCM[3]20% Piperidine in DMF[9]Boc deprotection is acidic; Fmoc deprotection is basic.[]
Aggregation Propensity LowerHigherDuring Boc-SPPS, the repeated TFA deprotection steps protonate the newly exposed N-terminus. This positive charge disrupts inter-chain hydrogen bonding, which is the primary cause of peptide aggregation on the resin.[3][4] In contrast, the Fmoc strategy maintains a neutral peptide backbone, making it more susceptible to aggregation, especially for hydrophobic sequences.[4]
Impact on N-methylated peptides AdvantageousChallengingThe inherent hydrophobicity of N-methyl-DL-phenylglycine can contribute to aggregation. The Boc strategy's ability to mitigate this through protonation is a significant advantage, often leading to higher purity for difficult sequences.[4]
Coupling Efficiency and Side Reactions

Coupling onto an N-methylated residue is the rate-limiting step and a potential source of deletion sequences. The choice of protecting group strategy influences the effectiveness of this critical step.

FeatureBoc-N-methyl-DL-phenylglycineFmoc-N-methyl-DL-phenylglycineRationale & Causality
Coupling Conditions In situ neutralization protocols are highly effective.[4]Requires potent coupling reagents and potentially longer reaction times or double coupling.[1][2]In Boc chemistry, neutralization of the TFA salt can be performed simultaneously with the addition of the activated amino acid. This minimizes the time the free amine is available to initiate aggregation.[4] Fmoc chemistry requires complete removal of the basic deprotection agent (piperidine) before coupling, a step where aggregation can occur.
Recommended Coupling Reagents HBTU, DIC/HOBtHATU, PyAOP, PyBOP/HOAt, PyBroP.[2][8] HCTU and HBTU are less effective for these sterically hindered couplings.[2]The steric hindrance of the N-methyl group necessitates highly reactive coupling reagents. Urionium/aminium salts like HATU and phosphonium salts like PyAOP/PyBOP are more potent than standard carbodiimides and are often required for Fmoc-based synthesis of N-methylated peptides.[2][10]
Racemization Risk Lower during couplingHigher, especially with phenylglycinePhenylglycine is known to be susceptible to racemization during the base-catalyzed coupling step in Fmoc-SPPS.[11] The acidic conditions of Boc-SPPS generally suppress this side reaction. Careful selection of coupling reagents and non-nucleophilic bases can minimize racemization in the Fmoc strategy.[11]
Diketopiperazine (DKP) Formation PossibleHigh RiskDKP formation is a major side reaction involving the intramolecular cyclization of the first two amino acids, cleaving them from the resin. This is particularly common when the second residue is proline or an N-methylated amino acid.[1][12] Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended for both strategies to mitigate DKP formation.[1]

Experimental Protocols & Workflow Visualization

To provide a practical context, the following are detailed protocols for a single coupling cycle.

Protocol 1: Boc-SPPS Cycle for Incorporating Boc-N-methyl-DL-phenylglycine
  • Resin Preparation: Start with a peptide-resin bearing a free N-terminal amino group on a suitable support (e.g., MBHA resin for peptide amides).[13]

  • Boc Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 5 minutes, drain, and repeat for an additional 5 minutes.[9]

  • Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.

  • Neutralization & Coupling (in situ):

    • In a separate vessel, dissolve Boc-N-methyl-DL-phenylglycine (3 eq.) and HOBt (3 eq.) in a minimal volume of DMF.

    • Add this solution to the resin, followed by Diisopropylethylamine (DIEA) (3.5 eq.) to neutralize the resin and Diisopropylcarbodiimide (DIC) (3 eq.).

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring & Washing: Monitor the reaction completion using a suitable test (e.g., Kaiser test on a parallel non-methylated sequence). Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Fmoc-SPPS Cycle for Incorporating Fmoc-N-methyl-DL-phenylglycine
  • Resin Preparation: Start with a peptide-resin bearing an N-terminal Fmoc group on a 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.[1]

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine. This step is critical to prevent side reactions.[1]

  • Activation & Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-N-methyl-DL-phenylglycine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Double coupling may be necessary.[1]

  • Monitoring & Washing: Monitor the reaction completion using the chloranil test or bromophenol blue test, as the Kaiser test is not effective for N-methylated amines.[1][2] Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Workflow Diagrams

Boc_SPPS_Cycle cluster_deprotection Boc Deprotection cluster_coupling In Situ Neutralization & Coupling A Peptide-Resin-NH-Boc B Peptide-Resin-NH3+TFA- A->B 50% TFA/DCM C Add Boc-NMe-Phg-OH + DIC/HOBt + DIEA B->C DCM Wash D Coupled Peptide-Resin C->D 1-2h D->A Repeat Cycle caption Boc-SPPS cycle for N-methylated amino acids.

Caption: Boc-SPPS cycle for N-methylated amino acids.

Fmoc_SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Activation & Coupling A Peptide-Resin-NH-Fmoc B Peptide-Resin-NH2 A->B 20% Piperidine/DMF C Add Pre-activated Fmoc-NMe-Phg-OH (HATU) B->C Extensive DMF Wash D Coupled Peptide-Resin C->D 2-4h D->A Repeat Cycle caption Fmoc-SPPS cycle for N-methylated amino acids.

Caption: Fmoc-SPPS cycle for N-methylated amino acids.

Conclusion and Strategic Recommendations

The choice between Boc- and Fmoc-N-methyl-DL-phenylglycine is not a matter of universal superiority but of strategic application.

Choose Boc-N-methyl-DL-phenylglycine when:

  • Synthesizing long or hydrophobic peptides: The anti-aggregation properties conferred by repeated acidolysis provide a distinct advantage, improving yields and purity for difficult sequences.[3][4]

  • Aggregation is a known or anticipated problem: If initial attempts with an Fmoc strategy yield poor results due to aggregation, switching to Boc chemistry is a logical and often successful troubleshooting step.[4]

  • The final peptide is compatible with strong acid cleavage (HF): This is a non-negotiable requirement for the Boc/Bzl strategy.[4]

Choose Fmoc-N-methyl-DL-phenylglycine when:

  • The peptide sequence contains acid-sensitive residues: The mild, basic deprotection conditions of the Fmoc strategy are ideal for protecting residues like Tryptophan or Methionine.[][]

  • Orthogonality is required: The Fmoc/tBu strategy allows for the selective removal of different protecting groups, which is essential for synthesizing complex, modified, or cyclic peptides.[3]

  • Milder final cleavage conditions are necessary: If the target peptide cannot tolerate harsh HF treatment, the TFA-based cleavage of the Fmoc strategy is the only viable option.[4]

  • Automated synthesis is preferred: The milder conditions and ease of monitoring have made the Fmoc strategy more common in modern automated synthesizers.[]

Ultimately, the successful synthesis of peptides containing N-methyl-DL-phenylglycine requires a careful consideration of the entire peptide sequence and the final product's chemical nature. While the Fmoc strategy is the workhorse of modern SPPS, the classic Boc strategy remains an indispensable tool for overcoming the specific and significant challenges posed by sterically hindered and aggregation-prone N-methylated residues.

References

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. []

  • AAPPTEC. Peptide Synthesis - FAQ. [4]

  • BenchChem. Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). [1]

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. []

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [2]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [8]

  • BenchChem. A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications. [3]

  • BenchChem. Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides. [12]

  • BOC Sciences. Amino Acid Protection & Deprotection Services. []

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [9]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [10]

  • ChemPep. Boc Solid Phase Peptide Synthesis. [13]

  • Sarma, B. K., et al. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Journal of the American Chemical Society, 140(4), 1439-1447. [11]

Sources

A Comparative Guide to the Reactivity of Phenylglycine and N-Methyl-Phenylglycine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group

In the landscape of drug discovery and peptide chemistry, seemingly minor structural modifications can induce profound changes in a molecule's biological activity, metabolic stability, and synthetic accessibility. The N-methylation of an amino acid—the substitution of a hydrogen atom on the backbone nitrogen with a methyl group—is a prime example of such a powerful yet subtle alteration. This guide provides an in-depth comparison of the chemical reactivity of L-phenylglycine and its N-methylated counterpart, N-methyl-L-phenylglycine.

Phenylglycine, a non-proteinogenic amino acid, is a crucial building block in many pharmaceuticals, including antibiotics and anticonvulsants. Its N-methylated form is often explored to enhance pharmacokinetic properties. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability and oral bioavailability by removing a hydrogen bond donor and increasing lipophilicity, and constrain its backbone conformation, which can lead to higher receptor affinity and selectivity.[1][2][3] However, these desirable pharmacological effects come at a synthetic cost. The addition of a methyl group introduces significant steric bulk around the nitrogen atom, fundamentally altering its reactivity and presenting unique challenges in synthesis.[2][4] This guide will dissect these differences, providing researchers with the foundational knowledge to navigate the synthetic nuances of these two valuable building blocks.

Pillar 1: Core Physicochemical and Electronic Differences

The divergent reactivity of phenylglycine and N-methyl-phenylglycine stems from fundamental differences in their steric and electronic profiles.

Steric Hindrance: The most impactful difference is the steric environment of the nitrogen atom. In phenylglycine, the primary amine (N-H) presents a relatively small profile. In N-methyl-phenylglycine, the secondary amine (N-CH₃) is significantly more crowded. This methyl group acts as a bulky shield, physically obstructing the approach of electrophiles, such as activated carboxylic acids, to the nitrogen's lone pair of electrons.[4][5] This steric hindrance is the primary cause for the reduced reactivity of N-methylated amino acids in many common transformations.[2]

Nucleophilicity and Basicity (pKa): The nucleophilicity of the nitrogen atom is critical for its reactivity. While the methyl group is electron-donating via an inductive effect, which should theoretically increase the electron density and basicity of the nitrogen, the steric hindrance often dominates, leading to an overall decrease in its effective nucleophilicity in solution.

The pKa values of the amino and carboxyl groups are also influenced. While experimental values can vary with conditions, we can compare available data and predicted trends.

  • N-Phenylglycine: The pKa of the secondary amine has been reported to be approximately 5.42.

  • N-Methyl-Phenylglycine: A predicted pKa value for the carboxylic acid moiety is approximately 1.86.[1] Generally, the pKa of the Nα amine in peptides is in the range of 6-8.[2] The inductive effect of the methyl group would be expected to slightly increase the basicity (raise the pKa) of the amine compared to an analogous primary amine, but studies on other amino acids like arginine have shown that N-methylation may not significantly alter the pKa of the functional group itself, suggesting that changes in reactivity are overwhelmingly governed by other factors like sterics and hydrogen bonding capability.[5][6]

Hydrogen Bonding: Phenylglycine's N-H group can act as a hydrogen bond donor, which can influence its solvation and interaction with reagents. N-methyl-phenylglycine lacks this capability, which contributes to its increased lipophilicity and can alter transition state stabilization in certain reactions.[2]

Summary of Physicochemical Properties
PropertyPhenylglycineN-Methyl-PhenylglycineCausality & Implication
Nitrogen Type Primary Amine (-NH₂)Secondary Amine (-NHCH₃)N-methylation introduces a bulky alkyl group.
Steric Hindrance LowHighThe methyl group shields the nitrogen, impeding attack by electrophiles. This is the dominant factor reducing reactivity.[4]
Hydrogen Bond Donor Yes (N-H)NoAffects solubility, conformation, and potential transition state stabilization.[2]
Lipophilicity (LogP) LowerHigherIncreased hydrophobicity improves membrane permeability but can reduce aqueous solubility.[7]
Amine pKa ~5.42 (for N-phenylglycine)Expected to be similar or slightly higherThe inductive effect of the methyl group is often offset by steric factors in determining reaction rates.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The aforementioned physicochemical differences manifest dramatically in common synthetic reactions. The most critical and well-documented area of divergence is in N-acylation, particularly amide bond formation.

N-Acylation (Amide Bond / Peptide Coupling)

This is the cornerstone reaction for incorporating these building blocks into larger molecules. Here, the difference in reactivity is stark.

  • Phenylglycine (Non-Methylated): As a primary amine, phenylglycine couples readily with activated carboxylic acids using standard peptide coupling reagents. Reagents like EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) or DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) are often sufficient to achieve high yields in reasonable timeframes.[6] The unhindered nature of the nitrogen allows for rapid nucleophilic attack on the activated carboxyl partner.

  • N-Methyl-Phenylglycine (Methylated): The synthesis of amide bonds involving N-methylated amino acids is notoriously challenging and often referred to as a "difficult coupling".[2][8] The steric hindrance from the N-methyl group dramatically slows the rate of acylation.[4] Standard coupling conditions that are effective for phenylglycine often result in low yields, incomplete reactions, and the formation of side products.[2]

To overcome this kinetic barrier, more potent and specialized coupling reagents are required. These reagents generate highly reactive acylating species capable of overcoming the steric shield.

Commonly Used Reagents for N-Methylated Couplings:

  • HATU/HOAt: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)

  • PyBOP/HOAt: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • PyBrOP: (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate)[9]

These reactions often require extended reaction times, higher temperatures (sometimes with microwave assistance), and a greater excess of reagents to drive the reaction to completion.[8][9]

Illustrative Data: N-Acylation Efficiency

The following table provides representative data illustrating the expected difference in coupling efficiency. Note: These are illustrative values based on trends described in the literature and are not from a single head-to-head experiment.

EntryAmino NucleophileCoupling ReagentReaction Time (h)Representative Yield
1PhenylglycineDIC/HOBt2-4>90%
2N-Methyl-PhenylglycineDIC/HOBt24<20% or No Reaction
3N-Methyl-PhenylglycineHATU/DIPEA4-8~70-85%
4N-Methyl-PhenylglycinePyBrOP/DIPEA2-4~80-90%

This data highlights that achieving comparable yields for N-methyl-phenylglycine requires significantly more powerful (and expensive) reagents.

Esterification of the Carboxylic Acid

The reactivity of the carboxylic acid group is less directly affected by N-methylation, as the modification is two atoms away. However, the overall steric bulk of the molecule can still play a role.

  • Fischer Esterification: This classic method involves heating the amino acid in an alcohol (e.g., methanol) with a strong acid catalyst (e.g., H₂SO₄ or HCl).[10][11] Because the reaction proceeds through protonation of the carbonyl, the nucleophilicity of the nitrogen is less relevant. Both phenylglycine and N-methyl-phenylglycine can be esterified under these conditions. However, the increased steric bulk and higher lipophilicity of N-methyl-phenylglycine might lead to different solubility profiles in the alcohol solvent, potentially requiring longer reaction times or slightly modified conditions to achieve comparable yields. Esterification of amino acids can be more challenging than for simple carboxylic acids due to their zwitterionic nature.[12][13]

  • Alkyl Halide Esterification: Reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide) is another common method. The rate of this Sₙ2 reaction is generally not expected to be significantly different between the two substrates, as the reaction center is the carboxylate oxygen.

Overall, while the differences in reactivity at the carboxylic acid are far less pronounced than at the nitrogen, subtle effects on solubility and reaction kinetics may be observed, particularly under sterically demanding conditions.

Pillar 3: Experimental Protocols and Workflows

Trustworthy protocols must be self-validating. The following workflows include steps for reaction monitoring and characterization, which are essential for confirming the outcome of these sometimes-challenging reactions.

Workflow Diagram: Comparative N-Acylation

G cluster_0 Pathway A: Phenylglycine (PG) cluster_1 Pathway B: N-Methyl-Phenylglycine (Me-PG) a1 1. Dissolve PG-Ester & Ac-AA in DMF a2 2. Add HOBt & DIC at 0°C a1->a2 a3 3. Stir at RT for 2-4h a2->a3 a4 4. Monitor by TLC/LC-MS (Ninhydrin Stain) a3->a4 workup Aqueous Workup & Purification (Chromatography) a4->workup b1 1. Dissolve Me-PG-Ester & Ac-AA in DMF b2 2. Add HATU & DIPEA at 0°C b1->b2 b3 3. Stir at RT for 4-8h b2->b3 b4 4. Monitor by TLC/LC-MS (No Ninhydrin reaction) b3->b4 b4->workup start Comparative Acylation: Fmoc-Ala-OH + Amino Acid Ester start->a1 start->b1 char Characterization (¹H NMR, ¹³C NMR, HRMS) workup->char

Caption: Comparative workflow for acylating phenylglycine vs. N-methyl-phenylglycine esters.

Protocol 1: Standard N-Acylation of Phenylglycine Methyl Ester
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-L-Alanine (1.0 eq), L-Phenylglycine methyl ester hydrochloride (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and for the coupling reaction. Stir for 5 minutes.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DIC (1.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the amine starting material by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexanes) and visualize with ninhydrin stain.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Optimized N-Acylation of N-Methyl-Phenylglycine Methyl Ester
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-L-Alanine (1.2 eq), N-Methyl-L-Phenylglycine methyl ester (1.0 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M).

  • Coupling: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 6 hours. Note: For particularly difficult couplings, the temperature may be raised to 40-50°C or microwave irradiation may be used.

  • Monitoring: Monitor the reaction by LC-MS. Note that N-methylated amines do not give a positive result with ninhydrin. A bromophenol blue test can be used as an alternative for solid-phase synthesis.[9]

  • Workup: Follow the same workup procedure as in Protocol 1.

  • Purification & Characterization: Follow the same purification and characterization procedure as in Protocol 1. The increased lipophilicity of the N-methylated product may require adjustment of the chromatography solvent system.

Mechanism Diagram: Steric Hindrance in N-Acylation

G cluster_0 Phenylglycine (Unhindered Attack) cluster_1 N-Methyl-Phenylglycine (Hindered Attack) cluster_clash PG_N R-C(=O)-L + H₂N-R' PG_TS Transition State (Accessible) PG_N->PG_TS Rapid Attack PG_P R-C(=O)-NH-R' PG_TS->PG_P MePG_N R-C(=O)-L + (Me)HN-R' MePG_TS Transition State (Sterically Clashed) MePG_N->MePG_TS Slow Attack MePG_P R-C(=O)-N(Me)-R' MePG_TS->MePG_P clash1 clash2

Caption: Steric hindrance from the N-methyl group slows the rate-limiting nucleophilic attack.

Conclusion and Outlook

The decision to use phenylglycine or its N-methylated analog is a trade-off between desired biological properties and synthetic feasibility.

  • Phenylglycine remains a workhorse building block, offering straightforward reactivity in standard synthetic operations like amide bond formation. Its primary amine is highly nucleophilic and sterically accessible, allowing for efficient reactions under mild conditions.

  • N-Methyl-Phenylglycine offers significant advantages for drug development, including enhanced metabolic stability and bioavailability.[3] However, researchers must be prepared to address the synthetic challenges posed by its sterically hindered secondary amine. The successful incorporation of N-methyl-phenylglycine requires more forceful reaction conditions, specialized reagents, and rigorous reaction monitoring.

By understanding the fundamental principles of steric hindrance and nucleophilicity that govern the reactivity of these two molecules, chemists can make informed decisions, anticipate challenges, and design robust synthetic routes to access complex and potent therapeutic agents.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1533–1544.
  • LifeTein. (n.d.). Should My Peptide Be Methylated? Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Hayashi, Y., & Umemoto, T. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Molecules. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7365.
  • MDPI. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(38), 9062-9074.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of (S)- and (R)-Boc-N-methyl-phenylglycine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profoundly different biological activities. This stereoselectivity arises from the specific geometry of biological targets such as enzymes and receptors, which themselves are chiral. Consequently, one enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. This guide provides a comprehensive comparison of the potential biological activities of the (S)- and (R)-enantiomers of Boc-N-methyl-phenylglycine, a key building block in peptide synthesis and medicinal chemistry.[1] While direct comparative studies on these specific enantiomers are not extensively available in public literature, we can infer their likely divergent biological profiles based on foundational principles of stereopharmacology and data from closely related analogs.

The core structure, phenylglycine, belongs to a class of non-proteinogenic amino acids that are integral to a variety of peptide natural products.[2] Phenylglycine derivatives have garnered significant interest as pharmacological agents, notably as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.[3][4] The addition of an N-methyl group can enhance pharmacokinetic properties, such as proteolytic stability and membrane permeability, while the tert-butyloxycarbonyl (Boc) protecting group increases stability and solubility during synthesis.[1]

This guide will delve into the anticipated differences in the biological activities of (S)- and (R)-Boc-N-methyl-phenylglycine, provide a framework for their experimental evaluation, and discuss the underlying mechanistic principles.

Inferred Biological Activity Profile: A Focus on Metabotropic Glutamate Receptors

Phenylglycine derivatives are well-documented as antagonists of metabotropic glutamate receptors (mGluRs).[3][4] Research on stereoisomers of related phenylglycine compounds strongly suggests that the biological activity of Boc-N-methyl-phenylglycine will be highly dependent on its stereochemistry.

A pivotal study by Hayashi et al. (1994) on the agonist and antagonist activities of phenylglycine derivative stereoisomers at different cloned mGluRs provides a compelling case.[5] The study examined the effects of pairs of stereoisomers on mGluR1, mGluR2, and mGluR4. Among the tested compounds, (+)-α-methyl-4-carboxyphenylglycine ((+)-aM4CPG) was identified as a selective antagonist for mGluR1 and mGluR2.[5] This demonstrates a clear stereospecific interaction with these receptors.

Based on this and other studies on phenylglycine derivatives, we can hypothesize the following comparative activity profile for the enantiomers of Boc-N-methyl-phenylglycine:

Feature(S)-Boc-N-methyl-phenylglycine(R)-Boc-N-methyl-phenylglycineRationale
Primary Target Likely Metabotropic Glutamate Receptors (mGluRs)Likely Metabotropic Glutamate Receptors (mGluRs)Phenylglycine scaffold is a known mGluR modulator.[3][4]
Predicted Activity Potential for higher potency as an mGluR antagonistPotential for lower potency or inactivity at the same mGluR subtypeStereospecificity is common for mGluR ligands, as shown with related compounds like (+)-aM4CPG.[5]
Potential Selectivity May exhibit selectivity for specific mGluR subtypes (e.g., Group I or II)May interact with different mGluR subtypes or other off-target receptorsSubtle changes in 3D structure can drastically alter receptor binding profiles.
Therapeutic Relevance Potential as a lead compound for neurological disorders (e.g., epilepsy, anxiety)Could serve as a negative control in biological assays to confirm stereospecific effectsThe (S)-enantiomer of many amino acid derivatives often shows higher biological activity.

Experimental Workflows for Comparative Analysis

To empirically determine the biological activity profiles of (S)- and (R)-Boc-N-methyl-phenylglycine, a series of in vitro and cellular assays are required. The following protocols provide a robust framework for such a comparative study.

Workflow for In Vitro Evaluation

cluster_0 Preparation cluster_1 Primary Screening: Receptor Binding Assay cluster_2 Functional Assay: Second Messenger Analysis cluster_3 Data Analysis & Comparison prep Prepare stock solutions of (S)- and (R)-enantiomers in DMSO binding_assay Radioligand binding assay with membranes from cells expressing mGluR subtypes prep->binding_assay functional_assay Measure downstream signaling (e.g., IP3 accumulation or cAMP inhibition) in cells expressing mGluR subtypes prep->functional_assay determine_ki Determine inhibition constant (Ki) for each enantiomer binding_assay->determine_ki compare_data Compare Ki and IC50 values to determine stereoselectivity and potency determine_ki->compare_data determine_ic50 Determine IC50 for antagonist activity functional_assay->determine_ic50 determine_ic50->compare_data

Caption: In vitro workflow for comparing enantiomer activity.

Detailed Experimental Protocols

1. Metabotropic Glutamate Receptor Binding Assay

  • Objective: To determine the binding affinity of (S)- and (R)-Boc-N-methyl-phenylglycine to various mGluR subtypes.

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., CHO or HEK293) stably expressing individual human mGluR subtypes.

    • Assay Conditions: In a 96-well plate, combine the cell membranes, a subtype-selective radioligand (e.g., [³H]quisqualate for Group I mGluRs), and varying concentrations of the (S)- or (R)-enantiomer.

    • Incubation: Incubate at an appropriate temperature for a set time to allow for binding equilibrium.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves.

2. Cellular Functional Assay (e.g., for mGluR1)

  • Objective: To assess the functional antagonist activity of the enantiomers on a specific mGluR subtype.

  • Methodology:

    • Cell Culture: Culture cells stably expressing the target mGluR (e.g., mGluR1).

    • Compound Treatment: Pre-incubate the cells with varying concentrations of the (S)- or (R)-enantiomer.

    • Agonist Stimulation: Stimulate the cells with a known mGluR1 agonist (e.g., L-quisqualate).

    • Signal Detection: Measure the downstream signaling pathway activation. For mGluR1, which couples to Gq, this is typically done by quantifying inositol monophosphate (IP1) accumulation using a commercially available HTRF or ELISA kit.

    • Data Analysis: Generate dose-response curves and calculate the IC50 values for the antagonist activity of each enantiomer.

Signaling Pathways and Mechanism of Action

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

cluster_0 Group I mGluRs (mGluR1, mGluR5) cluster_1 Group II mGluRs (mGluR2, mGluR3) cluster_2 Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP₂ to Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC mGluR2_3 mGluR2/3 Gi Gi/o mGluR2_3->Gi Activation AC_inhibit Adenylate Cyclase (AC) Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease mGluR4_6_7_8 mGluR4/6/7/8 Gi2 Gi/o mGluR4_6_7_8->Gi2 Activation AC_inhibit2 Adenylate Cyclase (AC) Inhibition Gi2->AC_inhibit2 cAMP_decrease2 ↓ cAMP AC_inhibit2->cAMP_decrease2

Caption: Major signaling pathways of mGluR subtypes.

The antagonistic action of a phenylglycine derivative would involve competitive binding to the glutamate binding site on the extracellular domain of the mGluR, thereby preventing the activation of these downstream signaling cascades by the endogenous ligand, glutamate. The stereochemistry of the (S)- and (R)-enantiomers would dictate the precise fit and interaction with the chiral binding pocket of the receptor, leading to differences in binding affinity and, consequently, antagonist potency.

Conclusion and Future Directions

For researchers in drug development, the key takeaway is the imperative to synthesize and evaluate both enantiomers of any chiral compound of interest. The experimental framework provided in this guide offers a clear path for such a comparative analysis. Future studies should focus on the direct evaluation of these enantiomers against a broad panel of mGluR subtypes and other potential off-targets to fully elucidate their structure-activity relationships. Such data will be invaluable for the rational design of more potent, selective, and safer therapeutic agents targeting the glutamatergic system.

References

  • Hayashi, Y., et al. (1994). Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor. Journal of Neuroscience. Available at: [Link]

  • Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology. Available at: [Link]

  • Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. Available at: [Link]

  • Jane, D. E., et al. (1996). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology. Available at: [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • PubChem. Methyl phenylglycine. Available at: [Link]

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. Available at: [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • Jakubiec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. Available at: [Link]

  • Akamatsu, H., et al. (2011). Enantioselective inclusion of ( R)-phenylglycyl-( R)-phenylglycine with benzyl methyl sulfoxides. Tetrahedron. Available at: [Link]

  • Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rovero, P., et al. (1987). Synthesis and biological activity of N-methylated analogues of neurokinin A. Neuropeptides. Available at: [Link]

  • PubChem. N-Phenylglycine. Available at: [Link]

  • Wikipedia. N-Phenylglycine. Available at: [Link]

  • Kumar, P., et al. (2023). Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain. ACS Chemical Neuroscience. Available at: [Link]

  • Brimble, M. A., et al. (2010). Pyranose N-glycosyl amines: emerging targets with diverse biological potential. Chemical Communications. Available at: [Link]

Sources

Unmasking Fleeting Intermediates: A Guide to ESI-MS in Reaction Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of chemical synthesis, the path from reactant to product is rarely a single leap. It is a sequence of transformations punctuated by the formation of transient molecular species known as reaction intermediates. These fleeting entities hold the secrets to a reaction's mechanism, kinetics, and ultimate efficiency. For researchers in pharmaceuticals and chemical development, elucidating this pathway is paramount for process optimization, impurity profiling, and catalyst design. However, the inherent instability and short lifespan of these intermediates make their detection and characterization a formidable analytical challenge.[1][2]

For decades, techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) have been the workhorses of reaction monitoring. While powerful, they often lack the speed and sensitivity to capture species that exist for mere moments. This is where Electrospray Ionization-Mass Spectrometry (ESI-MS) has emerged as an indispensable tool.[3][4] Its unique capabilities allow for the direct "fishing" of ionic intermediates from a reaction mixture, providing a real-time window into the mechanistic heart of a chemical transformation.[1][4][5]

This guide provides an in-depth comparison of ESI-MS with traditional methods, details a practical workflow for its implementation, and showcases its power through a real-world application, demonstrating why it has become a cornerstone of modern mechanistic studies.

The ESI-MS Advantage: A Gentle Touch for Fragile Molecules

The power of ESI-MS in studying reactive intermediates lies in its "soft" ionization process.[6][7][8] Unlike hard ionization techniques that bombard molecules with high energy and cause extensive fragmentation, ESI gently transfers ions from the liquid phase (the reaction solution) into the gas phase for mass analysis.[2][9][10] This process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplet surface increases until it ejects intact, charged analyte molecules.[11]

This gentle lift-off is crucial. It preserves the structure of thermally labile and non-volatile intermediates that would otherwise be destroyed by other methods.[9][10] Because ESI-MS directly detects charged species, it is exceptionally well-suited for a vast range of chemical reactions, particularly those involving ionic intermediates or catalysts, such as in organometallic catalysis and organocatalysis.[3][12][13]

Comparative Analysis: ESI-MS vs. Alternative Techniques

To appreciate the unique advantages of ESI-MS, it's essential to compare it objectively with other common analytical techniques used for reaction monitoring. While methods like NMR and HPLC-UV are invaluable, they have inherent limitations that ESI-MS can overcome.

Technique Sensitivity Timescale Structural Information Provided Key Limitations
ESI-MS Very High (femtomole to picomole)Very Fast (milliseconds to seconds)Provides mass-to-charge (m/z) ratio, elemental composition (with high-res MS), and connectivity (with MS/MS fragmentation).[11]Does not directly distinguish between isomers without MS/MS or ion mobility.[12] Can be susceptible to ion suppression effects.
NMR Spectroscopy Low (micromole to millimole)Slow (minutes to hours per spectrum)Provides detailed atomic-level structural information, including connectivity and stereochemistry.Low sensitivity makes detecting low-concentration intermediates difficult.[14][15] Requires deuterated solvents for some applications.
HPLC-UV ModerateModerate (minutes per run)Provides retention time and UV-Vis absorbance data. No direct structural information.Requires the analyte to have a UV chromophore. Labile species may degrade on the column. Provides no structural data for unknown peaks.[14]

As the data shows, ESI-MS occupies a unique niche, offering unparalleled speed and sensitivity, which are the critical factors for detecting short-lived, low-concentration intermediates.[4]

Experimental Workflow: Online Reaction Monitoring with ESI-MS

Implementing ESI-MS for real-time reaction monitoring involves coupling the reaction vessel directly to the mass spectrometer. This "online" setup allows for continuous analysis as the reaction proceeds.[16][17]

G cluster_0 Reaction Setup cluster_1 MS Interface & Analysis A Reaction Vessel (e.g., Microreactor) B Syringe Pump A->B Sampling C ESI Source B->C Infusion D Mass Analyzer (e.g., TOF, Quadrupole) C->D Ion Transfer E Detector D->E Ion Separation F Data System E->F Signal Acquisition

Step-by-Step Protocol:

  • System Setup:

    • Connect the output of a reaction vessel (e.g., a batch reactor, microreactor, or flow chemistry setup) to a syringe pump using inert tubing (e.g., PEEK).[16][18]

    • The syringe pump will draw a small, continuous stream from the reaction mixture and infuse it directly into the ESI source of the mass spectrometer. An optional dilution module can be integrated to adjust concentrations to the optimal range for the MS.[18]

  • ESI Source Optimization:

    • Causality: The goal is to achieve a stable, efficient spray to ensure representative ionization without inducing fragmentation or unwanted side reactions.

    • Procedure: Begin by infusing a standard solution containing a known reactant or a stable analog. Adjust key parameters:

      • Capillary Voltage (3-5 kV): Optimize for a stable ion signal. Too low a voltage will not produce a spray; too high can cause electrical discharge.[19]

      • Nebulizing Gas Pressure (e.g., Nitrogen): This assists in droplet formation. Adjust for a fine, consistent aerosol.[19]

      • Drying Gas Flow & Temperature: This aids in solvent evaporation. The temperature should be high enough to desolvate ions but low enough to prevent thermal degradation of labile intermediates.[19]

  • Mass Analyzer Settings:

    • Mass Range: Set a wide mass range to ensure detection of all potential reactants, intermediates, and products.

    • Scan Speed: A fast scan rate (e.g., 1-2 spectra per second) is crucial for tracking the rapid appearance and disappearance of transient species.[19]

    • Fragmentor/Skimmer Voltage: These voltages can influence in-source fragmentation. Start with low values to preserve the intact molecular ions of intermediates.

  • Data Acquisition & Interpretation:

    • Initiate the reaction and begin data acquisition. The software will record a series of mass spectra over time.

    • Generate Extracted Ion Chromatograms (EICs) for the m/z values of expected reactants, products, and potential intermediates.

    • The appearance and subsequent decay of a new m/z peak that correlates with the consumption of reactants and formation of products is strong evidence of a reaction intermediate.

  • Structural Confirmation (Trustworthiness):

    • To validate the identity of a suspected intermediate, perform tandem mass spectrometry (MS/MS).[11]

    • Isolate the ion of interest (the precursor ion) in the mass spectrometer and subject it to collision-induced dissociation (CID).

    • The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the intermediate's identity, often by comparing it to theoretical fragmentation or data from stable analogs.[12][13]

Case Study: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are fundamental in organic synthesis, but their mechanisms are often complex and involve multiple catalytic intermediates. ESI-MS has been instrumental in observing these species directly.

In a study of a Pd-catalyzed C-C coupling reaction, researchers used online ESI-MS to monitor the reaction mixture.[13] While the reactants and products were neutral, key intermediates in the catalytic cycle were cationic palladium complexes, making them ideal for ESI-MS detection.[12]

G A Reactant Complex [L-Pd(II)-R1]+ B Transmetalation A->B C Key Intermediate [L-Pd(II)-R1(R2)]+ B->C Observed via ESI-MS D Reductive Elimination C->D E Product R1-R2 D->E F Catalyst [L-Pd(0)] D->F Regenerates F->A Oxidative Addition

Experimental Findings:

Shortly after the reaction began, a new ion appeared in the mass spectrum with an m/z corresponding to the proposed key intermediate [L-Pd(II)-R1(R2)]+. The intensity of this ion rose and then fell as the final product was formed. MS/MS analysis of this ion yielded fragments consistent with the loss of the coupled product (R1-R2), confirming its structure. This direct observation provided conclusive evidence for the proposed reaction mechanism, which could not have been obtained with slower, less sensitive techniques.

Conclusion

Electrospray Ionization-Mass Spectrometry provides a unique combination of speed, sensitivity, and specificity that makes it an exceptionally powerful tool for the characterization of reactive intermediates. Its ability to gently ionize and preserve fragile molecules directly from solution offers an unparalleled, real-time view into complex reaction mechanisms.[1][3] By complementing traditional analytical methods like NMR and HPLC, ESI-MS enables researchers to build a more complete and accurate picture of chemical transformations, accelerating the development of more efficient, robust, and sustainable synthetic processes.

References

  • The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI. [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. [Link]

  • Identifying reactive intermediates by mass spectrometry. PubMed Central, NIH. [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. Longdom Publishing. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • A Flexible Measurement System for Online Reaction Monitoring Using ESI-MS and ICP-MS. American Laboratory. [Link]

  • Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. ACS Publications. [Link]

  • Electrospray Ionization Mass Spectrometry: A Major Tool to Investigate Reaction Mechanisms in Both Solution and the Gas Phase. ResearchGate. [Link]

  • A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. [Link]

  • The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. PubMed Central, NIH. [Link]

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. Self-serve web hosting. [Link]

  • Online Reaction Monitoring System in Microreactor Using Electrospray Ionization Mass Spectrometry: A Methodology for Saving Time. CNPSI. [Link]

  • (PDF) The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. ResearchGate. [Link]

  • A Flexible Measurement System for Online Reaction Monitoring Using ESI-MS and ICP-MS. American Laboratory. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central, NIH. [Link]

  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

  • (PDF) Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry. ResearchGate. [Link]

  • Online Inductive Electrospray Ionization Mass Spectrometry as a Process Analytical Technology Tool To Monitor the Synthetic Route to Anagliptin. ResearchGate. [Link]

  • Identifying reactive intermediates by mass spectrometry. Chemical Science (RSC Publishing). [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Amino Acids

In the landscape of modern drug development and peptide chemistry, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of a methyl group on the amide nitrogen of a peptide backbone imparts significant conformational constraints and, crucially, enhances metabolic stability by sterically hindering proteolytic degradation.[1] Furthermore, N-methylation can improve membrane permeability, a key determinant of a drug candidate's pharmacokinetic profile.

2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, an N-Boc protected derivative of N-methyl-phenylglycine, is a valuable synthon for introducing these desirable properties. However, its successful synthesis and, more importantly, its rigorous validation are paramount to ensure the integrity of downstream applications. This guide provides an in-depth comparison of two distinct synthetic strategies and outlines a comprehensive, self-validating protocol for its characterization, designed for researchers and drug development professionals who demand the highest level of scientific rigor.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of this target molecule can be approached from two fundamentally different directions: the post-modification of a pre-existing amino acid scaffold or the de novo construction of the N-methylated backbone. We will compare these two routes:

  • Method A: Post-Protection N-Methylation of Boc-Phenylglycine.

  • Method B: Modified Strecker Synthesis followed by Boc-Protection.

Method A: Post-Protection N-Methylation

This is arguably the more direct route, starting from the commercially available N-Boc-DL-phenylglycine. The core transformation is the methylation of the Boc-protected amine. The mechanism relies on the strong, non-nucleophilic base sodium hydride (NaH) to deprotonate both the carboxylic acid and the N-H of the carbamate, followed by alkylation with an electrophile like iodomethane (MeI).[2][3] The chelation of the resulting carboxylate by the sodium cation in an aprotic solvent like THF is thought to prevent O-alkylation (esterification), directing the reaction selectively to the nitrogen.[2][4]

Method_A_Mechanism Start Boc-NH-CH(Ph)-COOH Dianion [Boc-N⁻-CH(Ph)-COO⁻] 2Na⁺ Start->Dianion Deprotonation Product Boc-N(Me)-CH(Ph)-COOH Dianion->Product SN2 Alkylation reagent1_label 1. NaH (2.2 eq), THF 2. MeI (2.2 eq) reagent2_label Acidic Workup (e.g., 1M HCl)

Caption: Reaction mechanism for N-methylation of Boc-phenylglycine.

Method B: Modified Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction for producing amino acids.[5][6] By substituting ammonia with a primary amine—in this case, methylamine—the reaction yields an N-substituted amino acid.[5] The process begins with the formation of an N-methyl imine from benzaldehyde and methylamine. Subsequent nucleophilic attack by a cyanide source (e.g., NaCN) forms an α-aminonitrile. The final step is a harsh acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[7][8] The resulting N-methyl-phenylglycine is then protected with di-tert-butyl dicarbonate ((Boc)₂O).

Method_B_Mechanism Benzaldehyde Ph-CHO Imine Ph-CH=N-Me Benzaldehyde->Imine + MeNH₂ - H₂O Aminonitrile Ph-CH(CN)-NH-Me Imine->Aminonitrile + NaCN, H⁺ AminoAcid Ph-CH(COOH)-NH-Me Aminonitrile->AminoAcid H₃O⁺, Δ (Hydrolysis) FinalProduct Boc-N(Me)-CH(Ph)-COOH AminoAcid->FinalProduct + (Boc)₂O, Base

Caption: Modified Strecker synthesis pathway to the target molecule.

Head-to-Head Comparison
ParameterMethod A: Post-Protection N-MethylationMethod B: Modified Strecker SynthesisRationale & Field Insights
Starting Materials High Availability (Boc-DL-phenylglycine is common)High Availability (Benzaldehyde, methylamine, NaCN are basic reagents)Method A may have a higher initial cost per gram but requires less synthesis development.
Reagent Toxicity Moderate (NaH is flammable, MeI is toxic)High (NaCN/HCN is extremely toxic)The use of cyanide in Method B necessitates stringent safety protocols (fume hood, cyanide quench protocols) and may be prohibitive in some labs.
Number of Steps 1 synthetic step + workup2 synthetic steps + workupsWhile Method A appears simpler, the workup can be challenging. Method B involves a harsh hydrolysis step that can be time-consuming.
Typical Yield 75-90%60-75% (over 2 steps)Method A generally offers higher yields if optimized, as starting material impurities are less of a concern.
Scalability Good; exothermic NaH quenching requires care.Moderate; handling large quantities of cyanide is a significant operational challenge.For large-scale synthesis, avoiding cyanide (Method A) is often a decisive advantage from a process safety perspective.
Key Challenge Removing unreacted starting material.Complete hydrolysis of the nitrile without side reactions.In Method A, the product and starting material can have similar chromatographic behavior. In Method B, incomplete hydrolysis leaves a nitrile impurity.

Part 2: The Self-Validating Experimental Workflow

A synthesized compound is only as reliable as its validation. The following workflow integrates synthesis, purification, and multi-faceted analysis to ensure the final product meets the highest standards of structural integrity and purity.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Comprehensive Validation synthesis Execute Synthesis (Method A or B) workup Aqueous Workup & Extraction synthesis->workup purify Column Chromatography or Recrystallization workup->purify structural Structural Confirmation (¹H NMR, ¹³C NMR, MS) purify->structural purity Purity Assessment (HPLC, >95%) structural->purity physical Physical Characterization (Melting Point, Appearance) purity->physical final_product Validated Product C₁₄H₁₉NO₄ physical->final_product

Caption: Integrated workflow for synthesis and validation.

Detailed Analytical Validation Protocols

Successful validation hinges on orthogonal analytical techniques that, together, provide an unambiguous confirmation of structure and purity.

1. Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation. The spectra should be clean, with appropriate chemical shifts, coupling constants, and integration values.

    • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the N-methyl protons (singlet, ~2.8 ppm, 3H), the α-proton (singlet, ~5.2 ppm, 1H), the aromatic protons (multiplet, ~7.3-7.5 ppm, 5H), and a broad singlet for the carboxylic acid proton (>9 ppm), which may not always be observed.

    • ¹³C NMR (100 MHz, CDCl₃): Key signals include the tert-butyl carbons (~28 ppm), the N-methyl carbon (~35 ppm), the α-carbon (~65 ppm), the Boc carbonyl (~155 ppm), the carboxylic acid carbonyl (~175 ppm), and aromatic carbons (~127-135 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight.[1]

    • Expected Ions: For a molecular weight of 265.31 g/mol , look for [M+H]⁺ at m/z 266.3, [M+Na]⁺ at m/z 288.3, or [M-H]⁻ at m/z 264.3 in negative mode.

2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase method is typically employed.

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 30% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm and 254 nm.

    • Acceptance Criteria: A single major peak with a purity of ≥95% by area normalization. The absence of a peak corresponding to the N-Boc-phenylglycine starting material is critical if using Method A.

  • Chiral HPLC (for enantiomerically pure synthesis): If the synthesis is intended to be stereospecific, analysis on a chiral stationary phase is mandatory to determine enantiomeric excess (ee).[]

Hypothetical Validation Data Summary
AnalysisParameterExpected ResultPass/Fail Example (Pass)
¹H NMR Integration & ShiftsConforms to structureAll peaks present with correct integration and chemical shifts.
MS (ESI+) m/z288.3 ([M+Na]⁺)Major peak observed at m/z 288.3.
HPLC Purity @ 220 nm≥ 95%98.7%
Melting Point Range~120-125 °C (Racemate)122-124 °C
Appearance Physical StateWhite to off-white solidWhite crystalline solid

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Method A (N-Methylation)

This protocol is adapted from established procedures for N-methylation of Boc-amino acids.[3]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-DL-phenylglycine (1.0 eq, e.g., 2.51 g, 10 mmol) and anhydrous THF (40 mL).

  • Cooling & Reagent Addition: Cool the solution to 0 °C in an ice bath. Add iodomethane (2.5 eq, e.g., 1.56 mL, 25 mmol).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq, e.g., 880 mg, 22 mmol) portion-wise over 1 hour. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The mixture may become a thick slurry.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Adjust the pH of the aqueous layer to ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis via Method B (Strecker & Protection)

This protocol combines the principles of the Strecker synthesis and standard Boc protection.[7][10][11]

  • Step 2a (Aminonitrile formation): In a flask, dissolve benzaldehyde (1.0 eq) and methylamine (1.1 eq, as a solution in THF/EtOH) in methanol. In a separate flask, dissolve sodium cyanide (1.1 eq) in water. Cool both solutions to 0 °C. Slowly add the cyanide solution to the aldehyde/amine mixture. Stir at room temperature for 6 hours. Extract the resulting aminonitrile into diethyl ether. Extreme Caution: This step generates HCN. Must be performed in a certified chemical fume hood.

  • Step 2b (Hydrolysis): Concentrate the aminonitrile and add 6M HCl. Heat the mixture to reflux for 8-12 hours. Cool to room temperature and neutralize with a base (e.g., NaOH) to precipitate the N-methyl-phenylglycine. Filter and dry the solid.

  • Step 2c (Boc-Protection): Suspend the N-methyl-phenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add NaOH (1.5 eq) and stir until dissolved. Cool to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Concentrate the mixture to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x volume), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product.

Conclusion and Recommendations

Both Method A and Method B are viable routes for the synthesis of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

  • Method A (Post-Protection N-Methylation) is recommended for laboratory-scale synthesis due to its higher typical yield, fewer synthetic steps, and, most importantly, avoidance of highly toxic cyanide reagents. Its primary challenge lies in the chromatographic separation of the product from the starting material.

  • Method B (Modified Strecker Synthesis) , while fundamentally elegant, presents a significant safety challenge due to the use of cyanide, making it less suitable for standard academic or early-stage research labs. It may be considered in process chemistry environments where robust engineering controls for handling cyanide are in place.

Ultimately, the choice of synthetic route must be weighed against the available laboratory infrastructure, safety protocols, and the scale of the synthesis. Regardless of the method chosen, the comprehensive validation workflow detailed in this guide is not optional—it is a mandatory component of good scientific practice, ensuring the material produced is of verifiable quality for its intended application.

References

  • Aurelio, L., et al. (2003). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. [Link]

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Scott, P. J. H., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Organic Letters. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2003). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • ChemEurope. Strecker amino acid synthesis. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Heterocyclic Letters. (2024). Synthesis and Characterization of Novel Thio-1,3,4-oxadiazol-2-yl Derivatives. Vol. 14, No. 3. [Link]

Sources

The Strategic Selection of Amine Protecting Groups for N-Methyl-Phenylglycine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex pharmaceutical intermediates, the judicious choice of protecting groups is paramount to achieving high yields and chemical purity. N-methyl-phenylglycine, a non-proteinogenic amino acid, is a valuable building block that imparts unique conformational constraints and metabolic stability to peptides. However, the presence of its secondary amine necessitates temporary protection to prevent undesirable side reactions during synthesis. This guide provides an in-depth comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for N-methyl-phenylglycine. This analysis is grounded in experimental data to inform the selection of the most appropriate protecting group for specific synthetic strategies.

The fundamental difference between these protecting groups lies in their cleavage conditions, which forms the basis of their "orthogonal" nature, allowing for selective deprotection in the presence of other protecting groups.[1][2] Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed via hydrogenolysis.[1]

At a Glance: A Comparative Overview

The choice of a protecting group significantly influences the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[1] Key considerations include the stability of the protecting group to various reaction conditions, the ease and efficiency of its introduction and removal, and the potential for side reactions such as racemization.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[3][4]Hydrogenolysis (e.g., H₂/Pd)[5][6]Base-labile (e.g., 20% piperidine in DMF)[7][8]
Typical Synthesis Strategy Solution-phase & Solid-Phase Peptide Synthesis (SPPS)[1][3]Primarily Solution-phase synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[1][9]
Key Advantages Robust and well-established.[1] Stable to basic and nucleophilic conditions.Stable to a wide range of non-reductive conditions.[5] Orthogonal to Boc and Fmoc.Orthogonal to acid-labile side-chain protecting groups.[1] Milder final cleavage conditions.[1] Automation-friendly.[1]
Potential Side Reactions Formation of t-butyl cations can lead to alkylation of sensitive residues.[1]Incomplete removal or catalyst poisoning with sulfur-containing amino acids.[1][6]Diketopiperazine formation at the dipeptide stage.[1] Racemization of the α-carbon, especially with phenylglycine derivatives.[7][8][10]
Reported Yield (Protection) High (typically >90%)[11]High (typically ~90%)[5][12]Good to High (75-90%)[13]
Reported Yield (Deprotection) High (up to 90%)[4]Excellent (typically >93%)[6]Generally high, but can be affected by aggregation.[14]

In-Depth Analysis of Protecting Groups

The Robust Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its straightforward, acid-catalyzed removal.[3]

Introduction: The Boc group is typically introduced by reacting N-methyl-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is generally high-yielding and proceeds with minimal side products.[11][15]

Stability: Boc-protected N-methyl-phenylglycine is stable to basic and nucleophilic conditions, making it compatible with a variety of coupling reagents and subsequent reaction steps.[3]

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] While effective, the generation of a tert-butyl cation during deprotection can lead to the alkylation of sensitive amino acid residues if appropriate scavengers are not employed.[1] A milder deprotection method using oxalyl chloride in methanol has been reported with high yields.[4]

The Classic Choice: Carboxybenzyl (Cbz)

Introduced by Bergmann and Zervas, the Cbz group was the first to enable controlled, stepwise peptide synthesis.[16] It remains a valuable protecting group, particularly in solution-phase synthesis.

Introduction: The Cbz group is introduced by reacting N-methyl-phenylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction that typically proceeds in high yield.[5][12]

Stability: The Cbz group is stable to both acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc protecting groups.[2][5]

Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which yields the free amine and toluene and carbon dioxide as byproducts.[5][6] This method is clean and efficient, with reported yields often exceeding 93%.[6] However, it is incompatible with substrates containing other reducible functional groups, and the catalyst can be poisoned by sulfur-containing residues.[1][6] Alternative, non-reductive deprotection methods, such as using AlCl₃ in hexafluoroisopropanol, have also been developed.[17]

The SPPS Favorite: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The base-lability of the Fmoc group makes it the protecting group of choice for modern solid-phase peptide synthesis (SPPS), as it allows for the use of mild acidic conditions for final cleavage from the resin.[1][9]

Introduction: The Fmoc group is typically introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions.[13][18]

Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like Boc and trityl (Trt).[1]

Deprotection: Deprotection is achieved by treatment with a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[7][8] This reaction is rapid and efficient.

A Critical Consideration: Racemization. A significant drawback of the Fmoc strategy, particularly with phenylglycine and its derivatives, is the risk of racemization of the α-carbon.[7][8][10] The acidic nature of the α-proton of phenylglycine makes it susceptible to epimerization under the basic conditions of both coupling and Fmoc deprotection.[19] Some studies suggest that racemization primarily occurs during Fmoc removal, while others point to the base-catalyzed coupling step as the main culprit.[7][8] The choice of coupling reagent and base can significantly impact the extent of racemization, with combinations like DEPBT or COMU with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) showing reduced epimerization.[7]

Experimental Protocols

Workflow for Protection of N-Methyl-Phenylglycine

G cluster_0 Protection of N-Methyl-Phenylglycine Start Start Dissolve N-methyl-phenylglycine Dissolve N-methyl-phenylglycine in appropriate solvent with base Start->Dissolve N-methyl-phenylglycine Add Protecting Group Reagent Add Boc₂O, Cbz-Cl, or Fmoc-OSu Dissolve N-methyl-phenylglycine->Add Protecting Group Reagent Reaction Stir at specified temperature and time Add Protecting Group Reagent->Reaction Work-up Acidification, Extraction, and Purification Reaction->Work-up Protected Product Protected Product Work-up->Protected Product

Caption: General workflow for the protection of N-methyl-phenylglycine.

Protocol 1: Synthesis of N-Boc-N-methyl-phenylglycine (Adapted from[3][11])

  • Dissolution: Dissolve N-methyl-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield N-Boc-N-methyl-phenylglycine.

Protocol 2: Synthesis of N-Cbz-N-methyl-phenylglycine (Adapted from[5][12])

  • Dissolution: Dissolve N-methyl-phenylglycine (1 equivalent) in an aqueous solution of NaHCO₃ (2 equivalents). Cool the solution to 0 °C.

  • Reaction: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.

  • Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-N-methyl-phenylglycine.

Protocol 3: Synthesis of N-Fmoc-N-methyl-phenylglycine (Adapted from[13])

  • Dissolution: Dissolve N-methyl-phenylglycine (1 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C.

  • Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in dioxane dropwise. Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into water and wash with diethyl ether.

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 1-2.

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-N-methyl-phenylglycine.

Workflow for Deprotection of Protected N-Methyl-Phenylglycine

G cluster_1 Deprotection of Protected N-Methyl-Phenylglycine Start Protected N-methyl-phenylglycine Boc_Deprotection Treat with TFA or HCl in solvent Start->Boc_Deprotection Boc Cbz_Deprotection Hydrogenolysis with H₂/Pd or other reductive cleavage Start->Cbz_Deprotection Cbz Fmoc_Deprotection Treat with 20% piperidine in DMF Start->Fmoc_Deprotection Fmoc Work-up Solvent removal, neutralization, and purification Boc_Deprotection->Work-up Cbz_Deprotection->Work-up Fmoc_Deprotection->Work-up Deprotected Product N-methyl-phenylglycine Work-up->Deprotected Product

Caption: Deprotection workflows for Boc, Cbz, and Fmoc protected N-methyl-phenylglycine.

Conclusion and Recommendations

The selection of an appropriate protecting group for N-methyl-phenylglycine is a critical decision that depends on the overall synthetic strategy.

  • Boc is a reliable and robust choice, particularly for solution-phase synthesis, offering high yields and stability. Its acid-labile nature, however, requires careful consideration of other functional groups in the molecule.

  • Cbz provides excellent orthogonality to both Boc and Fmoc and is ideal for solution-phase synthesis where reductive cleavage is feasible. Its stability to a wide range of conditions is a significant advantage.

  • Fmoc is the preferred protecting group for SPPS due to its mild, base-catalyzed deprotection. However, the significant risk of racemization with phenylglycine derivatives necessitates careful optimization of coupling and deprotection conditions to maintain stereochemical integrity.

For syntheses where stereochemical purity is paramount, especially in SPPS, the potential for racemization with the Fmoc group must be carefully managed. In such cases, a thorough investigation of coupling reagents and bases is warranted. For solution-phase synthesis, both Boc and Cbz represent excellent and high-yielding alternatives that are less prone to racemization.

References

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329.
  • Process for producing N-protected amino acid. (2013). U.S.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Gowda, S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311.
  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (2025). Benchchem.
  • Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. (2025). Benchchem.
  • N-Boc-N-methyl glycine methyl ester synthesis. (n.d.). ChemicalBook.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing.
  • Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. (2025). Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). FAO AGRIS.
  • Barberis, C., et al. (2001). Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. Tetrahedron, 57(15), 2965-2972.
  • Cbz-Protected Amino Groups. (2024). Organic Chemistry Portal.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Akomolafe, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10183.
  • Fmoc-Protected Amino Groups. (2020). Organic Chemistry Portal.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temper
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2015).
  • (PDF) Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017).
  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. (2004). Journal of Peptide Research, 63(4), 383-387.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2013). The Royal Society of Chemistry.
  • (PDF) Methods for Removing the Fmoc Group. (2009).
  • Fmoc-N-methyl-L-phenylglycine. (n.d.). Chem-Impex.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2020).
  • Preparation method of Boc-glycine. (2015).
  • Protecting Groups for Amines: Carbam
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Boc-N-methyl-DL-phenylglycine. (n.d.). Chem-Impex.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
  • Synthesis of N-methyl-N-phenylglycine. (n.d.). PrepChem.com.
  • The preparation method of N-substituted-phenyl glycine. (2016).

Sources

Assessing the Impact of N-Methylation on Peptide Conformation: A Comparative Guide Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount to function. N-methylation, the strategic substitution of a backbone amide proton with a methyl group, is a powerful tool for enhancing the therapeutic potential of peptides by improving metabolic stability and membrane permeability.[1][2][3] However, this modification fundamentally alters the peptide's structural landscape. This guide provides an in-depth, comparative framework for using Circular Dichroism (CD) spectroscopy to precisely assess these conformational changes, blending foundational theory with actionable experimental protocols.

Foundational Principles: Decoding Conformation and Modification

The Essence of Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4][5] For peptides and proteins, the primary source of the CD signal in the far-UV region (190–260 nm) is the amide bonds of the polypeptide backbone.[4][6] The spatial arrangement of these bonds in well-defined secondary structures—such as α-helices, β-sheets, and β-turns—produces distinct and characteristic CD spectra.

  • α-Helix: Exhibits two strong negative bands around 222 nm and 208 nm, and a positive band near 192 nm.

  • β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.[5]

  • Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.

This sensitivity makes CD spectroscopy an invaluable first-line tool for qualitatively and quantitatively assessing the secondary structure content of a peptide in solution.[4][7]

The Structural Consequences of N-Methylation

Introducing a methyl group onto the amide nitrogen is a subtle chemical change with profound stereoelectronic consequences. Understanding these effects is critical to interpreting any resulting changes in a CD spectrum.

  • Elimination of the Hydrogen Bond Donor: The most significant effect is the removal of the amide proton. This prevents the nitrogen from acting as a hydrogen bond donor, directly disrupting the canonical hydrogen-bonding patterns that stabilize α-helices (i → i+4) and β-sheets.[1][8]

  • Increased Steric Hindrance: The added methyl group introduces steric bulk that restricts the allowable conformations of the peptide backbone, constraining the Ramachandran (φ, ψ) angles.[1][9] This can destabilize certain secondary structures while favoring others.

  • Promotion of cis-Amide Bonds: N-methylation lowers the energetic barrier for cis/trans isomerization of the peptide bond.[4][10] While the trans form is overwhelmingly favored in standard peptides, the cis conformation becomes significantly more accessible upon N-methylation, a feature that is critical for the formation of certain types of β-turns.[10][11]

Figure 1. Key structural differences between a standard and an N-methylated amide bond.

A Comparative Study: Experimental Design and Protocol

To demonstrate the power of CD spectroscopy in this context, we will outline a comparative analysis of a model α-helical peptide and its N-methylated analog.

Model Peptides:

  • Control Peptide (P1): Ac-Ala-Glu-Ala-Ala-Lys-Ala-Glu-Ala-Ala-Lys-Ala-NH₂

  • N-Methylated Peptide (P2): Ac-Ala-Glu-Ala-Ala-Lys-(NMe)Ala-Glu-Ala-Ala-Lys-Ala-NH₂

Rationale: The control peptide is designed to form a stable α-helix in solution. By introducing a single N-methylation in the center of the sequence, we create a localized perturbation. The experimental goal is to quantify the extent of helical disruption caused by this single modification.

Detailed Experimental Workflow

This protocol is designed to be self-validating by ensuring meticulous sample preparation and data processing, which are critical for reliable and reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation peptide 1. Peptide Synthesis & Purification (P1 and P2 >95% purity) concentration 2. Accurate Concentration Determination (e.g., Amino Acid Analysis) peptide->concentration solution 3. Solution Preparation (100 µM peptide in 10 mM Phosphate Buffer, pH 7.0) concentration->solution blank 4. Acquire Buffer Blank Spectrum (190-260 nm) solution->blank sample 5. Acquire Peptide Spectra (P1 and P2, same parameters) blank->sample subtract 6. Baseline Correction (Sample Spectrum - Buffer Spectrum) sample->subtract convert 7. Conversion to MRE (Normalize for concentration, path length, and residues) subtract->convert compare 8. Comparative Analysis (Overlay spectra, analyze key wavelengths) convert->compare interpret 9. Structural Interpretation (Relate spectral changes to N-methylation effects) compare->interpret

Figure 2. Step-by-step workflow for the comparative CD analysis of peptides.
Step-by-Step Methodology

1. Materials and Reagents:

  • Purified peptides (P1 and P2, >95% purity confirmed by HPLC and Mass Spectrometry).

  • Sodium phosphate monobasic and dibasic.

  • High-purity water (Milli-Q or equivalent).

  • High-transparency quartz cuvette (1 mm path length).[12]

  • Calibrated CD Spectrometer.

2. Sample Preparation:

  • Prepare a 10 mM sodium phosphate buffer at pH 7.0. This buffer has minimal absorbance in the far-UV region.[4]

  • Accurately determine the concentration of peptide stock solutions. UV absorbance using tyrosine or tryptophan content is common, but for peptides lacking these, quantitative amino acid analysis is the gold standard for accuracy.[13]

  • Prepare final peptide samples at a concentration of 100 µM in the phosphate buffer. Also prepare a matched buffer blank containing no peptide.[4]

3. Data Acquisition:

  • Thoroughly clean the 1 mm quartz cuvette with water and methanol, then dry with nitrogen gas.[4]

  • Record a baseline spectrum of the buffer blank using the following parameters:

    • Wavelength Range: 260 nm to 190 nm.

    • Scan Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Rinse the cuvette and load the P1 sample. Acquire its spectrum using the identical instrument settings.

  • Repeat the process for the P2 sample.

4. Data Processing:

  • Subtract the buffer blank spectrum from each of the peptide spectra to correct for instrument and solvent background.[4]

  • Convert the resulting CD signal (θ), typically in millidegrees (mdeg), to Mean Residue Ellipticity ([θ]) using the following equation:

    [θ] = (θ * 100) / (c * n * l)

    Where:

    • [θ] is the Mean Residue Ellipticity in deg·cm²·dmol⁻¹.

    • θ is the observed ellipticity in degrees.

    • c is the peptide concentration in molar (mol/L).

    • n is the number of amino acid residues.

    • l is the cuvette path length in centimeters (cm).

    Causality Note: Normalization to MRE is essential. It removes dependencies on concentration, path length, and peptide size, allowing for the direct and objective comparison of molar ellipticity between different peptides.

Interpreting the Data: A Hypothetical Comparison

After processing, the data can be visualized and quantified to reveal the impact of N-methylation.

Representative Data and Visualization

The overlaid MRE spectra would clearly illustrate the conformational differences.

(Note: The following is a plot description of expected results.)

The resulting plot would show two curves from 190 to 260 nm.

  • P1 (Control, black line): A classic α-helical spectrum with distinct negative troughs at approximately 222 nm and 208 nm, and a positive peak around 192 nm.

  • P2 (N-Methylated, red line): A significantly altered spectrum. The magnitude of the negative bands at 222 nm and 208 nm is greatly reduced (i.e., the MRE values are less negative). The overall shape may appear more similar to that of a random coil.

Quantitative and Structural Analysis

Summarizing the data in a table provides a clear, quantitative comparison at the wavelengths characteristic of an α-helix.

PeptideMRE at 222 nm (deg·cm²·dmol⁻¹)MRE at 208 nm (deg·cm²·dmol⁻¹)Estimated Helicity (%)
P1 (Control) -28,000-30,000~85%
P2 (N-Methylated) -7,000-9,000~20%

Interpretation:

  • Drastic Loss of Helicity: The significant decrease in negative MRE values at 222 nm and 208 nm for P2 provides direct evidence of a substantial loss of α-helical structure.[2] This is the expected outcome, as the N-methyl group on the central alanine residue acts as a "helix-breaker" by preventing the formation of a critical backbone hydrogen bond.

  • Shift Towards Disordered Conformation: The resulting spectrum for P2, with its low ellipticity in the >210 nm region, suggests a transition towards a more flexible, random coil-like conformation.

  • Causality Link: This experiment directly links a specific chemical modification (N-methylation) to a measurable biophysical outcome (conformational change). The data authoritatively demonstrates that even a single N-methylation can profoundly disrupt a peptide's secondary structure. In other contexts, such as in short cyclic peptides, N-methylation can have the opposite effect, rigidifying the structure and promoting specific β-turns, which would also be readily detectable by CD.[10][14]

Conclusion and Strategic Implications

Circular Dichroism spectroscopy is an exceptionally effective and accessible technique for assessing the conformational impact of N-methylation. It provides rapid, quantitative data on changes in secondary structure, enabling researchers to make informed decisions during the peptide design and optimization process.

By systematically comparing N-methylated analogs to their unmodified counterparts, scientists can:

  • Validate the intended structural consequences of a modification.

  • Screen different methylation positions to identify those that best preserve or induce a desired conformation.

  • Correlate specific structural changes with functional outcomes, such as receptor binding affinity or proteolytic stability.

Ultimately, integrating CD spectroscopy into the peptide development workflow provides the critical structural insights needed to rationally engineer N-methylated peptides with enhanced therapeutic profiles.

References

  • Analysis. American Peptide Society. [Link]

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025-10-01). [Source URL not available]
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. National Institutes of Health (NIH). [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). [Link]

  • Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. (2024-05-26). [Link]

  • Circular dichroism of peptides. PubMed. [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]

  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. [Source URL not available]
  • Circular Dichroism Studies of Secondary Structure of Peptides. [Source URL not available]
  • Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. MDPI. (2023-11-24). [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]

  • Structure of Condensed Phase Peptides: Insights from Vibrational Circular Dichroism and Raman Optical Activity Techniques. Semantic Scholar. [Link]

  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [Source URL not available]
  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, leading to peptides with enhanced oral bioavailability and biological activity.[1] However, the synthetic advantages of N-methylation are often counterbalanced by significant challenges in peptide synthesis, particularly during the crucial amide bond formation step.

This guide provides an in-depth technical comparison of various coupling reagents for the acylation of N-methylated amino acids. We will delve into the mechanistic underpinnings of why these couplings are challenging, present a comparative analysis of commonly used reagents with supporting data, and provide detailed, field-proven experimental protocols. Our goal is to equip you with the knowledge to make informed decisions for the successful synthesis of N-methylated peptides.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling N-methylated amino acids is twofold:

  • Steric Hindrance: The presence of a methyl group on the nitrogen atom of the N-terminal amino acid significantly increases steric bulk around the nucleophilic amine. This physically impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of reaction. This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group increases the electron density on the nitrogen atom. While this might seem to enhance nucleophilicity, the steric hindrance and the presence of the N-alkyl group can alter the hybridization and accessibility of the lone pair of electrons, leading to an overall decrease in nucleophilicity compared to a primary amine.

These factors necessitate the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient amide bond formation and avoid common side reactions such as the formation of deletion sequences. Standard coupling reagents like HBTU and HCTU often prove to be less effective for these "difficult couplings".[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of N-methylated peptides. The ideal reagent should provide rapid and complete acylation while minimizing epimerization of the activated amino acid. Below is a comparative analysis of several classes of coupling reagents, with a focus on their performance with N-methylated residues.

Onium Salts: The Workhorses for Difficult Couplings

Uronium/aminium and phosphonium salts are the most widely used classes of coupling reagents for challenging amide bond formations. They generate highly reactive activated esters that can overcome the steric and electronic hurdles posed by N-methylated amino acids.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, fast kinetics, low epimerization. Widely cited for successful coupling of N-methylated amino acids.[1][2]Can cause guanidinylation of the N-terminus if used in excess.[3]
HBTU Uronium/AminiumEffective for many standard couplings.Generally less effective than HATU for sterically hindered and N-methylated couplings.[1]
COMU UroniumHigh reactivity comparable to HATU. Safer alternative to benzotriazole-based reagents. Good solubility.[2]Can also lead to side reactions if not used appropriately.
PyAOP PhosphoniumVery effective for N-methylated amino acid couplings, particularly for coupling an N-methylated residue to another N-methylated residue.[4]Byproducts can be more difficult to remove than those from uronium salts.
PyBOP PhosphoniumA well-established reagent for difficult couplings.Can be less effective than PyAOP for the most challenging N-methylated couplings.
PyBrOP PhosphoniumHighly reactive, particularly effective for coupling sterically demanding amino acids like N-methylated residues.[5]High reactivity can sometimes lead to increased side reactions and epimerization if not carefully controlled.[2]

Quantitative Performance Data:

Direct quantitative comparison of all these reagents under identical conditions is not extensively available in a single study. However, a comparative study on the coupling of hindered peptides, including those with N-methylated alanine, provides valuable insights. For the synthesis of Boc-Phe-(NMe)Ala-Phe-OBzl, significant yields were obtained with HBTU and PyBrOP, while methods like mixed anhydrides and active esters were less effective.[6] Another study highlights that PyAOP or PyBOP/HOAt are the most promising reagents for coupling protected N-methylamino acids to other N-methylamino acids, which are notoriously difficult couplings.[4]

Mechanistic Insights: Why Some Reagents Perform Better

The superiority of reagents like HATU and PyAOP in coupling N-methylated amino acids can be attributed to the nature of the active species they form.

G cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Phosphonium Salt Activation (e.g., PyAOP) Amino_Acid_1 Fmoc-AA-COOH Active_Ester Highly Reactive OAt-ester Amino_Acid_1->Active_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Peptide_Bond Fmoc-AA-N(Me)-Peptide-Resin Active_Ester->Peptide_Bond + H-N(Me)-Peptide-Resin N_Methyl_Amine H-N(Me)-Peptide-Resin Amino_Acid_2 Fmoc-AA-COOH Acylphosphonium Acylphosphonium Intermediate Amino_Acid_2->Acylphosphonium + PyAOP + Base PyAOP PyAOP Base_2 Base (e.g., DIPEA) Peptide_Bond_2 Fmoc-AA-N(Me)-Peptide-Resin Acylphosphonium->Peptide_Bond_2 + H-N(Me)-Peptide-Resin N_Methyl_Amine_2 H-N(Me)-Peptide-Resin

Caption: Activation pathways for Uronium/Aminium and Phosphonium salt coupling reagents.

HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-ester with the carboxylic acid. This active ester is more susceptible to nucleophilic attack by the sterically hindered N-methyl amine compared to the OBt-ester formed by HBTU. Phosphonium reagents like PyAOP also form highly reactive acylphosphonium intermediates, driving the reaction forward.

Experimental Protocols

The following are detailed protocols for solid-phase peptide synthesis (SPPS) of a peptide containing an N-methylated amino acid. These protocols are designed to be self-validating by including monitoring steps.

General SPPS Workflow

G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Monitoring Monitoring of Coupling (e.g., Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Washing_2 Washing (DMF, DCM) Monitoring->Washing_2 Complete Repeat_Cycle Next Coupling Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Repeat_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of an N-Methylated Amino Acid

This protocol is highly effective for most N-methylated amino acid couplings.[1]

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Fmoc-deprotected peptide-resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF or NMP. Add DIPEA to the solution and allow to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., N-Me-Val, N-Me-Ile), the reaction time can be extended or a double coupling can be performed.

  • Monitoring: The completion of the coupling reaction should be monitored. The standard ninhydrin test is not suitable for N-methylated amines. The bromophenol blue test is a reliable alternative.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and Dichloromethane (DCM).

Causality behind choices:

  • Equivalents: A higher excess of reagents is used to drive the reaction to completion due to the lower reactivity of the N-methylated amine.

  • Pre-activation: This ensures the formation of the highly reactive OAt-ester before addition to the resin, maximizing the coupling efficiency.

  • Monitoring: The bromophenol blue test is crucial as it provides a visual confirmation of the presence or absence of a free secondary amine, ensuring that the coupling has gone to completion before proceeding to the next step.[1]

Protocol 2: PyBrOP-Mediated Coupling for Highly Sterically Hindered Residues

PyBrOP is a more reactive phosphonium salt and is particularly useful for the most challenging couplings, such as coupling an N-methylated amino acid to another N-methylated residue.[1]

Materials:

  • Fmoc-protected amino acid (2 equivalents)

  • PyBrOP (2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Fmoc-deprotected peptide-resin

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DCM.

  • Reagent Addition: In the reaction vessel, dissolve the Fmoc-amino acid in DCM or DMF and add it to the resin. Add the PyBrOP to the resin suspension.

  • Cooling and Base Addition: Cool the reaction vessel to 0°C in an ice bath. Add the DIPEA to the cold suspension.

  • Coupling: Mix the reaction at 0°C for 1 minute and then allow it to warm to room temperature and continue to agitate for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test.

  • Washing: Wash the resin thoroughly with DCM.

Causality behind choices:

  • Cooling: The initial cooling helps to control the high reactivity of PyBrOP and minimize potential side reactions, including racemization.

  • DCM as solvent: PyBrOP is often used with DCM, although DMF can also be employed.

Epimerization: A Critical Consideration

Epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a significant concern in peptide synthesis, especially when using highly activating coupling reagents. While reagents like HATU are known to suppress epimerization due to the presence of the HOAt moiety, the risk is not entirely eliminated, particularly with prolonged activation times or the use of strong bases.[7]

Analytical Methods for Detecting Epimerization:

  • Chiral Chromatography: HPLC or GC using a chiral stationary phase is the most common and reliable method to separate and quantify diastereomeric peptides resulting from epimerization.

  • Enzymatic Digestion: Digestion of the peptide with stereospecific proteases followed by analysis of the resulting fragments can also be used to determine the extent of epimerization.

Conclusion

The successful synthesis of N-methylated peptides is a formidable but achievable challenge with the right tools and understanding. While standard coupling reagents often fall short, the use of more potent onium salts such as HATU, COMU, PyAOP, and PyBrOP has proven to be highly effective. The choice of a specific reagent will depend on the nature of the N-methylated residue, its position in the peptide sequence, and the overall complexity of the target molecule.

By understanding the mechanistic basis for the challenges in coupling N-methylated amino acids and by employing the optimized protocols and monitoring techniques described in this guide, researchers can confidently incorporate these valuable modifications into their peptide drug discovery and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PyBroP in Modern Organic Synthesis: Beyond Peptide Chains. [Link]

  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • ScienceDirect. (2004). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • ResearchGate. (2019). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. [Link]

  • ChemRxiv. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • ChemRxiv. (2023). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]

  • ResearchGate. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • PMC. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. [Link]

  • PubMed. (2020). Toward accurately modeling N-methylated cyclic peptides. [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. (2009). Comparison of Peptide Coupling Reagents COMU and HCTU. [Link]

  • UNH Scholars' Repository. (2023). SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES. [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • PMC. (2023). Epimerisation in Peptide Synthesis. [Link]

  • FULIR. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • ResearchGate. (2014). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

Sources

A Comparative Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid and its Deprotected Amine Analog for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of peptide synthesis and drug development, the selection of building blocks is a critical determinant of success. Non-natural amino acids, particularly N-methylated variants, are of paramount importance for their ability to confer enhanced proteolytic stability, improved membrane permeability, and controlled conformational rigidity to peptide therapeutics. This guide provides an in-depth comparative analysis of two closely related N-methylated phenylglycine derivatives: the Boc-protected 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid and its deprotected analog, 2-(methylamino)-2-phenylacetic acid .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer field-proven insights into the practical implications of choosing between the protected and unprotected forms of this valuable building block. We will explore their respective impacts on solubility, stability, and reactivity, supported by experimental protocols and data-driven recommendations to guide your synthetic strategies.

Core Structural and Physicochemical Comparison

The fundamental difference between these two reagents lies in the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid. This single structural modification has profound consequences for the handling, reactivity, and application of each compound.

Property2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid2-(methylamino)-2-phenylacetic acid
Molecular Formula C₁₄H₁₉NO₄[1]C₉H₁₁NO₂[2]
Molecular Weight 265.31 g/mol [1]165.19 g/mol [2]
Appearance White to off-white solid[3]Solid[2]
Key Functional Groups Boc-protected secondary amine, Carboxylic acidSecondary amine, Carboxylic acid
Primary Application Building block in Boc-strategy solid-phase or solution-phase peptide synthesis[3]Can be used in peptide synthesis, but requires in-situ protection or specific coupling strategies.
The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group widely used in peptide synthesis.[4] Its presence on 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid imparts several key advantages:

  • Enhanced Stability: The Boc group protects the nucleophilic secondary amine from unwanted side reactions, making the compound stable under a wide range of conditions, particularly basic and neutral environments.[5]

  • Improved Solubility in Organic Solvents: The hydrophobic nature of the Boc group generally increases the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP).[6][7] This is a critical factor for ensuring homogeneous reaction conditions in solution-phase synthesis and efficient resin swelling and reagent diffusion in solid-phase peptide synthesis (SPPS).

  • Prevention of Uncontrolled Polymerization: By temporarily blocking the amine, the Boc group prevents the amino acid from reacting with itself during activation of the carboxylic acid, thus ensuring controlled, stepwise peptide bond formation.[8]

Conversely, the deprotected analog, 2-(methylamino)-2-phenylacetic acid, with its free secondary amine, presents a different set of characteristics:

  • Increased Reactivity: The free amine is nucleophilic and ready to participate in peptide bond formation without a deprotection step.

  • Reduced Stability and Handling Challenges: The unprotected amine is more susceptible to degradation and side reactions. It requires careful handling and storage, typically in a cool, dry, and inert atmosphere to prevent oxidation and other undesirable reactions.[9] The zwitterionic nature of unprotected amino acids can also lead to poor solubility in many organic solvents.

Comparative Performance in Peptide Synthesis

The choice between the Boc-protected and the deprotected analog directly impacts the strategy and outcome of peptide synthesis, particularly when dealing with sterically hindered N-methylated amino acids.

Reactivity and Coupling Efficiency

The coupling of N-methylated amino acids is notoriously challenging due to two primary factors:

  • Steric Hindrance: The methyl group on the nitrogen atom sterically encumbers the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation.[10]

  • Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, further reducing the reaction rate.[10]

Using 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is the standard and recommended approach in a Boc-based solid-phase peptide synthesis (SPPS) workflow. The Boc group is cleaved in situ using an acid like trifluoroacetic acid (TFA) to reveal the secondary amine just before the coupling of the next amino acid.[11] This strategy allows for the use of highly efficient, potent coupling reagents to overcome the steric hindrance.

Caption: Workflow for incorporating Boc-protected N-methyl-phenylglycine in SPPS.

Attempting to use the deprotected 2-(methylamino)-2-phenylacetic acid directly in a standard peptide synthesis workflow is generally not advisable without specific strategies. The presence of both a nucleophilic amine and a carboxylic acid on the same molecule can lead to self-condensation upon activation. However, it could potentially be used in strategies where the carboxylic acid is pre-activated or in solution-phase synthesis with careful control of stoichiometry and reaction conditions. Such approaches are less common and more complex than the standard solid-phase methodology.

Stability and Side Reactions: The Phenylglycine Challenge

Phenylglycine and its derivatives are known to be prone to racemization at the α-carbon, especially under basic conditions.[12] The acidity of the α-proton is increased by the adjacent phenyl ring, making it susceptible to abstraction by base, which can lead to a loss of stereochemical integrity.[12]

  • During Coupling: The base used to activate the carboxylic acid and neutralize the protonated amine can promote racemization. The choice of coupling reagent and base is therefore critical. Studies have shown that using sterically hindered bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) can minimize racemization compared to less hindered bases.[13] The use of certain coupling reagents like COMU or DEPBT in combination with hindered bases has been shown to effectively suppress epimerization.[14]

  • During Deprotection (Fmoc strategy): In the context of Fmoc-based synthesis, the repeated use of a piperidine base for deprotection can also lead to racemization of phenylglycine residues.[15] This is a key advantage of the Boc-strategy for phenylglycine-containing peptides, as the deprotection step is performed under acidic conditions, which do not promote racemization at the α-carbon.

The use of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid within a Boc-SPPS framework is therefore advantageous for maintaining the stereochemical purity of the phenylglycine residue.

Experimental Protocols

Protocol 1: Boc Deprotection of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid in Solution Phase

This protocol describes the removal of the Boc group to generate the deprotected amine trifluoroacetate salt, which can be used in subsequent reactions.

Materials:

  • 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue, the trifluoroacetate salt of 2-(methylamino)-2-phenylacetic acid, can be used in the next step without further purification, or it can be precipitated from cold diethyl ether if a solid is required.[16][17]

Caption: General workflow for solution-phase Boc deprotection using TFA.

Protocol 2: Peptide Coupling using 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid in SPPS

This protocol outlines a typical coupling cycle for incorporating the Boc-protected N-methylated amino acid onto a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a free amine

  • 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or HOAt (if using HBTU/HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect with 25-50% TFA in DCM for 30 minutes, followed by washing with DCM and DMF.

  • Neutralization: Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes), followed by thorough washing with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (3 eq relative to resin loading) and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIC (3 eq) to the solution and allow it to pre-activate for 10-15 minutes.

    • Alternatively, use a pre-prepared solution of HBTU/HATU (3 eq) and DIPEA (6 eq) for activation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time or a double coupling (repeating steps 4 and 5) may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test appropriate for secondary amines, such as the chloranil test. The standard Kaiser test will not work for secondary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Conclusion and Recommendations

The selection between 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid and its deprotected analog is a critical decision that hinges on the intended synthetic strategy.

  • For routine solid-phase and most solution-phase peptide synthesis, the Boc-protected form is unequivocally the superior choice. Its enhanced stability, solubility in organic solvents, and ability to prevent unwanted side reactions make it a reliable and versatile building block. It integrates seamlessly into established Boc-SPPS workflows and provides better control over the synthetic process, ultimately leading to higher purity and yield of the target peptide. Furthermore, the use of acidic conditions for its deprotection mitigates the risk of racemization at the sensitive phenylglycine α-carbon.

  • The deprotected analog, 2-(methylamino)-2-phenylacetic acid, should be considered with caution. Its direct use in peptide synthesis is complicated by its zwitterionic nature, potential for self-condensation, and lower stability. While it may find application in specific, highly optimized synthetic routes, it is not recommended for general use, especially in the context of solid-phase synthesis. Its handling and storage also require more stringent conditions to prevent degradation.

References

  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(25), 2325–2329.
  • Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996).
  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, 58(25), 2325–2329.
  • ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Schoppet, M., & Cryle, M. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1027-1041.
  • Els-Heindl, S., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 311-318.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Rajesh, R., Subaash, R., & Santhakumar, P. (2024). SYNTHESIS, CHARACTERIZATION AND OPTICAL PROPERTIES OF THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Heterocyclic Letters, 14(3), 527-535.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Marques, E. F. C., et al. (2019).
  • PubChem. (n.d.). N-Phenylglycine. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe and compliant disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a common building block in synthetic organic chemistry. By grounding our protocols in established safety and regulatory standards, we aim to empower researchers to manage their chemical waste streams responsibly, ensuring a safe laboratory environment for all.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritant (Category 2) [1]

  • Eye Irritant (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

These classifications indicate that the compound can cause skin and serious eye irritation upon contact, and may cause respiratory irritation if inhaled. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Table 1: GHS Hazard Information for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Information synthesized from PubChem and commercial supplier data.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound, the following PPE must be worn at all times when handling 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, including during disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][3]

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[2][3]

  • Protective Clothing: A laboratory coat must be worn to protect street clothes and skin from accidental contamination.

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with accurate waste characterization. Waste containing 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid should be considered hazardous chemical waste. It is crucial to segregate this waste stream from other types of laboratory waste to prevent accidental reactions and ensure compliant disposal.

Key Segregation Principles:

  • Solid Waste: Unused or expired solid 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, as well as grossly contaminated items such as weighing paper or spatulas, should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, bases, or acids unless part of a specific neutralization protocol).

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of waste containing 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

Container Selection and Labeling
  • Select an Appropriate Container:

    • For solid waste, use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For liquid waste, use a sealable, leak-proof container, also made of a compatible material. Ensure the container has a secure cap.

  • Label the Container Clearly:

    • All hazardous waste containers must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including the full chemical name: "2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid." For mixtures, list all components and their approximate percentages.

    • Indicate the primary hazards using GHS pictograms (e.g., exclamation mark for irritant).

    • Include the date the waste was first added to the container.

Waste Accumulation and Storage
  • Waste containers should be kept closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Final Disposal
  • Once the waste container is full, or if it has been in accumulation for the maximum allowed time per institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid generating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleanup materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Handling of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat - Respirator (if dust/aerosol risk) start->ppe First Step waste_gen Waste Generated ppe->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage full Container Full? storage->full full->storage No ehs_pickup Arrange for EHS/ Contractor Pickup full->ehs_pickup Yes end Compliant Disposal ehs_pickup->end

Figure 1: Decision workflow for the proper disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

By adhering to these guidelines, researchers can ensure the safe handling and compliant disposal of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, contributing to a culture of safety and environmental responsibility within the laboratory.

References

  • PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS No. 30925-08-7). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This document provides essential, field-proven guidance on the personal protective equipment (PPE) required for this specific N-Boc protected amino acid, grounding every recommendation in the principles of chemical causality and risk mitigation.

Understanding the Hazard Profile

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications—Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity - Single Exposure Category 3—are not mere labels.[1] They are directives that inform every aspect of our handling protocol. Skin contact can lead to redness, itching, and inflammation. Eye contact poses a risk of significant, though reversible, damage. Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. Our PPE strategy is therefore a direct response to these specific, well-documented risks.

Core PPE Requirements: A Rationale-Driven Approach

A one-size-fits-all approach to PPE is scientifically unsound. The selection of equipment must be a deliberate process based on the specific hazards of the material and the nature of the procedure being performed.

Eye and Face Protection

The designation "Causes serious eye irritation" (H319) necessitates robust protection.[1][2]

  • Chemical Safety Goggles: These are non-negotiable. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and fine dust that can easily circumvent the frames of glasses.[3][4] They must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]

  • Face Shield: When handling larger quantities (>50g) of the solid or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to safety goggles.[3] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

To counteract the H315 "Causes skin irritation" hazard, appropriate gloves are critical.

  • Material Selection: Nitrile gloves are the standard recommendation for handling many carboxylic acids and their derivatives.[3][6] They offer good resistance to a range of chemicals and provide excellent dexterity. Always consult a glove compatibility chart for the specific solvents being used in your procedure. For prolonged or high-exposure tasks, butyl rubber gloves may offer superior protection.[3]

  • Best Practices: Never assume a glove is impervious. Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

Body Protection

Preventing incidental skin contact is a primary goal.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from dust and minor spills. Ensure the coat is fully buttoned.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The H335 "May cause respiratory irritation" warning is particularly relevant when handling the compound in its powdered form.[1][2]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.[4]

  • When Respirators are Necessary: If engineering controls are insufficient to keep airborne concentrations low, or during spill cleanup, respiratory protection is required. A NIOSH/MSHA-approved respirator with a particulate filter (e.g., an N95, N99, or P100 filter) is necessary to prevent inhalation of the dust.[3][4][5] Fit-testing is essential to ensure the respirator forms an effective seal.[3]

PPE Protocol Summary

For quick reference, the following table summarizes the required PPE based on the operational scale and potential for exposure.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in a Ventilated Enclosure Chemical Safety GogglesNitrile GlovesLab CoatNot required with proper ventilation
Solution-Based Work (Small Scale) Chemical Safety GogglesNitrile GlovesLab CoatNot required in a fume hood
Handling Bulk Solids (>50g) or Potential for Dusting Goggles & Face ShieldNitrile GlovesLab CoatRequired (e.g., N95) if not in a containment hood
Spill Cleanup Goggles & Face ShieldNitrile or Butyl GlovesLab Coat & ApronRequired (N95 or higher)

Safe Handling and Disposal Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal A Review SDS & Protocol B Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C Don Appropriate PPE (Refer to Table) B->C D Work in Ventilated Area (Fume Hood) C->D E Handle with Care (Minimize Dust Generation) D->E F Keep Containers Tightly Closed E->F G Decontaminate Work Area F->G H Segregate Chemical Waste G->H I Remove & Dispose of Contaminated PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

Operational and Disposal Plans

Pre-Handling Operational Checklist
  • Verify Information: Confirm you are working with the correct chemical and have reviewed its Safety Data Sheet (SDS).

  • Assess the Environment: Ensure a certified chemical fume hood or other ventilated enclosure is operational.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.

  • Select PPE: Choose and inspect your PPE according to the summary table above. Ensure everything fits correctly.

  • Prepare for Waste: Have designated, labeled waste containers ready for chemical waste and contaminated solid waste (e.g., gloves, weighing paper).

Emergency Procedures: Immediate First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][8]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

Disposal Plan
  • Chemical Waste: Dispose of the chemical and any solutions containing it in a designated, labeled hazardous waste container. Do not pour down the drain. Follow all local, state, and federal regulations for chemical waste disposal.[9]

  • Contaminated PPE: Gloves, weighing paper, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as solid hazardous waste.

  • Decontamination: Clean all work surfaces and equipment thoroughly after use to prevent cross-contamination and unintended exposure.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a self-validating system of safety. Your diligence in selecting and using the correct PPE is the most critical variable in ensuring your personal safety and the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4. PubChem. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.